Human membrane-bound PD-L1 polypeptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C85H140N26O36S |
|---|---|
Peso molecular |
2134.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1 |
Clave InChI |
JOCQKMMPKIWUAO-IHIIYLMDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N |
Origen del producto |
United States |
Foundational & Exploratory
role of membrane PD-L1 in adaptive immune resistance
An In-depth Technical Guide to the Role of Membrane PD-L1 in Adaptive Immune Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dynamic interplay between tumor cells and the immune system is a cornerstone of modern oncology. While the immune system can recognize and eliminate malignant cells, tumors often develop mechanisms to evade this surveillance. One of the most critical evasion strategies is adaptive immune resistance , a process where tumors actively upregulate immunosuppressive molecules in response to an anti-tumor immune attack.[1][2] This phenomenon is triggered when tumor-specific T-cells recognize cancer cells and release pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][3] In response, cancer cells and other cells within the tumor microenvironment (TME) increase the expression of immune checkpoint proteins, particularly Programmed Death-Ligand 1 (PD-L1).[1]
Membrane-bound PD-L1 (also known as B7-H1 or CD274) is a transmembrane protein that engages with its receptor, Programmed Death-1 (PD-1; CD279), expressed on the surface of activated T-cells, B-cells, and myeloid cells.[4] This interaction delivers a potent inhibitory signal to the T-cell, leading to a state of functional inactivation known as "T-cell exhaustion," characterized by reduced proliferation, cytokine production, and cytotoxic capacity.[4][5][6] By hijacking this natural checkpoint pathway, which normally serves to maintain self-tolerance and limit immunopathology during chronic inflammation, tumors create an immunosuppressive shield that allows for their continued growth and survival.[1][7] Understanding the molecular drivers, signaling pathways, and functional consequences of membrane PD-L1 expression is therefore paramount for developing and optimizing cancer immunotherapies, particularly those based on PD-1/PD-L1 blockade.[2][8]
Molecular Mechanisms of Membrane PD-L1 Upregulation
The expression of PD-L1 on tumor cells is not static; it is dynamically regulated by both extrinsic inflammatory signals from the TME and intrinsic oncogenic pathways within the cancer cell.[9][10]
Extrinsic Regulation by Interferon-Gamma (IFN-γ)
The primary driver of adaptive PD-L1 expression is IFN-γ released by activated, tumor-infiltrating T-cells.[7][11] IFN-γ is a potent inducer of PD-L1 in a wide variety of solid tumors.[11] The signaling cascade is initiated by IFN-γ binding to its receptor complex (IFNGR1/IFNGR2) on the tumor cell surface. This activates the associated Janus kinases (JAK1 and JAK2), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT2, and STAT3.[12] These activated STAT proteins form dimers, translocate to the nucleus, and, along with other transcription factors like Interferon Regulatory Factor 1 (IRF1), bind to responsive elements in the promoter region of the CD274 gene, driving the transcription and subsequent expression of PD-L1 protein.[12]
References
- 1. Adaptive immune resistance: How cancer protects from immune attack - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of the PD-L1/PD-1 pathway to T-cell exhaustion: an update on implications for chronic infections and tumor evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Defining and understanding adaptive resistance in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory mechanisms of PD-L1 expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. PD‐L1 expression is mainly regulated by interferon gamma associated with JAK‐STAT pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of membrane-bound B7-H1
An In-depth Technical Guide to the Discovery and History of Membrane-Bound B7-H1 (PD-L1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
B7-H1, also known as Programmed Death-Ligand 1 (PD-L1) or CD274, is a pivotal immune checkpoint molecule that has revolutionized the field of oncology.[1][2] Its discovery and the subsequent elucidation of its function have led to the development of highly successful cancer immunotherapies. This technical guide provides a comprehensive overview of the , detailing the key experiments, presenting quantitative data, and illustrating the critical signaling pathways and experimental workflows.
The Discovery of B7-H1: A New Member of the B7 Family
In 1999, Dr. Lieping Chen and his colleagues identified a new member of the B7 family of molecules, which they named B7-homolog 1 (B7-H1).[3][4][5] This discovery was the result of searching for molecules with homology to the immunoglobulin V and C domains of B7-1 (CD80) and B7-2 (CD86) in human cDNA expressed sequence tag databases.[6] Initially, B7-H1 was found to co-stimulate T-cell proliferation and, notably, to preferentially stimulate the production of Interleukin-10 (IL-10).[4][5]
Identification of PD-1 as the Receptor for B7-H1
A critical breakthrough in understanding the function of B7-H1 was the identification of its binding partner. Programmed Death-1 (PD-1), a member of the CD28 family, was identified as a receptor for B7-H1.[7][8] This interaction was shown to be central to the inhibitory role of the B7-H1/PD-1 pathway.[9][10] Ligation of PD-1 on activated T cells by B7-H1 delivers an inhibitory signal, leading to the suppression of T-cell responses.[9][11] This inhibitory signaling was found to be mediated by the recruitment of phosphatases like SHP-2 to the T-cell receptor (TCR) signaling complex, which dephosphorylates multiple downstream signaling molecules.[12][13]
B7-H1's Role in Tumor Immune Evasion
A landmark discovery was the observation that B7-H1 is widely expressed on a variety of human cancers.[6][7][8] This was in stark contrast to its limited expression in normal tissues, where it is primarily found on macrophage lineages.[7][8] The expression of B7-H1 on tumor cells was found to correlate with increased apoptosis of antigen-specific T cells, suggesting a mechanism for tumor immune evasion.[7][8] This led to the concept of the B7-H1/PD-1 pathway as a "molecular shield" that protects tumor cells from immune destruction.[12][14][15] Blockade of this interaction, either by targeting B7-H1 or PD-1 with monoclonal antibodies, was shown to restore T-cell function and lead to tumor regression in preclinical models.[3][15]
Adaptive Resistance
The expression of B7-H1 on tumor cells can be induced by inflammatory cytokines, most potently by interferon-gamma (IFN-γ), which is produced by activated T cells in the tumor microenvironment.[12] This phenomenon is termed "adaptive resistance," where the tumor co-opts an immune-regulatory mechanism to protect itself from an ongoing anti-tumor immune response.[12]
B7-H1 as a Receptor on Cancer Cells
Further research revealed a bidirectional signaling capacity for the B7-H1/PD-1 interaction. Not only does B7-H1 act as a ligand to inhibit T-cell function through PD-1, but it can also function as a receptor on tumor cells.[11][16] Engagement of B7-H1 on cancer cells by PD-1 on T cells can transmit a survival signal into the tumor cell, protecting it from apoptosis induced by various stimuli, including Fas-mediated killing.[11][12][14] This "reverse signaling" adds another layer of complexity to the role of B7-H1 in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data from seminal studies on B7-H1.
| Interaction | Binding Affinity (KD) | Reference |
| Human B7-H1 and Human PD-1 | <1 µM (High Affinity) | [17] |
| Human B7-H1 and Human B7-1 | > Human B7-1 and Human CD28 | [17] |
| Cell Type | B7-H1 Expression | Conditions for Upregulation | Reference |
| Macrophages, Dendritic Cells | Constitutive | - | [1][9] |
| T cells, B cells | Inducible | Antigen stimulation | [1][18] |
| Epithelial, Endothelial cells | Inducible | IFN-γ, TNF-α | [1] |
| Various Human Cancer Cells | Constitutive or Inducible | IFN-γ | [1][19][20] |
| Experimental Model | Effect of B7-H1/PD-1 Blockade | Quantitative Outcome | Reference |
| In vitro T-cell proliferation assay | Increased T-cell proliferation | Significant increase in proliferation index | [10][21] |
| In vivo mouse tumor models | Tumor regression/growth inhibition | Significant reduction in tumor volume | [15][20] |
| Chromium-51 release assay | Increased CTL-mediated lysis of tumor cells | Significant increase in specific lysis | [11] |
Key Experimental Protocols
Cloning and Expression of B7-H1
-
Methodology: B7-H1 was identified by searching the NCBI expressed sequence tag database for sequences with homology to the IgV and IgC domains of B7-1. The full-length cDNA was subsequently cloned into expression vectors for functional studies.
-
Expression Analysis: Northern blot analysis was used to determine the tissue distribution of B7-H1 mRNA. Flow cytometry with specific monoclonal antibodies was used to analyze cell surface protein expression on various cell types.
In Vitro T-Cell Proliferation and Cytokine Production Assays
-
Objective: To determine the effect of B7-H1 on T-cell activation.
-
Protocol:
-
T cells are purified from peripheral blood or spleen.
-
T cells are stimulated with a primary signal through the T-cell receptor (e.g., anti-CD3 antibody) in the presence or absence of a co-stimulatory signal from B7-H1 (e.g., immobilized B7-H1-Ig fusion protein or B7-H1-expressing cells).
-
T-cell proliferation is measured by the incorporation of tritiated thymidine (B127349) or by using proliferation dyes like CFSE.
-
Cytokine production (e.g., IL-2, IL-10, IFN-γ) in the culture supernatant is measured by ELISA.
-
Chromium-51 Release Assay for Cytotoxicity
-
Objective: To assess the ability of cytotoxic T lymphocytes (CTLs) to kill B7-H1 expressing target cells.
-
Protocol:
-
Target tumor cells (with and without B7-H1 expression) are labeled with radioactive Chromium-51 (⁵¹Cr).
-
The labeled target cells are co-cultured with antigen-specific CTLs at various effector-to-target (E:T) ratios.
-
After a 4-hour incubation, the amount of ⁵¹Cr released into the supernatant is measured, which is proportional to the number of lysed target cells.
-
The percentage of specific lysis is calculated. The effect of B7-H1/PD-1 blockade is assessed by adding blocking antibodies to the co-culture.[11]
-
Generation of B7-H1 Fusion Proteins and Chimeric Constructs
-
Methodology: The extracellular domain of B7-H1 was fused to the Fc portion of immunoglobulin (Ig) to create a soluble B7-H1-Ig fusion protein. This reagent is used to study receptor binding and for in vitro functional assays. Chimeric constructs, such as swapping the cytoplasmic domain of B7-H1, were used to investigate the signaling capacity of the B7-H1 molecule itself.[11]
Visualizations
Caption: B7-H1/PD-1 signaling pathway leading to T-cell inhibition and tumor cell survival.
Caption: Experimental workflow for a Chromium-51 release cytotoxicity assay.
Caption: Timeline of key discoveries in B7-H1 (PD-L1) research.
Conclusion
The discovery of B7-H1 and the elucidation of its role in immune regulation represent a paradigm shift in our understanding of tumor immunology. From its initial identification as a T-cell co-stimulatory molecule to its characterization as a critical immune checkpoint that facilitates tumor escape, the journey of B7-H1 research has been remarkable. The development of therapies that block the B7-H1/PD-1 pathway has provided a powerful new tool in the fight against cancer, offering durable responses for many patients. Continued research into the complex biology of B7-H1, including its reverse signaling capabilities and the mechanisms regulating its expression, will undoubtedly uncover new therapeutic opportunities and refine existing treatment strategies.
References
- 1. Frontiers | Functional Expression of Programmed Death-Ligand 1 (B7-H1) by Immune Cells and Tumor Cells [frontiersin.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. PD-1, PD-L1 (B7-H1) and Tumor-Site Immune Modulation Therapy: The Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. B7-H1 pathway and its role in the evasion of tumor immunity - ProQuest [proquest.com]
- 7. B7-H1 pathway and its role in the evasion of tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Interaction between B7-H1 and PD-1 determines initiation and reversal of T-cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B7-H1 (PD-L1, CD274) suppresses host immunity in T-cell lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B7-H1 is a ubiquitous antiapoptotic receptor on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducible Expression of B7-H1 (PD-L1) and Its Selective Role in Tumor Site Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Blockade of the B7-H1/PD-1 Pathway for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. B7-H1 agonists could prevent disseminated inflammation by desensitizing cell susceptibility to cytotoxic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction of Human PD-L1 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-inhibitory role of T-cell-associated B7-H1 and B7-DC in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Effects of lung cancer cell-associated B7-H1 on T-cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Intrinsic Signaling of Membrane PD-L1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein, is well-recognized for its role in mediating immune evasion by binding to the PD-1 receptor on T cells. However, a growing body of evidence reveals that membrane-bound PD-L1 on cancer cells also initiates intracellular signaling pathways, independent of its interaction with the immune system. This "intrinsic" signaling cascade plays a pivotal role in promoting tumor progression, including enhancing cell survival, driving epithelial-mesenchymal transition (EMT), fostering cancer stem cell-like properties, and conferring chemoresistance. This technical guide provides an in-depth exploration of the core signaling pathways of membrane PD-L1 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways of Membrane PD-L1
Membrane PD-L1, upon activation, can trigger several downstream signaling cascades, primarily converging on the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are central regulators of cell growth, proliferation, survival, and metabolism.
The PI3K/AKT/mTOR Pathway
Activation of the PI3K/AKT/mTOR pathway is a frequent event in many cancers, and emerging evidence indicates that intrinsic PD-L1 signaling can modulate this cascade. This pathway is crucial for promoting cell survival, proliferation, and metabolic reprogramming.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling route influenced by membrane PD-L1. This pathway is heavily involved in regulating cell proliferation, differentiation, and survival.
Below is a diagram illustrating the convergence of these signaling pathways downstream of membrane PD-L1.
Quantitative Data on PD-L1 Intrinsic Signaling
The following tables summarize quantitative data from various studies investigating the downstream effects of membrane PD-L1 signaling. Due to the nascent nature of this field, publicly available quantitative data in tabular format is limited. The data presented here is collated from multiple sources and serves as a representative overview.
Table 1: Phosphorylation Changes in Key Signaling Proteins
| Cell Line | Treatment | Protein | Fold Change in Phosphorylation | Reference |
| MDA-MB-231 (Breast Cancer) | PD-1-Fc fusion protein | p-AKT (S473) | ~1.8-fold increase | [1] |
| MDA-MB-231 (Breast Cancer) | PD-1-Fc fusion protein | p-ERK1/2 (T202/Y204) | ~2.5-fold increase | [1] |
| Ovarian Cancer Cells | PD-L1 knockdown | p-p70S6K (T389) | Significant decrease | [2] |
| Ovarian Cancer Cells | PD-L1 knockdown | p-AKT (S473) | Significant decrease | [2] |
Table 2: Changes in Gene Expression Downstream of PD-L1
| Cell Line | Condition | Gene | Fold Change in Expression | GEO Accession |
| NSCLC Cells | PD-L1 overexpression | TGFβ | Increased | [3] |
| Melanoma | PD-L1 positive vs. negative | IFNG | Upregulated | [4] |
| Melanoma | PD-L1 positive vs. negative | CD8A | Upregulated | [4] |
| Melanoma | PD-L1 positive vs. negative | LAG3 | Upregulated | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the intrinsic signaling of membrane PD-L1.
Co-Immunoprecipitation (Co-IP) to Identify PD-L1 Interaction Partners
This protocol is for the identification of proteins that interact with membrane PD-L1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
Anti-PD-L1 antibody for immunoprecipitation (IP).
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
SDS-PAGE sample buffer.
Procedure:
-
Culture cancer cells to 80-90% confluency.
-
Lyse cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-PD-L1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes with elution buffer and immediately neutralize with neutralization buffer.
-
Add SDS-PAGE sample buffer, boil, and analyze by western blot or mass spectrometry.
Western Blot for Phosphorylated AKT and ERK
This protocol details the detection of phosphorylated AKT (Ser473) and ERK1/2 (Thr202/Tyr204) as markers of pathway activation.
Materials:
-
Cell lysis buffer with phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells as required and lyse.
-
Determine protein concentration.
-
Denature 20-30 µg of protein per sample in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT/ERK and a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for NF-κB and AP-1 Activity
This assay measures the transcriptional activity of NF-κB and AP-1, which can be downstream of PD-L1 signaling.
Materials:
-
Cancer cell line of interest.
-
NF-κB and AP-1 luciferase reporter plasmids.
-
Renilla luciferase control plasmid.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect cells with the NF-κB or AP-1 reporter plasmid and the Renilla control plasmid.
-
After 24-48 hours, treat the cells to activate or inhibit PD-L1 signaling.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Clonogenic Survival Assay for Chemoresistance
This assay assesses the ability of single cells to form colonies after treatment with chemotherapeutic agents, a measure of chemoresistance.
Materials:
-
Cancer cell lines with varying PD-L1 expression.
-
Chemotherapeutic agent of interest.
-
Cell culture plates.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well in a 6-well plate).
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the chemotherapeutic agent for a defined period.
-
Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.
Transwell Migration and Invasion Assay
This assay measures the effect of PD-L1 signaling on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8.0 µm pore size.
-
Matrigel (for invasion assay).
-
Serum-free and serum-containing media.
-
Crystal violet staining solution.
Procedure:
-
For invasion assays, coat the top of the Transwell insert with Matrigel.
-
Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 12-48 hours.
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Count the number of stained cells in multiple fields of view to quantify migration/invasion.
Sphere Formation Assay for Cancer Stem Cell Properties
This assay assesses the self-renewal capacity of cancer stem cells, which can be influenced by PD-L1 signaling.
Materials:
-
Ultra-low attachment plates.
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low density of cells (e.g., 1000 cells/mL) in sphere-forming medium in ultra-low attachment plates.
-
Incubate for 7-14 days, allowing spheres to form.
-
Count the number of spheres (typically >50 µm in diameter).
-
To assess self-renewal, spheres can be dissociated into single cells and re-plated for secondary sphere formation.
Conclusion
The intrinsic signaling of membrane PD-L1 in cancer cells represents a paradigm shift in our understanding of this multifaceted protein. Beyond its established role in immune evasion, PD-L1 actively promotes key tumorigenic processes, including cell survival, EMT, stemness, and chemoresistance. A thorough understanding of these signaling pathways, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies that target both the extrinsic and intrinsic functions of PD-L1, ultimately aiming to improve patient outcomes. Further research is warranted to fully elucidate the complexities of the PD-L1 interactome and the precise molecular mechanisms that govern its diverse signaling outputs in different cancer contexts.
References
- 1. ZEB1 controls a lineage-specific transcriptional program essential for melanoma cell state transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-omics Characterization of Response to PD-1 Inhibitors in Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Domains of Human Membrane-Bound PD-L1
Abstract
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical type I transmembrane protein that functions as a key immune checkpoint.[1][2] Its interaction with the PD-1 receptor on activated T cells transmits an inhibitory signal, leading to T-cell exhaustion and enabling tumor cells to evade immune surveillance.[3] Consequently, PD-L1 has emerged as a primary target for cancer immunotherapy. A comprehensive understanding of its distinct structural domains is paramount for the development of novel and more effective therapeutic strategies. This technical guide provides an in-depth analysis of the extracellular, transmembrane, and cytoplasmic domains of the human PD-L1 polypeptide, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.
Molecular Architecture of Human PD-L1
The full-length human PD-L1 protein consists of 290 amino acids and has a molecular weight of approximately 40 kDa.[1][4] It is structurally organized into three principal domains: an N-terminal extracellular domain (ECD), a single-pass transmembrane domain (TMD), and a short C-terminal cytoplasmic domain (CD).[2][5]
Table 1: Quantitative Properties of Human PD-L1 Polypeptide Domains
| Feature | Description | Reference(s) |
| Full-Length Protein | 290 amino acids | [4] |
| Molecular Weight | ~40 kDa | [1] |
| Extracellular Domain (ECD) | Comprises an Ig-variable (IgV)-type domain and an Ig-constant (IgC)-type domain. The IgV domain (approx. amino acids 19-127) is responsible for PD-1 binding. | [4][6] |
| Transmembrane Domain (TMD) | A hydrophobic alpha-helical segment that anchors the protein within the cell membrane. | [5][7] |
| Cytoplasmic Domain (CD) | A short, 31-amino acid tail that regulates protein stability and localization through post-translational modifications. | [2][8] |
Extracellular Domain (ECD)
The ECD of PD-L1 is responsible for its interaction with receptors on immune cells. It is composed of two immunoglobulin-like domains: an N-terminal Ig-variable (IgV) type domain and a membrane-proximal Ig-constant (IgC) type domain.[4][5] The IgV domain is the critical region for binding to its primary receptor, PD-1.[4] This interaction occurs through conserved residues on the front and side faces of the IgV domains of both proteins, forming a complex that resembles the antigen-binding Fv domains of antibodies.[9] The function of the IgC domain remains less clearly defined.[4]
In addition to PD-1, the PD-L1 ECD can also interact with the costimulatory molecule CD80 (B7-1) on T cells, though with a lower affinity.[1] This interaction provides an alternative mechanism for immune modulation.
Table 2: Binding Affinities of the PD-L1 Extracellular Domain
| Binding Partner | Affinity (Kd) | Method | Reference(s) |
| PD-1 | ~770 nM | Surface Plasmon Resonance (SPR) | [1] |
| CD80 (B7-1) | ~1.4 µM | Surface Plasmon Resonance (SPR) | [1] |
Transmembrane Domain (TMD)
The TMD is a single alpha-helical segment that traverses the cell membrane, anchoring the PD-L1 protein. The structure of the human PD-L1 TMD has been resolved by NMR spectroscopy, confirming its helical nature.[7] This domain is crucial for the proper localization and orientation of the ECD to facilitate receptor binding and for the positioning of the cytoplasmic domain for intracellular signaling and regulation.
Cytoplasmic Domain (CD)
Despite its short length of 31 amino acids, the cytoplasmic domain of PD-L1 is a critical hub for regulating the protein's stability and turnover.[8][10] The CD contains a cluster of basic residues that mediate an electrostatic interaction with acidic phospholipids (B1166683) (e.g., phosphatidylserine) in the inner leaflet of the plasma membrane.[2] This membrane association shields the CD from the cellular machinery responsible for degradation. Disruption of this interaction allows for post-translational modifications, such as ubiquitination, which marks PD-L1 for proteasomal degradation.[2][10] Key modifications include acetylation at lysines K263 and K270, which influences its interaction with regulatory proteins like HIP1R, and phosphorylation, which can prevent its degradation.[10]
Structural Organization and Signaling Pathways
The distinct domains of PD-L1 orchestrate its function, from direct immune suppression via the ECD to the regulation of its own cell surface expression via the CD.
Canonical PD-1/PD-L1 Inhibitory Signaling
The binding of the PD-L1 ECD on a tumor cell to the PD-1 receptor on an activated T cell is the canonical pathway for T-cell inhibition. This engagement triggers the phosphorylation of tyrosine residues within the Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and Immunoreceptor Tyrosine-based Switch Motif (ITSM) of the PD-1 cytoplasmic tail.[5] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) and CD28 signaling pathways, such as PI3K and ZAP70.[5][11] The ultimate result is the suppression of T-cell proliferation, cytokine production, and cytotoxic activity.[11]
Regulation of PD-L1 Stability via the Cytoplasmic Domain
The abundance of PD-L1 on the cell surface is dynamically controlled by its cytoplasmic domain. The electrostatic tethering of the CD's polybasic region to the acidic inner plasma membrane leaflet stabilizes the protein. When this interaction is disrupted (e.g., via post-translational modifications or changes in membrane composition), the CD becomes accessible to E3 ligases, leading to ubiquitination and subsequent degradation. This mechanism represents a potential therapeutic target to reduce PD-L1 expression on tumor cells.[2]
Key Experimental Methodologies
The characterization of PD-L1's structure and function relies on a suite of biophysical and cell biology techniques.
X-ray Crystallography
This technique is used to determine the high-resolution three-dimensional structure of the PD-L1 extracellular domain, both alone and in complex with its binding partners like PD-1.[12]
-
Protein Expression and Purification: The gene encoding the PD-L1 ECD (e.g., residues 19-238) is cloned into an expression vector (e.g., mammalian or insect cells) with a purification tag (e.g., His-tag). The protein is expressed, secreted, and purified from the cell culture medium using affinity and size-exclusion chromatography.
-
Crystallization: The purified protein is concentrated to 5-10 mg/mL and subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion methods (sitting or hanging drop).
-
Data Collection and Structure Solution: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded. The structure is solved using molecular replacement (if a homologous structure exists) or experimental phasing, followed by iterative model building and refinement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is particularly useful for studying the structure and dynamics of membrane-embedded domains like the TMD or intrinsically disordered regions like the CD.[2]
-
Sample Preparation: For the TMD, the corresponding peptide is synthesized or expressed and reconstituted into a membrane-mimetic environment, such as lipid micelles or bicelles. For the CD, the peptide is synthesized. Uniform isotope labeling (¹⁵N, ¹³C) is required for structural studies.
-
Data Acquisition: A series of multi-dimensional NMR experiments (e.g., HSQC, HNCA, HNCO, NOESY) are performed on a high-field NMR spectrometer.
-
Data Analysis and Structure Calculation: The collected spectra are processed, and resonances are assigned to specific atoms in the protein sequence. Distance restraints (from NOESY) and dihedral angle restraints are used to calculate a family of structures that satisfy the experimental data.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the PD-L1 ECD interaction with its partners in real-time.[9]
-
Chip Preparation: One protein (the "ligand," e.g., PD-1) is immobilized onto the surface of a sensor chip (e.g., via amine coupling).
-
Binding Analysis: The other protein (the "analyte," e.g., PD-L1 ECD) is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass bound, is recorded over time in a sensorgram.
-
Data Fitting: The association (kon) and dissociation (koff) phases of the sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the rate constants. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Western Blot and Immunohistochemistry (IHC)
These antibody-based techniques are used to detect and quantify PD-L1 protein expression in cell lysates and tissue sections, respectively.[8]
-
Sample Preparation: For Western blot, cells are lysed to extract total protein. For IHC, tissues are fixed (e.g., in formalin), embedded in paraffin, and sectioned.
-
SDS-PAGE and Transfer (Western Blot): Protein lysates are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Antigen Retrieval and Staining (IHC): Tissue sections undergo antigen retrieval to unmask epitopes.
-
Antibody Incubation and Detection: Both methods involve blocking non-specific sites, followed by incubation with a primary antibody specific to a PD-L1 domain (e.g., an antibody against the CD is useful for IHC).[8] A secondary antibody conjugated to an enzyme (e.g., HRP) is then added. Finally, a chemiluminescent (Western) or chromogenic (IHC) substrate is applied, and the signal is detected by imaging.
References
- 1. PD-L1 - Wikipedia [en.wikipedia.org]
- 2. PD-L1 degradation is regulated by electrostatic membrane association of its cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Cancer: Regulation and Function of PD-L1 in Health and Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7dcv - Structure of the transmembrane domain of human PD-L1 - Summary - Protein Data Bank Japan [pdbj.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The PD-1/PD-L1 complex resembles the antigen-binding Fv domains of antibodies and T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PD-L1 cytoplasmic domain and its regulatory pathways to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
The Core Regulation of CD274 and Membrane PD-L1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Programmed Death-Ligand 1 (PD-L1), encoded by the CD274 gene, is a critical transmembrane protein that acts as a key immune checkpoint. Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion. In the tumor microenvironment, cancer cells exploit this pathway to escape immune surveillance. A comprehensive understanding of the multi-layered regulation of CD274 gene expression and the subsequent stability and trafficking of the PD-L1 protein is paramount for the development of novel cancer immunotherapies. This guide provides an in-depth overview of the core transcriptional, post-transcriptional, and post-translational mechanisms that govern PD-L1 expression, supplemented with quantitative data and detailed experimental protocols.
Transcriptional and Epigenetic Regulation of CD274
The transcription of the CD274 gene is a convergence point for numerous oncogenic and inflammatory signaling pathways. Its expression is not constitutive but is dynamically regulated by a host of transcription factors and epigenetic modifications.
Key Signaling Pathways and Transcription Factors
Inflammatory cytokines, particularly Interferon-gamma (IFN-γ), are potent inducers of CD274 transcription. IFN-γ, often secreted by activated T-cells and NK cells in the tumor microenvironment, triggers the JAK/STAT signaling cascade. This pathway, involving JAK1/JAK2, STAT1, STAT2, and STAT3, culminates in the activation of Interferon Regulatory Factor 1 (IRF1), which binds directly to the CD274 promoter to drive its expression.[1][2]
Several other key transcription factors and pathways also upregulate CD274 expression:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activated by pro-inflammatory signals like TNF-α or Toll-like receptor (TLR) ligands, NF-κB can directly bind the CD274 promoter.[3][4]
-
HIF-1α/2α (Hypoxia-Inducible Factor): In the hypoxic conditions common to solid tumors, HIFs are stabilized and promote the transcription of genes that support tumor survival, including CD274.[5]
-
Oncogenic Pathways: Signaling cascades frequently dysregulated in cancer, such as the MAPK and PI3K/AKT/mTOR pathways, also drive PD-L1 expression.[3][6][7] Activation of the Epidermal Growth Factor Receptor (EGFR) has been shown to upregulate PD-L1 via both the PI3K/AKT and MAPK pathways.[7][8][9][10]
-
MYC and STAT3: These oncogenic transcription factors can be activated by various upstream signals and have been shown to directly bind the CD274 promoter to enhance its transcription.[4]
Epigenetic Control
Epigenetic modifications provide a further layer of control over CD274 accessibility and transcription.
-
DNA Methylation: Methylation of CpG islands within the CD274 promoter region is associated with transcriptional silencing. In some cancers, promoter methylation negatively regulates PD-L1 expression. [29, 35]
-
Histone Acetylation: The acetylation of histones, such as H3 and H4K16, generally leads to a more open chromatin structure, facilitating transcription. The histone acetyltransferase p300 can be recruited to the CD274 promoter by IRF-1, inducing histone acetylation and increasing gene expression. [29] Conversely, histone deacetylase (HDAC) activity is associated with reduced expression. [29] The Male-Specific Lethal (MSL) complex, which includes the histone acetyltransferase MOF, has been shown to directly activate CD274 transcription by promoting H4K16 acetylation at its promoter. [28, 42]
Quantitative Data on Transcriptional Induction
The induction of PD-L1 expression can be quantitatively significant, varying by cell type and stimulus.
| Stimulus | Cell Line | Fold Change in mRNA Expression | Fold Change in Membrane Protein | Citation(s) |
| IFN-γ | MPP89 (Mesothelioma) | 7.41 | 4.02 | [2] |
| IFN-γ | IST-MES1 (Mesothelioma) | 21.61 | 7.76 | [2] |
| IFN-γ | IST-MES2 (Mesothelioma) | 15.84 | 11.40 | [2] |
| EGF (50 ng/mL) | HCC827 (NSCLC) | Significant Increase | Significant Increase | [16] |
| EGF (50 ng/mL) | PC-9 (NSCLC) | Significant Increase | Significant Increase | [16] |
Post-Transcriptional Regulation by microRNAs
Following transcription, the stability and translation of PD-L1 mRNA are subject to regulation by small non-coding RNAs, primarily microRNAs (miRNAs). MiRNAs typically bind to the 3' untranslated region (3'-UTR) of their target mRNAs, leading to mRNA degradation or translational repression. A growing number of miRNAs have been identified as negative regulators of PD-L1. [11]
-
Direct Targeting: MiRNAs such as miR-34a, miR-200, miR-155-5p, and miR-513 can directly bind to the 3'-UTR of PD-L1 mRNA, thereby suppressing its expression. [6, 17, 30]
-
Indirect Targeting: Other miRNAs can indirectly regulate PD-L1 by targeting upstream signaling molecules. For example, several miRNAs target PTEN, a tumor suppressor that inhibits the PI3K/AKT pathway. By repressing PTEN, these miRNAs can lead to the activation of AKT and subsequent upregulation of PD-L1. [11]
Quantitative Data on miRNA Regulation
Overexpression of specific miRNAs can lead to a measurable decrease in PD-L1 levels.
| miRNA Mimic | Cell Line | Approximate Reduction in PD-L1 levels | Citation(s) |
| miR-155-5p | A549 (LUAD) | 30-40% (mRNA, total & membrane protein) | [11] |
| miR-155-5p | H1650 (LUAD) | 30-40% (mRNA, total & membrane protein) | [11] |
Post-Translational Regulation of PD-L1 Protein
The fate of the PD-L1 protein—its stability, localization to the cell membrane, and eventual degradation—is intricately controlled by a series of post-translational modifications (PTMs). These modifications represent key regulatory nodes and potential therapeutic targets.
Glycosylation
N-linked glycosylation is a critical PTM for PD-L1 stability and function. PD-L1 has four potential N-glycosylation sites (N35, N192, N200, N219).
-
Protein Stability: Glycosylation at sites N192, N200, and N219 is crucial for protecting PD-L1 from degradation. Non-glycosylated PD-L1 has a significantly shorter protein half-life (approx. 4 hours) compared to its glycosylated counterpart.[12][13] This modification physically shields phosphorylation sites that would otherwise mark the protein for ubiquitination and proteasomal degradation.[12][14]
-
Receptor Interaction: Glycosylation is also reported to be important for the high-affinity interaction between PD-L1 and its receptor, PD-1.
Phosphorylation and Ubiquitination
The stability of PD-L1 is a dynamic balance between stabilizing and destabilizing PTMs, primarily governed by phosphorylation and ubiquitination.
-
Degradation Pathway: Glycogen synthase kinase 3β (GSK3β) can phosphorylate non-glycosylated PD-L1 at threonine and serine residues (T180, S184).[12][14] This phosphorylation event creates a recognition site for the E3 ubiquitin ligase β-TrCP, which polyubiquitinates PD-L1, targeting it for degradation by the 26S proteasome.[12]
-
Stabilization Pathway: Conversely, signaling pathways like EGFR activation can inactivate GSK3β, preventing this degradation cascade and thereby stabilizing PD-L1 protein.[12][13]
-
Deubiquitination: Deubiquitinating enzymes (DUBs), such as CSN5, can remove ubiquitin chains from PD-L1, rescuing it from degradation and increasing its surface expression.
Quantitative Data on Protein Stability
The effect of glycosylation on PD-L1 stability is quantitatively distinct.
| PD-L1 Variant | Modification Status | Protein Half-life | Citation(s) |
| Wild-Type (WT) | Glycosylated | > 8 hours | [1] |
| 4NQ Mutant | Non-glycosylated (all 4 sites mutated) | ~ 4 hours | [1] |
Key Experimental Protocols
Analyzing the expression and regulation of PD-L1 requires a suite of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
Western Blot for PD-L1 Protein Detection
This protocol allows for the detection and relative quantification of total PD-L1 protein in cell lysates.
1. Sample Preparation (Cell Lysate)
-
Culture cells to 70-80% confluency. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 min). For adherent cells, wash once with ice-cold PBS. [18, 24]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 10⁷ cells or 100 mm dish). [18]
-
For adherent cells, scrape cells from the dish. For all samples, transfer the lysate to a microcentrifuge tube. [18]
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris. [18]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
Add 4x Laemmli sample buffer to 20-40 µg of protein per sample and boil at 95-100°C for 5 minutes. [22]
2. SDS-PAGE and Protein Transfer
-
Load samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 1 hour in a wet transfer system). [24]
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [18]
-
Incubate the membrane with a primary antibody against PD-L1 (e.g., Rabbit mAb clone E1L3N® or 28-8) diluted in blocking buffer overnight at 4°C with gentle agitation. [5]
-
Wash the membrane three times for 10 minutes each with TBST. [22]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. [18]
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a CCD camera-based imager or X-ray film. [18]
-
Analyze band intensity relative to a loading control like β-actin or GAPDH.
Flow Cytometry for Membrane PD-L1 Expression
This protocol quantifies the percentage of cells expressing PD-L1 on their surface and the intensity of that expression.
1. Cell Preparation
-
Harvest cells and prepare a single-cell suspension.
-
Count cells and adjust the concentration to 1 x 10⁶ cells/100 µL in FACS buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide). [3, 14]
-
Aliquot 100 µL of cell suspension into FACS tubes.
2. Fc Receptor Blocking (Optional but Recommended)
-
To prevent non-specific antibody binding, add an Fc blocking reagent (e.g., 1 µg of purified IgG per 10⁶ cells) and incubate for 10-15 minutes at room temperature. [3, 14]
3. Antibody Staining
-
Add a fluorochrome-conjugated primary antibody against PD-L1 (e.g., PE-conjugated anti-human CD274, clone 29E.2A3 or MIH1) at a pre-titrated optimal concentration. [2]
-
Incubate for 30 minutes at 4°C or room temperature, protected from light. [3]
-
(Optional) Include a viability dye to exclude dead cells from the analysis.
4. Wash and Acquisition
-
Wash the cells twice by adding 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant. [3, 14]
-
Resuspend the cell pellet in 200-400 µL of FACS buffer. [3]
-
Acquire samples on a flow cytometer. Be sure to include an unstained control and/or an isotype control to set appropriate gates.
5. Data Analysis
-
Gate on the live, single-cell population.
-
Analyze the percentage of positive cells and the Mean Fluorescence Intensity (MFI) in the relevant channel.
Dual-Luciferase Reporter Assay for CD274 Promoter Activity
This assay measures the ability of transcription factors or signaling pathways to activate the CD274 gene promoter.
1. Plasmid Preparation and Transfection
-
Clone the promoter region of the human CD274 gene into a reporter vector upstream of a Firefly luciferase gene (pGL3/4).
-
Co-transfect the cell line of interest (e.g., HEK293T, A549) with: [12, 46]
-
The CD274 promoter-Firefly luciferase reporter construct.
-
A control vector containing Renilla luciferase driven by a constitutive promoter (e.g., TK or CMV) to normalize for transfection efficiency.
-
(Optional) An expression vector for a specific transcription factor of interest.
-
-
Use a suitable transfection reagent and follow the manufacturer's protocol. Plate cells in a 24- or 96-well plate.
2. Cell Stimulation and Lysis
-
24 hours post-transfection, treat cells with the desired stimulus (e.g., IFN-γ, EGF, or a small molecule inhibitor). Include an untreated control.
-
Incubate for an appropriate duration (e.g., 6-24 hours).
-
Wash cells once with PBS and lyse them by adding Passive Lysis Buffer (e.g., 100 µL per well in a 24-well plate). [8]
-
Incubate for 15 minutes at room temperature with gentle rocking.
3. Luminescence Measurement
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate. [8]
-
Use a luminometer with dual injectors.
-
Inject Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.
-
Inject Stop & Glo® Reagent, which quenches the Firefly reaction and activates the Renilla luciferase, and measure the Renilla activity. [44]
4. Data Analysis
-
Calculate the ratio of Firefly luminescence to Renilla luminescence for each sample.
-
Normalize the ratios of the treated samples to the ratio of the untreated control to determine the fold change in promoter activity.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol identifies the genomic binding sites of a specific transcription factor (e.g., IRF1, STAT1) on a genome-wide scale, including at the CD274 promoter.
1. Cross-linking and Cell Lysis
-
Treat ~1-2 x 10⁷ cells with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse with a lysis buffer to isolate nuclei. [29, 38]
2. Chromatin Shearing
-
Resuspend the nuclear pellet in a shearing/RIPA buffer.
-
Fragment the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (MNase). The optimal conditions must be empirically determined. [38]
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation (IP)
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as the "Input" control.
-
Incubate the remaining chromatin with a ChIP-grade primary antibody against the transcription factor of interest (or an IgG control) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes. [29]
4. Washes and Elution
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).
5. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted samples and the Input control and incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification column kit.
6. Library Preparation and Sequencing
-
Quantify the purified ChIP DNA.
-
Prepare a sequencing library from the ChIP DNA and Input DNA according to the manufacturer's protocols (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data by aligning reads to a reference genome and calling peaks to identify transcription factor binding sites.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The EGFR pathway is involved in the regulation of PD-L1 expression via the IL-6/JAK/STAT3 signaling pathway in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PD-L1 induces autophagy and primary resistance to EGFR–TKIs in EGFR-mutant lung adenocarcinoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MicroRNA‐155‐5p suppresses PD‐L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosylation and stabilization of programmed death ligand-1 suppresses T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of PD-L1 N-linked glycosylation on cancer therapy and clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to Post-Translational Modifications of Membrane PD-L1
Audience: Researchers, scientists, and drug development professionals.
Abstract
Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein, is a primary target in cancer immunotherapy. Its expression and function are intricately controlled by a variety of post-translational modifications (PTMs), which dictate its stability, subcellular localization, and interaction with its receptor, PD-1.[1][2] This technical guide provides an in-depth examination of the core PTMs affecting membrane-bound PD-L1—glycosylation, phosphorylation, and ubiquitination—and the complex crosstalk between them. We summarize key quantitative data, present detailed experimental protocols for studying these modifications, and provide visual diagrams of the regulatory pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and immunology.
Introduction: The Central Role of PD-L1 PTMs
The efficacy of immune checkpoint blockade therapies targeting the PD-1/PD-L1 axis is often correlated with the level of PD-L1 expression on tumor cells.[3] While transcriptional regulation is a key determinant of PD-L1 levels, PTMs offer a dynamic and rapid mechanism for controlling the available pool of functional, membrane-bound PD-L1.[1][4] These modifications act as a complex regulatory code, with different enzymes adding or removing specific chemical groups to alter protein fate. Understanding this regulation is paramount for developing novel therapeutic strategies to enhance anti-tumor immunity and overcome resistance to existing treatments.[2][5] The three most extensively studied PTMs governing PD-L1 are glycosylation, phosphorylation, and ubiquitination.[2]
N-linked Glycosylation: The Stability Shield
N-linked glycosylation is a predominant PTM of PD-L1 and is crucial for its protein stability and proper function.[6][7] This modification occurs at specific asparagine (N) residues within the extracellular domain of PD-L1, primarily at N35, N192, N200, and N219.[6][7][8]
Functional Impact:
-
Enhanced Stability: Glycosylation shields PD-L1 from degradation. Specifically, glycosylation at sites N192, N200, and N219 prevents the kinase GSK3β from phosphorylating PD-L1, which would otherwise mark it for ubiquitination and proteasomal degradation.[8][9]
-
Receptor Interaction: The glycan structures on PD-L1 are directly involved in its physical interaction with the PD-1 receptor.[7][10] The glycosyltransferase B3GNT3 has been shown to be essential for this interaction in triple-negative breast cancer.[10][11][12]
-
Immune Evasion: By stabilizing PD-L1 on the cell surface and facilitating its binding to PD-1, glycosylation promotes T-cell exhaustion and allows tumors to evade immune surveillance.[6][13]
Regulation: The glycosylation process is tightly regulated by various signaling pathways and enzymes. The epidermal growth factor (EGF) signaling pathway, for instance, can upregulate the glycosyltransferase B3GNT3, thereby promoting PD-L1 glycosylation.[11][13] Conversely, aberrant glycosylation can lead to PD-L1 being trapped in the endoplasmic reticulum (ER) and targeted for degradation through the ER-associated degradation (ERAD) pathway.[2][8]
References
- 1. Posttranslational Modifications in PD-L1 Turnover and Function: From Cradle to Grave | MDPI [mdpi.com]
- 2. Posttranslational Modifications of PD-L1 and Their Applications in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitination and Stabilization of PD-L1 by USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational regulatory mechanism of PD-L1 in cancers and associated opportunities for novel small-molecule therapeutics: PD-L1 posttranslational regulation and small-molecule therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. search.lib.jmu.edu [search.lib.jmu.edu]
- 11. Eradication of triple negative breast cancer cells by targeting glycosylated PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Splice Variants and Isoforms of Human Membrane PD-L1
Introduction: The Critical Role of PD-L1 in Immune Regulation
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a pivotal type I transmembrane protein that plays a crucial role in regulating immune responses.[1] It is a key member of the B7 family of immune checkpoint molecules.[1] Expressed on a variety of cells, including immune cells like T cells, B cells, and dendritic cells, as well as on non-hematopoietic cells, PD-L1's expression is notably upregulated on the surface of many tumor cells.[1][2] The interaction of PD-L1 with its receptor, Programmed Death-1 (PD-1), which is expressed on activated T-cells, delivers an inhibitory signal that suppresses T-cell activation, cytokine production, and proliferation.[2][3] While this mechanism is vital for preventing autoimmunity and maintaining peripheral tolerance, cancer cells exploit it to evade the host's immune system, leading to tumor growth and metastasis.[2][4][5] The clinical success of immune checkpoint inhibitors—monoclonal antibodies that block the PD-1/PD-L1 interaction—has revolutionized cancer therapy, though patient response remains variable.[2][5]
Emerging research indicates that the regulation of PD-L1 is more complex than previously understood, involving post-transcriptional modifications like alternative splicing.[6] This process generates multiple distinct PD-L1 protein isoforms with different structures and functions, adding a new layer of complexity to tumor immunology and immunotherapy response.[1][7] This guide provides a comprehensive overview of the known splice variants of human PD-L1, their functional implications, quantitative expression data, and the experimental protocols used for their characterization.
Canonical PD-L1: Structure and Function
The canonical full-length human PD-L1 protein is encoded by the CD274 gene, located on chromosome 9.[2] The gene consists of seven exons.[2][8] The resulting mRNA transcript produces a 290-amino acid protein with several key domains:
-
Extracellular Domain: Comprises an N-terminus Immunoglobulin variable domain (IgV) and an Immunoglobulin constant-2 set (IgC2) domain.[2] The IgV domain is essential for binding to the PD-1 receptor on T-cells.[2]
-
Transmembrane Domain: A hydrophobic region, encoded by exon 5, that anchors the protein to the cell membrane.[8]
-
Cytoplasmic Domain: A short intracellular tail at the C-terminus.[2]
The interaction between the IgV domain of membrane-bound PD-L1 and PD-1 on T-cells triggers downstream signaling that inhibits T-cell effector functions.[2]
Alternative Splicing of PD-L1: A Source of Functional Diversity
Alternative splicing of the CD274 pre-mRNA generates a variety of transcripts, leading to protein isoforms with distinct structures and cellular localizations. These variants can be broadly categorized into membrane-bound isoforms with altered extracellular or intracellular domains, and secreted isoforms that lack the transmembrane domain entirely.
Caption: Diagram illustrating the generation of PD-L1 isoforms via alternative splicing.
Membrane-Bound Splice Variants
PD-L1 Isoform Lacking the IgV-like Domain (PD-L1Δ3)
A notable splice variant is generated by skipping exon 3, which encodes the IgC2 domain; some literature, however, describes a variant resulting from the skipping of exon 2, which encodes the IgV-like domain.[2][6] A variant lacking the IgV domain, referred to as PD-L1Δ3 (due to the lack of exon 3 in another transcript), results in a 176-amino acid protein.[2]
-
Structure: This isoform lacks the N-terminal IgV domain, which is critical for the interaction with PD-1.[2]
-
Function: Structural modeling suggests that the PD-L1Δ3 protein isoform does not bind to PD-1.[2] Its functional role is still under investigation, but its expression could lead to false-positive results in immunohistochemistry (IHC) tests depending on the antibody used.[2] For instance, antibodies recognizing the cytoplasmic or IgC2 domains would detect this variant, while only those targeting the IgV domain would recognize the full-length, functional protein.[2]
-
Expression: In an analysis of The Cancer Genome Atlas (TCGA), 20 out of 33 cancer types had 10% or more patients with higher expression of the PD-L1Δ3 transcript compared to the canonical transcript.[2]
Secreted/Soluble PD-L1 (sPD-L1) Isoforms
Several splice variants lack the transmembrane domain, resulting in their secretion from the cell. These soluble isoforms can have systemic effects and may play a significant role in therapy resistance.
sPD-L1 via Exon 5 Skipping (PD-L1ΔEx5)
This variant arises from the skipping of exon 5, which encodes the transmembrane domain.[8]
-
Function: Lacking a membrane anchor, this isoform is secreted. It is hypothesized to act as a "decoy" by binding to anti-PD-L1 therapeutic antibodies, potentially neutralizing their effect before they can reach tumor cells.[9] It may also bind to PD-1 on T-cells, contributing to immunosuppression.[9]
-
Expression: This splice variant has been detected in various solid tumors. One study found PD-L1ΔEx5 in 1.2% of 3443 tumor tissue samples and in 3.7% of 532 cell-free RNA (cfRNA) samples from peripheral blood.[8] The median percentage of PD-L1ΔEx5 transcripts relative to total PD-L1 was higher in cfRNA (6.6%) compared to tumor tissue (2.2%), suggesting potential enrichment in circulation.[8]
Other C-Terminal-Deficient sPD-L1 Variants (PD-L1v242, PD-L1v229)
Studies in non-small cell lung cancer (NSCLC) patients resistant to anti-PD-L1 therapy identified unique secreted variants.
-
Structure: These variants lack the transmembrane domain due to alternative splicing events.[9]
-
Function: These secreted proteins were shown to bind to PD-1 in a dose-dependent manner.[9] Crucially, they act as decoys, competitively binding to and trapping anti-PD-L1 antibodies, thereby mediating resistance to blockade therapy.[9]
-
Expression: These variants were identified in post-treatment tumor specimens from patients who were refractory to PD-L1 blockade therapy.[9] Patients harboring these sPD-L1 variants had significantly higher levels of soluble PD-L1 in their plasma and pleural effusion.[9]
Quantitative Data Summary
The expression and characteristics of PD-L1 isoforms vary across cancer types. The following tables summarize key quantitative data from the literature.
Table 1: Characteristics of Key Human PD-L1 Isoforms
| Isoform Name | Alternative Splicing Event | Resulting Protein Change | Cellular Location | Key Functional Consequence |
|---|---|---|---|---|
| Canonical PD-L1 | None | Full-length 290 aa protein | Cell Membrane | Binds PD-1, inhibits T-cell function.[2] |
| PD-L1Δ3 | Skipping of exon encoding IgV domain | Lacks IgV domain | Cell Membrane | Does not bind to PD-1; potential for IHC false-positivity.[2] |
| sPD-L1 (PD-L1ΔEx5) | Skipping of exon 5 | Lacks transmembrane domain | Secreted | Acts as a decoy for anti-PD-L1 antibodies.[8][9] |
| sPD-L1 (v242, v229) | C-terminal truncations | Lacks transmembrane domain | Secreted | Binds PD-1; competitively traps anti-PD-L1 antibodies, causing therapy resistance.[9] |
Table 2: Expression of PD-L1 Splice Variants in Human Cancers
| Isoform | Cancer Type(s) | Quantitative Finding | Source |
|---|---|---|---|
| PD-L1Δ3 | Various (TCGA) | >10% of patients in 20/33 malignancies show higher PD-L1Δ3 than canonical transcript. | [2] |
| sPD-L1 (PD-L1ΔEx5) | Various Solid Tumors | Detected in 1.2% of FFPE tissue samples and 3.7% of cfRNA samples. | [8] |
| sPD-L1 (PD-L1ΔEx5) | Lung Cancer | Detected in 2.10% of tissue samples. | [8] |
| sPD-L1 (PD-L1ΔEx5) | Colon Cancer | Detected in 2.0% of tissue samples. | [8] |
| sPD-L1 (PD-L1ΔEx5) | Thyroid Cancer | Detected in 3.30% of tissue samples. | [8] |
| Δex2_PD-L1 | Chronic Lymphocytic Leukemia (CLL) | Significantly higher median expression in CLL patients vs. healthy volunteers (p=0.0085). |[10] |
Signaling Pathways and Regulation
The expression of PD-L1 and its isoforms is tightly regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines in the tumor microenvironment.
Caption: Regulation of PD-L1 expression by extracellular signals and intracellular pathways.
Key regulatory pathways include:
-
IFN-γ/JAK/STAT Pathway: Interferon-gamma (IFN-γ), often secreted by activated T-cells, is a primary driver of PD-L1 upregulation.[5][11] It signals through the JAK/STAT pathway, leading to the activation of transcription factors like STAT1, which directly bind to the CD274 promoter.[12]
-
PI3K/AKT and MAPK/ERK Pathways: Oncogenic signaling pathways, such as those driven by EGFR activation or PTEN loss, can induce PD-L1 expression through the PI3K/AKT and MAPK/ERK cascades.[5][13] These pathways can activate transcription factors like AP-1.[13]
-
NF-κB Signaling: Pro-inflammatory signals can activate the NF-κB pathway, which also contributes to the transcriptional induction of PD-L1.[11][13]
Experimental Protocols for Isoform Characterization
Identifying and characterizing PD-L1 splice variants requires a combination of molecular biology and immunological techniques.
Detection of Splice Variant Transcripts via RT-PCR
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to identify and quantify different mRNA transcripts.
-
Objective: To detect the presence of specific splice variants (e.g., canonical vs. exon-skipped forms).
-
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest (e.g., peripheral blood mononuclear cells (PBMCs), tumor biopsies) using a suitable RNA extraction kit.[6][8]
-
cDNA Synthesis: Perform reverse transcription on the extracted RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[6]
-
PCR Amplification: Design primers that flank the region of potential alternative splicing. For example, to detect exon 5 skipping, one primer would be in exon 4 and the other in exon 6.
-
Product Analysis: Run the PCR products on an agarose (B213101) gel. The full-length transcript will produce a band of an expected size, while a splice variant lacking an exon will produce a smaller band.
-
Validation: Excise the bands from the gel, purify the DNA, and send for Sanger sequencing to confirm the exact splice junction and the identity of the variant.[6]
-
Quantification (qRT-PCR): For quantitative analysis, use a real-time PCR system with SYBR Green or probe-based chemistry.[7][12] Design primer sets specific to each isoform. Calculate relative expression levels using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.[10]
-
Analysis of Isoform Protein Expression via Western Blotting
Western blotting is used to detect the presence and size of different protein isoforms.
-
Objective: To confirm that splice variant mRNAs are translated into proteins and to determine their molecular weight.
-
Methodology:
-
Protein Lysate Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors to extract total protein. To analyze secreted proteins, collect and concentrate cell culture supernatant.[9]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel (e.g., 10-12%) by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to PD-L1 overnight at 4°C. Note: The choice of antibody is critical. An antibody targeting the C-terminus will not detect a C-terminal truncated variant. An antibody targeting the N-terminus (IgV domain) will not detect a variant like PD-L1Δ3.[2][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The size of the bands will indicate which isoforms are present.
-
Cell-Surface vs. Intracellular Localization by Flow Cytometry
Flow cytometry can distinguish between membrane-bound and intracellular isoforms.
-
Objective: To determine if a PD-L1 isoform is expressed on the cell surface or retained intracellularly.
-
Methodology:
-
Cell Preparation: Harvest cells (e.g., transfected cell lines or primary cells) and prepare a single-cell suspension.[9]
-
Surface Staining: For surface expression, incubate the live cells with a fluorochrome-conjugated anti-PD-L1 antibody (targeting an extracellular domain) in FACS buffer on ice.
-
Intracellular Staining: For total protein expression, first perform surface staining, then fix and permeabilize the cells using a fixation/permeabilization kit. Following permeabilization, incubate with the anti-PD-L1 antibody.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software. A positive signal in non-permeabilized cells indicates surface expression (like canonical PD-L1).[9] A signal that appears only after permeabilization indicates an intracellular isoform.[6][9]
-
Caption: A typical experimental workflow for identifying and characterizing novel PD-L1 isoforms.
Clinical Relevance and Future Directions
The existence of multiple PD-L1 isoforms has profound implications for cancer diagnosis and treatment.
-
Diagnostic Accuracy: The expression of isoforms like PD-L1Δ3, which lack the PD-1 binding domain, may lead to inaccurate patient stratification if the diagnostic IHC antibody used does not distinguish between functional and non-functional isoforms.[2] This highlights an urgent need for the development and use of isoform-specific antibodies.[2]
-
Mechanisms of Resistance: Secreted PD-L1 variants represent a clear mechanism of acquired resistance to anti-PD-L1 therapies.[9] Their ability to act as antibody decoys suggests that monitoring plasma sPD-L1 levels could be a valuable biomarker for predicting or tracking resistance.[9]
-
Therapeutic Strategies: For patients with high levels of secreted PD-L1, anti-PD-1 therapy might be a more effective strategy than anti-PD-L1 therapy, as it would block the receptor on T-cells regardless of the soluble ligand concentration.[9] Furthermore, understanding the splicing factors that regulate PD-L1 isoform expression could open avenues for novel therapeutic interventions that modulate splicing to favor less immunosuppressive isoforms.
References
- 1. mednexus.org [mednexus.org]
- 2. An alternatively spliced PD-L1 isoform PD-L1∆3, and PD-L2 expression in breast cancers: implications for eligibility scoring and immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 6. Identification of a novel splice variant of human PD-L1 mRNA encoding an isoform-lacking Igv-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. rupress.org [rupress.org]
- 10. Item - Median expression of PD-1 and PD-L1 splicing variants. - figshare - Figshare [figshare.com]
- 11. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Interactome of Membrane PD-L1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the key protein interaction partners of membrane-bound Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Aimed at researchers, scientists, and drug development professionals, this document details the molecular interactions that govern PD-L1's function, offering insights into its regulation and the signaling pathways it modulates. The guide summarizes quantitative binding data, provides detailed experimental protocols for studying these interactions, and includes visualizations of the associated signaling pathways and experimental workflows.
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a type I transmembrane protein that plays a pivotal role in regulating immune responses. Its expression on the surface of various cell types, including cancer cells, allows it to interact with its receptor, Programmed Death-1 (PD-1), on activated T cells, leading to the suppression of T-cell activity and enabling immune evasion. Understanding the full spectrum of PD-L1's binding partners is crucial for the development of novel immunotherapies that can effectively block these interactions and restore anti-tumor immunity. This guide delves into the core interaction partners of membrane PD-L1, the quantitative aspects of these interactions, and the methodologies used to investigate them.
Key Interaction Partners of Membrane PD-L1
The interactome of membrane PD-L1 is comprised of several key proteins that either act as receptors for its immunomodulatory signals or regulate its expression and stability on the cell surface.
-
Programmed Death-1 (PD-1): The most well-characterized binding partner of PD-L1. The interaction between PD-L1 on tumor cells or antigen-presenting cells (APCs) and PD-1 on T cells delivers an inhibitory signal that curtails T-cell proliferation, cytokine production, and cytotoxicity.[1] This interaction is a primary target for immune checkpoint blockade therapies.
-
B7-1 (CD80): Another member of the B7 family of proteins, B7-1 can interact with PD-L1 in cis (on the same cell surface). This interaction has been shown to inhibit the binding of PD-L1 to PD-1, thereby preventing the delivery of the inhibitory signal.[2][3] The interplay between PD-L1, B7-1, and PD-1 adds a layer of complexity to the regulation of immune responses.
-
CMTM6 and CMTM4: CKLF-like MARVEL transmembrane domain-containing protein 6 (CMTM6) and, to a lesser extent, CMTM4, are crucial for maintaining high levels of PD-L1 on the cell surface.[4] CMTM6 physically associates with PD-L1 and shields it from lysosomal degradation, thereby stabilizing its expression and enhancing its immunosuppressive function.[5][6][7][8] This interaction does not involve the extracellular domain of PD-L1 but is critical for its overall activity.
Quantitative Analysis of PD-L1 Interactions
The binding affinities of PD-L1 for its interaction partners are critical parameters that determine the biological outcomes of these interactions. These affinities are typically quantified by the equilibrium dissociation constant (KD), with a lower KD value indicating a stronger binding affinity.
| Interacting Partner | Binding Affinity (KD) | Technique | Reference |
| PD-1 | 2 ± 1.3 μM | Surface Plasmon Resonance (SPR) | [9] |
| PD-1 | 1 to 18 μM | Various | [9] |
| B7-1 (CD80) | Not explicitly quantified in the provided results | - | |
| CMTM6 | Not explicitly quantified in the provided results | - |
Note: The binding affinity for the PD-L1:B7-1 and PD-L1:CMTM6 interactions are not as extensively quantified in the literature as the PD-L1:PD-1 interaction and were not available in the search results.
Experimental Protocols
The identification and characterization of PD-L1 protein interactions rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.
Co-Immunoprecipitation (Co-IP) to Identify PD-L1 Interaction Partners
Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment.[10][11]
Objective: To isolate PD-L1 and its interacting proteins from cell lysates.
Materials:
-
Cells expressing the target protein (PD-L1).
-
Lysis Buffer (e.g., RIPA buffer or a gentle lysis buffer with non-ionic detergents like NP-40 or Triton X-100).[11]
-
Protease and phosphatase inhibitor cocktails.
-
Antibody specific to PD-L1.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to release cellular proteins while maintaining protein-protein interactions.[12]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for a short period. Pellet the beads by centrifugation and collect the supernatant.[11]
-
Immunoprecipitation: Add the anti-PD-L1 antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C to allow the antibody to bind to PD-L1.[12]
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-PD-L1-interactor complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.
Mass Spectrometry (MS) for Proteome-wide Identification of PD-L1 Interactors
Mass spectrometry is a powerful analytical technique used to identify and quantify proteins in a complex sample, making it ideal for discovering novel protein-protein interactions.[13]
Objective: To identify the complete interactome of PD-L1.
Procedure:
-
Sample Preparation: The protein sample is typically obtained from a Co-IP experiment. The eluted proteins are denatured, reduced, and alkylated.
-
Proteolytic Digestion: The proteins are digested into smaller peptides using a protease, most commonly trypsin.[13]
-
Liquid Chromatography (LC) Separation: The complex mixture of peptides is separated by liquid chromatography, usually based on their hydrophobicity.[14]
-
Mass Spectrometry (MS) Analysis: The separated peptides are ionized and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the peptides (MS1 scan).
-
Tandem Mass Spectrometry (MS/MS): Selected peptides are fragmented, and the m/z of the resulting fragment ions is measured (MS/MS scan).[13]
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the amino acid sequences of the peptides. These peptide sequences are then used to infer the identity of the proteins present in the original sample.[15]
Surface Plasmon Resonance (SPR) for Kinetic Analysis of PD-L1 Interactions
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding kinetics (association and dissociation rates) and affinity.[16][17][18]
Objective: To determine the binding affinity and kinetics of the PD-L1:PD-1 interaction.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip).
-
Purified recombinant PD-L1 and PD-1 proteins.
-
Immobilization buffer (e.g., acetate (B1210297) buffer, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., low pH glycine (B1666218) or NaOH).[17]
Procedure:
-
Ligand Immobilization: One of the interacting partners (the ligand, e.g., PD-1) is covalently immobilized onto the surface of the sensor chip.[18]
-
Analyte Injection: The other interacting partner (the analyte, e.g., PD-L1) is injected at various concentrations over the sensor surface in the running buffer.[17]
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.[17]
-
Dissociation Phase: The running buffer is then flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[17]
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction, preparing the surface for the next injection.[19]
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[20]
Signaling Pathways Involving Membrane PD-L1
The interaction of membrane PD-L1 with its binding partners initiates intracellular signaling cascades that have profound effects on cellular function, particularly in the context of immune regulation.
PD-1/PD-L1 Inhibitory Signaling in T Cells
The binding of PD-L1 to PD-1 on T cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatases SHP-1 and SHP-2.[21] These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[21] This ultimately leads to the inhibition of T-cell activation, proliferation, and cytokine production.[21][22][23]
CMTM6-Mediated Stabilization of PD-L1
CMTM6 plays a critical role in post-translational regulation of PD-L1. It co-localizes with PD-L1 at the plasma membrane and in recycling endosomes.[5] This association prevents the ubiquitination and subsequent lysosomal degradation of PD-L1, thereby increasing its half-life and maintaining its surface expression.[7][8]
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. Characterizing the PD-L1:CMTM6 Interaction [escholarship.org]
- 3. Identification, binding, and structural characterization of single domain anti-PD-L1 antibodies inhibitory of immune regulatory proteins PD-1 and CD80 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CMTM6 as a master regulator of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CMTM6 stabilizes PD-L1 expression and refines its prognostic value in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the functional PD-L1 interface region responsible for PD-1 binding and initiation of PD-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. faculty.washington.edu [faculty.washington.edu]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Evolutionary Conservation of the PD-L1 (CD274) Gene
Executive Summary
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical transmembrane protein that functions as a key immune checkpoint, playing a major role in suppressing the adaptive immune system.[1] Its interaction with its receptor, PD-1, on activated T-cells delivers an inhibitory signal, preventing autoimmunity and maintaining peripheral tolerance.[2][3][4] However, many tumors exploit this mechanism to evade immune surveillance.[5][6] This guide provides a comprehensive overview of the evolutionary conservation of the CD274 gene, detailing its phylogeny, structural and functional conservation across species, and the experimental methodologies used to study these aspects. The high degree of conservation underscores its fundamental biological importance and supports the use of various animal models in immuno-oncology research.
Gene and Protein Structure
The human PD-L1 protein is encoded by the CD274 gene, located on chromosome 9p24.1.[5][7] The gene spans approximately 17.6 kilobases and consists of seven exons.[5][7] The resulting protein is a type I transmembrane glycoprotein (B1211001) of 290 amino acids.[5][7][8] Its structure is characteristic of the B7 family of proteins, featuring key functional domains:
-
Extracellular Region: Contains an N-terminal IgV-like domain and a membrane-proximal IgC-like domain, which are essential for its interaction with the PD-1 receptor.[3][5][8][9]
-
Transmembrane Domain: A hydrophobic segment that anchors the protein in the cell membrane.[5][7]
Exon 1 encodes the 5' untranslated region (UTR), while exon 7 encodes part of the intracellular domain and the 3'-UTR.[5][7] The signal peptide is cleaved during protein processing.[5][7]
Evolutionary History and Phylogeny
The CD274 gene is a member of the B7 family, which is itself part of the larger immunoglobulin superfamily (IgSF).[9][10] The evolution of this family is closely linked to the development of the adaptive immune system in vertebrates.
-
Ancient Origins: The B7 gene family is believed to have originated from a precursor gene located in the proto-Major Histocompatibility Complex (MHC) region before the emergence of vertebrates.[11]
-
Gene Duplication: In an ancestor of tetrapod species, a gene duplication event gave rise to PD-L1 and its paralog, PD-L2 (PDCD1LG2).[1][12] Both ligands can bind to the PD-1 receptor, though with different affinities and expression patterns.[1][13]
-
Vertebrate Conservation: The CD274/PD-L1 gene is highly conserved across the vertebrate phylogeny.[5][7] Homologs have been identified in species ranging from cartilaginous and bony fish (such as Danio rerio or zebrafish) to primates, indicating its crucial and long-standing functional importance.[5][7][12][14] Fish possess a single ancestral PD-L molecule before the duplication that led to distinct PD-L1 and PD-L2 in tetrapods.[12]
Data Presentation: PD-L1 Orthologs and Sequence Conservation
The conservation of PD-L1 is evident in the presence of orthologs across a wide range of species used in biomedical research. While amino acid identity is generally in the 20-40% range among B7 family members, the core functional domains of PD-L1 show higher conservation.[9]
| Species | Common Name | Gene Symbol | Chromosomal Location | Key Features & Conservation Notes |
| Homo sapiens | Human | CD274 | 9p24.1 | The reference for PD-L1 structure and function.[5][15] |
| Mus musculus | Mouse | Cd274 | 19 C1 | Widely used model for immuno-oncology and PD-1/PD-L1 blockade studies.[1][16] |
| Rattus norvegicus | Rat | Cd274 | 1q55 | Possesses a single B7H6 gene, similar to humans.[10][11] |
| Gallus gallus | Chicken | CD274 | 16 | B7 family members have been identified in birds, crucial for studying avian immunology.[9] |
| Xenopus tropicalis | Western Clawed Frog | cd274 | Scaffold_179 | Studies in Xenopus have revealed novel B7 family homologs and insights into their co-evolution with receptors.[10][11] |
| Danio rerio | Zebrafish | cd274a | 17 | Possesses an ancestral PD-L molecule; PD-1 is also conserved, suggesting a similar immune checkpoint function.[5][12] |
| Chondrichthyes | Cartilaginous Fish | PD-1 gene identified | Not specified | The presence of PD-1 in sharks implies an ancient origin for the pathway's components.[12][14] |
Conservation of Function and Regulation
The fundamental role of the PD-1/PD-L1 pathway as an immune checkpoint is conserved throughout jawed vertebrates.[12]
-
Functional Homology: Studies in fish show that PD-1 transcripts are co-expressed with markers for regulatory and exhausted T-cells, mirroring its function in mammals.[12] The core mechanism—PD-L1 binding to PD-1 leading to the recruitment of the phosphatase SHP-2 and subsequent inhibition of T-cell receptor signaling—appears to be an ancient and conserved feature.[5][12][14]
-
Regulatory Conservation: The mechanisms regulating PD-L1 expression also show conservation. In humans and mice, PD-L1 expression is strongly upregulated by interferon-gamma (IFNγ), a mechanism known as adaptive immune resistance.[5][16] This IFNγ-mediated upregulation is a key feature of the tumor microenvironment.[16][17] Additionally, the promoter region of CD274 retains conserved CpG methylation sites, suggesting that epigenetic regulation is also an evolutionarily maintained mechanism.[5][7]
Experimental Protocols
Studying the evolutionary conservation of a gene like CD274 involves a combination of computational and laboratory-based techniques.
Protocol 1: Phylogenetic and Sequence Analysis
Objective: To determine the evolutionary relationships and degree of sequence conservation of PD-L1 orthologs.
Methodology:
-
Sequence Retrieval: Obtain protein and nucleotide sequences for PD-L1 orthologs from public databases such as NCBI Gene and Ensembl.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using algorithms like T-Coffee or MAFFT.[18] This step is crucial for identifying conserved residues and domains.
-
Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Software packages like PHAST or BEAST can be used, employing statistical methods such as Maximum Likelihood or Bayesian inference to model evolutionary history.[18]
-
Conservation Scoring: Analyze the MSA to calculate conservation scores for each amino acid position, highlighting functionally critical regions like the PD-1 binding interface.
Protocol 2: Comparative Genomic Analysis
Objective: To analyze the conservation of the genomic context of the CD274 gene, including gene order (synteny) and copy number.
Methodology:
-
Synteny Analysis: Use comparative genomics tools (e.g., CoGe SynFind) to compare the genes flanking CD274 across different species.[18] Conserved synteny provides strong evidence for orthology and highlights the stability of a genomic region over evolutionary time.
-
Copy Number Variation (CNV) Analysis: Assess for gains or losses of the CD274 gene.
-
Array-based Comparative Genomic Hybridization (aCGH): Labeled genomic DNA from a test and a reference sample are hybridized to a microarray to detect differences in copy number.[19]
-
Next-Generation Sequencing (NGS) Data Analysis: Specialized algorithms analyze sequencing read depth across the genome to infer copy number. This is now a common component of comprehensive genomic profiling in cancer.[20]
-
Protocol 3: Functional Conservation Assays
Objective: To verify that PD-L1 orthologs from different species retain their immunosuppressive function.
Methodology:
-
IFNγ Stimulation Assay: Culture cells from a target species (e.g., primary fibroblasts or a cell line) with and without recombinant IFNγ. Measure the change in CD274 mRNA expression via quantitative PCR (qPCR) and cell-surface PD-L1 protein expression via flow cytometry or immunohistochemistry (IHC) to confirm conserved upregulation.[21]
-
T-Cell Co-culture Inhibition Assay:
-
Generate a cell line that stably expresses the PD-L1 ortholog of interest.
-
Activate T-cells (e.g., with anti-CD3/CD28 beads).
-
Co-culture the activated T-cells with the PD-L1-expressing cells.
-
Measure T-cell proliferation (e.g., using CFSE dilution) and cytokine secretion (e.g., IL-2, IFNγ via ELISA). A reduction in proliferation and cytokine production compared to a control cell line indicates conserved inhibitory function.[16]
-
Signaling Pathways and Logical Relationships
The core PD-1/PD-L1 signaling pathway is highly conserved. Its engagement initiates an inhibitory cascade within the T-cell.
References
- 1. PD-L1 - Wikipedia [en.wikipedia.org]
- 2. Adaptive selection in the evolution of programmed cell death-1 and its ligands in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Beyond Cancer: Regulation and Function of PD-L1 in Health and Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene code CD274/PD-L1: from molecular basis toward cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-L1 and PD-L2 Genetic Alterations Define Classical Hodgkin Lymphoma and Predict Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The B7 family of immune-regulatory ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of the B7 family: co-evolution of B7H6 and NKp30, identification of a new B7 family member, B7H7, and of B7's historical relationship with the MHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PD-1 is conserved from sharks to humans: new insights into PD-1, PD-L1, PD-L2, and SHP-2 evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PD-1 is conserved from sharks to humans: new insights into PD-1, PD-L1, PD-L2, and SHP-2 evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. useast.ensembl.org [useast.ensembl.org]
- 16. The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PD-L1 (CD274) copy number gain, expression, and immune cell infiltration as candidate predictors for response to immune checkpoint inhibitors in soft-tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Temporally-Distinct PD-L1 Expression by Tumor and Host Cells Contributes to Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Membrane PD-L1 Expression in Healthy Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein. Its interaction with its receptor, programmed cell death protein 1 (PD-1), on activated T cells, plays a pivotal role in maintaining self-tolerance and modulating the duration and amplitude of immune responses.[1][2] While extensively studied in the context of cancer immune evasion, a thorough understanding of its basal expression patterns in healthy tissues is fundamental for predicting potential on-target, off-tumor toxicities of PD-1/PD-L1 blockade therapies and for developing safer immunomodulatory drugs. This guide provides an in-depth overview of membrane PD-L1 expression across a range of healthy human tissues, detailed experimental protocols for its detection, and visual representations of key biological and experimental pathways.
Quantitative Data on PD-L1 Expression in Healthy Human Tissues
The expression of PD-L1 in healthy tissues is generally low but notable in specific cell types. The following tables summarize quantitative and semi-quantitative data on PD-L1 protein and RNA expression, primarily compiled from the Human Protein Atlas and other immunohistochemical studies.[3][4][5][6]
Table 1: Summary of PD-L1 (CD274) Protein Expression in Healthy Human Tissues
| Tissue | Expression Level | Predominant Cell Types with Staining |
| Lymphoid Tissues | ||
| Tonsil | High | Non-germinal center cells, cells in germinal center |
| Lymph Node | Medium | Cells in germinal center, non-germinal center cells |
| Spleen | Medium | Cells in red pulp, cells in white pulp |
| Bone Marrow | Medium | Hematopoietic cells |
| Reproductive Tissues | ||
| Placenta | High | Trophoblastic cells |
| Endometrium | Medium | Glandular cells, stromal cells |
| Cervix, uterine | Low | Squamous epithelial cells |
| Testis | Not detected | - |
| Ovary | Not detected | - |
| Gastrointestinal Tract | ||
| Small Intestine | Low | Glandular cells |
| Colon | Low | Glandular cells |
| Stomach | Low | Glandular cells |
| Liver | Low | Hepatocytes, Kupffer cells |
| Pancreas | Low | Exocrine glandular cells |
| Respiratory System | ||
| Lung | Medium | Alveolar cells, macrophages |
| Nasopharynx | Low | Respiratory epithelial cells |
| Other Tissues | ||
| Kidney | Low | Cells in glomeruli, tubules |
| Skin | Low | Keratinocytes, immune cells |
| Adrenal Gland | Low | Cortical cells |
| Thyroid Gland | Low | Glandular cells |
| Brain | Not detected | - |
| Heart Muscle | Not detected | - |
Expression Levels are categorized as High, Medium, Low, or Not detected based on immunohistochemistry data from the Human Protein Atlas.[4][5]
Table 2: RNA Expression of PD-L1 (CD274) in Healthy Human Tissues
| Tissue | Normalized RNA Expression (NX) |
| Placenta | 19.8 |
| Lung | 15.8 |
| Lymph Node | 14.8 |
| Spleen | 12.5 |
| Tonsil | 11.9 |
| Colon | 9.4 |
| Small Intestine | 8.8 |
| Liver | 7.5 |
| Bone Marrow | 7.1 |
| Kidney | 6.5 |
| Skin | 5.2 |
| Stomach | 4.9 |
| Brain | 0.4 |
| Heart Muscle | 0.3 |
Data sourced from the Human Protein Atlas, representing consensus normalized expression from HPA and GTEx datasets.[4]
Experimental Protocols
The most common method for assessing membrane PD-L1 expression in tissues is immunohistochemistry (IHC). The following is a detailed, representative protocol for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections using the well-established 22C3 antibody clone.
Immunohistochemistry (IHC) Protocol for PD-L1 (Clone 22C3)
1. Specimen Preparation [7][8]
-
Fix tissue specimens in 10% neutral buffered formalin for 12–72 hours.
-
Process tissues through a series of alcohols and xylene, and embed in paraffin (B1166041). The paraffin temperature should not exceed 60°C.
-
Cut FFPE blocks into 4-5 µm sections and mount on positively charged slides.
-
Dry the slides in an oven for 1 hour at 56-60°C.
2. Deparaffinization and Rehydration [8]
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a series of graded alcohols:
-
100% ethanol (B145695), two times for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse in distilled water for 5 minutes.
3. Antigen Retrieval [9]
-
Perform heat-induced epitope retrieval (HIER).
-
Use a low pH, high-temperature antigen retrieval solution (e.g., Dako Target Retrieval Solution, Low pH).
-
Immerse slides in the retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the solution for at least 20 minutes at room temperature.
-
Rinse slides in a wash buffer (e.g., TBS or PBS with 0.05% Tween-20) for 5 minutes.
4. Staining Procedure (Automated or Manual) [8][9]
-
Peroxidase Block: Incubate sections with a hydrogen peroxide-based blocking solution for 5-10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Primary Antibody Incubation: Incubate sections with the primary antibody, monoclonal mouse anti-PD-L1, clone 22C3, at the recommended dilution (e.g., as provided in a ready-to-use kit like PD-L1 IHC 22C3 pharmDx). Incubation is typically for 30-60 minutes at room temperature.
-
Linker/Secondary Antibody: Rinse with wash buffer. Apply a mouse linker or a secondary antibody (e.g., anti-mouse IgG) and incubate for 15-30 minutes.
-
Detection System: Rinse with wash buffer. Apply a polymer-based horseradish peroxidase (HRP) visualization reagent and incubate for 20-30 minutes.
-
Chromogen Application: Rinse with wash buffer. Apply a 3,3'-Diaminobenzidine (DAB) chromogen solution until the desired brown stain intensity develops (typically 5-10 minutes).
-
Enhancement (Optional): For some protocols, a DAB enhancer is used to increase the signal intensity.
5. Counterstaining and Mounting [7]
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to stain cell nuclei blue.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
6. Interpretation of Staining [9][10]
-
Positive Staining: A positive PD-L1 signal is defined as complete or partial linear membrane staining of viable cells at any intensity. Cytoplasmic staining is often noted but is not typically included in the scoring for membrane PD-L1.
-
Scoring: For non-cancer tissues, a qualitative assessment is usually performed. In oncology, scoring systems like the Tumor Proportion Score (TPS) or Combined Positive Score (CPS) are used. TPS is the percentage of viable tumor cells showing partial or complete membrane staining.[2] CPS is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[2]
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate the PD-1/PD-L1 signaling pathway and a typical IHC workflow.
PD-1/PD-L1 Signaling Pathway
Experimental Workflow for PD-L1 Immunohistochemistry
Conclusion
The expression of membrane PD-L1 in healthy human tissues is a tightly regulated process, with high expression largely restricted to immune cells and specialized tissues like the placenta. This baseline expression profile is crucial for maintaining immune homeostasis. The methodologies outlined in this guide, particularly immunohistochemistry, provide robust tools for researchers to accurately assess PD-L1 expression. A comprehensive understanding of both the quantitative expression levels and the technical protocols for their detection is essential for the continued development of safe and effective immunotherapies targeting the PD-1/PD-L1 axis.
References
- 1. The Human Protein Atlas [proteinatlas.org]
- 2. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search: PD-L1 - The Human Protein Atlas [proteinatlas.org]
- 4. CD274 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Tissue expression of CD274 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. PD-L1 by Immunohistochemistry | Test Fact Sheet [arupconsult.com]
The Dual Role of Membrane PD-L1 in Autoimmune Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein, plays a multifaceted and often contradictory role in the pathogenesis of autoimmune diseases. While its interaction with the PD-1 receptor on activated T cells is a well-established mechanism for dampening immune responses and maintaining peripheral tolerance, its expression and function in the context of autoimmunity are complex and disease-specific. This technical guide provides an in-depth exploration of the role of membrane-bound PD-L1 in key autoimmune diseases, including Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), and Type 1 Diabetes (T1D). We delve into the molecular signaling pathways, present quantitative data on its expression, and provide detailed experimental protocols for its investigation, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The PD-1/PD-L1 Axis in Immune Homeostasis
The adaptive immune system is equipped with a series of checks and balances to prevent excessive immune responses and autoimmunity. A key inhibitory pathway is mediated by the interaction between the Programmed Death-1 (PD-1) receptor, expressed on activated T cells, B cells, and other immune cells, and its ligand, PD-L1 (also known as B7-H1 or CD274).[1][2] PD-L1 is a transmembrane protein expressed on a wide range of hematopoietic and non-hematopoietic cells, including antigen-presenting cells (APCs), T cells, B cells, and cells in immune-privileged sites.[3]
Engagement of PD-1 by membrane-bound PD-L1 delivers a co-inhibitory signal to T cells, leading to the suppression of T cell proliferation, cytokine production, and survival.[4][5] This process is crucial for maintaining peripheral tolerance and preventing the activation of self-reactive T cells that have escaped central tolerance in the thymus. Dysregulation of the PD-1/PD-L1 pathway has been implicated in the pathogenesis of numerous autoimmune diseases.
Membrane PD-L1 Signaling Pathway
The binding of membrane PD-L1 on an APC or tissue cell to the PD-1 receptor on a T cell initiates a signaling cascade that ultimately dampens T cell receptor (TCR) signaling.
Upon TCR engagement with an antigen-MHC complex, the Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[6] This phosphorylation event creates a docking site for the tyrosine phosphatase SHP-2.[1][6] Recruited SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the TCR and CD28 co-stimulatory pathways, including ZAP-70, PI3K, and Ras.[4][7] This leads to the inhibition of the PI3K-Akt and Ras-MEK-ERK signaling pathways, which are critical for T cell proliferation, survival, and cytokine production.[8][9][10] The dephosphorylation of PLCγ1 by SHP-2 can also contribute to the suppression of transcription factors like NFAT, AP-1, and NF-κB.[11][12]
Role of Membrane PD-L1 in Specific Autoimmune Diseases
The expression and function of membrane PD-L1 are dysregulated in various autoimmune diseases, contributing to the breakdown of peripheral tolerance.
Systemic Lupus Erythematosus (SLE)
In SLE, an autoimmune disease characterized by the production of autoantibodies against nuclear antigens, the role of PD-L1 is complex.[13] Studies have shown that while PD-1 expression is often increased on T cells from SLE patients, the expression of PD-L1 on antigen-presenting cells like dendritic cells may be deficient.[13] This impaired PD-L1 expression can lead to inadequate co-inhibitory signals and the subsequent activation of autoreactive T cells.
| Cell Type | Disease State | PD-L1 Expression Level | Reference |
| Monocytes | Active SLE | Lower than healthy controls | [14] |
| Inactive SLE | Similar to healthy controls | [14] | |
| Basophils | SLE (active & inactive) | Higher than healthy controls | [15] |
| Myeloid-Derived Suppressor Cells (MDSCs) | SLE (MRL/lpr mice) | mRNA levels of immunosuppressive molecules (including PD-L1) profoundly decreased compared to control mice | [6][8] |
Rheumatoid Arthritis (RA)
RA is a chronic inflammatory disorder primarily affecting the joints. In the synovial fluid of RA patients, there is an enrichment of PD-1 expressing T cells; however, the expression of PD-L1 on synovial macrophages can be reduced.[11] This local deficiency in PD-L1 may contribute to the persistent T cell activation and inflammation within the joint.
| Cell Type | Disease State | PD-L1 Expression Level | Reference |
| CD19+ B cells | Untreated RA | Significantly lower frequency of PD-L1+ cells compared to healthy controls | [1][16] |
| CD24hiCD38- B cells | Untreated RA | Significantly lower frequency of PD-L1+ cells compared to healthy controls | [1] |
| CD24hiCD38hi B cells | Untreated RA | Significantly lower frequency of PD-L1+ cells compared to healthy controls | [1] |
| Synovial Tissue | Early & Established RA | Negative PD-L1 staining by IHC in most early RA synovium | [11] |
Multiple Sclerosis (MS)
MS is a demyelinating disease of the central nervous system. The role of PD-L1 in MS is still being actively investigated. Some studies have reported a downregulation of PD-L1 mRNA expression in peripheral blood mononuclear cells (PBMCs) from MS patients compared to healthy controls.[17] However, other studies have shown increased PD-L1 expression on B cells within MS brain lesions, suggesting a more complex, localized role in the CNS.[15]
| Cell Type | Disease State | PD-L1 Expression Level | Reference |
| PBMCs (mRNA) | MS | Significantly lower than healthy controls | [17] |
| B cells (in brain lesions) | MS | Express PD-L1 | [15] |
| CD19+ B cells | Stable MS | Significantly augmented PD-L1 expression compared to acute MS | [18] |
| CD14+ Monocytes | Stable MS | Significantly augmented PD-L1 expression compared to acute MS | [18] |
Note: Quantitative data directly comparing membrane PD-L1 protein expression on various immune cell subsets from a large cohort of MS patients versus healthy controls is less consistently reported in the literature compared to other autoimmune diseases.
Type 1 Diabetes (T1D)
T1D is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas.[19] Studies have shown that PD-L1 is expressed on pancreatic islet cells in individuals with T1D, but not in healthy controls.[19][20] This upregulation of PD-L1 on beta cells is thought to be an attempt to protect them from the autoimmune attack.[20]
| Cell Type | Disease State | PD-L1 Expression Level | Reference |
| Pancreatic Islet Cells (insulin-positive) | T1D | Present | [19][20] |
| Non-diabetic controls | Absent | [19][20] | |
| Plasma Extracellular Vesicles (EVs) | Islet autoantibody-positive (AAB+) individuals | Elevated compared to AAB- individuals | [21] |
Experimental Protocols for Studying Membrane PD-L1
A variety of techniques are employed to investigate the expression and function of membrane PD-L1.
Detection and Quantification of Membrane PD-L1
4.1.1. Flow Cytometry
Flow cytometry is a powerful tool for quantifying the expression of cell surface proteins like PD-L1 on different immune cell populations.
Protocol Outline:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Staining: Incubate cells with a cocktail of fluorescently-labeled antibodies. This should include an antibody specific for human PD-L1 (CD274), along with antibodies to identify specific cell lineages (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes). A viability dye is also crucial to exclude dead cells from the analysis.
-
Washing: After incubation, wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove any unbound antibodies.
-
Data Acquisition: Run the stained cells on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on the cell populations of interest and quantify the expression of PD-L1, typically reported as the percentage of positive cells and the mean fluorescence intensity (MFI).
4.1.2. Immunohistochemistry (IHC)
IHC allows for the visualization of PD-L1 expression within the context of tissue architecture.
Protocol Outline:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Sequentially immerse slides in xylene and graded ethanol (B145695) solutions to remove paraffin (B1166041) and rehydrate the tissue.
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a citrate (B86180) buffer) to unmask the PD-L1 antigen.
-
Blocking: Incubate the sections with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for PD-L1.
-
Secondary Antibody and Detection: Apply a labeled secondary antibody that binds to the primary antibody, followed by a substrate that produces a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei, dehydrate the sections, and mount with a coverslip.
-
Microscopy: Examine the slides under a microscope to assess the location and intensity of PD-L1 staining.
4.1.3. Western Blotting
Western blotting can be used to detect the presence and relative abundance of PD-L1 protein in cell lysates.
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract total protein. For membrane proteins, specific extraction protocols may be required.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat dry milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PD-L1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Functional Assays for PD-L1-Mediated T Cell Suppression
In vitro co-culture assays can be used to assess the functional consequences of PD-1/PD-L1 interactions.
Protocol Outline:
-
Cell Isolation: Isolate T cells and APCs (e.g., monocytes or B cells) from PBMCs.
-
T Cell Labeling: Label the T cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Co-culture: Co-culture the labeled T cells with the APCs at various ratios in the presence of a T cell stimulus (e.g., anti-CD3 and anti-CD28 antibodies).
-
Blocking Experiment: Set up parallel cultures with the addition of a PD-L1 blocking antibody or an isotype control antibody.
-
Incubation: Incubate the co-cultures for 3 to 5 days.
-
Analysis: Analyze T cell proliferation by flow cytometry. A decrease in the fluorescence intensity of the proliferation dye indicates cell division. The degree of T cell suppression can be inferred by comparing the proliferation in the presence and absence of the PD-L1 blocking antibody.
Therapeutic Implications and Future Directions
The complex role of membrane PD-L1 in autoimmune diseases presents both challenges and opportunities for therapeutic intervention. While PD-1/PD-L1 blockade has revolutionized cancer immunotherapy, this approach can lead to immune-related adverse events, including the exacerbation or induction of autoimmune conditions.
Conversely, agonistic approaches that enhance PD-1 signaling are being explored as potential treatments for autoimmune diseases. These strategies include the development of PD-1 agonists and molecules that can upregulate PD-L1 expression on specific cell types. A deeper understanding of the cell-type-specific expression and regulation of membrane PD-L1 in different autoimmune diseases will be crucial for the development of targeted and effective therapies that can restore immune tolerance without causing broad immunosuppression.
Conclusion
Membrane-bound PD-L1 is a central player in the maintenance of immune homeostasis, and its dysregulation is a key feature in the pathogenesis of many autoimmune diseases. The expression and function of PD-L1 are highly context-dependent, varying between different diseases, cell types, and inflammatory microenvironments. A thorough understanding of the molecular mechanisms governing membrane PD-L1 expression and signaling, coupled with robust and quantitative methods for its analysis, is essential for advancing our knowledge of autoimmune disease and for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the current state of knowledge and the experimental tools available to researchers in this dynamic and clinically important field.
References
- 1. Interaction between B7-H1 and PD-1 determines initiation and reversal of T-cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the PD‐1/PD‐L1 Signaling in Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis: Recent Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of PD-1 in the Autoimmune Response: Insights into Its Implication in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of programmed cell death-1 dependent T cell suppression: relevance for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Effects of PD-1 on Akt and Ras Pathways Regulate Molecular Components of the Cell Cycle and Inhibit T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajsep.asmepress.com [ajsep.asmepress.com]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]
- 14. mdpi.com [mdpi.com]
- 15. EBV infected cells in the multiple sclerosis brain express PD-L1: How the virus and its niche may escape immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Downregulation of Immunosuppressive Molecules, PD-1 and PD-L1 but not PD-L2, in the Patients with Multiple Sclerosis | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 18. Costimulatory pathways in multiple sclerosis: distinctive expression of PD-1 and PD-L1 in patients with different patterns of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. SHP2 Targets ITK Downstream of PD-1 to Inhibit T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
non-canonical functions of membrane-bound PD-L1
An In-depth Technical Guide to the Non-Canonical Functions of Membrane-Bound PD-L1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Programmed Death-Ligand 1 (PD-L1), a transmembrane protein, is a critical immune checkpoint inhibitor. Its canonical function involves binding to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion by tumor cells. This interaction is a primary target for cancer immunotherapy. However, emerging evidence reveals that membrane-bound PD-L1 possesses non-canonical, tumor-intrinsic functions that are independent of its interaction with PD-1 on immune cells. This "reverse signaling" capability allows PD-L1 to act as a signal-transducing molecule within the cancer cell, actively promoting tumorigenesis, drug resistance, and metastasis.
This guide provides a comprehensive overview of the core non-canonical signaling pathways driven by membrane-bound PD-L1. We will dissect the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the signaling cascades. Understanding these intrinsic functions is paramount for developing next-generation therapeutic strategies that can overcome the limitations of current checkpoint blockades.
The Molecular Basis of PD-L1 Reverse Signaling
The ability of PD-L1 to signal into the tumor cell is largely attributed to its short intracellular cytoplasmic domain.[1] While the extracellular domain engages with PD-1, the cytoplasmic tail, though only 30 amino acids long, contains conserved motifs that are critical for its non-canonical activities.[2] These motifs, including 'RMLDVEKC' and 'DTSSK', can be sites for post-translational modifications like phosphorylation and ubiquitination, enabling them to serve as docking sites for downstream signaling adaptors and enzymes, thereby initiating intracellular signaling cascades.[2]
Core Non-Canonical Signaling Pathways
Promotion of Cell Proliferation and Survival via PI3K/AKT/mTOR
One of the most significant non-canonical functions of membrane PD-L1 is the activation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][4] Engagement of PD-L1 on tumor cells can trigger the phosphorylation and activation of AKT and its downstream effector, mTOR.[5][6] This cascade promotes cancer cell proliferation and is implicated in resistance to both chemotherapy and targeted therapies.[6][7]
For instance, in head and neck squamous cell carcinoma (HNSCC), PD-L1 overexpression was shown to significantly induce cell proliferation and colony-forming ability by activating mTOR signaling.[5] This effect could be reversed by treatment with the mTOR inhibitor rapamycin.[5] Similarly, in renal cell carcinoma, PD-L1 can promote migration and stemness by regulating the transcription factor SREBP-1c, an event linked to the PI3K/AKT pathway.[6]
References
- 1. Targeting the PD-L1 cytoplasmic domain and its regulatory pathways to enhance cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. Clinical implications of the interaction between PD-1/PD-L1 and PI3K/AKT/mTOR pathway in progression and treatment of non-small cell lung cancer [jcancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Current understanding of cancer-intrinsic PD-L1: regulation of expression and its protumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-L1 Upregulation by the mTOR Pathway in VEGFR-TKI–Resistant Metastatic Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detecting Membrane PD-L1 Expression by Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a crucial immune checkpoint protein.[1] Its interaction with its receptor, Programmed Death-1 (PD-1), on activated T cells, B cells, and myeloid cells, plays a significant role in regulating immune responses.[2][3][4] In the tumor microenvironment, cancer cells can upregulate PD-L1 expression to evade immune surveillance, leading to the suppression of anti-tumor T-cell activity.[2][5] Consequently, the PD-1/PD-L1 pathway has emerged as a key target for cancer immunotherapy.[2][3] Accurate and reliable detection of PD-L1 expression on the surface of tumor cells and immune cells is critical for patient stratification and for monitoring the efficacy of PD-1/PD-L1 blockade therapies.[6] Flow cytometry is a powerful technique for the quantitative, single-cell analysis of membrane PD-L1 expression.[7] This application note provides a detailed protocol for the detection of membrane PD-L1 by flow cytometry, intended for researchers, scientists, and professionals in drug development.
Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that inhibits T cell activation, proliferation, and cytokine production. This leads to T cell "exhaustion" and a dampened anti-tumor immune response.
Experimental Protocol
This protocol outlines the steps for staining cell surface PD-L1 for flow cytometric analysis. It is crucial to optimize parameters such as antibody concentration and incubation times for specific cell types and experimental conditions.
Materials
Reagents and Buffers
| Reagent/Buffer | Supplier/Catalog No. | Storage |
| Anti-human PD-L1 Antibody (Clone: 28-8 or equivalent) | Various | 2-8°C |
| Isotype Control Antibody (e.g., Rabbit IgG) | Matched to primary Ab | 2-8°C |
| Fluorochrome-conjugated Secondary Antibody (if required) | Various | 2-8°C |
| Flow Cytometry Staining Buffer (e.g., PBS + 1% BSA) | In-house or Commercial | 2-8°C |
| Fc Receptor Blocking Solution (e.g., Human IgG) | Various | 2-8°C |
| Viability Dye (e.g., 7-AAD, DAPI) | Various | 2-8°C or -20°C |
| Fixation Buffer (e.g., 1% Formaldehyde (B43269) in PBS) | In-house or Commercial | 2-8°C |
| Red Blood Cell Lysis Buffer (for whole blood) | Various | Room Temperature |
Cell Lines
| Cell Line | PD-L1 Expression | Recommended Use |
| MDA-MB-231 | High | Positive Control[8] |
| L2987 | High | Positive Control[9] |
| A549 | Low | Negative Control[9] |
| Y79, MCF-7 | Low/Negative | Negative Control[8] |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Preparation:
-
For adherent cells, detach using a gentle dissociation reagent (e.g., 0.25% Trypsin-EDTA).
-
For suspension cells or fresh tissues, prepare a single-cell suspension. A non-enzymatic preparation can be beneficial for preserving surface epitopes.[10]
-
Count the cells and wash them once with 10 mL of cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in cold staining buffer.
-
-
Fc Receptor Blocking:
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube or well of a 96-well plate.
-
Add the anti-PD-L1 primary antibody at a pre-titrated optimal concentration (a typical starting point is 1 µg per well or 2-10 µg/mL).[9][11]
-
For the negative control, add the corresponding isotype control antibody at the same concentration.
-
Incubate for 30 minutes on ice in the dark.[9]
-
-
Washing:
-
Add 100-200 µL of cold staining buffer to each sample and centrifuge at 300 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step once more to ensure removal of unbound primary antibody.[9]
-
-
Secondary Antibody Staining (if using an unconjugated primary antibody):
-
Resuspend the cell pellet in 100 µL of a diluted fluorochrome-conjugated secondary antibody.
-
Incubate for 20-30 minutes on ice in the dark.[9]
-
Wash the cells twice as described in step 4.
-
-
Viability Staining (Optional but Recommended):
-
To exclude dead cells, which can non-specifically bind antibodies, resuspend the cells in 100-200 µL of staining buffer containing a viability dye according to the manufacturer's instructions.
-
-
Fixation (Optional):
-
If samples will not be analyzed immediately, they can be fixed. Resuspend the cell pellet in 100 µL of 1% formaldehyde in PBS.
-
Incubate for 20 minutes on ice in the dark.[9]
-
Wash once with staining buffer and resuspend in 200 µL of staining buffer for analysis or storage at 4°C.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap between fluorochromes. It is crucial to use single-stain controls for compensation.
-
Use Fluorescence Minus One (FMO) controls to help set accurate gates for positive populations, especially for dimly expressed markers.[12][13]
-
Data Presentation and Analysis
Quantitative Staining Parameters
The following table provides a summary of typical quantitative parameters for PD-L1 flow cytometry staining. Note that these are starting points and should be optimized for your specific assay.
| Parameter | Typical Range/Value | Reference |
| Cell Concentration | 1 x 10^6 cells per sample | [9] |
| Fc Block Incubation | 15-20 minutes on ice | [9] |
| Primary Antibody Concentration | 1 µg/10^6 cells or 2-10 µg/mL | [9][11] |
| Primary Antibody Incubation | 30 minutes on ice | [9] |
| Secondary Antibody Incubation | 20-30 minutes on ice | [9] |
| Fixation | 1% Formaldehyde for 20 minutes | [9] |
Data Analysis
-
Gating Strategy:
-
First, gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Next, gate on the live cell population using the viability dye.
-
From the live, single-cell population, identify the cell populations of interest (e.g., tumor cells, immune cell subsets) based on their light scatter properties (FSC vs. SSC) and/or specific cell surface markers (e.g., CD45 for immune cells).
-
Finally, determine the percentage of PD-L1 positive cells within the population of interest by creating a gate based on the isotype or FMO control.
-
-
Reporting Results:
-
Results can be reported as the percentage of PD-L1 positive cells within a specific population.
-
The mean fluorescence intensity (MFI) can also be used to quantify the level of PD-L1 expression.
-
Considerations and Troubleshooting
-
Antibody Selection: The choice of anti-PD-L1 antibody clone is critical. Different clones may have different affinities and specificities. Clones such as 28-8 have been used in clinical assays.[14]
-
Autofluorescence: Some cell types, particularly macrophages, can exhibit high autofluorescence, which may interfere with the detection of PD-L1.[12][13] Careful selection of fluorochromes and the use of appropriate controls are essential.
-
Expression Induction: PD-L1 expression can be induced by various stimuli, such as interferon-gamma (IFN-γ).[5][15][16] Consider the in vitro culture conditions or the in vivo microenvironment when interpreting results.
-
Validation: The concordance between flow cytometry and other methods like immunohistochemistry (IHC) for PD-L1 detection has been investigated, with studies showing a high degree of agreement.[14] However, it is important to validate the assay in your own laboratory.
References
- 1. biocompare.com [biocompare.com]
- 2. PD-L1 expression in human cancers and its association with clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Diverse Function of PD-1/PD-L Pathway Beyond Cancer [frontiersin.org]
- 4. beckman.com [beckman.com]
- 5. Classification of PD‐L1 expression in various cancers and macrophages based on immunohistocytological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-L1 diagnostic tests: a systematic literature review of scoring algorithms and test-validation metrics — GIPAM [gipam-health.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Validation of a PD-L1 Binding Peptide for Determination of PDL1 Expression in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Quantification of PD-L1 and PD-1 expression on tumor and immune cells in non-small cell lung cancer (NSCLC) using non-enzymatic tissue dissociation and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-L1 Monoclonal Antibody (PDL1.D1) (A01830-40) [thermofisher.com]
- 12. Identification of PD-1 ligands: PD-L1 and PD-L2 on macrophages in lung cancer milieu by flow cytometry - Kwiecień - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. Identification of PD-1 ligands: PD-L1 and PD-L2 on macrophages in lung cancer milieu by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Flow Cytometry Analysis of Surface PD-L1 Expression Induced by IFNγ and Romidepsin in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Immunohistochemistry Protocol for Membrane-Bound PD-L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed death-ligand 1 (PD-L1), a transmembrane protein, is a critical immune checkpoint that plays a significant role in tumor immune evasion.[1][2] Its interaction with the programmed death-1 (PD-1) receptor on activated T-cells suppresses T-cell activity, thereby inhibiting the anti-tumor immune response.[3][4] The expression of PD-L1 on tumor cells and tumor-infiltrating immune cells has emerged as a key predictive biomarker for patient response to immune checkpoint inhibitor therapies.[5][6] Immunohistochemistry (IHC) is the standard method for evaluating PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tissues, providing crucial information on protein localization and expression levels to guide therapeutic decisions.[7][8]
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell function.[3][4] Upon engagement, tyrosine residues in the PD-1 intracellular domain are phosphorylated, leading to the recruitment of the phosphatases SHP-1 and SHP-2.[9] These phosphatases dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR), inhibiting pathways like PI3K/AKT and MAPK.[9][10] This ultimately reduces T-cell proliferation, cytokine production, and cytotoxic activity, allowing the tumor to evade immune destruction.[3][9]
Principle of the Assay
This protocol describes the detection of membrane-bound PD-L1 protein in FFPE tissue sections using IHC. The procedure involves deparaffinization of tissue slides, followed by antigen retrieval to unmask the target epitope. A primary antibody specific to PD-L1 is applied, followed by a linker and a polymer-based detection system conjugated to an enzyme (e.g., horseradish peroxidase).[11] The addition of a chromogen substrate (e.g., DAB) results in a colored precipitate at the antigen site, which is visualized using a light microscope.[11][12] Positive staining is characterized by partial or complete linear plasma membrane staining of tumor cells and/or immune cells.[11][13]
Materials and Reagents
| Category | Item | Notes |
| Specimens | Formalin-fixed, paraffin-embedded (FFPE) tissue sections | Cut at 4-5 µm thickness.[11][12] Ischemia time should be minimized, with 24-48 hours in neutral buffered formalin recommended.[12] |
| Antibodies & Controls | Rabbit Monoclonal Primary Antibody (e.g., clones 22C3, 28-8, SP263) | Choice of clone depends on the associated therapeutic agent and indication.[14][15] |
| Negative Control Reagent (Rabbit IgG Isotype Control) | Used on a sequential section of each patient specimen to assess non-specific staining.[11][12] | |
| Positive Control Slides/Tissue | Use validated cell line controls (e.g., NCI-H226 positive, MCF-7 negative) or known positive tissue.[11][13] | |
| Reagents | Deparaffinization Solutions (Xylene or equivalent, graded alcohols) | For removal of paraffin (B1166041) and rehydration of tissue.[16] |
| Antigen Retrieval Buffer (e.g., Citrate pH 6.0, Tris-EDTA pH 9.0) | Heat-Induced Epitope Retrieval (HIER) is most common.[17][18] | |
| Peroxidase/Alkaline Phosphatase Blocking Reagent | To quench endogenous enzyme activity.[11] | |
| Protein Block / Serum-Free Block | To minimize non-specific antibody binding. | |
| Detection System (e.g., HRP-polymer based) | Includes linker antibodies and visualization reagents.[11] | |
| Chromogen (e.g., DAB) and Substrate Buffer | DAB (3,3'-diaminobenzidine) is a common choice.[11][19] | |
| Counterstain (e.g., Hematoxylin) | To stain cell nuclei for morphological context.[12] | |
| Mounting Medium (Aqueous or permanent) | For coverslipping. | |
| Equipment | Microscope, Staining Jars, Humidified Chamber | For manual staining. |
| Automated Staining Platform (e.g., Dako Autostainer Link 48, Ventana Benchmark ULTRA) | For automated, high-throughput staining.[15] | |
| Heat Source for HIER (Pressure cooker, microwave, water bath) | For antigen retrieval.[17][18] |
Detailed Experimental Protocol
This protocol provides a general workflow. Specific parameters such as antibody concentration and incubation times should be optimized for each laboratory and antibody clone used.
-
Specimen Preparation and Deparaffinization
-
Cut FFPE tissue blocks into 4-5 µm sections and mount on charged slides.[11]
-
Bake slides (e.g., 60°C for 1 hour) to adhere the tissue.[11][20]
-
Deparaffinize slides by immersing in xylene (or a substitute) followed by rehydration through a series of graded alcohols (e.g., 100%, 95%, 70%) and finally distilled water.[16]
-
-
Antigen Retrieval
| HIER Buffer Options | pH | Typical Use Case |
| EnVision FLEX Target Retrieval Solution, Low pH | ~6.1 | Recommended for Dako pharmDx assays (clones 22C3, 28-8).[12] |
| Tris-EDTA Buffer | 9.0 | Often provides effective retrieval for many antibodies.[21] |
| Citrate Buffer | 6.0 | A commonly used alternative retrieval buffer.[18] |
-
Immunostaining
-
Blocking: Rinse slides in wash buffer (e.g., PBS/TBS). Apply a peroxidase blocking reagent to quench endogenous peroxidase activity.[11] Apply a protein block to prevent non-specific antibody binding.
-
Primary Antibody: Incubate slides with the PD-L1 primary antibody (or negative control reagent on a separate slide) at the optimized dilution and time. This is often performed for 30-60 minutes at room temperature.[19]
-
Detection System: Rinse slides, then apply the linker antibody followed by the polymer-HRP reagent according to the manufacturer's instructions.[11] Each step is typically followed by a buffer wash.
-
Chromogen: Apply the DAB chromogen solution and incubate until a brown precipitate develops. Monitor visually to avoid overstaining.[11]
-
Counterstaining: Rinse slides thoroughly. Apply Hematoxylin to stain the nuclei blue, providing histological context.[12]
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and clear in xylene.[16] Apply a permanent mounting medium and coverslip.
-
Data Interpretation and Scoring
Proper interpretation requires evaluation by a trained pathologist. A minimum of 100 viable tumor cells is required for a specimen to be considered adequate for scoring.[13]
-
Staining Pattern: For PD-L1, only distinct, linear membrane staining (partial or complete) of viable tumor cells and/or immune cells at any intensity is considered positive.[11][12] Cytoplasmic staining should be excluded from scoring.[12]
-
Scoring Systems: Different scoring algorithms are used depending on the tumor type, antibody clone, and associated therapy.[2][14]
| Scoring System | Abbreviation | Calculation | Primary Use Case / Indication |
| Tumor Proportion Score | TPS | (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100.[22][23] | Non-Small Cell Lung Cancer (NSCLC) with clones 22C3, 28-8, SP263.[6][23] |
| Combined Positive Score | CPS | (Number of PD-L1 positive cells (tumor cells, lymphocytes, macrophages) / Total number of viable tumor cells) x 100.[22][23] | Gastric, Head and Neck, Urothelial cancers with clones 22C3, SP263.[6][8] |
| Immune Cell Score | IC | Percentage of tumor area occupied by PD-L1 positive immune cells.[6][8] | Urothelial Carcinoma and Triple-Negative Breast Cancer with clone SP142.[6][24] |
Summary of FDA-Approved Assays and Clones
Several PD-L1 IHC assays have been approved by the FDA as companion or complementary diagnostics. It is crucial to use the appropriate antibody clone, staining platform, and scoring system as validated in clinical trials.[7][8]
| Antibody Clone | Target Domain | Associated Assay / Platform | Primary Indications (Examples) |
| 22C3 | Extracellular | PD-L1 IHC 22C3 pharmDx (Dako) | NSCLC, Gastric Cancer, Head and Neck Squamous Cell Carcinoma (HNSCC).[14][15] |
| 28-8 | Extracellular | PD-L1 IHC 28-8 pharmDx (Dako) | NSCLC, Melanoma.[11][14][15] |
| SP142 | Intracellular | VENTANA PD-L1 (SP142) Assay (Ventana/Roche) | Urothelial Carcinoma, Triple-Negative Breast Cancer (TNBC), NSCLC.[14][15] |
| SP263 | Intracellular | VENTANA PD-L1 (SP263) Assay (Ventana/Roche) | NSCLC, Urothelial Carcinoma.[14][15] |
| E1L3N | Intracellular | Laboratory Developed Tests | Widely used in research; recognizes the intracellular domain.[7][15][25] |
References
- 1. agilent.com [agilent.com]
- 2. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. PD-L1 immunohistochemistry: Clones, cutoffs, and controversies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement of PD-L1 Detection Technologies and Clinical Applications in the Era of Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD−L1 immunostaining: what pathologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PD-1/PD-L1 pathway: Current research in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. PD-L1 immunohistochemistry in patients with non-small cell lung cancer - Jotatsu - Journal of Thoracic Disease [jtd.amegroups.org]
- 16. m.youtube.com [m.youtube.com]
- 17. IHC antigen retrieval protocol | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. meridian.allenpress.com [meridian.allenpress.com]
- 20. An optimized protocol for PD-L1 pathological assessment with patient sample deglycosylation to improve correlation with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 22. blog.championsoncology.com [blog.championsoncology.com]
- 23. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 24. mdpi.com [mdpi.com]
- 25. Comparison of Different Antibody Clones for Immunohistochemistry Detection of Programmed Cell Death Ligand 1 (PD-L1) on Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis for Detecting Membrane PD-L1 Protein
Introduction
Programmed death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein frequently expressed on the surface of various cancer cells.[1] As a transmembrane protein, its interaction with the PD-1 receptor on activated T-cells suppresses T-cell activity, allowing tumor cells to evade the host immune system.[2][3] Consequently, detecting and quantifying membrane PD-L1 is a vital aspect of cancer research and the development of immunotherapy drugs that block this pathway.[2]
Western blotting is a widely used technique to identify and semi-quantify protein expression. However, as a heavily glycosylated transmembrane protein, PD-L1 presents unique challenges for accurate Western blot analysis.[4] Its actual band size appears between 40-60 kDa, which is significantly different from its predicted molecular weight of 33 kDa.[4] This application note provides detailed protocols and guidelines to overcome these challenges and achieve reliable detection of membrane PD-L1.
PD-1/PD-L1 Signaling Pathway
The interaction between PD-L1 on a tumor cell and PD-1 on a T-cell initiates a signaling cascade that inhibits T-cell function. Upon binding, tyrosine phosphatases SHP-1 and SHP-2 are recruited to the intracellular domain of PD-1.[5] These phosphatases dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR), inhibiting pathways crucial for T-cell activation, such as the PI3K/AKT and MAPK pathways.[5][6] This ultimately suppresses T-cell proliferation, cytokine production, and cytotoxic activity.[1][6]
References
Application Notes & Protocols for Quantitative Analysis of Membrane PD-L1 Using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein expressed on the surface of various cells, including tumor cells.[1] Its interaction with the PD-1 receptor on activated T cells suppresses the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[2][3] The expression level of PD-L1 on the tumor cell membrane is a key biomarker for predicting the efficacy of immune checkpoint inhibitor therapies.[4][5] Therefore, accurate and quantitative analysis of membrane PD-L1 expression is crucial for both basic research and clinical applications. Immunofluorescence (IF) offers a powerful method for visualizing and quantifying protein expression within the cellular context.[6] This document provides detailed application notes and protocols for the quantitative analysis of membrane PD-L1 using immunofluorescence.
I. Biological Context: The PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling pathway plays a central role in maintaining immune homeostasis and preventing autoimmunity.[1] However, many tumors exploit this pathway to escape immune destruction.[2] Understanding this pathway is essential for interpreting PD-L1 expression data.
Mechanism of Action:
-
Expression: PD-L1 is expressed on various cell types, including T cells, B cells, macrophages, and tumor cells.[1][7] PD-1 is primarily expressed on activated T cells, B cells, and NK cells.[2][7]
-
Interaction: When PD-L1 on a tumor cell binds to PD-1 on an activated T cell, it initiates a signaling cascade within the T cell.[3]
-
Signal Transduction: The engagement of PD-1 by PD-L1 leads to the recruitment of the phosphatase SHP-2 to the T cell receptor (TCR) and CD28 signaling complexes.[3] This results in the dephosphorylation of key downstream signaling molecules, attenuating the TCR and CD28 pathways.[3]
-
Immune Suppression: The outcome is the inhibition of T cell proliferation, activation, cytokine production, and cytotoxic activity, leading to T cell "exhaustion" and allowing the tumor to evade the immune system.[3]
Diagram of the PD-1/PD-L1 Signaling Pathway:
Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.
II. Experimental Workflow for Quantitative Immunofluorescence
A standardized workflow is critical for obtaining reliable and reproducible quantitative data on membrane PD-L1 expression.
Diagram of the Experimental Workflow:
Caption: General workflow for quantitative immunofluorescence of membrane PD-L1.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of Membrane PD-L1 in Cultured Cells
Materials:
-
Cells of interest cultured on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Validated anti-PD-L1 antibody (use a clone known to be specific for membrane staining, such as those targeting the cytoplasmic domain[8]).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody.
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).[9]
-
(Optional) Membrane Stain: Wheat Germ Agglutinin (WGA) conjugated to a fluorophore with a different emission spectrum.
-
Antifade Mounting Medium.
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in imaging-compatible microplates.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature. To specifically label surface proteins, it is crucial to avoid permeabilization steps using detergents like Triton X-100 or organic solvents like methanol.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-PD-L1 antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light. Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protecting from light.
-
Counterstaining:
-
Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[9]
-
(Optional) If using a membrane stain, incubate with the fluorescently-labeled WGA solution according to the manufacturer's instructions.
-
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. If using an imaging plate, add PBS to the wells to prevent drying.
-
Imaging: Acquire images using a confocal microscope or a high-content imaging system.
Protocol 2: Quantitative Image Analysis of Membrane PD-L1
Software: ImageJ/Fiji, QuPath, or other digital image analysis software.[10][11]
Procedure:
-
Image Pre-processing:
-
Apply background subtraction to reduce non-specific signal.
-
If necessary, perform flat-field correction to account for uneven illumination.
-
-
Cell Segmentation:
-
Use the DAPI channel to identify and segment individual nuclei.
-
Use a membrane stain (if used) or a defined pixel expansion from the nuclear mask to delineate the whole-cell or membrane region of interest (ROI).
-
-
Membrane ROI Definition:
-
To specifically quantify the membrane signal, create a "ring" mask around the nucleus. This can be achieved by creating a larger cell mask and subtracting a slightly smaller, eroded version of that mask.[10]
-
-
Signal Quantification:
-
Measure the mean or integrated fluorescence intensity of the PD-L1 signal within the defined membrane ROI for each cell.
-
-
Data Normalization:
-
To compare between different samples or experiments, normalization is crucial.[12][13]
-
Internal Normalization: Normalize the PD-L1 signal to a housekeeping protein with stable membrane expression or to the intensity of the membrane stain (e.g., WGA).
-
External Normalization: Include control cells with known high and low PD-L1 expression in each experiment to serve as a reference for signal intensity.
-
-
Data Presentation:
-
Calculate the average membrane PD-L1 intensity per cell and per experimental condition.
-
Data can be presented as histograms of single-cell intensities or as bar graphs of the mean intensity with standard deviation.
-
Quantitative Data Presentation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Example of Quantitative Data Summary for In Vitro PD-L1 Expression
| Cell Line | Treatment | Mean Membrane PD-L1 Intensity (Arbitrary Units ± SD) | Percentage of PD-L1 Positive Cells (%) |
| MC38 | Control | 150.5 ± 25.2 | 35.2 |
| IFN-γ (10 ng/mL) | 452.8 ± 55.7 | 85.6 | |
| B16-F10 | Control | 45.3 ± 10.1 | 8.9 |
| IFN-γ (10 ng/mL) | 189.7 ± 30.4 | 42.1 |
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of PD-L1 Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Manual Scoring (H-Score) | Pathologist visually assesses staining intensity and percentage of positive cells. | Widely used in clinical pathology. | Subjective, prone to inter-observer variability.[14] |
| Digital Image Analysis (DIA) | Automated software-based quantification of fluorescence intensity in defined ROIs. | Objective, reproducible, high-throughput.[11] | Requires specialized software and expertise in image analysis. |
| Quantitative Immunofluorescence (QIF) | Uses standardized controls and normalization to provide a more absolute quantification of protein expression.[15] | Highly quantitative and reproducible.[15] | Technically demanding, requires rigorous standardization. |
Logical Relationships in Data Analysis
Diagram of the Data Analysis Logic:
Caption: Logical flow for quantitative image analysis of membrane PD-L1.
Quantitative immunofluorescence is a robust technique for the analysis of membrane PD-L1 expression. By following standardized protocols for staining and implementing rigorous, automated image analysis, researchers can obtain objective and reproducible data. This information is invaluable for understanding the role of PD-L1 in tumor immunology and for the development of targeted immunotherapies. The use of appropriate controls and normalization strategies is paramount for generating high-quality, comparable datasets.[12][13]
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel quantitative immunohistochemical analysis for evaluating PD-L1 expression with phosphor-integrated dots for predicting the efficacy of patients with cancer treated with immune checkpoint inhibitors [frontiersin.org]
- 5. The role of PD-L1 expression as a predictive biomarker: an analysis of all US Food and Drug Administration (FDA) approvals of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are the Methods for Quantifying Protein Expression in a Single Cell? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PD-L1 Multiplex and Quantitative Image Analysis for Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toward universal immunofluorescence normalization for multiplex tissue imaging with UniFORM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A Quantitative Analysis Platform for PD-L1 Immunohistochemistry based on Point-level Supervision Model | IJCAI [ijcai.org]
- 15. Quantitative Assessment of PD-L1 as an Analyte in Immunohistochemistry Diagnostic Assays using a Standardized Cell Line Tissue Microarray - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Studying PD-1/Membrane PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1), an immune inhibitory receptor on activated T and B cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells and antigen-presenting cells, is a critical immune checkpoint.[1][2][3] Tumor cells often exploit this pathway to suppress T-cell activity, thereby evading immune surveillance.[4][5] Consequently, blocking the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy.[1][6] A variety of in vitro assays are essential for discovering and characterizing novel inhibitors, including monoclonal antibodies and small molecules.[6][7]
These application notes provide a detailed overview of key in vitro assays to study the PD-1/membrane PD-L1 interaction, complete with experimental protocols and quantitative data for comparison.
Signaling Pathway and Inhibition Mechanism
The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that inhibits T-cell receptor (TCR) signaling.[1][8] This leads to suppressed T-cell proliferation, cytokine production, and cytotoxic activity, allowing the tumor to escape immune destruction.[1][2] Therapeutic agents are designed to physically block this interaction, restoring the T-cell's ability to recognize and eliminate cancer cells.[4]
Biochemical Assays
Biochemical assays utilize purified, recombinant PD-1 and PD-L1 proteins to directly measure their binding interaction in a cell-free environment. They are ideal for high-throughput screening (HTS) of large compound libraries to identify initial hits.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a popular choice for studying protein-protein interactions due to their high sensitivity and low background.[6][9] The assay measures the FRET signal between a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2) fluorophore, each conjugated to one of the binding partners.[9]
Quantitative Data Summary: HTRF Assays
| Compound/Antibody | Assay Type | Target | IC50 | Reference |
| PD1/PDL1 Inhibitor 1 | HTRF | PD-1/PD-L1 Interaction | 72.1 nM | [1] |
| Rifabutin | AlphaLISA | PD-1/PD-L1 Interaction | 25 µM | [3] |
Experimental Protocol: PD-1/PD-L1 HTRF Assay [5]
-
Reagent Preparation :
-
Prepare serial dilutions of the test inhibitor (e.g., small molecule or antibody) in assay buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
Prepare a solution of His-tagged PD-1 protein complexed with an anti-His antibody conjugated to the HTRF donor fluorophore.
-
Prepare a solution of Fc-tagged PD-L1 protein complexed with an anti-Fc antibody conjugated to the HTRF acceptor fluorophore.
-
-
Assay Procedure (384-well plate format) :
-
Add 2 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 4 µL of the donor-conjugated PD-1 solution. The final concentration of PD-1 should be in the low nanomolar range (e.g., 5 nM).
-
Add 4 µL of the acceptor-conjugated PD-L1 solution. The final concentration of PD-L1 should be optimized for a robust signal (e.g., 20 nM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition :
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis :
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of interactions.[2][7] One protein (ligand) is immobilized on a sensor chip, and the other (analyte) is flowed over the surface.
Quantitative Data Summary: SPR Assays
| Interacting Proteins | Inhibitor | Binding Affinity (KD) / IC50 | Reference |
| Human PD-1 / Human PD-L1 | - | 8 µM | [10] |
| Kaempferol | Binds to PD-1 | 0.304 µM | [3] |
| Kaempferol | Binds to PD-L1 | 33 µM | [3] |
| Tannic Acid | Binds to PD-1 | 1.46 µM | [3] |
| Tannic Acid | Binds to PD-L1 | 1.21 µM | [3] |
| BMS-1166 | PD-1/PD-L1 Interaction | IC50 of 85.4 nM | [7] |
Experimental Protocol: SPR-Based Blockade Assay [7]
-
Chip Preparation and Immobilization :
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Immobilize recombinant human PD-1 protein onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Inhibitor Binding and Blockade :
-
Prepare serial dilutions of the test inhibitor (e.g., BMS-1166) in running buffer (e.g., HBS-EP+).
-
Prepare solutions of recombinant human PD-L1 (analyte) at a constant concentration (e.g., 20 nM) mixed with the various concentrations of the inhibitor.
-
Inject the PD-L1/inhibitor mixtures over the PD-1-immobilized surface and monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis :
-
Measure the binding response units (RU) at equilibrium for each concentration.
-
Calculate the percentage of blockade relative to a control with no inhibitor.
-
Plot the percentage of blockade against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays provide a more biologically relevant context by measuring the functional consequences of the PD-1/PD-L1 interaction on intact cells.
PD-1/PD-L1 Blockade Bioassay (Reporter Assay)
This assay uses two engineered cell lines: one expressing PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, and another expressing membrane PD-L1 and a T-cell receptor (TCR) activator.[11][12] Engagement of PD-1 by PD-L1 inhibits TCR signaling, reducing luciferase expression. Blocking antibodies or small molecules restore the signal.[11][13]
Quantitative Data Summary: Cell-Based Reporter Assays
| Compound/Antibody | Assay Type | Target | EC50 | Reference |
| Pembrolizumab | Reporter Assay | Anti-PD-1 | ~0.1 µg/mL | [12][14] |
| Nivolumab | Reporter Assay | Anti-PD-1 | ~0.2 µg/mL | [12][14] |
| Atezolizumab | Reporter Assay | Anti-PD-L1 | ~0.05 µg/mL | [14] |
Experimental Protocol: PD-1/PD-L1 Blockade Bioassay [12][15]
-
Cell Preparation :
-
Culture PD-1 Effector Cells (e.g., Jurkat cells with NFAT-luciferase reporter and human PD-1) and PD-L1 aAPC/CHO-K1 cells (e.g., CHO-K1 cells expressing human PD-L1 and a TCR activator) according to the supplier's instructions.
-
Alternatively, use thaw-and-use cryopreserved cells for convenience and reduced variability.[11][12]
-
-
Assay Procedure (96-well plate format) :
-
Seed the PD-L1 aAPC/CHO-K1 cells into a 96-well white, flat-bottom assay plate at a density of approximately 2 x 10⁴ cells/well and incubate for 4-6 hours.
-
Prepare a serial dilution of the test inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody) in assay medium.
-
Add the serially diluted inhibitor to the respective wells.
-
Add the PD-1 Effector Cells to the wells at a density of approximately 1 x 10⁵ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours (or 16-20 hours for some protocols).[12][15]
-
-
Signal Detection :
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Add a luminescence detection reagent (e.g., Bio-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the curve to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal response.[13]
-
T-Cell Activation/Co-culture Assays
These assays measure a direct physiological outcome of blocking the PD-1/PD-L1 pathway, such as cytokine release (e.g., IFN-γ, IL-2) or tumor cell killing.[12][14] They typically involve co-culturing PD-L1-expressing tumor cells with human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
Experimental Protocol: T-Cell Mediated Tumor Cell Killing Assay [14]
-
Cell Preparation :
-
Seed PD-L1 expressing tumor cells (e.g., NCI-H2228), which may be engineered to express luciferase for easy viability measurement, into a 96-well plate.
-
Isolate PBMCs from healthy donor blood and activate them with stimuli (e.g., anti-CD3 antibodies) for 2-3 days to induce PD-1 expression.
-
-
Co-culture and Treatment :
-
Add the activated PBMCs or T-cells to the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 1:1).
-
Add serial dilutions of the test inhibitor (e.g., anti-PD-1 antibody) or an isotype control antibody.
-
-
Incubation :
-
Incubate the co-culture for 72 to 120 hours at 37°C in a 5% CO₂ incubator.
-
-
Endpoint Measurement :
-
Tumor Cell Killing : Measure tumor cell viability. This can be done via live-cell imaging (e.g., IncuCyte) by quantifying the fluorescent area of labeled tumor cells over time, or via a luminescence readout if using luciferase-expressing tumor cells.[14]
-
Cytokine Release : Centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ or IL-2 in the supernatant using an ELISA kit.[15]
-
-
Data Analysis :
-
For cell killing, calculate the percentage of tumor cell death compared to the isotype control.
-
For cytokine release, quantify the concentration of the cytokine.
-
Plot the results against the inhibitor concentration to evaluate the dose-dependent efficacy of the test compound.
-
Conclusion
The selection of an appropriate in vitro assay depends on the specific research question and the stage of drug development. Biochemical assays like HTRF and SPR are powerful tools for initial screening and detailed kinetic analysis. Cell-based assays, including reporter gene and co-culture systems, offer greater biological relevance by assessing the functional consequences of PD-1/PD-L1 blockade in a cellular context. A comprehensive evaluation of a novel inhibitor typically involves a tiered approach, beginning with biochemical assays and progressing to more complex cell-based and, ultimately, in vivo models.[5]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology [mdpi.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. youtube.com [youtube.com]
- 11. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. benchchem.com [benchchem.com]
Generating Stable Cell Lines Expressing Human Membrane PD-L1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein.[1][2] Its interaction with its receptor, PD-1, on activated T cells, delivers an inhibitory signal that suppresses T-cell proliferation and cytokine production.[1][3] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[4][5] Consequently, the PD-1/PD-L1 axis has become a primary target for cancer immunotherapy.[2][4] The development of therapeutic agents, such as monoclonal antibodies that block this interaction, requires robust and reliable cellular models that stably express human PD-L1.[4][6]
This document provides detailed application notes and protocols for the generation and validation of stable mammalian cell lines expressing full-length human membrane PD-L1. These cell lines are invaluable tools for screening antibody-based therapeutics, studying PD-1/PD-L1 signaling, and developing cell-based assays for drug discovery.
Overview of Stable Cell Line Generation
Generating a stable cell line involves introducing a gene of interest, in this case, human PD-L1, into a host cell's genome for long-term, consistent expression.[7][8] This is in contrast to transient expression, where the exogenous DNA is not integrated and is lost over time.[9] The general workflow for creating a stable cell line consists of several key steps: vector selection, delivery of the genetic material into the host cells, selection of successfully modified cells, and subsequent validation and characterization of the resulting cell line.[7][8]
There are two primary methods for introducing the PD-L1 gene into host cells:
-
Transfection: This method involves the use of chemical reagents (lipofection) or physical means (electroporation) to introduce a plasmid vector containing the PD-L1 gene and a selectable marker into the host cells.[7][10] While effective for many common cell lines, efficiency can be low, and integration into the host genome is a rare event.[10]
-
Transduction: This technique utilizes viral vectors, most commonly lentiviruses or retroviruses, to deliver the gene of interest.[9][11] Viral transduction is often more efficient, especially for difficult-to-transfect cells, and leads to stable integration of the transgene into the host cell's genome.[9][11]
Data Presentation: Comparison of Methodologies
| Feature | Transfection (e.g., Lipofection) | Transduction (Lentiviral) |
| Principle | Non-viral delivery of plasmid DNA. | Viral-mediated delivery of genetic material. |
| Efficiency | Variable, often lower, and cell-type dependent.[10] | Generally high, effective in a broad range of cell types, including non-dividing cells.[12] |
| Integration | Random and rare integration into the host genome.[10] | Efficient and stable integration into the host genome.[11] |
| Safety | Lower biosafety concerns (BSL-1). | Requires higher biosafety level (BSL-2) due to the use of viral particles.[13] |
| Time to generate | Can be faster for initial expression, but selection of stable clones can be lengthy.[7] | The initial virus production adds time, but selection can be more straightforward.[11] |
| Common Host Cells | Easy-to-transfect cell lines like HEK293, CHO, HeLa.[10] | Broad range, including primary cells, stem cells, and cancer cell lines.[9] |
| Selectable Markers | Antibiotic resistance genes (e.g., Neomycin, Puromycin (B1679871), Hygromycin B).[10][14] | Antibiotic resistance genes (e.g., Puromycin, Blasticidin) are commonly included in the viral vector.[11] |
Experimental Protocols
Protocol 1: Generation of a Human PD-L1 Expression Vector
The initial step is to obtain or construct a mammalian expression vector containing the full-length human PD-L1 cDNA.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
pCMV or pEF1α-based mammalian expression vector with a strong constitutive promoter (e.g., CMV or EF-1α) and a selectable marker (e.g., puromycin or neomycin resistance gene).
-
Human PD-L1 cDNA (can be obtained from commercial vendors or cloned from a suitable cell line).
-
DH5α competent E. coli
-
LB agar (B569324) plates and broth with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Obtain Human PD-L1 cDNA: The full-length human PD-L1 (also known as CD274) gene can be commercially sourced as a pre-cloned plasmid.[1]
-
Vector Selection: Choose a mammalian expression vector with a strong promoter to ensure high levels of transcription. The vector must also contain a selectable marker.
-
Cloning (if necessary): If the PD-L1 cDNA is not in the desired vector, use standard molecular cloning techniques (restriction enzyme digestion and ligation, or Gibson assembly) to subclone the full-length PD-L1 coding sequence into the multiple cloning site of the expression vector.
-
Transformation and Plasmid Preparation: Transform the ligated plasmid into competent E. coli. Select for positive colonies on antibiotic-containing LB agar plates. Pick a single colony, grow it in a large-scale liquid culture, and purify the plasmid DNA using a maxiprep kit.
-
Sequence Verification: Verify the integrity and correct orientation of the PD-L1 insert by Sanger sequencing.
Protocol 2: Lentiviral-Mediated Transduction for Stable PD-L1 Expression
This protocol describes the generation of stable PD-L1 expressing cell lines using a lentiviral system, which is highly efficient for a wide range of cell types.[11][15]
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cell line (e.g., CHO-K1, HEK293, A549)
-
Lentiviral vector containing human PD-L1 and a puromycin resistance gene
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium for HEK293T and target cells
-
Polybrene
-
Puromycin
-
0.45 µm syringe filter
Procedure:
Part A: Lentivirus Production in HEK293T cells
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the PD-L1 lentiviral vector and the packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and diluted transfection reagent, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest: 48-72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C in aliquots.
Part B: Transduction of Target Cells
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate so they reach 50-60% confluency on the day of transduction.[13]
-
Transduction:
-
Remove the growth medium from the target cells.
-
Add the lentiviral supernatant to the cells. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[13]
-
Incubate the cells with the virus for 18-24 hours.
-
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete growth medium.
Part C: Selection of Stable Cells
-
Antibiotic Selection: 48 hours post-transduction, begin the selection process by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined beforehand by generating a kill curve for the specific target cell line.[12]
-
Culture and Expansion: Continue to culture the cells in the selection medium, replacing it every 3-4 days. Non-transduced cells will die off.[11]
-
Expansion of Polyclonal Population: Once resistant colonies appear and become confluent, expand the polyclonal population of PD-L1 expressing cells.
Part D: Clonal Isolation (Optional but Recommended)
-
Limiting Dilution: To obtain a clonal cell line with homogenous PD-L1 expression, perform limiting dilution cloning. Serially dilute the polyclonal cell pool to a concentration of 0.5-1 cell per 100 µL and plate into 96-well plates.
-
Colony Growth: Allow single cells to grow into colonies over 2-3 weeks.
-
Screening and Expansion: Screen individual clones for PD-L1 expression using flow cytometry (see Protocol 3). Expand the positive clones.
Protocol 3: Validation of PD-L1 Expression by Flow Cytometry
Flow cytometry is the primary method to confirm and quantify the surface expression of membrane-bound PD-L1.[4][16][17]
Materials:
-
PD-L1 expressing stable cell line and parental (wild-type) control cells
-
PE-conjugated anti-human PD-L1 antibody
-
PE-conjugated isotype control antibody
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells (both PD-L1 stable line and parental control) and wash with cold FACS buffer.
-
Antibody Staining:
-
Resuspend the cell pellets in 100 µL of FACS buffer.
-
Add the PE-conjugated anti-human PD-L1 antibody to the stable cell line and a portion of the parental cells.
-
Add the PE-conjugated isotype control antibody to a separate aliquot of the stable cell line.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Compare the fluorescence intensity of the PD-L1 stained stable cells to the isotype control and the stained parental cells to confirm specific surface expression of PD-L1.
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 interaction inhibits T-cell activation.
Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for generating stable PD-L1 cell lines.
Logical Relationship of Validation Steps
Caption: Key validation steps for PD-L1 stable cell lines.
References
- 1. Human PD-L1 Gene in Lentivector, lentivirus, Pre-packaged lentiviral particles [gnpbio.com]
- 2. biocytogen.com [biocytogen.com]
- 3. CHO-Human PD-L1-Medium Expression-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 4. CHO-PD-L1 - InSCREENex GmbH [inscreenex.de]
- 5. PD-L1 expression in human cancers and its association with clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of a PD-L1 Binding Peptide for Determination of PDL1 Expression in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. addgene.org [addgene.org]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. origene.com [origene.com]
- 14. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 16. genscript.com [genscript.com]
- 17. genscript.com [genscript.com]
Application Notes and Protocols for the Purification of Recombinant Human Membrane PD-L1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression, solubilization, and purification of full-length recombinant human membrane-bound Programmed Death-Ligand 1 (PD-L1). These guidelines are intended for researchers in immunology, oncology, and drug development who require high-purity, stable, and functional membrane PD-L1 for structural studies, drug screening, and functional assays.
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a type I transmembrane protein that plays a critical role in regulating T-cell mediated immune responses.[1][2] Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and tolerance.[3] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[4] Consequently, the PD-1/PD-L1 axis has become a major target for cancer immunotherapy.
The purification of full-length membrane PD-L1 is challenging due to its hydrophobic transmembrane domain, which necessitates the use of detergents for extraction from the lipid bilayer and maintenance of solubility.[5] This protocol outlines a strategy for the expression of full-length human PD-L1 in mammalian cells, followed by detergent-based solubilization and multi-step chromatography for purification.
PD-L1 Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that suppresses T-cell activation. This process is crucial for maintaining self-tolerance and preventing autoimmune reactions but can be co-opted by tumors to evade immune destruction.
Caption: PD-L1 signaling pathway inhibiting T-cell activation.
Experimental Workflow for PD-L1 Purification
The overall strategy for obtaining purified, full-length recombinant human PD-L1 involves several key stages, from gene expression to final quality control.
Caption: Experimental workflow for recombinant PD-L1 purification.
Data Presentation
Table 1: Summary of a Representative Purification of Full-Length Human PD-L1
| Purification Step | Total Protein (mg) | PD-L1 (mg) | Purity (%) | Yield (%) |
| Solubilized Membrane Fraction | 250 | 5.0 | ~2 | 100 |
| Ni-NTA Affinity Elution | 15 | 3.5 | ~23 | 70 |
| Size Exclusion Chromatography | 2.0 | 1.8 | >95 | 36 |
Note: The values presented are representative and may vary depending on the expression levels, cell culture volume, and specific experimental conditions.
Table 2: Commonly Used Detergents for Membrane Protein Solubilization
| Detergent Class | Detergent Name | Type | Critical Micelle Concentration (CMC) | Notes |
| Maltosides | n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.15 mM | Gentle, often used for structural studies. |
| Maltosides | Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | Very Low | Excellent for stabilizing delicate membrane proteins.[5] |
| Glucosides | n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | ~20-25 mM | High CMC, can be harsh on some proteins. |
| Polyoxyethylene Glycols | Triton X-100 | Non-ionic | ~0.24 mM | Inexpensive, widely used for initial solubilization screens.[6] |
| Zwitterionic | CHAPS | Zwitterionic | ~4-8 mM | Mild, useful for preserving protein-protein interactions. |
Experimental Protocols
Protocol 1: Expression of Full-Length Human PD-L1 in HEK293S Cells
-
Gene Synthesis and Cloning :
-
Synthesize the cDNA sequence of full-length human PD-L1 (NCBI Reference Sequence: NM_014143.3).
-
Codon-optimize the sequence for expression in Homo sapiens.
-
Incorporate a C-terminal polyhistidine tag (e.g., 8x-His) to facilitate affinity purification.
-
Clone the synthesized gene into a suitable mammalian expression vector, such as pcDNA3.3.
-
-
Cell Culture and Transfection :
-
Culture HEK293S cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
For large-scale expression, adapt the cells to a serum-free suspension culture.
-
Transfect the HEK293S cells with the PD-L1 expression plasmid using a suitable transfection reagent (e.g., PEI).
-
-
Protein Expression and Cell Harvest :
-
Allow for protein expression for 48-72 hours post-transfection.
-
Harvest the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and store at -80°C until further use.
-
Protocol 2: Detergent Screening for PD-L1 Solubilization
-
Membrane Preparation :
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes to remove nuclei and cell debris.
-
Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
-
Solubilization Screening :
-
Resuspend the membrane pellet in a buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to a protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into several tubes.
-
Add different detergents (from Table 2) to each tube at a final concentration of 1-2% (w/v).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Ultracentrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant (solubilized fraction) and analyze by SDS-PAGE and Western blotting with an anti-His-tag or anti-PD-L1 antibody to determine the most efficient solubilization condition. A recent study successfully used 1% LMNG for solubilizing a PD-L1-CMTM6 complex.[5]
-
Protocol 3: Purification of Full-Length Human PD-L1
-
Affinity Chromatography :
-
Based on the detergent screening, solubilize the membrane fraction with the optimal detergent (e.g., 1% LMNG).
-
Equilibrate a Ni-NTA affinity column with a binding buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole (B134444), and 0.05% of the chosen detergent).
-
Load the solubilized membrane fraction onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 40 mM imidazole, and 0.05% detergent).
-
Elute the bound PD-L1 with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Size Exclusion Chromatography (SEC) :
-
Concentrate the eluted fractions from the affinity chromatography step.
-
Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a running buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 0.05% detergent).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure, monomeric PD-L1.
-
-
Protein Quantification and Quality Control :
-
Determine the protein concentration of the purified fractions using a BCA assay.
-
Assess the purity by SDS-PAGE and Coomassie blue staining or silver staining.
-
Confirm the identity of the purified protein by Western blotting using an anti-PD-L1 antibody.
-
Evaluate the monodispersity and stability of the purified protein using techniques such as dynamic light scattering (DLS) or analytical SEC.
-
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. Mechanisms regulating PD-L1 expression on tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Construction of stable membranal CMTM6-PD-L1 full-length complex to evaluate the PD-1/PD-L1-CMTM6 interaction and develop anti-tumor anti-CMTM6 nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rbmb.net [rbmb.net]
Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of Membrane PD-L1 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system.[1][2] In the tumor microenvironment, cancer cells often overexpress PD-L1 on their surface.[2][3] This allows them to interact with the Programmed Death-1 (PD-1) receptor on activated T cells, sending an inhibitory signal that leads to T-cell exhaustion and immune evasion by the tumor.[1][2][4][5] Blocking the PD-1/PD-L1 axis has become a cornerstone of cancer immunotherapy, with monoclonal antibodies against either protein showing significant clinical success in a variety of malignancies.[2][3][6]
The CRISPR/Cas9 system is a powerful and precise gene-editing tool that can be used to permanently disrupt genes at the DNA level.[6] By knocking out the CD274 gene (which encodes PD-L1), CRISPR/Cas9 technology offers a valuable method for studying the functional consequences of PD-L1 loss in cancer cells, developing novel therapeutic strategies, and creating cellular models for drug screening.[6][7][8] This document provides detailed application notes and protocols for the successful knockout of membrane PD-L1 in cancer cells using CRISPR/Cas9.
Signaling Pathway and Experimental Design
To understand the intervention, it is crucial to visualize the targeted biological pathway and the experimental strategy.
Caption: PD-1/PD-L1 signaling pathway and CRISPR/Cas9 point of intervention.
Application Notes
Principle of CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic location.[6][9] The sgRNA contains a ~20 nucleotide sequence complementary to the target DNA site within the gene of interest (e.g., CD274).[10] When introduced into a cell, the sgRNA guides the Cas9 nuclease to the target sequence. Cas9 then creates a double-strand break (DSB) in the DNA.[9] The cell's natural DNA repair machinery, primarily through the error-prone Non-Homologous End Joining (NHEJ) pathway, attempts to fix this break. This process often results in small insertions or deletions (indels), which can cause a frameshift mutation and lead to the production of a non-functional, truncated protein, effectively "knocking out" the gene.[9]
sgRNA Design and Selection for PD-L1 (CD274)
Effective sgRNA design is critical for high knockout efficiency and minimizing off-target effects.
-
Target Selection: Target early exons of the CD274 gene to ensure that any resulting frameshift mutation leads to a non-functional protein.[8] For human PD-L1, targeting exons 2 or 3 has been shown to be effective.[8][11][12][13]
-
Dual sgRNA Strategy: Using two sgRNAs simultaneously to target the same exon can create a larger deletion, increasing the likelihood of a complete knockout.[11][12][13] For example, two sgRNAs targeting exon 3 of human PD-L1 can create an 83-base-pair deletion, resulting in a non-functional protein.[12]
-
Validation: It is recommended to design and test 2-3 different sgRNAs or sgRNA pairs to identify the most efficient one for your specific cancer cell line.
CRISPR/Cas9 Delivery Methods
The choice of delivery method depends on the cell type, experimental goal (transient vs. stable knockout), and available resources.[14] CRISPR components can be delivered as DNA, mRNA, or a ribonucleoprotein (RNP) complex.[14][15]
| Delivery Method | Cargo Format | Advantages | Disadvantages |
| Plasmid Transfection | DNA plasmid encoding Cas9 and sgRNA | Cost-effective; straightforward for many cell lines.[15] | Lower efficiency in hard-to-transfect cells; risk of plasmid integration into the genome.[15] |
| Lentiviral Transduction | Lentiviral vector encoding Cas9 and sgRNA | High efficiency, even in difficult cells; suitable for creating stable knockout cell lines.[14] | More complex and time-consuming to produce virus; potential for insertional mutagenesis. |
| RNP Electroporation | Cas9 protein + synthetic sgRNA (Ribonucleoprotein) | Fast and transient expression, reducing off-target effects; no risk of genomic integration.[14][15] | Requires an electroporation device; can cause significant cell death.[15] |
Validation of PD-L1 Knockout
Confirming the successful knockout of PD-L1 requires analysis at the genomic, mRNA, and protein levels.
-
Genomic Level (Indel Detection): The T7 Endonuclease I (T7E1) assay can be used to detect mutations at the target site. This assay identifies mismatches in DNA heteroduplexes formed from wild-type and mutated DNA strands.[11]
-
mRNA Level: Quantitative real-time PCR (qRT-PCR) can be used to measure the level of CD274 mRNA. A significant reduction in mRNA levels can indicate successful gene disruption, although this is not always the case due to nonsense-mediated decay.[1][13]
-
Protein Level (Mandatory): The most critical validation is to confirm the absence of the PD-L1 protein.
-
Western Blot: This technique separates proteins by size and uses an antibody to detect the target protein. A successful knockout will show the absence of the PD-L1 band (typically 40-60 kDa due to glycosylation) in the edited cells compared to the wild-type control.[11][16][17][18]
-
Flow Cytometry: This is the ideal method for confirming the loss of membrane PD-L1. Cells are stained with a fluorescently-labeled anti-PD-L1 antibody and analyzed. Knockout cells should show a significant decrease in fluorescence intensity compared to control cells.[19][20][21][22]
-
Functional Consequences of PD-L1 Knockout
The primary functional consequence of knocking out PD-L1 in cancer cells is an enhanced anti-tumor immune response. This can be assessed using in vitro T-cell co-culture assays.[1]
-
Principle: PD-L1 knockout cancer cells are co-cultured with activated T cells. The removal of the PD-L1 inhibitory signal is expected to increase T-cell activation, proliferation, and cytotoxicity against the cancer cells.[23][24]
-
Readouts:
-
T-cell Activation Markers: Increased expression of markers like CD69 and CD25 on T cells, measured by flow cytometry.[25]
-
Cytokine Production: Increased secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) into the culture supernatant, measured by ELISA or similar assays.[6]
-
Cancer Cell Cytotoxicity: Increased killing of cancer cells by T cells, which can be measured using various cytotoxicity assays (e.g., LDH release or flow cytometry-based killing assays).[23][24][26]
-
Caption: General experimental workflow for PD-L1 knockout in cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies.
Table 1: Examples of sgRNA Sequences for Human PD-L1 (CD274)
| Target Exon | sgRNA Sequence (5' - 3') | Cell Line | Knockout Efficiency | Reference |
| Exon 3 | GCTCAATGGGACCAATGCAT (g82) | U87 Glioblastoma | 64% (protein reduction with dual sgRNA) | [11] |
| Exon 3 | GAGCGGCTGGCCAAAGGAAC (g165) | U87 Glioblastoma | 64% (protein reduction with dual sgRNA) | [11] |
| Exon 2/3 | Not specified | Osteosarcoma cells | Efficient disruption confirmed | [8] |
| Exon 1 | CACGAAGCTCTCCGATGTGT | Jurkat T cells (PD-1) | Confirmed knockout | [10] |
Note: The study on Jurkat cells targeted PD-1 (PDCD1), but the sgRNA design principles are directly applicable.
Table 2: Functional Effects of PD-L1 Knockout in Cancer Cells
| Cancer Cell Line | Effect of PD-L1 Knockout | Assay | Quantitative Change | Reference |
| Osteosarcoma (KHOS) | Increased Doxorubicin Sensitivity | MTT Assay | IC50 decreased from 0.092 µM to 0.030 µM | [8] |
| Lung Adenocarcinoma (A549) | Increased Chemotherapy Sensitivity | Cell Viability Assay | Significant decrease in viability with Paclitaxel | [1] |
| U87 Glioblastoma | Reduced Cell Migration & Proliferation | Migration/Proliferation Assays | Significant reduction observed | [13] |
| Ovarian Cancer (in vivo) | Enhanced Cisplatin Efficacy | Mouse Survival | Significantly longer survival in combination therapy | [6] |
Detailed Experimental Protocols
Protocol 1: sgRNA Design and Cloning into Lentiviral Vector
This protocol describes cloning a designed sgRNA into a lentiCRISPRv2 vector, which co-expresses Cas9 and the sgRNA.
-
sgRNA Design: Use an online tool (e.g., CRISPOR) to design two sgRNA sequences targeting an early exon of human CD274. Select sequences with high on-target and low off-target scores.
-
Oligo Synthesis: Order complementary DNA oligonucleotides for each sgRNA with BsmBI-compatible overhangs.
-
Top Oligo: 5’- CACCG - [20-nt sgRNA sequence] - 3’
-
Bottom Oligo: 5’- AAAC - [Reverse complement of 20-nt sequence] - C - 3’
-
-
Oligo Annealing: a. Resuspend oligos to 100 µM in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0). b. Mix 1 µL of top oligo, 1 µL of bottom oligo, 1 µL of T4 Ligation Buffer (10X), and 7 µL of nuclease-free water. c. Anneal in a thermocycler: 95°C for 5 min, then ramp down to 25°C at 5°C/min.
-
Vector Digestion: a. Digest 1 µg of lentiCRISPRv2 plasmid with the BsmBI restriction enzyme. b. Run the digested product on a 1% agarose (B213101) gel and gel-purify the linearized vector.
-
Ligation: a. Set up the ligation reaction: 50 ng of digested lentiCRISPRv2, 1 µL of diluted annealed oligos (1:200), 1 µL of T4 DNA Ligase, and 1 µL of T4 Ligation Buffer in a 10 µL total volume. b. Incubate at room temperature for 1 hour.
-
Transformation: a. Transform 5 µL of the ligation product into high-efficiency competent E. coli cells (e.g., Stbl3). b. Plate on ampicillin-containing LB agar (B569324) plates and incubate overnight at 37°C.
-
Verification: Pick several colonies, perform a miniprep to isolate plasmid DNA, and verify the correct insertion of the sgRNA sequence via Sanger sequencing.
Protocol 2: Lentivirus Production and Transduction
This protocol uses HEK293T cells to produce lentiviral particles for transducing the target cancer cells.
-
Cell Seeding: Day 1, seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Transfection: Day 2, when cells are ~80% confluent, transfect with:
-
10 µg of your lentiCRISPRv2-sgRNA plasmid
-
7.5 µg of psPAX2 (packaging plasmid)
-
2.5 µg of pMD2.G (envelope plasmid)
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Virus Collection: a. 48 hours post-transfection (Day 4), collect the cell culture supernatant containing the viral particles. b. Centrifuge at 500 x g for 10 min to pellet cell debris. c. Filter the supernatant through a 0.45 µm syringe filter. The virus can be used immediately or stored at -80°C.
-
Transduction: a. Seed your target cancer cells (e.g., A549, U87) in a 6-well plate. b. The next day, add the viral supernatant to the cells at various dilutions (e.g., 1:2, 1:10, 1:50) in the presence of 8 µg/mL polybrene to enhance transduction. c. Incubate for 24 hours.
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin (B1679871) at a pre-determined concentration to select for successfully transduced cells.
-
Expansion: Expand the puromycin-resistant polyclonal population for subsequent validation and analysis.
Protocol 3: Validation of PD-L1 Knockout by Western Blot
This protocol confirms the absence of PD-L1 protein.[16]
-
Sample Preparation: a. Harvest ~2 x 10^6 wild-type (WT) and PD-L1 knockout (KO) cells. b. Lyse cells in RIPA buffer supplemented with protease inhibitors.[17][27] c. Determine protein concentration using a BCA assay.[17]
-
Electrophoresis: a. Load 20-30 µg of total protein per lane onto a 10% SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody against PD-L1 (e.g., rabbit anti-PD-L1) overnight at 4°C. c. Incubate with a loading control antibody (e.g., mouse anti-GAPDH or beta-actin) to ensure equal protein loading.[5] d. Wash the membrane 3 times with TBST. e. Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Detection: a. Wash the membrane 3 times with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. c. The PD-L1 band (~40-60 kDa) should be present in the WT lane and absent or significantly reduced in the KO lane.[17][18]
Protocol 4: Validation of PD-L1 Knockout by Flow Cytometry
This protocol validates the loss of cell surface PD-L1 expression.[19]
-
Cell Preparation: a. Harvest ~1 x 10^6 WT and KO cancer cells using a non-enzymatic dissociation solution to preserve surface proteins. b. Wash cells once with FACS buffer (PBS containing 1% BSA).[19] c. Resuspend cells in 100 µL of FACS buffer.
-
Staining: a. Add a fluorescently conjugated anti-human PD-L1 antibody (e.g., PE-conjugated) to the cell suspension. b. As a control, use an isotype-matched control antibody in a separate tube.[19] c. Incubate for 30 minutes on ice, protected from light.[19]
-
Washing: a. Wash the cells twice by adding 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.[19]
-
Analysis: a. Resuspend the final cell pellet in 200-500 µL of FACS buffer. b. Acquire samples on a flow cytometer. c. Analyze the data by gating on the live cell population and comparing the fluorescence histograms of WT vs. KO cells. A successful knockout will show a significant shift to the left (decreased fluorescence) compared to the WT control.
Protocol 5: In Vitro T-cell Co-culture Assay
This assay assesses the functional impact of PD-L1 knockout on T-cell activity.[25][26][28]
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor's blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Activation: Activate T cells within the PBMC population by culturing them for 2-3 days with anti-CD3/CD28 beads and IL-2.[29]
-
Co-culture Setup: a. Seed the WT and PD-L1 KO cancer cells (target cells) in a 96-well plate. b. Once the cancer cells have adhered, remove the anti-CD3/CD28 beads from the activated T cells (effector cells) and add them to the wells containing the cancer cells at a specific Effector:Target (E:T) ratio (e.g., 5:1 or 10:1). c. Co-culture the cells for 24-48 hours.
-
Analysis of T-Cell Activation: a. Harvest the cells and stain for T-cell surface markers (e.g., CD8, CD4) and activation markers (e.g., CD69). b. Analyze by flow cytometry to determine the percentage of activated T cells in the WT vs. KO co-cultures.
-
Analysis of Cytokine Secretion: a. Collect the culture supernatant from the co-cultures. b. Measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Analysis of Cytotoxicity: a. In a parallel plate, measure cancer cell death. This can be done by staining the harvested cells with a viability dye and a cancer-cell-specific marker (e.g., EpCAM) and using flow cytometry to quantify the percentage of dead target cells.
Caption: Decision-making workflow for a PD-L1 knockout experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of a PD-L1 Binding Peptide for Determination of PDL1 Expression in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The PD-1 / PD-L1 Pathway | Proteintech Group [ptglab.com]
- 6. Effect of CRISPR/Cas9-Edited PD-1/PD-L1 on Tumor Immunity and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How CRISPR editing is advancing cancer cell line research | LAB-A-PORTER [lab-a-porter.com]
- 8. Targeting programmed cell death ligand 1 by CRISPR/Cas9 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of CRISPR/Cas9-Edited PD-1/PD-L1 on Tumor Immunity and Immunotherapy [frontiersin.org]
- 10. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. NGMA-2. Dual sgRNA-directed PD-L1 knockout in human glioblastoma cells using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synthego.com [synthego.com]
- 15. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot as a Support Technique for Immunohistochemistry to Detect Programmed Cell Death Ligand 1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. abcam.cn [abcam.cn]
- 20. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. corning.com [corning.com]
- 24. CRISPRCas9-mediated PD-1 Knock-out In Human Primary T Cells Shows Enhanced Cytotoxicity Against Cancer Cells [cellandgene.com]
- 25. research.setu.ie [research.setu.ie]
- 26. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Membrane PD-L1 Dynamics and Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed death-ligand 1 (PD-L1), a transmembrane protein, is a critical immune checkpoint inhibitor that plays a pivotal role in tumor immune evasion.[1][2] Tumor cells can upregulate PD-L1 expression to engage with the PD-1 receptor on activated T cells, leading to T-cell exhaustion and suppression of the anti-tumor immune response.[2][3][4] Consequently, blocking the PD-1/PD-L1 axis with monoclonal antibodies has revolutionized cancer therapy.[2][5]
The clinical efficacy of these therapies often correlates with the level of PD-L1 expression on tumor cells, which is traditionally assessed by immunohistochemistry (IHC) on static tissue biopsies.[6][7] However, IHC provides only a snapshot and fails to capture the spatiotemporal complexity of PD-L1 expression.[8] The density of PD-L1 on the plasma membrane is not static; it is dynamically regulated by a complex network of intracellular trafficking pathways, including synthesis, transport, endocytosis, recycling, and degradation.[1][9] Understanding these dynamics in living cells is crucial for developing more effective immunotherapies and imaging agents.
Live-cell imaging offers a powerful approach to visualize and quantify the behavior of membrane PD-L1 in real-time, providing insights into its regulation, stability, and response to therapeutic interventions. These application notes provide an overview of the techniques and detailed protocols for studying PD-L1 dynamics and trafficking in living cells.
Visualizing the Journey of PD-L1: A Complex Trafficking Network
The steady-state level of PD-L1 at the cell surface is a result of a finely tuned balance between its delivery to, and removal from, the plasma membrane. After synthesis in the endoplasmic reticulum (ER) and processing through the Golgi apparatus, PD-L1 is transported to the cell surface.[9] From the plasma membrane, PD-L1 is continuously internalized through a clathrin- and dynamin-dependent endocytosis process.[9][10] Once inside the cell, PD-L1 enters the endosomal system.
From the early endosomes (marked by Rab5), PD-L1 can be sorted into two main pathways:
-
Recycling Pathway: A significant portion of internalized PD-L1 is transported back to the plasma membrane via recycling endosomes.[1][11] This process is regulated by proteins such as CMTM6, which protects PD-L1 from lysosomal degradation and promotes its recycling, thereby maintaining its surface expression.[11] At equilibrium, approximately 70% of the cycling PD-L1 pool is found on the cell surface, with a rapid recycling time of about 15 minutes.[1]
-
Degradation Pathway: Alternatively, PD-L1 can be targeted for degradation. This can occur via the lysosomal pathway, where it is trafficked from early endosomes to late endosomes/multivesicular bodies (MVBs) and finally to lysosomes.[10] PD-L1 can also be targeted for proteasomal degradation through polyubiquitination.[1]
Furthermore, PD-L1 can be secreted from the cell within extracellular vesicles (EVs), a process dependent on Rab27.[10] This intricate trafficking network represents a key post-translational mechanism for regulating PD-L1's function as an immune checkpoint.
Application Notes: Methodologies for Imaging PD-L1 Dynamics
Several live-cell imaging strategies can be employed to visualize PD-L1 trafficking. The choice of method depends on the specific biological question, the required spatiotemporal resolution, and the available instrumentation.
1. Genetically Encoded Fluorescent Tags: Fusing PD-L1 to a fluorescent protein (e.g., GFP, RFP, mCherry) is a common and powerful approach to study its dynamics in living cells.[12][13] This method allows for the visualization of the entire life cycle of the protein, from synthesis to degradation.
-
Advantages: Enables tracking of the entire protein pool, suitable for a wide range of fluorescence microscopy techniques (confocal, TIRF, FRAP, FLIM), and allows for the creation of stable cell lines expressing the fusion protein.[13]
-
Considerations: The fluorescent tag might interfere with the normal trafficking or function of PD-L1. It is crucial to validate that the fusion protein behaves similarly to the endogenous protein through functional assays or by comparing its localization with immunostained endogenous PD-L1.
2. Antibody-Based Labeling: Fluorescently labeled antibodies or antibody fragments (Fab, scFv) that recognize an extracellular epitope of PD-L1 can be used to label the surface-exposed protein pool.
-
Advantages: Directly labels the functionally relevant surface pool of PD-L1. A wide variety of conjugated antibodies are commercially available.
-
Considerations: Antibody binding can potentially induce dimerization, internalization, or signaling, altering the natural dynamics of PD-L1. Using monovalent Fab fragments can mitigate this issue. The continuous presence of the antibody in the medium may be required, which can increase background fluorescence.
3. Advanced Microscopy Techniques:
-
Confocal Laser Scanning Microscopy (CLSM): Provides high-resolution optical sectioning, enabling the visualization of PD-L1 localization on the plasma membrane and within intracellular compartments.[14]
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: Excites fluorophores only in a very thin layer (~100 nm) near the coverslip. This technique is ideal for imaging the dynamics of PD-L1 at the plasma membrane with high signal-to-noise, including endocytic and exocytic events.
-
Fluorescence Recovery After Photobleaching (FRAP): This technique measures the lateral mobility of fluorescently labeled proteins within a membrane. A specific region of the cell membrane is photobleached with a high-intensity laser, and the rate of fluorescence recovery into the bleached area is monitored over time.[15][16] This provides quantitative data on the mobile fraction of PD-L1 and its diffusion coefficient.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): Measures the fluorescence lifetime of a fluorophore, which can change depending on its local environment. FLIM can be used to study protein-protein interactions (e.g., PD-L1 dimerization or its interaction with PD-1) via Förster Resonance Energy Transfer (FRET).[7][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to PD-L1 dynamics and the binding affinities of imaging reagents, as reported in the literature.
Table 1: PD-L1 Trafficking and Mobility Parameters
| Parameter | Value | Cell Type/Context | Method | Reference |
| Surface PD-L1 at Equilibrium | ~70% of cycling pool | Lung epithelial cells | Microscopy | [1] |
| Recycling Time | ~15 minutes | Lung epithelial cells | Microscopy | [1] |
| Palmitoylation Effect | Increases membranous half-life | Breast cancer cells | Biochemical Assays | [17] |
Table 2: Binding Affinities of PD-L1 Imaging Probes
| Probe | Target | Kd (Equilibrium Dissociation Constant) | Method | Reference |
| 111In-PD-L1.3.1 | Human PD-L1 | 1.0 nmol/L | Radioligand Binding Assay | [18] |
| Nb109 (Single-domain antibody) | Human PD-L1 | 2.9 x 10-9 M (2.9 nmol/L) | In Vitro Binding Assay | [19] |
| C4 (Recombinant human IgG1) | Human PD-L1 | Low nM | ImmunoPET | [20] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-Tagged PD-L1 Trafficking
This protocol describes the transient transfection of cells with a PD-L1-GFP fusion construct and subsequent imaging using confocal microscopy.
Materials:
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PD-L1-GFP expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (CO2-independent, phenol (B47542) red-free)[21]
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.
-
Transfection: Transfect the cells with the PD-L1-GFP plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the culture medium with pre-warmed live-cell imaging medium.[21]
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 20 minutes.
-
-
Image Acquisition (Confocal Microscopy):
-
Use a 60x or 100x oil-immersion objective to locate transfected cells expressing PD-L1-GFP.
-
Set up the microscope for time-lapse imaging. For tracking vesicular movement, acquire images every 1-5 seconds for a duration of 5-10 minutes.
-
Use a 488 nm laser for excitation and collect emission between 500-550 nm.
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to analyze the acquired time-lapse series.
-
Track the movement of PD-L1-positive vesicles to determine their velocity and directionality.
-
Perform colocalization analysis with fluorescently labeled markers for specific organelles (e.g., LysoTracker for lysosomes, Rab5-RFP for early endosomes) to identify the trafficking pathways.[14]
-
Protocol 2: Antibody-Based Labeling for Surface PD-L1 Tracking
This protocol describes the labeling of surface PD-L1 on live cells using a fluorescently conjugated antibody.
Materials:
-
Cells endogenously expressing PD-L1
-
Fluorophore-conjugated anti-PD-L1 antibody (e.g., Alexa Fluor 488 anti-human PD-L1)
-
Live-cell imaging medium
-
Glass-bottom imaging dishes
-
TIRF or confocal microscope with an environmental chamber
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and grow to desired confluency.
-
Antibody Labeling:
-
Dilute the fluorescently conjugated anti-PD-L1 antibody in pre-warmed live-cell imaging medium to a final concentration of 1-5 µg/mL.
-
Wash the cells once with warm medium.
-
Incubate the cells with the antibody solution for 20-30 minutes at 37°C in the incubator.
-
-
Washing (Optional but Recommended):
-
Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound antibody and reduce background fluorescence.
-
Add fresh, pre-warmed imaging medium to the dish.
-
-
Imaging:
-
Immediately transfer the dish to the pre-equilibrated microscope stage (37°C, 5% CO2).
-
Acquire time-lapse images to observe the internalization and trafficking of the labeled surface PD-L1. For internalization events, imaging every 10-30 seconds is often sufficient.
-
-
Data Analysis:
-
Quantify the change in surface fluorescence intensity over time to measure the rate of internalization.
-
Track the appearance of fluorescent puncta within the cell, representing endocytic vesicles containing the antibody-PD-L1 complex.
-
Workflow and Pathway Diagrams
Visualizing the experimental process and underlying principles can aid in experiment design and interpretation.
Conclusion and Future Perspectives
Live-cell imaging provides indispensable tools for dissecting the complex regulation of PD-L1 membrane dynamics. By visualizing and quantifying the trafficking of PD-L1, researchers can gain deeper insights into the mechanisms that control its surface expression in cancer cells. These approaches are vital for understanding how tumor cells evade immune surveillance, how existing therapies exert their effects at a cellular level, and for the development of novel strategies that target PD-L1 trafficking to enhance anti-tumor immunity. Future advancements in super-resolution microscopy, novel fluorescent probes, and automated image analysis will continue to push the boundaries of our understanding, enabling the visualization of PD-L1 dynamics with unprecedented detail and precision.
References
- 1. Regulation of PD-L1 Trafficking from Synthesis to Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. youtube.com [youtube.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Preclinical antibody-PET imaging of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Imaging and the PD-L1 Pathway: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Lifetime Imaging Enables In Vivo Quantification of PD-L1 Expression and Intertumoral Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Manipulation of PD‐L1 Endosomal Trafficking Promotes Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of PD-L1: Emerging Routes for Targeting Tumor Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically encoded fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetically encoded fluorescent tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. FRAP, FLIM, and FRET: Detection and analysis of cellular dynamics on a molecular scale using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quantifying PD-L1 Expression to Monitor Immune Checkpoint Therapy: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. PET Imaging of Tumor PD-L1 Expression with a Highly Specific Nonblocking Single-Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Studies of Human Membrane PD-L1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein, plays a pivotal role in tumor immune evasion. Its interaction with the PD-1 receptor on activated T cells transmits an inhibitory signal, suppressing the anti-tumor immune response.[1][2] Consequently, blocking the PD-1/PD-L1 pathway has emerged as a cornerstone of cancer immunotherapy.[1] Preclinical in vivo studies are indispensable for evaluating the efficacy and mechanism of action of novel anti-human PD-L1 therapies. This document provides detailed application notes and protocols for utilizing various animal models to study human membrane PD-L1 in vivo.
Animal Models for Studying Human PD-L1
The choice of an appropriate animal model is critical for the successful preclinical evaluation of human-specific anti-PD-L1 therapies. Due to the species-specificity of anti-human PD-L1 antibodies, standard syngeneic mouse models are often unsuitable. To address this, several specialized mouse models have been developed.
1. Humanized PD-L1 Knock-in Mouse Models:
These models involve the genetic replacement of the extracellular domain of the murine Cd274 gene (encoding PD-L1) with its human counterpart. This allows for the investigation of human-specific anti-PD-L1 antibodies in the context of a fully immunocompetent mouse immune system. Both single human PD-L1 knock-in and double human PD-1/PD-L1 knock-in models are available on various genetic backgrounds, such as C57BL/6 and BALB/c.
2. Humanized Immune System Mouse Models with Xenografts:
These models utilize immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (HSCs) to reconstitute a human immune system. These humanized mice can then be implanted with human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[3] This approach allows for the evaluation of anti-human PD-L1 therapies against human tumors in the presence of a human immune system.
Logical Relationship of Model Selection
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing these models to evaluate anti-human PD-L1 therapies.
Table 1: Tumor Growth Inhibition (TGI) with Atezolizumab (anti-PD-L1)
| Mouse Model | Tumor Cell Line | Treatment Dose | TGI (%) | Reference |
| BALB/c-hPD-L1 | CT26-hPD-L1 | 10 mg/kg | 35.17 | [4] |
| BALB/c-hPD-1/hPD-L1/hCTLA-4 | CT26-hPD-L1 | 3 mg/kg | Significant inhibition (similar to Tecentriq) | [5] |
| Humanized (CD34+ HSC) | MDA-MB-231 | Not Specified | Responsive | [3] |
| Humanized (CD34+ HSC) | SKOV-3 | Not Specified | Responsive | [3] |
Table 2: Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations Post-anti-PD-L1 Therapy
| Mouse Model | Tumor Model | Treatment | Change in CD8+ T cells | Change in CD4+ T cells | Change in Macrophages | Reference |
| Syngeneic (C57BL/6) | MC38 (anti-PD-1 resistant) | anti-PD-1 | - | - | Upregulated (M2-like) | [6] |
| Humanized (CD34+ HSC) | MDA-MB-231 | Atezolizumab | Increased percentage | Increased percentage | - | [3] |
| Syngeneic (BALB/c) | YTN3 (gastric cancer) | anti-PD-L1 | Increased infiltration | - | - | [7] |
| Syngeneic (BALB/c) | YTN16 (gastric cancer) | anti-PD-L1 | Increased infiltration (but exhausted phenotype persisted) | - | - | [7] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Humanized PD-L1 Mice
This protocol outlines a typical experiment to evaluate the antitumor efficacy of a human-specific anti-PD-L1 antibody in a humanized PD-L1 knock-in mouse model.
Materials:
-
Humanized PD-L1 knock-in mice (e.g., BALB/c-hPD-L1), 6-8 weeks old
-
Syngeneic tumor cell line engineered to express human PD-L1 (e.g., CT26-hPD-L1)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Anti-human PD-L1 antibody (test article)
-
Isotype control antibody
-
Vehicle control
-
Syringes and needles (27G)
-
Calipers
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
Workflow for In Vivo Efficacy Study
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro and in vivo studies of plant-produced Atezolizumab as a potential immunotherapeutic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular and Immune Profiling of Syngeneic Mouse Models Predict Response to Immune Checkpoint Inhibitors in Gastric Cancer [e-crt.org]
Application Notes and Protocols for Isolating Membrane Protein Fractions for PD-L1 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein.[1] As a type I transmembrane protein, its expression on the surface of tumor cells allows them to evade the host's immune system by binding to the PD-1 receptor on activated T cells, leading to T cell inhibition.[2][3] The analysis of PD-L1 expression and localization is crucial for cancer research and the development of immunotherapies. Accurate isolation of membrane protein fractions is a prerequisite for the downstream analysis of PD-L1.
This document provides detailed protocols and application notes for the isolation of membrane protein fractions for the subsequent analysis of PD-L1. It covers methods for cell lysis, subcellular fractionation through ultracentrifugation, and the use of commercial kits.
Data Presentation: Comparison of Membrane Protein Extraction Methods
The selection of an appropriate membrane protein extraction method is critical for obtaining high-purity membrane fractions with good yield. Below is a summary of quantitative data from a comparative study of different membrane protein extraction kits. While this data is for general membrane proteins, it provides valuable insights for selecting a method for PD-L1 analysis.
Table 1: Comparison of Commercial Membrane Protein Extraction Kits [4][5]
| Feature | Kit I | Kit II | Kit III | Kit IV | Kit V |
| Purity of Membranous Fraction | Good separation for 2 of 3 membrane markers | Good separation for 1 of 3 membrane markers | Excellent separation for all 3 membrane markers | Significant cytosolic contamination | Good separation for all 3 membrane markers |
| Total Protein Yield (Membranous Fraction) | 1.5 - 2.5 mg | 0.02 - 0.03 mg | 4.0 - 4.8 mg | 1.0 - 1.5 mg | 0.3 - 0.5 mg |
| Reproducibility of Western Blot Replicates | 80% | 80% | 87% | 73% | 100% |
| Required Time | ~1.5 hours | ~1.5 hours | < 1 hour | ~1 hour | > 2 hours |
| Relative Cost per Sample | Moderate | Low | High | Low | High |
Data adapted from a study on a colorectal carcinoma cell line and may vary depending on the cell type and starting material.
Table 2: Recovery Yield of Membrane Proteins by Different Methods [6]
| Extraction Method | Protein Yield (from 30x10^10 cells) | Recovery Yield |
| Sequential Detergent Extraction | ~669 µg | 5.62% |
| Mem-PER Eukaryotic Membrane Protein Extraction Kit | ~911 µg | 7.66% |
| Sucrose Gradient Ultracentrifugation | ~420 µg | 3.53% |
Experimental Protocols
Protocol 1: Subcellular Fractionation by Differential Ultracentrifugation
This protocol describes the separation of membrane and cytosolic fractions from cultured cells using a classical differential centrifugation approach.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with freshly added protease and phosphatase inhibitors)
-
Homogenizer (Dounce or needle-based)
-
Microcentrifuge
-
Ultracentrifuge and appropriate rotors/tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, scrape, and collect in a conical tube.
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer and incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or by passing through a 25-gauge needle multiple times (15-20 times).[7] Monitor cell lysis under a microscope.
-
-
Removal of Nuclei and Debris:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic and membrane fractions. The pellet contains nuclei and cell debris.
-
-
Isolation of Membrane Fraction:
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the cytosolic fraction. Carefully collect it without disturbing the pellet.
-
The pellet contains the membrane fraction.
-
-
Washing the Membrane Pellet:
-
Resuspend the membrane pellet in ice-cold PBS or a suitable buffer and repeat the ultracentrifugation step (100,000 x g for 45-60 minutes at 4°C) to wash away any remaining cytosolic contaminants.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the final membrane pellet in a suitable lysis buffer containing detergents (e.g., RIPA buffer or a buffer with Triton X-100) to solubilize the membrane proteins for downstream analysis like Western blotting.
-
Protocol 2: Western Blot Analysis of PD-L1 in Membrane Fractions
This protocol outlines the steps for detecting PD-L1 in the isolated membrane protein fractions.
Materials:
-
Solubilized membrane protein fraction
-
BCA or Bradford protein assay reagents
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the solubilized membrane fraction using a BCA or Bradford assay.[8]
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the bands using an appropriate imaging system.
-
Visualizations
Caption: Workflow for Membrane Protein Fractionation by Differential Ultracentrifugation.
Caption: Simplified PD-1/PD-L1 Signaling Pathway Leading to T Cell Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. Comparison of five commercial extraction kits for subsequent membrane protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. gladstone.org [gladstone.org]
- 8. Evaluating the efficacy of protein quantification methods on membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-Immunoprecipitation to Identify Membrane PD-L1 Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), a transmembrane protein, is a critical immune checkpoint inhibitor. Its interaction with its receptor, PD-1, on activated T cells, leads to the suppression of T-cell activity, a mechanism often exploited by tumor cells to evade the immune system.[1] Understanding the full spectrum of PD-L1's binding partners on the cell membrane is crucial for elucidating its complex signaling roles and for the development of novel cancer immunotherapies. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful technique to identify these protein-protein interactions.[2][3] This document provides detailed application notes and protocols for the successful co-immunoprecipitation of membrane-bound PD-L1 and its interacting partners.
Data Presentation: Known and Potential PD-L1 Binding Partners
The following table summarizes proteins that have been identified as binding partners of PD-L1. This list is compiled from various studies, and the interactions may be cell-type or context-dependent.
| Binding Partner | Gene Name | Function/Role in PD-L1 Interaction | Method of Identification | Quantitative Data/Notes |
| PD-1 | PDCD1 | Primary receptor for PD-L1, mediating T-cell inhibition.[1][4] | Co-IP, Structural analysis | High affinity interaction. |
| PD-L2 | PDCD1LG2 | Another ligand for PD-1, can compete with PD-L1.[4] | Biochemical assays | PD-L1 has a higher affinity for PD-1 than PD-L2.[4] |
| CD80 (B7-1) | CD80 | Co-stimulatory molecule that can also bind to PD-L1, modulating T-cell activation.[5] | Co-IP, Surface Plasmon Resonance | The cis-interaction of PD-L1 and CD80 on the same cell can prevent their binding in trans. |
| USP22 | USP22 | Deubiquitinase that interacts with and stabilizes PD-L1, preventing its degradation.[6] | Co-IP, Immunofluorescence | Interaction occurs with the intracellular domain of PD-L1.[6] |
| ANAPC7 | ANAPC7 | A component of the Anaphase-Promoting Complex, identified as a PD-L1 interactor in gastric cancer.[7] | Mass Spectrometry, Co-IP | One of 123 potential PD-L1 interactors identified in a high-throughput screen.[7] |
| SETD7 | SETD7 | Methyltransferase that methylates PD-L1, affecting its interaction with PD-1.[8] | Co-IP, Mass Spectrometry | Physical interaction confirmed at the endogenous level.[8] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Membrane PD-L1
This protocol is optimized for the immunoprecipitation of membrane-bound PD-L1 and its binding partners from cultured cells.
Materials:
-
Cells expressing endogenous or over-expressed tagged PD-L1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or a milder NP-40 based buffer) supplemented with protease and phosphatase inhibitors
-
Anti-PD-L1 antibody (validated for IP) or anti-tag antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 ml per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing solubilized membrane proteins) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µl of Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the anti-PD-L1 antibody or anti-tag antibody to the pre-cleared lysate (the optimal amount should be determined empirically, typically 1-5 µg).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator to allow the antibody to bind to PD-L1.
-
Add 30-50 µl of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Incubate for 5 minutes on a rotator at 4°C.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
To elute the proteins, add 30-50 µl of elution buffer to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
If using a low pH elution buffer, neutralize the eluate by adding a neutralization buffer.
-
For direct analysis by SDS-PAGE and Western blotting, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Following elution, the samples are prepared for mass spectrometry analysis to identify the co-immunoprecipitated proteins.
Procedure:
-
Protein Digestion:
-
The eluted protein complexes are typically run briefly on an SDS-PAGE gel and the entire protein lane is excised.
-
The gel slice is then subjected to in-gel digestion with trypsin.
-
Alternatively, on-bead digestion can be performed directly on the immunoprecipitated proteins.
-
-
Peptide Extraction and Desalting:
-
The resulting peptides are extracted from the gel slices.
-
The peptide mixture is then desalted using C18 spin tips or a similar method to remove contaminants that can interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using a database search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample.
-
Identified proteins are then filtered and analyzed to distinguish specific binding partners from non-specific contaminants. A common approach is to compare the proteins identified in the PD-L1 Co-IP to a control Co-IP performed with a non-specific IgG antibody.
-
Mandatory Visualizations
Caption: Co-Immunoprecipitation Experimental Workflow.
Caption: PD-L1 Signaling and Binding Partners.
References
- 1. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and validation of a PD-L1-related signature from mass spectrometry in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-L1 methylation restricts PD-L1/PD-1 interactions to control cancer immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Peptide Inhibitors of the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2] Under normal physiological conditions, this pathway prevents excessive immune responses and autoimmunity.[3] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1 on their surface.[4] When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it triggers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, leading to T-cell "exhaustion".[3][4]
Blocking the PD-1/PD-L1 interaction has revolutionized cancer therapy.[3] While monoclonal antibodies targeting this pathway have shown remarkable clinical success, they have limitations such as high production costs, long half-life, and potential immunogenicity.[2][5] Small peptide inhibitors have emerged as a promising alternative, offering advantages like better tissue and tumor penetration, lower molecular weight, and potentially oral bioavailability.[3][5][6] These application notes provide an overview of the PD-1/PD-L1 signaling pathway, a general workflow for peptide inhibitor development, and detailed protocols for key validation assays.
The PD-1/PD-L1 Signaling Pathway and Its Inhibition
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that dampens the anti-tumor immune response. Upon engagement, PD-1 recruits the phosphatase SHP-2, which dephosphorylates and attenuates key molecules in the T-cell receptor (TCR) and CD28 signaling pathways.[4] This leads to the inhibition of T-cell activation and function. Peptide inhibitors are designed to physically obstruct this interaction, thereby preventing the inhibitory signaling and restoring the T-cell's ability to recognize and eliminate cancer cells.
General Workflow for Peptide Inhibitor Development
The development of peptide inhibitors for the PD-1/PD-L1 interaction is a multi-step process that begins with identifying lead compounds and progresses through rigorous in vitro and in vivo validation.
Quantitative Data for Selected Peptide Inhibitors
The efficacy of peptide inhibitors is quantified by their binding affinity (K D) and their ability to block the PD-1/PD-L1 interaction (IC 50). Lower values indicate higher potency.
| Peptide Name | Target | Binding Affinity (K D) | Inhibition (IC 50) | Assay Method | Reference |
| TPP-1 | PD-L1 | 95 nM | - | SPR | [6][7] |
| FJ15596 | PD-L1 | - | 570 nM | ELISA | [8] |
| BMS-57 | PD-L1 | - | 1.64 µM | ELISA | [8] |
| C7 (Cyclic) | PD-L1 | - | 180 nM | Blocking Assay | [9] |
| C12 (Cyclic) | PD-L1 | - | 440 nM | Blocking Assay | [9] |
| CLP-2 (Linear) | PD-L1 | - | 6073 nM | Blocking Assay | [9] |
| WANG-003 | PD-1 | 1-6 µM (approx.) | - | SPR | [5] |
| WANG-004 | PD-1 | 1-6 µM (approx.) | - | SPR | [5] |
| WANG-005 | PD-1 | 1-6 µM (approx.) | - | SPR | [5] |
| DPPA-1 | PD-L1 | 0.51 µM | - | SPR | [10] |
Experimental Protocols
Protocol: ELISA-Based PD-1/PD-L1 Inhibition Assay
This assay quantifies a peptide's ability to inhibit the binding of PD-1 to plate-bound PD-L1.[3] A decrease in signal compared to the control indicates successful inhibition.
Methodology:
-
Coating: Coat a 96-well microplate with 100 µL/well of recombinant human PD-L1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.[3][6][9]
-
Blocking: Wash the plate twice with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., 2% BSA in PBS) and incubating for 1.5-2 hours at 37°C.[3][9]
-
Inhibition Reaction:
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of Streptavidin-HRP diluted in blocking buffer and incubate for 30-60 minutes at room temperature.[3]
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 10-20 minutes).[3]
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each peptide concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the IC₅₀ value.[8]
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association rate, ka; dissociation rate, kd) and affinity (dissociation constant, K D) of a peptide to its target protein.[5][9]
Methodology:
-
Chip Preparation: Activate a CM5 sensor chip surface. Immobilize recombinant human PD-1 (or PD-L1) to the desired response level (e.g., 5000 RU) using a standard amine coupling kit. Use a reference flow cell with no protein to correct for system error.[5]
-
Binding Analysis:
-
Prepare serial dilutions of the peptide inhibitor (the analyte) in running buffer (e.g., HBS-EP).
-
Perform a multi-cycle kinetic analysis by sequentially injecting the different peptide concentrations over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).[5]
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound peptide and prepare the surface for the next injection.[3]
-
Data Analysis: Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams. Fit the processed data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K D = kd/ka).[5]
Protocol: Cell-Based PD-1/PD-L1 Reporter Assay
This functional assay measures the biological consequence of blocking the PD-1/PD-L1 interaction. It uses engineered cell lines to mimic the immune synapse and reports on T-cell activation.[11][12]
Methodology: (Based on InvivoGen Bio-IC™ Assay Principle)[11]
-
Cell Culture:
-
Culture Raji-APC-hPD-L1 cells (antigen-presenting cells) and Jurkat-Lucia™ TCR-hPD-1 cells (reporter T-cells) according to the manufacturer's instructions.[11]
-
-
Assay Setup:
-
Add dilutions of the peptide inhibitor to the wells of a 96-well, flat-bottom plate.
-
Add Jurkat-Lucia™ TCR-hPD-1 cells to the wells.
-
Add Raji-APC-hPD-L1 cells to initiate the co-culture.[11]
-
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.[12]
-
Detection:
-
Prepare the QUANTI-Luc™ reagent.
-
Transfer a sample of the cell culture supernatant to a white 96-well plate.
-
Add the QUANTI-Luc™ reagent to the wells.
-
-
Data Analysis: Immediately measure luminescence using a luminometer. An increase in luminescence compared to the no-inhibitor control indicates that the peptide has successfully blocked the inhibitory PD-1/PD-L1 signal, leading to NFAT-mediated reporter gene expression.[7][12]
Protocol: Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a peptide inhibitor to enhance T-cell proliferation and cytokine release (e.g., IFN-γ) in a more physiologically relevant setting using primary immune cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood. Isolate CD4⁺ T-cells and monocytes.
-
Dendritic Cell (DC) Generation: Culture the monocytes with GM-CSF and IL-4 for 5-6 days to differentiate them into immature DCs. Induce maturation by adding TNF-α for 24 hours.[6]
-
Assay Setup:
-
Treat the mature DCs with Mitomycin C to arrest their proliferation.
-
In a 96-well plate, co-culture the allogeneic CD4⁺ T-cells with the treated DCs (e.g., at a 10:1 T-cell to DC ratio).[6]
-
Add the peptide inhibitor at various concentrations to the co-culture.
-
-
Incubation: Incubate the plate for 3-5 days.
-
Readouts:
-
Data Analysis: An increase in T-cell proliferation and IFN-γ production in the presence of the peptide indicates its ability to block the immune checkpoint and enhance the T-cell response.
Conclusion
The development of peptide inhibitors targeting the PD-1/PD-L1 interaction represents a vibrant area of cancer immunotherapy research. The protocols and workflows outlined in these notes provide a comprehensive framework for the identification, characterization, and validation of novel peptide candidates. By employing a combination of biochemical binding assays (ELISA, SPR) and functional cell-based assays (Reporter, MLR), researchers can effectively evaluate the potency and biological activity of these promising therapeutic agents. Rigorous adherence to these methodologies is crucial for advancing the most effective peptides toward preclinical and clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. invivogen.com [invivogen.com]
- 12. Frontiers | Novel Peptide-Based PD1 Immunomodulators Demonstrate Efficacy in Infectious Disease Vaccines and Therapeutics [frontiersin.org]
Application Notes: Utilizing FRET to Elucidate Membrane PD-L1 and PD-1 Proximity
Introduction
Programmed cell death protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), are critical immune checkpoint proteins that play a pivotal role in regulating T cell activation and maintaining immune homeostasis.[1] The interaction between PD-1 on activated T cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of T cell-mediated anti-tumor immunity.[2] Consequently, the PD-1/PD-L1 pathway has emerged as a primary target for cancer immunotherapy, with monoclonal antibodies designed to block this interaction demonstrating significant clinical success.[2]
Understanding the proximity and dynamics of the PD-1/PD-L1 interaction at the cellular membrane is crucial for developing and evaluating novel immunotherapies. Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the detection of molecular interactions with high spatial resolution (typically within a 1-10 nm range).[3][4][5] This makes FRET an ideal method for studying the close association of membrane-bound PD-1 and PD-L1.[6][7] These application notes provide an overview of FRET-based methodologies, including Time-Resolved FRET (TR-FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM), to quantitatively assess PD-1/PD-L1 proximity.
Principle of FRET
FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a nearby acceptor chromophore.[4][5] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor molecules, making it highly sensitive to small changes in their proximity.[5] For FRET to occur, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.[8]
Quantitative Data Summary
The following tables summarize quantitative data obtained from FRET-based assays studying the PD-1/PD-L1 interaction.
Table 1: In Vitro Binding Affinity and Inhibition
This table presents data from a LANCE Ultra TR-FRET assay used to characterize the binding of recombinant PD-1 and PD-L1 proteins and the inhibitory effects of various molecules.
| Parameter | Value | Description | Source |
| Apparent Kd (PD-1) | 20 – 28 nM | Apparent dissociation constant for PD-1 binding to PD-L1. | |
| Apparent Kd (PD-L1) | 11 nM | Apparent dissociation constant for PD-L1 binding to PD-1. | |
| IC50 (Nivolumab) | Varies by isotype | Concentration of the anti-PD-1 antibody Nivolumab required to inhibit 50% of the PD-1/PD-L1 interaction. | |
| IC50 (Anti-PD-L1 Abs) | Varies by antibody | Concentration of various anti-PD-L1 antibodies required to inhibit 50% of the PD-1/PD-L1 interaction. | |
| IC50 (Peptide Inhibitor) | Compound-specific | Concentration of a macrocyclic peptide inhibitor required to inhibit 50% of the PD-1/PD-L1 interaction. |
Table 2: FRET Efficiency in Cellular and Tissue Systems
This table summarizes FRET efficiency data from FLIM-FRET studies, which provide a quantitative measure of PD-1/PD-L1 proximity in more complex biological samples.
| System | Condition | Donor Lifetime (Donor-only) | Donor Lifetime (Donor-Acceptor) | FRET Efficiency | Source |
| Lung Metastases | High Interaction | 1.61 ± 0.26 ns | 1.21 ± 0.31 ns | 24.84% | [9] |
| Lung Metastases | Low/No Interaction | 1.77 ± 0.19 ns | No reduction | 0.00% | [9] |
| Cell Membrane Microarrays | No Inhibitor | 2.34 ± 0.12 ns | 2.00 ± 0.13 ns | 14.53% | [7] |
| Cell Membrane Microarrays | With Pembrolizumab | Not specified | No reduction | 0% | [7] |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved FRET (TR-FRET) Assay for Screening PD-1/PD-L1 Inhibitors
This protocol is adapted from a high-throughput screening assay to identify and characterize inhibitors of the PD-1/PD-L1 interaction in a 384-well format.[10][11]
Materials:
-
Europium (Eu)-labeled Anti-HIS antibody (Donor)
-
HIS-tagged human PD-L1
-
Streptavidin-labeled ULight™ (Acceptor)
-
Biotinylated human PD-1
-
LANCE Ultra HiBlock Buffer
-
Inhibitor compounds (e.g., antibodies, small molecules)
-
White 384-well microplates
-
TR-FRET enabled plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in LANCE Ultra HiBlock Buffer at four times the final desired concentration.
-
Dispensing Inhibitor: Add 5 µL of each inhibitor concentration to the wells of a 384-well microplate. For control wells, add 5 µL of buffer (negative control) or a known non-binding molecule (negative control).
-
Protein Preparation:
-
Prepare a 4X solution of biotinylated PD-1 bound to Streptavidin-ULight.
-
Prepare a 4X solution of HIS-tagged PD-L1 bound to Eu-labeled Anti-HIS antibody.
-
Optimal concentrations should be determined empirically but can start around 50 nM for PD-1 and 10 nM for PD-L1 (final concentrations).
-
-
Dispensing Reagents:
-
Add 5 µL of the PD-1/Streptavidin-ULight solution to each well.
-
Add 5 µL of the PD-L1/Eu-Anti-HIS solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled reader. Excite at 320 or 340 nm and measure the emission at 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: FLIM-FRET for Quantifying PD-1/PD-L1 Proximity in Tissues
This protocol describes an antibody-based amplified FRET method, detected by FLIM, to quantify PD-1/PD-L1 interactions in formalin-fixed paraffin-embedded (FFPE) tissue samples.[6][7]
Materials:
-
FFPE tissue sections on slides
-
Primary antibody against PD-1 (e.g., mouse anti-human PD-1)
-
Primary antibody against PD-L1 (e.g., rabbit anti-human PD-L1)
-
F(ab')₂ fragment conjugated to ATTO488 (Donor, for PD-1 detection)
-
F(ab')₂ fragment conjugated to Horseradish Peroxidase (HRP) (for PD-L1 detection)
-
Tyramide Signal Amplification (TSA) kit with an acceptor fluorophore (e.g., Alexa Fluor 594)
-
Fluorescence Lifetime Imaging Microscope
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate the FFPE tissue sections. Perform antigen retrieval as required for the primary antibodies.
-
Primary Antibody Incubation: Block the sections and then incubate with a cocktail of the primary antibodies against PD-1 and PD-L1 overnight at 4°C.
-
Secondary Labeling (Donor): Wash the slides and incubate with the F(ab')₂-ATTO488 fragment that targets the PD-1 primary antibody.
-
Secondary Labeling (Amplification for Acceptor):
-
Wash the slides and incubate with the F(ab')₂-HRP fragment that targets the PD-L1 primary antibody.
-
Wash again and then perform the tyramide signal amplification reaction using the Alexa Fluor 594-tyramide substrate. This will deposit the acceptor fluorophore in close proximity to the PD-L1 protein.
-
-
Control Samples: Prepare "donor-only" control slides by omitting the acceptor labeling steps (anti-PD-L1, F(ab')₂-HRP, and TSA).
-
FLIM Imaging:
-
Image the "donor-only" slides first to measure the baseline fluorescence lifetime of the donor (ATTO488) in the absence of the acceptor.
-
Image the dual-labeled (donor and acceptor) slides.
-
-
Data Analysis:
-
Analyze the FLIM data to determine the fluorescence lifetime of the donor fluorophore in each pixel of the image.
-
A reduction in the donor's fluorescence lifetime in the dual-labeled samples compared to the donor-only samples indicates FRET.
-
Calculate the FRET efficiency (E) for each region of interest using the formula: E = 1 - (τDA / τD), where τDA is the lifetime of the donor in the presence of the acceptor, and τD is the lifetime of the donor in the absence of the acceptor.[9]
-
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 inhibitory signaling pathway in T cells.
Experimental Workflow for FLIM-FRET
Caption: Workflow for quantifying PD-1/PD-L1 proximity using FLIM-FRET.
Logical Relationship of FRET Signal to Proximity
Caption: Relationship between protein proximity and FRET signal.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Therapeutic Response and Overcoming Resistance to Checkpoint Inhibitors in Ovarian Cancer through Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Engagement of the PD-1/PD-L1 Complex But Not PD-L1 Expression Is Highly Predictive of Patient Response to Immunotherapy in Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. chameleonscience.com [chameleonscience.com]
Distinguishing Soluble and Membrane PD-L1: An ELISA-Based Protocol for Researchers
Application Notes and Protocols for the Differential Quantification of Soluble and Membrane-Bound PD-L1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Programmed death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a significant role in tumor immune evasion.[1] It exists in two primary forms: a membrane-bound form (mPD-L1) on the surface of cancer cells and various immune cells, and a soluble form (sPD-L1) found in the bloodstream and cell culture supernatants.[2][3] The differential expression and quantification of these two forms are of increasing interest in cancer research and the development of immunotherapies, as they may have distinct biological functions and clinical implications.[4] This document provides a detailed protocol for the differential extraction and subsequent quantification of soluble and membrane-bound PD-L1 from cell culture samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathways of Soluble and Membrane PD-L1
The interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), on activated T-cells is a key mechanism of immunosuppression. Both membrane-bound and soluble PD-L1 can engage with PD-1, leading to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.[4][5]
Experimental Workflow
The overall workflow involves the separation of the cell culture supernatant (containing soluble PD-L1) from the cell pellet, followed by the extraction of membrane proteins from the cell pellet. Both fractions are then independently quantified for PD-L1 using a sandwich ELISA.
Experimental Protocols
I. Sample Preparation: Differential Extraction of Soluble and Membrane PD-L1
This protocol is designed for cells grown in culture.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper
-
Centrifuge and microcentrifuge capable of 4°C operation
Procedure:
-
Collection of Soluble PD-L1 Fraction (Supernatant):
-
Culture cells to the desired confluency.
-
Transfer the entire cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the soluble PD-L1.
-
Centrifuge the supernatant again at 10,000 x g for 20 minutes at 4°C to remove any remaining cellular debris.
-
Transfer the clarified supernatant to a new pre-chilled tube. This is the Soluble Fraction .
-
Store on ice for immediate use or at -80°C for long-term storage.
-
-
Extraction of Membrane PD-L1 Fraction (Cell Pellet):
-
Wash the cell pellet from step 1 with ice-cold PBS. Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant. Repeat this wash step twice.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., RIPA buffer supplemented with a protease inhibitor cocktail) to the cell pellet.
-
Resuspend the pellet by vortexing gently and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This is the Membrane Fraction .
-
Transfer to a new pre-chilled tube and store on ice for immediate use or at -80°C for long-term storage.
-
-
Protein Quantification:
-
Determine the total protein concentration of both the Soluble and Membrane Fractions using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the ELISA results.
-
II. Quantification of PD-L1 by Sandwich ELISA
This protocol is a general guideline. Always refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
Human PD-L1 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Soluble and Membrane protein fractions (prepared as described above)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Dilute the Soluble and Membrane fractions to a concentration within the detection range of the ELISA kit using the provided assay diluent.
-
-
ELISA Assay:
-
Add 100 µL of the prepared standards and diluted samples (both Soluble and Membrane fractions) to the appropriate wells of the pre-coated 96-well plate.
-
Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature or 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound proteins.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate as directed.
-
Wash the wells again to remove unbound detection antibody.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells to remove unbound Streptavidin-HRP.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding 50-100 µL of the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PD-L1 in your Soluble and Membrane fractions by interpolating their absorbance values on the standard curve.
-
Normalize the PD-L1 concentration to the total protein concentration of each fraction (pg of PD-L1 per µg of total protein).
-
Data Presentation
The quantitative data obtained from the ELISA should be summarized in a clear and structured table to allow for easy comparison between the soluble and membrane PD-L1 levels.
| Sample ID | Soluble PD-L1 (pg/mL) | Total Soluble Protein (µg/mL) | Normalized Soluble PD-L1 (pg/µg) | Membrane PD-L1 (pg/mL) | Total Membrane Protein (µg/mL) | Normalized Membrane PD-L1 (pg/µg) |
| Cell Line A | 250 | 500 | 0.5 | 1200 | 800 | 1.5 |
| Cell Line B | 80 | 450 | 0.18 | 400 | 750 | 0.53 |
| Patient Sample 1 | 1500 | N/A | N/A | N/A | N/A | N/A |
| Healthy Control | 50 | N/A | N/A | N/A | N/A | N/A |
Note: The values in this table are for illustrative purposes only. Actual values will vary depending on the cell type, culture conditions, and experimental procedures. For patient samples such as serum or plasma, normalization to total protein is typically not performed.
Conclusion
This detailed protocol provides a robust framework for the differential quantification of soluble and membrane-bound PD-L1. By carefully separating the soluble and membrane fractions and subsequently analyzing them with a sensitive ELISA, researchers can gain valuable insights into the distinct roles of these two PD-L1 forms in various biological and pathological processes. This information is crucial for advancing our understanding of tumor immunology and for the development of more effective cancer immunotherapies.
References
- 1. Association between response to anti-PD-1 treatment and blood soluble PD-L1 and IL-8 changes in patients with NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the PD-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Characteristics and Clinical Significance of Soluble PD-1/PD-L1 and Exosomal PD-L1 in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Membrane PD-L1 Western Blot
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the Western blot analysis of the membrane protein PD-L1, specifically focusing on low or no signal detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues in a question-and-answer format to help you identify and solve problems in your experimental workflow.
Q1: I am not seeing any band for PD-L1, or the signal is extremely weak. What are the most common causes?
A weak or absent signal for PD-L1 can stem from several factors throughout the Western blot process. The primary areas to investigate are sample preparation, antibody selection and concentration, and the blotting procedure itself. PD-L1 is a membrane protein and is heavily glycosylated, which can present unique challenges.[1][2]
Q2: How can I optimize my sample preparation for detecting membrane-bound PD-L1?
Proper sample preparation is critical for successfully detecting membrane proteins.[3][4]
-
Lysis Buffer Selection: For membrane-bound proteins like PD-L1, a stronger lysis buffer is often required to effectively solubilize the protein.[1][4] RIPA or NP-40 buffers are commonly recommended for their ability to disrupt cellular membranes and extract membrane proteins.[3][4]
-
Protein Enrichment: If you suspect low expression levels of PD-L1 in your samples, consider enriching for membrane proteins.[1][5] This can be achieved through cellular fractionation to isolate the membrane fraction before running the gel.[5]
-
Protease and Phosphatase Inhibitors: Always use fresh protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target protein.[5]
-
Sample Denaturation: Avoid boiling multi-pass membrane proteins. Instead, use milder denaturation methods to prevent aggregation.[5] However, for many proteins, boiling the lysate in Laemmli buffer at 95-100°C for 5 minutes is standard practice to denature and reduce the proteins.
Q3: My primary antibody for PD-L1 is not giving a good signal. What should I check?
Antibody performance is a key factor in the success of a Western blot.
-
Antibody Validation: Ensure the primary antibody is validated for Western blot applications.[6][7][8][9] Not all antibodies work equally well for all applications.
-
Optimal Antibody Concentration: The concentration of the primary antibody is crucial. Too low a concentration will result in a weak or no signal, while too high a concentration can lead to high background and non-specific bands.[10][11] It is essential to perform an antibody titration to determine the optimal working concentration for your specific experimental conditions.[11][12][13] A typical starting dilution is 1:1000, but this can be adjusted based on the manufacturer's recommendations and experimental results.[12][14]
-
Incubation Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) can sometimes enhance the signal for low-abundance proteins.[14][15]
Q4: Could my blocking step be the reason for the low signal?
Yes, the blocking step can significantly impact signal detection.
-
Blocking Buffer Choice: While non-fat dry milk is a common and effective blocking agent, it can sometimes mask certain epitopes, leading to a weaker signal.[16][17][18] If you are using milk and experiencing low signal, consider switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer.[16][17][18][19]
-
Over-blocking: Blocking for too long can also lead to a reduced signal.[19][20] Ensure you are following the recommended blocking times.
Q5: I see a band, but it's at a higher molecular weight than predicted for PD-L1. Why is that?
PD-L1 is a heavily glycosylated protein.[2] This post-translational modification adds significant mass to the protein, causing it to migrate slower on an SDS-PAGE gel. Therefore, the observed band size for PD-L1 in a Western blot is typically between 40-60 kDa, which is higher than its predicted molecular weight of 20-33 kDa.[2] To confirm the specificity of the band, you can treat your samples with PNGase F, an enzyme that removes N-linked glycans, which should result in a shift to a lower molecular weight.[2]
Q6: How can I improve the transfer of PD-L1 to the membrane?
Inefficient protein transfer from the gel to the membrane is a common cause of weak signals.[10]
-
Transfer Conditions: For larger proteins, like the glycosylated form of PD-L1, optimizing transfer time and voltage is important. Consider a longer transfer time at a lower voltage, or an overnight transfer in a cold room.[1]
-
Membrane Choice: Both nitrocellulose and PVDF membranes are commonly used. For lower molecular weight proteins, a smaller pore size (0.22 µm) may be beneficial.[19]
-
Transfer Buffer Composition: Adding a low concentration of SDS (e.g., 0.01-0.05%) to the transfer buffer can aid in the transfer of large proteins.[1][15]
-
Confirm Transfer Efficiency: You can check the efficiency of your transfer by staining the membrane with Ponceau S after transfer.[2][10] This reversible stain will allow you to visualize the protein bands on the membrane.
Q7: Are there any reagents that can help boost my weak PD-L1 signal?
Yes, several commercial signal enhancers are available that can increase the sensitivity of your Western blot.[21][22][23][24][25] These reagents work by various mechanisms, such as improving epitope availability for the primary antibody or enhancing the chemiluminescent signal.[21][24] Products like SuperSignal Western Blot Enhancer and Immobilon Signal Enhancer have been shown to increase signal intensity by 3 to 10-fold.[21][23][25]
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| No/Weak Signal | Low protein abundance in the sample. | Enrich for membrane proteins via fractionation.[5] | Increased concentration of PD-L1 in the lysate. |
| Suboptimal primary antibody concentration. | Perform antibody titration (e.g., 1:250, 1:500, 1:1000, 1:2000).[12] | Determine the optimal antibody dilution for a strong, specific signal. | |
| Blocking buffer masking the epitope. | Switch from non-fat milk to BSA or a commercial blocking buffer.[16][18] | Improved antibody-antigen binding and stronger signal. | |
| Inefficient protein transfer. | Add 0.01-0.05% SDS to the transfer buffer.[1][15] | More efficient transfer of PD-L1 to the membrane. | |
| High Background | High concentration of primary/secondary antibody. | Reduce antibody concentrations.[10] | Lower background and clearer bands. |
| Insufficient washing. | Increase the number and duration of wash steps.[16][10] | Removal of non-specifically bound antibodies. | |
| Non-Specific Bands | Insufficient blocking. | Increase blocking time or use a more stringent blocking buffer.[20] | Reduced off-target antibody binding. |
| Primary antibody cross-reactivity. | Use a more specific monoclonal antibody. | A single, specific band at the correct molecular weight. |
Experimental Protocols
Protocol 1: Membrane Protein Extraction
This protocol is adapted for the enrichment of membrane-bound proteins.[5]
-
Harvest cells and resuspend them in an adequate volume of cold extraction buffer containing fresh protease and phosphatase inhibitors.
-
Gently homogenize the cell suspension 20-30 times on ice.
-
Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C. The pellet will contain nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge again at 2,000 x g for 5 minutes at 4°C to remove any remaining nuclear contamination.
-
The resulting supernatant contains the membrane and cytosolic fractions. To isolate the membrane fraction, ultracentrifuge the supernatant at 100,000 x g for 1 hour at 4°C.
-
The pellet will contain the membrane fraction. Resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer) for Western blot analysis.
Protocol 2: Western Blotting for PD-L1
-
Protein Quantification: Determine the protein concentration of your lysate using a BCA or Bradford assay.[2]
-
Sample Preparation: Mix your protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes (unless your antibody datasheet recommends non-denaturing conditions). Load 20-50 µg of total protein per lane on an SDS-PAGE gel.[2]
-
Electrophoresis: Run the gel according to the manufacturer's instructions. For high molecular weight proteins, a lower percentage gel (e.g., 6-8%) may provide better resolution.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Use a transfer buffer containing 0.01-0.05% SDS for improved transfer of large proteins.[1][15] Confirm transfer efficiency with Ponceau S staining.[10]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PD-L1 at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16][18]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system or X-ray film.[24]
Visualizations
Caption: Western Blot workflow for PD-L1 detection.
Caption: Troubleshooting logic for low PD-L1 signal.
References
- 1. biocompare.com [biocompare.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bio-rad.com [bio-rad.com]
- 4. goldbio.com [goldbio.com]
- 5. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 6. Western Blot as a Support Technique for Immunohistochemistry to Detect Programmed Cell Death Ligand 1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD-L1 Antibodies | Leinco Technologies [leinco.com]
- 8. PD-L1 Antibodies for Western Blot - Antibody Resource Page [antibodyresource.com]
- 9. biocompare.com [biocompare.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. youtube.com [youtube.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Western blot blocking: Best practices | Abcam [abcam.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Western Blot Enhancer [sbsgenetech.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. biocompare.com [biocompare.com]
- 25. 用于免疫检测的Immobilon信号增强剂 Western Blotting, immunodetection | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Antibody Concentration for Membrane PD-L1 Flow Cytometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing antibody concentration for the flow cytometric analysis of membrane Programmed Death-Ligand 1 (PD-L1).
Frequently Asked Questions (FAQs)
Q1: Why is titrating my anti-PD-L1 antibody necessary?
Antibody titration is a critical step for optimizing flow cytometry panels to ensure the best data quality and resolution.[1][2] The manufacturer's recommended antibody concentration is a general guideline and may not be optimal for your specific cell type, experimental conditions, or even different antibody lots.[1][3][4] Titration helps to determine the optimal antibody concentration that provides the brightest signal for the positive population while minimizing background staining on the negative population, thus maximizing the signal-to-noise ratio.[2][3] Using too little antibody can result in a weak signal, making it difficult to distinguish PD-L1 positive cells from negative cells.[5][6] Conversely, using too much antibody can lead to increased non-specific binding and higher background fluorescence, which can obscure the true signal and potentially lead to false positive results.[5][6][7] Proper titration can also be cost-effective by preventing the unnecessary use of expensive antibody reagents.[5]
Q2: What is the "Staining Index" and how does it help determine the optimal antibody concentration?
The Staining Index (SI) is a quantitative measure used to determine the optimal antibody concentration that provides the best resolution between positive and negative populations.[1][7] It is calculated by taking the difference between the Median Fluorescence Intensity (MFI) of the positive population and the MFI of the negative population, and dividing that by two times the standard deviation of the negative population.[7][8] A higher staining index indicates a better separation between the positive and negative signals.[5] The optimal antibody concentration is the one that yields the highest Staining Index.[8]
Q3: Should I perform antibody titration for every new experiment?
It is highly recommended to perform an antibody titration for each new antibody lot, when changing cell types, or when altering your staining protocol (e.g., changes in fixation, permeabilization, or incubation times).[1][9] Different cell types can have varying levels of PD-L1 expression and non-specific binding characteristics, which can affect the optimal antibody concentration.[8] Similarly, protocol modifications can alter antibody binding affinity and accessibility of the epitope.
Q4: Can I use isotype controls for PD-L1 staining?
While historically used, the utility of isotype controls in setting gates for flow cytometry is debated. A more robust approach for determining positive staining is to use a combination of unstained cells, and biologically relevant positive and negative control cells (e.g., cell lines with known high and low PD-L1 expression).[10] If isotype controls are used, they must be used at the same concentration as the primary antibody.[7]
Troubleshooting Guide
Issue: Weak or No PD-L1 Signal
-
Q: My PD-L1 signal is very weak or absent. What could be the cause?
-
A: There are several potential reasons for a weak or absent signal.
-
Insufficient Antibody Concentration: The antibody concentration may be too low. It is crucial to perform an antibody titration to determine the optimal concentration for your specific cell type and experimental conditions.[11][12]
-
Low or No Target Expression: The cell type you are analyzing may have very low or no PD-L1 expression.[13][14] It's advisable to check the literature for expected PD-L1 expression levels on your cells of interest and to include a positive control cell line with known PD-L1 expression.[13][14] For some cell types, stimulation (e.g., with IFN-γ) may be required to induce or upregulate PD-L1 expression.[15]
-
Improper Antibody Storage or Handling: Ensure your antibody has been stored according to the manufacturer's instructions and has not expired.[12][13] Avoid repeated freeze-thaw cycles. For fluorochrome-conjugated antibodies, particularly those with phycoerythrin (PE) or allophycocyanin (APC), freezing should be avoided as it can damage the fluorophore.[13]
-
Suboptimal Staining Protocol: The incubation time with the antibody may be too short, or the temperature may not be optimal. Staining on ice is generally recommended to prevent antibody internalization.[11]
-
Incorrect Secondary Antibody (for indirect staining): If you are using an unconjugated primary antibody, ensure your secondary antibody is specific to the species of the primary antibody and is used at the correct concentration.[13][16]
-
-
Issue: High Background or Non-Specific Staining
-
Q: I am observing high background fluorescence in my negative population. How can I reduce this?
-
A: High background can obscure your true signal. Here are some common causes and solutions:
-
Excessive Antibody Concentration: Using too much antibody is a primary cause of non-specific binding and high background.[5][6][7][11] A thorough antibody titration is the best way to identify a concentration that maximizes the specific signal while minimizing background.[6]
-
Fc Receptor Binding: Immune cells, particularly monocytes and macrophages, express Fc receptors that can non-specifically bind the Fc portion of antibodies.[12][13] To prevent this, pre-incubate your cells with an Fc receptor blocking reagent.[2][8][12]
-
Dead Cells: Dead cells are notorious for non-specifically binding antibodies, leading to high background and false positives.[5] Always include a viability dye in your staining panel to exclude dead cells from your analysis.[2][5]
-
Inadequate Washing: Insufficient washing after antibody incubation can leave unbound antibody in the sample, contributing to background noise. Ensure you are performing an adequate number of washes with an appropriate wash buffer.[11][13]
-
Cell Clumping: Cell aggregates can trap antibodies and lead to artificially high fluorescence. Ensure you have a single-cell suspension by gently pipetting or filtering your sample before analysis.[11]
-
-
Issue: Poor Resolution Between Positive and Negative Populations
-
Q: The separation between my PD-L1 positive and negative populations is poor. How can I improve this?
-
A: Poor resolution can make gating and data interpretation difficult.
-
Suboptimal Antibody Concentration: As with weak signal and high background, an incorrect antibody concentration is a likely culprit. The optimal concentration, determined by titration, will maximize the Staining Index and improve the separation between your populations.[1][5]
-
Instrument Settings: Ensure your flow cytometer's voltage and compensation settings are correctly adjusted. Use single-stained controls to set up your compensation matrix accurately.
-
Choice of Fluorochrome: For markers with low expression levels like PD-L1 can sometimes be, using a bright fluorochrome can enhance the signal and improve resolution.
-
-
Experimental Protocols
Protocol: Antibody Titration for Membrane PD-L1 Staining
This protocol outlines the steps for performing a serial dilution of your anti-PD-L1 antibody to determine the optimal concentration.
Materials:
-
Cells of interest (and positive/negative control cell lines, if available)
-
Anti-PD-L1 antibody (fluorochrome-conjugated)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fc Receptor Blocking Reagent
-
Viability Dye
-
96-well U-bottom plate or microcentrifuge tubes
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Antibody Dilution Series:
-
Prepare a series of antibody dilutions. An 8-point, two-fold serial dilution is a good starting point.[1]
-
It is recommended to test concentrations above and below the manufacturer's suggested concentration.[5] For example, if the recommended amount is 5 µL per test, you could try a range from 0.5 µL to 10 µL.[5]
-
Prepare enough of each dilution for the number of cells you will be staining.
-
-
Staining:
-
Aliquot 1 x 10^6 cells into each well of a 96-well plate or into individual tubes.
-
Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.[8]
-
Add the viability dye according to the manufacturer's protocol.
-
Add the appropriate volume of each antibody dilution to the corresponding cells. Include a tube with no primary antibody as a negative control.
-
Gently mix and incubate for 20-30 minutes at 4°C in the dark.[3][6]
-
Wash the cells 2-3 times with 200 µL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes between each wash.[1][6]
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis (e.g., 200-300 µL).[6][8]
-
-
Data Acquisition:
-
Acquire data on the flow cytometer. Collect a sufficient number of events for both the positive and negative populations (e.g., at least 20,000 live, single cells).[5]
-
-
Data Analysis:
-
Gate on your live, single-cell population.
-
For each antibody concentration, determine the Median Fluorescence Intensity (MFI) for the PD-L1 positive and PD-L1 negative populations.
-
Calculate the Staining Index (SI) for each concentration using the formula: SI = (MFI positive - MFI negative) / (2 x Standard Deviation of MFI negative) [7][8]
-
Plot the Staining Index versus the antibody concentration. The optimal concentration is the one that gives the highest Staining Index.[1]
-
Quantitative Data Summary
The following table provides an example of data that would be collected during an antibody titration experiment to determine the optimal concentration.
| Antibody Concentration (µg/mL) | MFI Positive | MFI Negative | SD Negative | Staining Index (SI) |
| 0.0 | 500 | 480 | 50 | 0.2 |
| 0.125 | 15000 | 600 | 70 | 102.9 |
| 0.25 | 30000 | 750 | 85 | 172.1 |
| 0.5 | 55000 | 900 | 100 | 270.5 |
| 1.0 | 80000 | 1200 | 120 | 328.3 |
| 2.0 | 82000 | 2000 | 200 | 200.0 |
| 4.0 | 83000 | 3500 | 300 | 132.5 |
In this example, 1.0 µg/mL would be chosen as the optimal antibody concentration as it yields the highest Staining Index.
Visualizations
Caption: Experimental workflow for antibody titration.
Caption: Troubleshooting flowchart for PD-L1 flow cytometry.
References
- 1. welcome.cytekbio.com [welcome.cytekbio.com]
- 2. wi.mit.edu [wi.mit.edu]
- 3. How to Perform Antibody Titration? [elabscience.com]
- 4. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Titration of Antibody Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 15. Mechanisms regulating PD-L1 expression on tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
reducing background noise in membrane PD-L1 IHC staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise in membrane PD-L1 immunohistochemistry (IHC) staining.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of PD-L1 IHC staining?
A1: The primary goal of PD-L1 IHC staining is to visualize the presence, distribution, and abundance of the Programmed Death-Ligand 1 (PD-L1) protein in tissue samples.[1] This is crucial for selecting patients who are most likely to respond to immunotherapy with PD-1/PD-L1 inhibitors.[2][3][4] The staining helps determine the PD-L1 expression levels on tumor cells and tumor-infiltrating immune cells.[2][3]
Q2: What constitutes "background noise" in PD-L1 IHC?
A2: Background noise in IHC refers to non-specific staining that can obscure the true signal from the target antigen (PD-L1).[5] This can manifest as diffuse color in the tissue, staining of non-target cellular structures, or excessive signal that makes it difficult to distinguish true positive staining.[5][6]
Q3: Why is it critical to reduce background noise in PD-L1 staining?
A3: Reducing background noise is critical for an accurate assessment of PD-L1 expression. High background can lead to misinterpretation of results, such as scoring a sample as positive when it is negative, or vice-versa. This can have significant implications for patient selection for immunotherapy.[2][3] A high signal-to-noise ratio is essential for reliable and reproducible results.
Q4: What are the most common causes of high background in IHC?
A4: Common causes include:
-
Non-specific antibody binding: The primary or secondary antibody may bind to unintended sites in the tissue.[1][6][7]
-
Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system, causing false positive signals.[5][6][8]
-
Endogenous biotin (B1667282): If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause significant background.[9][10][11]
-
Issues with tissue fixation and processing: Inadequate or excessive fixation can alter tissue morphology and antigenicity, leading to background.[12]
-
Problems with antigen retrieval: Suboptimal antigen retrieval can either fail to expose the target epitope or damage the tissue, increasing background.[12][13]
-
Drying out of tissue sections: Allowing tissue sections to dry during the staining procedure can cause non-specific antibody binding.[6][14]
Troubleshooting Guide for High Background Noise
Q1: I am observing high, non-specific background staining across the entire tissue section. What should I do?
A1: This is a common issue that can often be resolved by optimizing your blocking and antibody incubation steps.
Initial Steps:
-
Optimize Primary Antibody Concentration: High concentrations of the primary antibody can lead to non-specific binding.[5][6][14][15] It is recommended to perform a titration to determine the optimal dilution that provides a clear signal with minimal background.[5][16]
-
Review Blocking Procedures: Insufficient blocking can leave non-specific sites open for antibody binding.[6] Increase the incubation time for your blocking serum or try a different blocking agent.[6] Using a blocking serum from the same species as the secondary antibody is recommended.[7]
-
Check Secondary Antibody Specificity: Run a control where the primary antibody is omitted.[7][16] If staining is still present, the secondary antibody is likely binding non-specifically.[6][16] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[6][7]
Experimental Protocol: Primary Antibody Titration
-
Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400) in a suitable antibody diluent.[16]
-
Use identical tissue sections for each dilution to ensure consistency.
-
Follow your standard IHC protocol for all other steps.
-
Compare the staining results to identify the dilution that provides the best signal-to-noise ratio.
Q2: My background staining seems to be related to my HRP-based detection system. How can I fix this?
A2: This is likely due to endogenous peroxidase activity in the tissue.
Solution:
-
Quench Endogenous Peroxidase: Before applying the primary antibody, treat the tissue sections with a hydrogen peroxide (H₂O₂) solution (typically 0.3-3%) to block endogenous peroxidase activity.[6][8][17] Be aware that for some sensitive antigens, a high concentration of H₂O₂ might damage the epitope.[8][9]
Experimental Protocol: Endogenous Peroxidase Blocking
-
After deparaffinization and rehydration, incubate the slides in a solution of 3% H₂O₂ in methanol (B129727) or PBS for 10-15 minutes at room temperature.[10]
-
Rinse the slides thoroughly with wash buffer (e.g., PBS) before proceeding with antigen retrieval.
Q3: I am using a biotin-based detection system and seeing high background, especially in liver or kidney tissue. What is the cause?
A3: Tissues like the liver, kidney, and spleen are rich in endogenous biotin, which can be bound by streptavidin/avidin (B1170675) in the detection system, leading to high background.[9][10][11]
Solution:
-
Block Endogenous Biotin: Use an avidin/biotin blocking kit.[6][11] This typically involves a two-step process of incubating the tissue with avidin followed by biotin to saturate all endogenous biotin binding sites.[10][11]
Experimental Protocol: Endogenous Biotin Blocking
-
Following antigen retrieval and before the primary antibody incubation, incubate the sections with an avidin solution for 15 minutes at room temperature.[9][11]
-
Rinse briefly with wash buffer.
-
Incubate the sections with a biotin solution for 15 minutes at room temperature to block any remaining binding sites on the avidin molecule.[9][11]
-
Rinse thoroughly with wash buffer before proceeding.
Q4: The edges of my tissue section are staining much darker than the center. What could be the issue?
A4: This "edge effect" is often a sign that the tissue sections have dried out at some point during the staining procedure.[6]
Solution:
-
Maintain Hydration: Ensure that the tissue sections are kept moist throughout the entire process.[6][14] Use a humidified chamber for all incubation steps.[6] When performing washes, be careful not to let the liquid completely run off the slide.
Quantitative Data Summary
Table 1: Comparison of PD-L1 Antibody Clones
| Antibody Clone | Typical Staining Pattern | Known Characteristics |
| 22C3 | Membranous staining on tumor cells. | Often used as a companion diagnostic for pembrolizumab.[18] Shows high concordance with clones 28-8 and SP263.[18] |
| 28-8 | Membranous staining on tumor cells. | Used as a companion diagnostic for nivolumab.[19] Demonstrates high concordance with 22C3 and SP263.[20] |
| SP142 | Stains both tumor cells and immune cells. | May stain fewer tumor cells compared to other clones.[2] |
| SP263 | Membranous staining on tumor cells. | Shows high concordance with 22C3 and 28-8.[18] |
| 405.9A11 | Strong staining in immune cells, specific in Hodgkin and Reed-Sternberg (HRS) cells. | Found to have good specificity in HRS cells and sensitivity in immune cells in studies on classic Hodgkin lymphoma.[21][22] |
Table 2: General Recommendations for Protocol Optimization
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Titrate to find optimal concentration (starting range 1:50 - 1:300 is common).[16] | Prevents non-specific binding due to excessive antibody.[5] |
| Incubation Time/Temperature | Longer incubation at 4°C (e.g., overnight) can increase specificity.[16] | Promotes specific binding over weaker, non-specific interactions. |
| Antigen Retrieval | Optimize buffer (Citrate vs. EDTA) and heating method (microwave, pressure cooker).[12][23][24] | Crucial for unmasking epitopes hidden by fixation.[25] EDTA buffer (pH 8.0-9.0) is often more effective for many antibodies.[23] |
| Washing Steps | Increase the number and duration of washes between steps.[6][13] | Thorough washing removes unbound antibodies and other reagents that can contribute to background.[6] |
Visual Troubleshooting and Pathway Diagrams
Caption: Troubleshooting workflow for identifying and resolving high background noise.
Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.
References
- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 2. PD−L1 immunostaining: what pathologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. captodayonline.com [captodayonline.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. High background in immunohistochemistry | Abcam [abcam.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 12. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 13. Troubleshooting Immunohistochemistry (Chapter 7) - Immunohistochemistry [cambridge.org]
- 14. origene.com [origene.com]
- 15. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 17. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 18. PD-L1 Testing by Immunohistochemistry - Insights [news.mayocliniclabs.com]
- 19. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Optimization and validation of PD-L1 immunohistochemistry staining protocols using the antibody clone 28-8 on different staining platforms | Semantic Scholar [semanticscholar.org]
- 21. PD-L1 immunohistochemistry assay optimization to provide more comprehensive pathological information in classic Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bosterbio.com [bosterbio.com]
- 24. IHC antigen retrieval protocol | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
common artifacts in membrane PD-L1 immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered in membrane PD-L1 immunohistochemistry (IHC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Weak or No Staining
Q: I am observing weak or no PD-L1 staining in my tissue sections, even in my positive controls. What are the possible causes and how can I troubleshoot this?
A: Weak or absent PD-L1 staining can arise from several factors related to tissue preparation, antigen integrity, and the staining protocol itself.
Troubleshooting Steps:
-
Antigen Degradation: The stability of the PD-L1 epitope is critical. Prolonged storage of formalin-fixed paraffin-embedded (FFPE) blocks can lead to a significant decline in PD-L1 immunoreactivity, potentially causing false-negative results.[1] It is highly recommended to use recently prepared tissue sections for staining.
-
Improper Fixation: Both under-fixation and over-fixation can compromise antigenicity. For consistent PD-L1 staining, fixation for 12–72 hours in 10% neutral buffered formalin (NBF) is recommended.[2] Fixation for less than 3 hours may result in variable PD-L1 signals.[2]
-
Suboptimal Antigen Retrieval: Inadequate antigen retrieval can fail to unmask the PD-L1 epitope. Ensure the correct heat-induced epitope retrieval (HIER) solution and protocol are used for your specific antibody clone. Optimization of pH, temperature, and retrieval time may be necessary.
-
Incorrect Antibody Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration that yields a strong signal in positive controls with minimal background.
-
Reagent Issues: Check the expiration dates of all reagents, including the primary antibody, secondary antibody, and detection system. Ensure proper storage conditions have been maintained.
High Background or Non-Specific Staining
Q: My PD-L1 staining shows high background, making it difficult to interpret the specific membrane staining. What can I do to reduce this?
A: High background staining is a common issue in IHC and can obscure the true PD-L1 signal. Several factors can contribute to this artifact.
Troubleshooting Steps:
-
Endogenous Peroxidase Activity: If using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidase activity in tissues can lead to non-specific staining. Ensure you are performing a peroxidase blocking step, typically with 3% hydrogen peroxide (H₂O₂), before primary antibody incubation.
-
Non-Specific Antibody Binding:
-
Blocking: Inadequate blocking can result in non-specific binding of primary or secondary antibodies. Use a protein block, such as normal serum from the same species as the secondary antibody, to block non-specific sites.
-
Antibody Concentration: An excessively high primary antibody concentration can increase background staining. Titrate your antibody to find the optimal balance between specific signal and background.
-
-
Issues with Detection System: Cross-reactivity of the secondary antibody with endogenous immunoglobulins in the tissue can be a source of background. Use a pre-adsorbed secondary antibody to minimize this.
-
Tissue Drying: Allowing the tissue section to dry out at any point during the staining process can cause a dramatic increase in background. Ensure slides remain in a humidified chamber, especially during longer incubation steps.
False Positives and Misinterpretation
Q: I am concerned about false-positive PD-L1 staining. What are the common culprits and how can I avoid them?
A: False-positive PD-L1 results can lead to incorrect patient stratification. Distinguishing true tumor cell membrane staining from other signals is crucial.
Common Causes of False Positives:
-
Staining of Immune Cells (Macrophages): Macrophages frequently express PD-L1 and can be mistaken for tumor cells, leading to an overestimation of the tumor proportion score (TPS) or combined positive score (CPS).[3][4]
-
Staining of Necrotic Debris: Necrotic areas within a tumor can exhibit diffuse, non-specific staining that is difficult to interpret.[5]
-
Edge Artifacts: Increased staining at the periphery of the tissue section, known as an "edge artifact," can occur due to tissue drying or thick sections.[6][7] This peripheral staining should be excluded from scoring.[6][7]
-
Crush/Cautery Artifacts: Mechanical damage to the tissue during biopsy can lead to ambiguous staining patterns and contribute to inter-observer variability in scoring.[8]
Protocol for Differentiating Tumor Cells from Macrophages:
-
Morphological Assessment: Carefully examine the H&E-stained slide corresponding to the IHC slide to identify the morphology and location of tumor cells versus immune cells. Macrophages are typically smaller than tumor cells and may have a more irregular shape.
-
Dual Staining/Multiplex IHC: Consider using dual-labeling IHC or multiplex immunofluorescence to simultaneously stain for PD-L1 and a macrophage-specific marker (e.g., CD68). This will definitively distinguish PD-L1 expression on macrophages from that on tumor cells.
-
Scoring Guidelines: Adhere strictly to the scoring guidelines for the specific PD-L1 IHC assay being used. These guidelines provide criteria for identifying and scoring positive tumor cells and immune cells.
Other Common Artifacts
Q: I am observing cytoplasmic or nuclear PD-L1 staining. Is this a real biological phenomenon or an artifact?
A: While the clinically relevant localization of PD-L1 for immunotherapy prediction is on the cell membrane, cytoplasmic and, more rarely, nuclear staining can be observed.
-
Cytoplasmic Staining: Diffuse, exclusively cytoplasmic staining is often considered an artifact.[9] However, some antibody clones, particularly those targeting the extracellular domain of PD-L1, may show a mixture of cytoplasmic and membrane staining.[10] Antibodies targeting the cytoplasmic domain of PD-L1 may provide a clearer delineation of the cell membrane.[10]
-
Nuclear Staining: Nuclear localization of PD-L1 is generally considered an artifact that may result from suboptimal experimental conditions, such as inadequate fixation or the use of harsh detergents.[11]
Q: How should I handle staining in necrotic areas of the tumor?
A: Necrotic foci can show diffuse and difficult-to-interpret positivity for PD-L1.[5] It is recommended to select tissue sections with minimal necrosis for PD-L1 assessment to reduce interpretation challenges.[5] Scoring should be performed on viable tumor areas.
Quantitative Data Summary
| Factor | Observation | Impact on PD-L1 Staining | Source |
| FFPE Block Storage Time | Decreased PD-L1 staining was observed in 0% of cases stored for <1 year, 11% for 1-2 years, 13% for 2-3 years, and 50% for ≥3 years. | Prolonged storage significantly reduces PD-L1 immunoreactivity, potentially leading to false-negative results. | [1] |
| FFPE Section Storage Time (Room Temperature) | The PD-L1 positivity rate decreased from 97.18% at 1 week to 71.83% at 4 weeks, and 61.97% at 8 weeks. | Storing cut sections, even for a few weeks at room temperature, can lead to a significant loss of PD-L1 antigenicity. | [12][13] |
| Inter-observer Variability in Scoring | Studies have reported substantial inter-observer agreement (κ = 0.727), with complete agreement in 62% of cases among 8 pathologists. Discordance is more common in cases with low PD-L1 expression. | Subjectivity in scoring, especially around the cutoff for positivity, can lead to variability in results. Confounding factors include faint staining, difficulty distinguishing cell types, and artifacts. | [14][15] |
| Artifact Frequency in External Quality Assessment | In an external quality assessment scheme, the main staining artifacts were very weak or weak antigen demonstration (63.0%) and excessive background staining (19.8%). | These common artifacts can significantly impact the interpretation and scoring of PD-L1 expression. | [16] |
Experimental Protocols
General Protocol for PD-L1 IHC on FFPE Tissue
This protocol provides a general framework. Specific parameters should be optimized for the particular antibody clone, detection system, and tissue type being used.
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) using a validated retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0).
-
Use a pressure cooker, steamer, or water bath at a controlled temperature (typically 95-100°C) for a validated time (usually 20-40 minutes).
-
Allow slides to cool in the retrieval solution for at least 20 minutes at room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Protein Block:
-
Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary PD-L1 antibody at the optimized dilution and for the recommended time and temperature (e.g., 60 minutes at room temperature or overnight at 4°C).
-
-
Detection System:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody, according to the manufacturer's instructions.
-
-
Chromogen Development:
-
Incubate slides with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol for Minimizing Crush and Edge Artifacts
-
Tissue Handling: During biopsy, handle the tissue gently to avoid crushing. Use fine-toothed forceps and apply minimal pressure.
-
Sectioning: Ensure tissue sections are of uniform thickness (typically 4-5 µm). Thicker sections can lead to uneven staining and edge artifacts.[6]
-
Slide Hydration: Never allow the tissue section to dry out during the staining procedure. Use a humidity chamber for all incubation steps.
Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Caption: A logical workflow for troubleshooting common PD-L1 IHC issues.
Caption: Key pre-analytical variables that can affect PD-L1 IHC results.
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. High Interobserver Variability Among Pathologists Using Combined Positive Score to Evaluate PD-L1 Expression in Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD-L1 in Cytological Samples: A Review and a Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibodies to the cytoplasmic domain of PD-L1 most clearly delineate cell membranes in immunohistochemical staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD−L1 immunostaining: what pathologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of storage time of paraffin sections on the expression of PD-L1 (SP142) in invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of storage time of paraffin sections on the expression of PD-L1 (SP142) in invasive breast cancer | springermedizin.de [springermedizin.de]
- 14. Inter- and Intra-Observer Agreement of PD-L1 SP142 Scoring in Breast Carcinoma—A Large Multi-Institutional International Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interobserver Variation of PD-L1 SP142 Immunohistochemistry Interpretation in Breast Carcinoma: A Study of 79 Cases Using Whole Slide Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PD-L1 immunohistochemistry in non-small-cell lung cancer: unraveling differences in staining concordance and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Membrane-Bound PD-L1
Welcome to the technical support center for improving the yield of recombinant membrane-bound Programmed Death-Ligand 1 (PD-L1). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during protein expression and purification.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any expression of my membrane-bound PD-L1. What are the common causes and how can I troubleshoot this?
A1: A complete absence of protein expression is a common issue that can stem from several factors, from initial cloning to induction.[1] Here's a breakdown of potential causes and solutions:
-
Vector and Insert Integrity: An error in your expression vector or the inserted gene, such as a frameshift or premature stop codon, can completely prevent expression.[1] It is also possible for the expression of the gene of interest to be lost due to structural changes.[2]
-
Recommendation: Re-sequence your plasmid construct to confirm the correct reading frame and the absence of mutations.[1]
-
-
Codon Usage: The codons in your human PD-L1 gene may not be optimal for your expression host (e.g., E. coli), leading to poor translation efficiency.[3][4]
-
Promoter and Inducer Issues: The promoter system might not be functioning correctly, or your inducer might be inactive.[1] The choice of promoter is a key factor affecting protein yield.[7]
-
Recommendation: Verify that you are using the correct inducer (e.g., IPTG for Lac-based promoters) at the optimal concentration and that your inducer stock is viable.[1]
-
-
Protein Degradation: The expressed protein may be rapidly degraded by host cell proteases.[1]
-
Recommendation: Perform expression at lower temperatures and analyze samples at earlier time points post-induction.
-
Q2: My PD-L1 is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Membrane proteins like PD-L1 are notoriously difficult to express in a soluble form, especially in bacterial systems.[8][9] Several studies have shown that the extracellular domain of human PD-L1 is often produced in insoluble inclusion bodies in E. coli.[10][11]
-
Lower Expression Temperature: High expression rates at 37°C can overwhelm the cell's folding machinery.
-
Optimize Inducer Concentration: A high concentration of the inducer can lead to rapid, overwhelming protein production.
-
Recommendation: Titrate your inducer (e.g., IPTG from 0.1 mM to 1 mM) to find the lowest concentration that gives reasonable expression. Optimal conditions for a similar receptor, PD-1, were found to be 0.2 mM IPTG at 25°C.[12]
-
-
Change Expression Host: Standard E. coli strains like BL21(DE3) may not be ideal for toxic or difficult-to-fold proteins.
-
Recommendation: Try specialized competent cells like C41(DE3), which are engineered to better handle toxic proteins.[13]
-
-
Use a Solubility Tag: Fusing a highly soluble protein or tag to your PD-L1 can improve its solubility.[3][13]
-
Recommendation: Consider adding fusion partners like Maltose Binding Protein (MBP) or Thioredoxin (Trx).[11]
-
-
Refolding from Inclusion Bodies: If insolubility persists, you can purify the protein from inclusion bodies and then refold it.
-
Recommendation: This involves solubilizing the inclusion bodies with strong denaturants (like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride) and then refolding the protein, often while it is bound to a purification column.[12][14]
-
Q3: I have good expression, but I lose most of my protein during purification. What could be the reasons for this low final yield?
A3: Significant protein loss during purification is a common bottleneck. Here are some key areas to investigate:[1]
-
Inefficient Cell Lysis: If cells are not lysed effectively, a substantial amount of your protein will remain trapped and be discarded with the cell debris.[1]
-
Suboptimal Buffer Conditions: The pH, salt concentration, or detergent in your buffers might not be optimal, leading to poor binding to the resin or protein aggregation and precipitation.[1]
-
Recommendation: Perform small-scale trials to optimize the buffer compositions for each step. Ensure the detergent concentration is above its critical micelle concentration (CMC) to keep the membrane protein soluble.
-
-
Issues with Affinity Tag: The affinity tag (e.g., His-tag) on your protein may not be accessible for binding to the purification resin.[1]
-
Recommendation: Ensure your tag is located at a terminus (N- or C-) with a flexible linker. Confirm the tag's presence and integrity with an anti-tag antibody via Western blot.
-
Q4: Which expression system is best for producing membrane-bound PD-L1?
A4: The choice of expression system is critical and depends on the final application of the protein.
-
Escherichia coli : This is the most common and cost-effective system.[3] It's excellent for producing large quantities of protein, often necessary for structural biology.[16] However, E. coli lacks the machinery for post-translational modifications (PTMs) like glycosylation, which is important for PD-L1 stability and function.[3][17] Expression often results in insoluble inclusion bodies requiring refolding.[10]
-
Yeast (e.g., Pichia pastoris) : Yeast systems are a good compromise, offering higher growth rates than mammalian cells while being able to perform some PTMs. Pichia has been successfully used for membrane protein expression.[3]
-
Mammalian Cells (e.g., HEK293, CHO) : These systems are ideal for producing fully functional, properly folded, and glycosylated PD-L1.[5] They have the necessary cellular machinery for complex PTMs, which are crucial for the biological activity of many eukaryotic proteins.[5] However, yields are typically lower and costs are higher compared to microbial systems.
Troubleshooting Guides
Table 1: Troubleshooting Low Expression and Poor Solubility
| Problem | Potential Cause | Recommended Solution | Citation |
| No/Low Protein Expression | Incorrect DNA sequence (frameshift, stop codon) | Re-sequence the entire plasmid construct. | [1] |
| Suboptimal codon usage for the host | Re-synthesize the gene with codons optimized for the expression host. | [5][6] | |
| Inactive inducer or incorrect concentration | Use a fresh stock of inducer and perform a concentration titration. | [1] | |
| mRNA instability | Optimize the 5' untranslated region (UTR) and consider codon optimization to improve mRNA secondary structure. | [4][18] | |
| Protein is Insoluble (Inclusion Bodies) | Expression rate is too high | Lower the induction temperature to 16-25°C. | [12] |
| Inducer concentration is too high | Reduce the final inducer concentration (e.g., 0.1-0.5 mM IPTG). | [12] | |
| Host cell strain is not suitable | Use a specialized E. coli strain like C41(DE3) or LEMO21(DE3). | [13] | |
| Protein is inherently insoluble without its native membrane | Express in a eukaryotic system (mammalian, insect cells) or use cell-free expression systems. | [5][19] | |
| Low Yield After Purification | Inefficient cell lysis | Optimize sonication/homogenization parameters; add lysozyme (B549824) and DNase. | [15] |
| Protein degradation | Add a protease inhibitor cocktail to the lysis buffer and keep samples at 4°C. | [1] | |
| Poor binding to affinity resin | Ensure the affinity tag is accessible; optimize binding buffer pH and salt concentration. | [1] | |
| Protein loss during refolding | Perform on-column refolding with a slow, linear gradient of denaturant. | [12] |
Table 2: Comparison of PD-L1 Expression Systems
| Expression System | Advantages | Disadvantages | Typical Yields | Considerations for PD-L1 |
| E. coli | Fast growth, high cell density, low cost, simple protocols.[3] | Lacks PTM machinery (glycosylation), protein often misfolded into inclusion bodies.[3] | High (can reach >100 mg/L, but often as insoluble protein).[20] | Good for producing large amounts of the extracellular domain for structural studies or antibody generation, but requires refolding.[10][21] |
| Yeast (P. pastoris) | Eukaryotic folding, capable of some PTMs, high cell density cultures, relatively low cost.[3][22] | Glycosylation patterns may differ from human cells (hyper-mannosylation). | Moderate to High (10-100 mg/L). | A viable option that may produce more soluble protein than E. coli. Glyco-engineering may be necessary. |
| Insect Cells (Baculovirus) | High expression levels, complex PTMs similar to mammalian cells.[19] | More complex and time-consuming than microbial systems, higher cost. | Moderate (1-20 mg/L). | Excellent choice for producing functional, modified PD-L1. |
| Mammalian Cells (HEK293, CHO) | Correct protein folding, native PTMs (e.g., glycosylation), optimal biological activity.[5] | Lower yields, slow growth, expensive media, complex culture conditions. | Low to Moderate (0.5-10 mg/L).[10] | The gold standard for producing PD-L1 for functional assays and therapeutic development where native conformation is critical. |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain Protein Sequence: Start with the amino acid sequence of the human membrane-bound PD-L1 (UniProt: Q9NZQ7).
-
Select Host Organism: Choose the target expression organism (e.g., E. coli K-12, Homo sapiens).
-
Use Optimization Software: Input the amino acid sequence into a codon optimization tool.[6] These tools replace codons with those most frequently used by the target host's translational machinery, which can significantly increase expression levels.[4][20]
-
Review and Refine: The software will output an optimized DNA sequence. Manually inspect the sequence to remove any unwanted restriction sites and to ensure a balanced GC content (ideally 45-65%).
-
Gene Synthesis: Order the optimized gene from a commercial vendor. This is typically more efficient and cost-effective than cloning from cDNA and performing site-directed mutagenesis. The synthesized gene should be cloned into a suitable shuttle vector.
Protocol 2: Expression in E. coli and Solubility Screening
-
Cloning: Subclone the optimized PD-L1 gene into a suitable E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into an appropriate E. coli host strain (e.g., BL21(DE3) or C41(DE3)).
-
Starter Culture: Inoculate 10 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of fresh LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.2-0.5 mM.
-
Harvest: Continue to incubate for 16-20 hours at the lower temperature. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C.
-
Solubility Analysis:
-
Resuspend a small aliquot of cells in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Take a sample of the "Total" cell lysate.
-
Centrifuge the remaining lysate at high speed (e.g., 15,000 x g for 20 min at 4°C).
-
Collect the supernatant ("Soluble" fraction). Resuspend the pellet in the same volume of lysis buffer ("Insoluble" fraction).
-
Analyze all three fractions by SDS-PAGE and Coomassie staining or Western blot to determine the localization of your protein.
-
Protocol 3: Purification of His-tagged PD-L1 from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl) and lyse via sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet several times with buffer containing a mild detergent (like 0.5% Triton X-100) to remove contaminating proteins and membrane fragments.
-
Solubilization: Resuspend the washed inclusion bodies in a denaturing buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 8 M urea, 20 mM imidazole).[12] Stir for 1-2 hours at room temperature to fully solubilize the protein.
-
Clarification: Centrifuge at high speed to pellet any remaining insoluble material.
-
Affinity Chromatography: Load the clarified, denatured protein solution onto a Ni-NTA column pre-equilibrated with the same denaturing buffer.[11]
-
On-Column Refolding:
-
Wash the column with several column volumes of denaturing buffer.
-
Gradually refold the protein by applying a linear gradient from the denaturing buffer (8 M urea) to a native buffer (0 M urea) over at least 10-20 column volumes.[12] This slow removal of the denaturant allows the protein to refold while bound to the resin, minimizing aggregation.
-
-
Elution: Elute the now-refolded protein from the column using a native buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).[12]
-
Dialysis & Storage: Pool the eluted fractions and dialyze against a final storage buffer (e.g., PBS, pH 7.4) to remove imidazole. Store at -80°C.
Visualizations
Caption: General workflow for recombinant membrane-bound PD-L1 production.
Caption: Troubleshooting workflow for low recombinant protein yield.
Caption: Simplified PD-1/PD-L1 inhibitory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biomatik.com [biomatik.com]
- 3. Current strategies for protein production and purification enabling membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 5. Membrane Protein Expression Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Challenges and Solutions in the Recombinant Expression of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rbmb.net [rbmb.net]
- 12. Recombinant Expression and Purification of Extracellular Domain of the Programmed Cell Death Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of 11,430 recombinant protein production experiments reveals that protein yield is tunable by synonymous codon changes of translation initiation sites | PLOS Computational Biology [journals.plos.org]
- 19. betalifesci.com [betalifesci.com]
- 20. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Construction of high level prokaryotic expression and purification system of PD-L1 extracellular domain by using Escherichia coli host cell machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Stabilizing Purified Membrane PD-L1 Protein
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purified membrane Programmed Death-Ligand 1 (PD-L1). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the expression, purification, and stabilization of full-length membrane PD-L1.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with purified full-length PD-L1.
Q1: My purified full-length PD-L1 is aggregating after purification. What can I do?
A1: Protein aggregation is a frequent challenge with membrane proteins once they are removed from their native lipid environment. Here are several strategies to mitigate PD-L1 aggregation:
-
Detergent Screening: The choice of detergent is critical. Not all detergents that effectively solubilize a protein will also keep it stable. It is recommended to perform a detergent screening to identify the optimal one for PD-L1. Mild non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG) are often good starting points.
-
Optimize Detergent Concentration: Ensure the detergent concentration in all your buffers remains above the Critical Micelle Concentration (CMC) to maintain the protein in a solubilized state.
-
Additives: Including additives in your buffers can significantly enhance stability. Consider adding:
-
Glycerol (B35011): 5-10% (v/v) glycerol can act as a protein stabilizer.
-
Cholesterol Hemisuccinate (CHS): As a cholesterol mimic, CHS can help stabilize membrane proteins.
-
Specific Lipids: Supplementing with phospholipids (B1166683) can create a more native-like environment.
-
-
Reconstitution into Membrane Mimetics: If aggregation persists in detergents, reconstituting PD-L1 into nanodiscs or liposomes can provide a more stable, lipid-bilayer environment.
Q2: I am observing a loss of PD-L1 activity or binding capacity after purification. What could be the cause?
A2: Loss of activity often points to protein denaturation or misfolding. Besides aggregation, consider the following:
-
Harsh Purification Conditions: Prolonged exposure to harsh detergents or extreme pH during purification can lead to denaturation. Opt for milder detergents and maintain a physiological pH (around 7.0-8.0) throughout the process.
-
Removal of Essential Lipids: The purification process might strip away essential lipids that are crucial for maintaining the native conformation and function of PD-L1. Adding back specific lipids or using a milder detergent that is less delipidating can help.
-
Oxidation: Cysteine residues in the protein can be prone to oxidation. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers can prevent this.
Q3: What are the recommended storage conditions for purified full-length PD-L1?
A3: The optimal storage conditions are protein-specific and should be determined empirically. However, here are some general guidelines:
-
Short-Term Storage (Days to a Week): Store the purified protein in a suitable buffer containing detergent at 4°C. It is advisable to use the protein as soon as possible after purification.
-
Long-Term Storage (Weeks to Months): For longer-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C. Adding a cryoprotectant like glycerol (up to 20% v/v) can help prevent damage during freezing and thawing. Avoid repeated freeze-thaw cycles.
-
Stability in Blood Samples: Studies on soluble PD-L1 in whole blood have shown stability for up to 48 hours at 4°C and 25°C. While this is for the soluble form, it suggests that lower temperatures are generally better for preserving the protein.[1]
Quantitative Data Summary
The stability of membrane proteins is highly dependent on the specific conditions. Below is a summary of relevant quantitative data.
Table 1: Thermal Stability of PD-L1 Extracellular Domain (ECD) with Small Molecule Inhibitors
| Compound | Melting Temperature (Tm) (°C) | Change in Tm (°C) |
| PD-L1 (with 5% DMSO) | 34.2 ± 0.2 | - |
| BMSpep-57 | 52.2 ± 0.7 | +18.0 |
| BMS-103 | 39.4 ± 0.4 | +5.2 |
| BMS-142 | 38.7 ± 0.3 | +4.5 |
Data from in vitro characterization of PD-L1 small molecule inhibitors.[2]
Table 2: General Properties of Commonly Used Detergents for Membrane Protein Stabilization
| Detergent | Type | CMC (mM, in water) | Aggregation Number | Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | ~140 | Generally mild and effective for many membrane proteins. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.009 | ~120 | Known for its ability to stabilize delicate membrane proteins. |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 | 27-100 | High CMC, can be harsh on some proteins. |
| CHAPS | Zwitterionic | 4-8 | ~10 | Useful for solubilization, can be denaturing for some proteins. |
Note: CMC values can be affected by buffer composition (e.g., salt concentration) and temperature.
Experimental Protocols
Protocol 1: Purification of Full-Length PD-L1 in Complex with CMTM6 from Mammalian Cells
This protocol is adapted from a study that successfully purified the full-length human PD-L1 in a complex with its stabilizing partner CMTM6.
1. Cell Culture and Expression:
-
Co-express C-terminally Flag-tagged CMTM6 and untagged PD-L1 in HEK293S cells using recombinant baculoviruses at a 1:1.5 multiplicity of infection.
-
Grow cells for 48 hours at 30°C with rotation at 135 rpm.
2. Membrane Preparation:
-
Harvest cell pellets and resuspend in a buffer containing 20 mM HEPES, 150 mM NaCl, 10% (v/v) glycerol, and a protease inhibitor cocktail.
-
Lyse the cells using an Emulsiflex C3 homogenizer.
-
Centrifuge the lysate to remove nuclei and unlysed cells, then ultracentrifuge at 180,000 x g for 1 hour to pellet the membranes.
3. Solubilization:
-
Resuspend the pelleted membranes in a solubilization buffer: 20 mM HEPES, 150 mM NaCl, 10% (v/v) glycerol, 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG), and 0.2% (w/v) Cholesteryl Hemisuccinate (CHS).
-
Stir for 2 hours to solubilize the membrane proteins.
-
Clarify the solubilized material by ultracentrifugation at 180,000 x g for 1 hour.
4. Affinity Chromatography:
-
Incubate the supernatant with anti-Flag M2 affinity gel for 2 hours.
-
Wash the resin with a buffer containing 20 mM HEPES, 150 mM NaCl, 10% (v/v) glycerol, 0.01% (w/v) LMNG, and 0.002% (w/v) CHS.
-
Elute the protein complex with the same buffer containing 0.15 mg/mL Flag peptide.
5. Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein and load it onto a Superose 6 10/300 GL column pre-equilibrated with 20 mM HEPES, 150 mM NaCl, 0.01% (w/v) LMNG, and 0.002% (w/v) CHS to further purify and assess the homogeneity of the complex.[3]
Protocol 2: Reconstitution of Purified Membrane PD-L1 into Nanodiscs
This protocol provides a general guideline for reconstituting a purified membrane protein like PD-L1 into nanodiscs for enhanced stability.
1. Preparation of Components:
-
Purified PD-L1: The protein should be in a detergent solution above its CMC.
-
Membrane Scaffold Protein (MSP): Use a tagged or untagged MSP variant (e.g., MSP1D1 or MSP1E3D1) at a known concentration.
-
Lipids: Prepare a stock solution of the desired phospholipid (e.g., DMPC, POPC) solubilized in a buffer with sodium cholate (B1235396).
2. Reconstitution Mixture Assembly:
-
In a microcentrifuge tube, combine the purified PD-L1, MSP, and solubilized lipids at a specific molar ratio. A common starting ratio is Protein:MSP:Lipid of 1:20:1600.
-
Adjust the final volume with a buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA) to ensure the final sodium cholate concentration is between 12-40 mM.
3. Incubation:
-
Incubate the mixture at a temperature near the transition temperature of the chosen lipid for 1-2 hours with gentle agitation. For DMPC, this is typically done at room temperature.
4. Detergent Removal:
-
Add absorbent beads (e.g., Bio-Beads SM-2) to the mixture to remove the detergent. This will initiate the self-assembly of the nanodiscs.
-
Incubate overnight at 4°C with gentle agitation.
5. Purification of Nanodiscs:
-
Carefully remove the supernatant from the beads.
-
Purify the reconstituted nanodiscs from empty nanodiscs and other components using size-exclusion chromatography (e.g., Superose 6 or Superdex 200 column). The fractions containing the PD-L1-nanodisc complex can be identified by SDS-PAGE and subsequent protein staining or Western blotting.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the stabilization of purified PD-L1.
Caption: Workflow for the purification of full-length PD-L1.
Caption: Process of reconstituting purified PD-L1 into nanodiscs.
Caption: Troubleshooting decision tree for PD-L1 aggregation.
References
optimizing fixation and permeabilization for intracellular PD-L1 staining
Welcome to the Technical Support Center for Intracellular PD-L1 Staining. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize your fixation and permeabilization protocols for successful intracellular detection of Programmed Death-Ligand 1 (PD-L1).
Frequently Asked Questions (FAQs)
Q1: Why is intracellular staining for PD-L1 necessary?
While PD-L1 is a transmembrane protein, it can also be present in intracellular compartments such as the cytoplasm.[1][2] Staining for intracellular PD-L1 can provide a more complete picture of its expression, as some therapeutic antibodies may target epitopes in the cytoplasmic domain.[1] Furthermore, understanding the subcellular localization of PD-L1 can be crucial, as both membranous and cytoplasmic expression patterns have been observed in various tumor types.[1][2][3]
Q2: What are the fundamental steps for intracellular PD-L1 staining?
A typical intracellular staining protocol involves the following key stages:
-
Cell Preparation: Isolating a single-cell suspension.[4]
-
Surface Staining (Optional but Recommended): Staining for cell surface markers to identify specific cell populations. This is typically done before fixation.[5][6]
-
Fixation: Chemically preserving the cells to stabilize cellular structures and antigens.[4][7]
-
Permeabilization: Creating pores in the cell membrane to allow antibodies to access intracellular targets.[4][7]
-
Intracellular Staining: Incubating the permeabilized cells with an antibody targeting intracellular PD-L1.
-
Data Acquisition: Analyzing the stained cells using flow cytometry.
Q3: Should I stain for surface markers before or after fixation and permeabilization?
It is highly recommended to stain for surface markers before fixation and permeabilization.[5][6] Fixation agents, particularly aldehyde-based ones like formaldehyde, can alter the protein structure (epitope) of surface antigens, which may reduce or prevent antibody binding.[5]
Q4: How does the choice of fixative affect PD-L1 staining?
The choice of fixative is critical and can significantly impact the preservation of the PD-L1 epitope.[8]
-
Aldehyde-based fixatives (e.g., formaldehyde, paraformaldehyde, formalin) cross-link proteins, which is excellent for preserving cell structure.[7] However, this cross-linking can mask the target epitope, potentially reducing the staining signal.[7] The duration of fixation with these agents is also important; prolonged fixation can negatively affect some epitopes.[9][10][11]
-
Alcohol-based fixatives (e.g., methanol, ethanol) work by dehydrating and denaturing proteins.[7] This method simultaneously fixes and permeabilizes the cells. While effective for some intracellular targets, it can be harsh and may lead to the loss of certain epitopes or alter cell morphology.[7] A study on cell block preparations found that a methanol-based fixative resulted in a consistent absence of PD-L1 expression, whereas an ethanol-formalin-based fixative yielded results comparable to formalin-fixed tissues.[12]
Q5: Which permeabilization agent is best for intracellular PD-L1 staining?
The ideal permeabilization agent depends on the location of the intracellular target and the chosen fixative.
-
Saponin: A mild, reversible detergent that creates pores in the plasma membrane by interacting with cholesterol.[7] It is often preferred because it is less likely to damage cell surface markers.[5]
-
Triton™ X-100 and Tween-20: Stronger, non-ionic detergents that create larger, irreversible pores in all cellular membranes, including the nuclear membrane.[7] While effective, they can be harsher on cells and may lead to cell lysis if not used carefully.[5] One study comparing permeabilization methods for detecting intracellular RNA found that Tween-20 provided the highest cell frequency and fluorescent intensity.[13]
-
Alcohols (Methanol/Ethanol): As mentioned, these act as both fixatives and permeabilizing agents.[7] They are effective but can be harsh on certain fluorochromes and epitopes.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No PD-L1 Signal | Suboptimal Fixation/Permeabilization: The chosen method may be masking the epitope or not sufficiently permeabilizing the membrane. | • Test different fixatives (e.g., 1-4% paraformaldehyde vs. methanol).[7][8]• Optimize fixation time and temperature.[14]• Try different permeabilization buffers (e.g., Saponin vs. Triton X-100).[5][7]• Ensure the permeabilization agent is compatible with your fixative. |
| Low Antigen Expression: The target cell type may have low levels of intracellular PD-L1. | • Use a positive control cell line known to express intracellular PD-L1.[15]• If staining for cytokines, consider adding a protein transport inhibitor like Brefeldin A or Monensin during cell culture to cause intracellular accumulation.[5][14]• Consider using a signal amplification method, such as a biotinylated primary antibody followed by a streptavidin-fluorochrome conjugate.[14][15] | |
| Antibody Issues: The antibody concentration may be too low, or the antibody may have degraded. | • Titrate the antibody to determine the optimal concentration for intracellular staining, as it may differ from surface staining protocols.[8][15]• Ensure antibodies are stored correctly according to the manufacturer's instructions and have not expired.[15] | |
| High Background / Non-Specific Staining | Inadequate Washing: Insufficient washing can leave unbound antibody behind. | • Increase the number of wash steps after antibody incubation.[16]• Include a low concentration of the permeabilization detergent (e.g., Saponin, Tween-20) in your wash buffers to help remove trapped, non-specifically bound antibodies.[16] |
| Antibody Concentration Too High: Excess antibody can bind non-specifically to cells. | • Perform an antibody titration to find the lowest concentration that still provides a bright, specific signal.[15][16] | |
| Insufficient Blocking: Fc receptors on cells can non-specifically bind antibodies. | • Include a blocking step using serum from the same species as the secondary antibody or a commercial Fc block solution before adding your primary antibody.[16] | |
| Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background. | • Use a viability dye to exclude dead cells from your analysis. | |
| Altered Scatter Properties / Poor Cell Viability | Harsh Fixation/Permeabilization: Strong reagents or prolonged incubation can damage cells. | • Reduce the concentration of the fixative or permeabilization agent.[15]• Decrease the incubation time.[15]• Switch to a milder detergent, such as Saponin.[7]• Perform all steps at 4°C and use ice-cold reagents to minimize cell stress.[4][16] |
| Mechanical Stress: Excessive vortexing or high-speed centrifugation can lyse cells. | • Handle cells gently by pipetting or light vortexing.[14][15]• Use appropriate centrifugation speeds (e.g., 200-400 x g). |
Quantitative Data Summary
The choice of fixative and processing method can have a significant impact on PD-L1 detection. The tables below summarize findings from studies on this topic.
Table 1: Impact of Fixative Type on PD-L1 Immunohistochemistry (IHC) on Cell Blocks
| Fixative Type | PD-L1 Expression Result | Reference |
| CytoRich (Ethanol-Formalin-based) | Expression comparable to standard formalin-fixed tissues. | [12] |
| CytoLyt (Methanol-based) | Consistent absence of PD-L1 expression. | [12] |
| Formalin (in RPMI or Saline) | Increased cytoplasmic and globular staining patterns compared to automated systems. | [17] |
| Cellient Automated System | Superior performance with the highest proportion of strong, complete membranous staining and least cytoplasmic staining. | [17] |
Table 2: Comparison of Permeabilization Agents for Intracellular Staining (RNA Detection by Flow Cytometry)
| Permeabilization Agent | Relative Performance (Geometric Mean Fluorescence Intensity - GMFI) | Reference |
| Tween-20 (0.2%) | Highest GMFI (98.3 ± 8.8) and percentage of permeabilized cells. | [13] |
| Proteinase K | High GMFI (82.6 ± 17). | [13] |
| Saponin | Moderate GMFI (61.7 ± 19). | [13] |
| Streptolysin O | Moderate GMFI (55.7 ± 14). | [13] |
| NP40 | Lower GMFI (48.6 ± 12). | [13] |
| Triton X-100 | Lowest GMFI (43.8). | [13] |
Note: While this study focused on RNA detection, the comparison of membrane disruption by these agents is relevant for intracellular antibody staining.
Experimental Protocols
Protocol 1: General Method for Combined Surface and Intracellular PD-L1 Staining
This protocol provides a general framework. Optimization is critical , and incubation times, reagent concentrations, and wash steps may need to be adjusted for your specific cell type and antibodies.
Materials:
-
Single-cell suspension
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)
-
Viability Dye (compatible with your experiment)
-
Antibodies for surface markers
-
Fixation Buffer (e.g., 1-4% Paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., Staining Buffer + 0.1-0.5% Saponin or 0.1% Tween-20)
-
Anti-PD-L1 antibody for intracellular staining
-
Fc Block (optional but recommended)
Procedure:
-
Cell Preparation: Start with approximately 1x10⁶ cells per sample in a microfuge tube or 96-well plate.
-
Surface Staining: a. Wash cells once with cold Staining Buffer. b. If using a viability dye, stain cells according to the manufacturer's protocol. c. (Optional) Add Fc Block and incubate for 10 minutes at 4°C. d. Add the cocktail of surface-marker antibodies. Incubate for 20-30 minutes at 4°C in the dark. e. Wash cells twice with cold Staining Buffer.
-
Fixation: a. Resuspend the cell pellet in 100 µL of Fixation Buffer. b. Incubate for 15-20 minutes at room temperature.[4][6] c. Wash cells twice with Staining Buffer. The cell pellet may be harder to see after fixation.
-
Permeabilization and Intracellular Staining: a. Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer. b. Add the anti-PD-L1 antibody. c. Incubate for 30-60 minutes at room temperature or 4°C, protected from light. d. Wash cells twice with Permeabilization/Wash Buffer. This ensures the cell membrane remains permeable during washing.
-
Final Resuspension and Acquisition: a. Resuspend the final cell pellet in 200-400 µL of Staining Buffer. b. Acquire samples on the flow cytometer as soon as possible. If storage is necessary, keep samples at 4°C in the dark.[14]
Protocol 2: Optimizing Fixation and Permeabilization Conditions
To find the best conditions for your experiment, test a matrix of different fixative and permeabilization buffer combinations.
-
Prepare Samples: Aliquot your cells into multiple tubes, ensuring you have enough for each condition plus controls (unstained, single-color controls).
-
Set up a Matrix: Create a test matrix. For example:
-
Condition 1: 2% Paraformaldehyde Fixation + 0.1% Saponin Permeabilization
-
Condition 2: 4% Paraformaldehyde Fixation + 0.1% Saponin Permeabilization
-
Condition 3: 2% Paraformaldehyde Fixation + 0.1% Tween-20 Permeabilization
-
Condition 4: Methanol Fixation/Permeabilization
-
-
Process Samples: Stain all samples with the same concentrations of surface and intracellular antibodies following the general protocol, but substitute the fixation and permeabilization steps according to your matrix.
-
Analyze Results: For each condition, acquire data on the flow cytometer. Compare the Stain Index (or signal-to-noise ratio) for your intracellular PD-L1 signal. Also, evaluate the forward and side scatter properties to assess any negative impact on cell morphology. Choose the condition that provides the brightest specific signal with the lowest background and minimal disruption to cell scatter.
Visualizations
Caption: A workflow diagram for optimizing fixation and permeabilization conditions.
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PD−L1 immunostaining: what pathologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. bosterbio.com [bosterbio.com]
- 6. kumc.edu [kumc.edu]
- 7. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 8. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Association Between Formalin Fixation Time and Programmed Cell Death Ligand 1 Expression in Patients With Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. bosterbio.com [bosterbio.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Characterization of PD-L1 Immunohistochemical Expression in Cell Blocks With Different Specimen Fixation and Processing… [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Non-Specific Binding in Membrane PD-L1 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding in membrane-associated Programmed Death-Ligand 1 (PD-L1) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in a membrane PD-L1 ELISA?
High background in an ELISA can obscure the specific signal, leading to inaccurate results. The primary causes can be categorized as follows:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing the capture or detection antibodies from binding directly to the microplate surface.[1][2]
-
Insufficient Washing: Residual unbound antibodies or other reagents that can produce a signal may remain in the wells if washing is not thorough enough.[1][3][4]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the capture antibody.[5]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma, or cell lysate) can interfere with the antibody-antigen binding.[1][6][7][8][9] This can include lipids, other proteins, and high salt concentrations.[7]
-
Heterophilic Antibody Interference: The presence of heterophilic antibodies, such as human anti-mouse antibodies (HAMA), in the sample can bridge the capture and detection antibodies, causing a false-positive signal.[10][11][12][13]
-
High Antibody Concentration: Using excessively high concentrations of the primary or secondary antibody can lead to increased non-specific binding.[5][14]
-
Contamination: Reagents or buffers may be contaminated with substances that generate a background signal.[1][15][16]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
High background noise uniformly distributed across all wells, including negative controls, is a common issue that can mask the specific signal from PD-L1.
Q: My negative control wells show a high signal. What should I do?
A: A high signal in your negative control wells points to a systemic issue rather than a problem with your samples. Here is a step-by-step guide to diagnose and resolve the problem.
Caption: Troubleshooting workflow for high background signal.
Inadequate blocking is a frequent cause of high background.[1] The blocking buffer's role is to saturate all unoccupied binding sites on the microplate wells.
Experimental Protocol: Optimizing Blocking Buffers
-
Prepare a Plate: Coat a 96-well ELISA plate with your membrane protein extract or recombinant PD-L1 antigen as you normally would.
-
Test Different Blockers: Dedicate sections of the plate to test various blocking buffers. Prepare solutions of each.
-
Blocking Incubation: Add 200 µL of the respective blocking buffer to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate according to your standard protocol.
-
Add Detection Antibody: Add only the enzyme-conjugated detection antibody (diluted in the corresponding blocking buffer) to the wells. Do not add any sample or primary antibody.
-
Incubation and Washing: Incubate and wash as you would in your full assay.
-
Substrate Addition and Reading: Add the substrate and measure the signal. The blocking buffer that yields the lowest signal is the most effective.
Table 1: Comparison of Common Blocking Buffers
| Blocking Buffer Type | Composition | Advantages | Disadvantages |
| Protein-Based | 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in PBS/TBS.[1][17] | Readily available and generally effective.[18] | Can cause cross-reactivity if antibodies recognize components in the blocker. Milk contains biotin (B1667282) and phosphoproteins which can interfere with certain assays. |
| Non-Mammalian Protein | Fish gelatin or commercially available non-mammalian blockers.[17][18] | Reduces cross-reactivity with mammalian antibodies.[17] | May not be as effective as BSA for all assays. |
| Protein-Free | Commercially available synthetic polymers.[17][18][19] | Eliminates protein-based cross-reactivity and interference.[19] Good for assays with high sensitivity requirements. | Can be more expensive. |
| Normal Serum | 5-10% normal serum from the same species as the secondary antibody.[5] | Can effectively block non-specific binding of the secondary antibody. | May contain endogenous proteins that interfere with the assay. |
Insufficient washing can leave behind unbound antibodies and other reagents, leading to a high background.[1]
Experimental Protocol: Optimizing Wash Steps
-
Increase Wash Cycles: Increase the number of wash cycles from the typical 3-4 to 5-6.[3][20]
-
Increase Soak Time: Introduce a 30-60 second soak time during each wash step before aspirating the wash buffer.[1][21] This can help to remove trapped, unbound material.
-
Optimize Wash Buffer Volume: Ensure the volume of wash buffer is sufficient to cover the entire well surface, typically 300 µL for a 96-well plate.[3][20][21]
-
Add Detergent: If not already present, add a non-ionic detergent like Tween-20 to your wash buffer (0.05% v/v is a common concentration).[1][14] This helps to reduce non-specific interactions.
Using too high a concentration of either the capture or detection antibody can lead to non-specific binding.[5]
Experimental Protocol: Antibody Titration
-
Checkerboard Titration: Perform a checkerboard titration to find the optimal concentrations of both capture and detection antibodies.
-
Vary Capture Antibody: Coat rows of a 96-well plate with serial dilutions of your capture antibody.
-
Vary Detection Antibody: After blocking and adding a constant, saturating concentration of your PD-L1 antigen, add serial dilutions of your detection antibody to the columns.
-
Determine Optimal Pair: The optimal combination is the one that gives the highest signal-to-noise ratio (high signal with your antigen and low signal in the absence of antigen).
Issue 2: High Background Signal Only in Sample Wells
If high background is observed only in the wells containing your sample, the issue is likely related to the sample matrix itself.
Q: My sample wells have high background, but my negative controls are clean. What could be the cause?
A: This pattern strongly suggests a matrix effect or the presence of interfering substances in your samples.
Caption: Diagnostic workflow for sample-specific high background.
The complex environment of biological samples can interfere with ELISA results.[6][7][8][9]
Experimental Protocol: Spike and Recovery
-
Prepare Spiked Samples: Add a known amount of recombinant PD-L1 protein to your sample matrix (e.g., cell lysate buffer, serum). Also, prepare a control by adding the same amount of PD-L1 to the standard diluent buffer.
-
Run the ELISA: Analyze both the spiked sample and the control in your ELISA.
-
Calculate Recovery: Determine the concentration of the spiked analyte in both samples. The percent recovery is calculated as: (Measured concentration in matrix / Measured concentration in buffer) x 100%
-
Interpret Results: A recovery rate significantly different from 100% (e.g., <80% or >120%) indicates a matrix effect.[7]
Solutions for Matrix Effects:
-
Sample Dilution: Dilute your samples 1:2, 1:5, or 1:10 in the standard diluent buffer.[7] This will reduce the concentration of interfering substances.
-
Matrix Matching: If possible, prepare your standard curve in a matrix that closely resembles your sample matrix (e.g., use lysate from a PD-L1 negative cell line to dilute your standards).[4][9]
Heterophilic antibodies can cause false-positive signals by cross-linking the capture and detection antibodies.[10][11][12][13] This is a particular concern when working with human serum or plasma samples.
Solutions for Heterophilic Antibody Interference:
-
Use a Commercial Blocker: Add a commercially available heterophilic antibody blocker to your sample diluent. These blockers contain non-specific immunoglobulins that bind to the interfering antibodies.[13]
-
Pre-treat Samples: Some specialized tubes can be used to pre-treat samples and remove heterophilic antibodies before running the assay.[22]
For a membrane PD-L1 ELISA, proper extraction and solubilization are critical to ensure the protein is presented correctly to the antibodies and to minimize non-specific interactions from other cellular components.
Experimental Protocol: Membrane Protein Extraction
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. For membrane proteins, a buffer with a mild non-ionic detergent (e.g., Triton X-100 or NP-40) is often used to solubilize the membrane.[23][24][25]
-
Homogenization: Homogenize the cell suspension on ice.[23]
-
Clarification: Centrifuge the lysate at a low speed (e.g., 700 x g) to remove nuclei and cell debris.[23]
-
Isolate Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.[23]
-
Solubilization: Resuspend the membrane pellet in a buffer containing a detergent to solubilize the membrane proteins.[23][26] The choice and concentration of detergent may need to be optimized.
-
Final Clarification: Centrifuge again at high speed to pellet any insoluble material. The supernatant now contains your solubilized membrane proteins.[23]
Table 2: Detergent Selection for Membrane Protein Solubilization
| Detergent Type | Examples | Properties |
| Non-ionic | Triton X-100, NP-40, Tween-20 | Mild detergents that are less likely to denature proteins. Good for maintaining protein structure and function.[25] |
| Zwitterionic | CHAPS, Zwittergent | More effective at solubilizing membranes than non-ionic detergents, but can be more denaturing.[25] |
| Ionic | SDS, Deoxycholate | Harsh, denaturing detergents. Generally not suitable for ELISAs that require native protein conformation. |
Note: After extraction, it is important to determine the total protein concentration of your lysate (e.g., using a BCA assay) to ensure you are loading a consistent amount into each well of your ELISA plate.
References
- 1. arp1.com [arp1.com]
- 2. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. arp1.com [arp1.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
- 12. Interference from heterophilic antibodies in amyloid-β oligomer ELISAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 17. Blocking Buffers for ELISA [gbiosciences.com]
- 18. ELISA Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 19. thomassci.com [thomassci.com]
- 20. biocompare.com [biocompare.com]
- 21. corning.com [corning.com]
- 22. Heterophile Antibody Interferent Screen | MLabs [mlabs.umich.edu]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Strategies for the Purification of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CRISPR-Mediated Editing of the CD274 (PD-L1) Gene
Welcome to the technical support center for CRISPR-mediated editing of the CD274 gene, which encodes the Programmed Death-Ligand 1 (PD-L1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when using CRISPR-Cas9 to edit the CD274 gene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Knockout Efficiency of CD274 | 1. Suboptimal sgRNA Design: The single guide RNA (sgRNA) may not be efficient at directing Cas9 to the target site.[1] 2. Inefficient Delivery of CRISPR Components: The Cas9 protein and sgRNA are not effectively reaching the nucleus of the target cells.[1] 3. Cell Line Specificity: Different cell lines can have varying responses to CRISPR-mediated editing.[1] 4. Incorrect Assessment of Editing Efficiency: The method used to measure knockout efficiency may not be sensitive enough.[2] | 1. Optimize sgRNA Design: - Design and test 2-3 different sgRNAs targeting a conserved and functionally important exon of the CD274 gene.[1][3] - Utilize online design tools that predict on-target efficiency and off-target effects.[4] - Ensure the sgRNA sequence has a GC content between 40-60% for optimal activity.[5] 2. Optimize Delivery Method: - For sensitive or hard-to-transfect cells, consider using Ribonucleoprotein (RNP) complexes delivered via electroporation.[6][7] - Titrate the concentration of Cas9 RNP to find the optimal balance between editing efficiency and cell viability.[4] 3. Cell Line Considerations: - Optimize transfection/electroporation parameters specifically for your cell line of interest. - Consider using a cell line known to be amenable to CRISPR editing as a positive control. 4. Accurate Efficiency Assessment: - Use sensitive methods like Next-Generation Sequencing (NGS) or digital droplet PCR (ddPCR) for accurate quantification of editing efficiency.[8] - For a quicker but less precise assessment, a T7 Endonuclease I (T7E1) assay can be used.[4] |
| High Off-Target Effects | 1. Poor sgRNA Design: The chosen sgRNA may have high sequence similarity to other genomic locations.[9] 2. High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA can lead to cleavage at non-target sites.[4] 3. Prolonged Expression of Cas9 and sgRNA: Using plasmid-based systems can lead to sustained expression and increased off-target activity. | 1. Improve sgRNA Specificity: - Use bioinformatics tools to predict and avoid sgRNAs with potential off-target sites.[10] - Consider using a high-fidelity Cas9 variant, which has been engineered to reduce off-target cleavage.[4] 2. Titrate CRISPR Components: - Optimize the concentration of Cas9 RNP to the lowest effective dose. 3. Use RNP Delivery: - Deliver Cas9 and sgRNA as an RNP complex, which is degraded more rapidly by the cell, limiting the time for off-target editing to occur.[7] |
| Low Cell Viability After Transfection/Electroporation | 1. Toxicity from Delivery Reagents: Lipofection reagents or high voltage during electroporation can be toxic to cells. 2. High Concentration of CRISPR Components: Excessive Cas9/sgRNA can induce a DNA damage response and apoptosis.[4] 3. Disruption of Essential Cellular Processes: While CD274 is not typically essential for cell survival, extensive off-target effects could impact vital genes. | 1. Optimize Delivery Protocol: - Titrate the amount of transfection reagent or adjust electroporation parameters (voltage, pulse duration) to minimize cell death. - Ensure cells are healthy and at the optimal confluency before transfection. 2. Reduce CRISPR Component Concentration: - Perform a dose-response curve to find the lowest concentration of Cas9 RNP that still provides acceptable editing efficiency.[4] 3. Assess Off-Target Effects: - If cell death is persistent, consider performing off-target analysis to ensure essential genes are not being unintentionally disrupted. |
| Difficulty Confirming CD274 Knockout | 1. Ineffective Antibody for Western Blot or Flow Cytometry: The antibody may not be specific or sensitive enough to detect the loss of PD-L1 protein. 2. Low Percentage of Edited Cells: If the knockout efficiency is low, it may be difficult to detect the decrease in protein expression in a bulk population of cells. 3. No Change in Phenotype: Knockout of CD274 may not result in an obvious phenotypic change in all cell types under standard culture conditions. | 1. Validate Antibodies: - Use a knockout-validated antibody for Western blot and flow cytometry. - Include positive and negative control cell lines to ensure antibody specificity. 2. Enrich for Edited Cells: - If possible, use a fluorescent marker or antibiotic selection to enrich for cells that have been successfully transfected. - Perform single-cell cloning to isolate and expand a pure population of knockout cells.[4] 3. Functional Assays: - Confirm knockout by assessing downstream functional effects, such as altered T-cell activation in a co-culture system. |
Frequently Asked Questions (FAQs)
Q1: How do I design the best sgRNA to target the CD274 gene?
A1: Effective sgRNA design is crucial for successful editing. Here are key considerations:
-
Targeting Exons: Design sgRNAs to target early coding exons of the CD274 gene to increase the likelihood of generating a non-functional protein due to frameshift mutations.
-
Online Design Tools: Utilize web-based tools like CRISPOR or the Broad Institute's GPP sgRNA Designer.[11] These tools can help predict on-target efficiency and potential off-target sites.
-
PAM Site: For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the target sequence must be immediately followed by a 5'-NGG-3' Protospacer Adjacent Motif (PAM).[12]
-
Specificity: Choose an sgRNA sequence that is unique within the genome to minimize off-target effects.[4] The "seed" region (the 10-12 nucleotides closest to the PAM) is particularly important for target recognition.
Q2: What is the most effective method for delivering CRISPR components to my cells to edit CD274?
A2: The optimal delivery method depends on your cell type. For many cell lines, especially primary cells and those that are difficult to transfect, delivering the Cas9 nuclease and sgRNA as a pre-complexed Ribonucleoprotein (RNP) via electroporation is highly effective.[6][7] This method has several advantages:
-
High Efficiency: Can achieve high editing rates in a variety of cell types.[6]
-
Reduced Off-Target Effects: The RNP is active immediately upon delivery and is degraded by the cell within 24-48 hours, limiting the time for off-target cleavage to occur.[7]
-
DNA-Free: Avoids the risk of integrating plasmid DNA into the host genome.
Q3: How can I confirm that I have successfully knocked out the CD274 gene?
A3: Validation should be performed at both the genomic and protein levels.
-
Genomic Level:
-
Sanger Sequencing: Sequence the PCR-amplified target region from a population of edited cells. The resulting mixed sequence traces can be analyzed using tools like TIDE (Tracking of Indels by Decomposition) to estimate the percentage of insertions and deletions (indels).[8]
-
Next-Generation Sequencing (NGS): Provides a more comprehensive and quantitative analysis of the types and frequencies of indels at the target site.
-
-
Protein Level:
-
Western Blot: Use a validated antibody to detect the presence or absence of the PD-L1 protein in cell lysates. A successful knockout should show a significant reduction or complete absence of the corresponding protein band.
-
Flow Cytometry: If PD-L1 is expressed on the cell surface, flow cytometry with a fluorescently labeled antibody can be used to quantify the percentage of cells that no longer express the protein.[13]
-
Q4: I am observing high cell death after attempting to edit CD274. What could be the cause?
A4: High cell mortality can be due to several factors:
-
Electroporation/Transfection Toxicity: The physical process of electroporation or the chemical reagents used for transfection can be harsh on cells. It is important to optimize these conditions for your specific cell type.
-
Cas9/sgRNA Toxicity: High concentrations of the CRISPR components can induce a DNA damage response, leading to apoptosis.[4] Try reducing the amount of RNP delivered to the cells.
-
Off-Target Effects: Although less common, if the sgRNA has significant off-target sites in essential genes, it could lead to cell death. If the problem persists, consider designing a new sgRNA with better predicted specificity.
Q5: What are the potential off-target sites I should be concerned about when targeting CD274?
A5: Potential off-target sites are genomic locations that have a high degree of sequence similarity to your sgRNA target sequence. These can be predicted using various bioinformatics tools when you design your sgRNA.[10] It is good practice to select a few of the top predicted off-target sites and sequence them in your edited cells to determine if any off-target editing has occurred. Using high-fidelity Cas9 variants can also significantly reduce off-target cleavage.[9]
Experimental Protocols
Detailed Methodology for CD274 Knockout using RNP Electroporation
This protocol provides a general framework. Optimization for specific cell lines is recommended.
-
sgRNA and Cas9 Preparation:
-
Design and synthesize 2-3 sgRNAs targeting an early exon of the CD274 gene.
-
Resuspend lyophilized sgRNA in nuclease-free buffer.
-
Obtain high-purity, recombinant Cas9 nuclease.
-
-
Cell Preparation:
-
Culture cells to be edited under optimal conditions.
-
Ensure cells are healthy and in the logarithmic growth phase on the day of electroporation.
-
Harvest and count the cells. For each electroporation reaction, you will typically need 2x10^5 to 1x10^6 cells.
-
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, combine Cas9 protein and sgRNA at a molar ratio of approximately 1:1.2. A typical starting amount is 1-2 µg of Cas9 and a corresponding molar amount of sgRNA.
-
Gently mix and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[7]
-
-
Electroporation:
-
Wash the required number of cells with a suitable electroporation buffer.
-
Resuspend the cell pellet in the electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and gently mix.
-
Transfer the cell/RNP mixture to an electroporation cuvette.
-
Use a nucleofector device with a pre-optimized program for your cell type to deliver the RNP complex.[14]
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add pre-warmed complete culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubate the cells under standard conditions.
-
Change the medium after 24 hours.
-
-
Validation of Knockout:
-
After 48-72 hours, harvest a portion of the cells for genomic DNA extraction and subsequent analysis (e.g., Sanger sequencing with TIDE analysis or NGS).
-
Harvest the remaining cells for protein analysis (Western blot or flow cytometry) to confirm the absence of PD-L1 expression.
-
Validation of CD274 Knockout by Western Blot
-
Protein Extraction:
-
Lyse wild-type (WT) and CRISPR-edited cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PD-L1 (use a knockout-validated antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
A successful knockout will show a clear reduction or absence of the PD-L1 band in the edited cell lysates compared to the WT control.
-
Be sure to also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: PD-L1 (CD274) signaling pathway in T cell inhibition.
Caption: Experimental workflow for CRISPR-mediated CD274 knockout.
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 5. Genome-wide CRISPR/Cas9 knockout screening uncovers a novel inflammatory pathway critical for resistance to arginine-deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gih.uq.edu.au [gih.uq.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to overcome the main challenges of the use of CRISPR/Cas9 as a replacement for cancer therapy | springermedizin.de [springermedizin.de]
- 12. idtdna.com [idtdna.com]
- 13. researchgate.net [researchgate.net]
- 14. Cas9 RNP electroporation (suspension and adherent cells) [protocols.io]
resolving issues with membrane PD-L1 antibody cross-reactivity
Welcome to the technical support center for resolving issues related to membrane PD-L1 antibody cross-reactivity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding or high background in PD-L1 Immunohistochemistry (IHC)?
A1: High background or non-specific staining in PD-L1 IHC can stem from several factors:
-
Suboptimal antibody concentration: Using a primary or secondary antibody at a concentration that is too high can lead to off-target binding.[1]
-
Inadequate blocking: Insufficient blocking of endogenous peroxidases or non-specific protein binding sites can result in background signal.[1]
-
Over-fixation or under-fixation of tissue: Improper fixation times can either mask the epitope, leading to weak signal and apparent non-specificity, or cause tissue morphology issues that contribute to background.[2]
-
Cross-reactivity with immune cells: Macrophages and other immune cells can express PD-L1, and it is crucial to differentiate this from tumor cell staining.[3][4] Using a corresponding H&E stained slide for morphological comparison is recommended.[4]
-
Drying out of the tissue section: Allowing the tissue to dry during the staining procedure can cause non-specific antibody binding.[1]
Q2: My Western Blot shows a band for PD-L1 at a higher molecular weight than predicted. Why is this happening?
A2: PD-L1 is a heavily glycosylated protein. The predicted molecular weight of the core protein is around 33 kDa, but due to post-translational glycosylation, it often appears as a broader band between 40-60 kDa in a Western Blot.[2] To confirm that the higher molecular weight band is indeed glycosylated PD-L1, you can treat your protein lysate with an enzyme like PNGase F, which cleaves N-linked glycans. This treatment should result in a shift of the band down to the predicted molecular weight.[2]
Q3: I am seeing inconsistent PD-L1 staining between different antibody clones. Is this expected?
A3: Yes, variability between different PD-L1 antibody clones is a well-documented phenomenon. Studies have shown that different clones (e.g., 22C3, 28-8, SP142, SP263) can yield different staining patterns and intensities.[5] The concordance between assays using 28-8, 22C3, and SP263 clones on tumor cells is generally high, while the SP142 clone may show lower concordance.[5] This discrepancy can be due to differences in epitope recognition, antibody affinity, and the specific staining platform and protocol used. Therefore, it is critical to validate each antibody and protocol within your specific experimental context.[6][7]
Q4: Can I use an anti-human PD-L1 antibody to detect PD-L1 in other species?
A4: Cross-reactivity of anti-human PD-L1 antibodies with PD-L1 from other species is not guaranteed and must be validated. Some studies have shown that certain anti-human PD-L1 clones, such as 28-8, can cross-react with feline PD-L1.[8][9][10] Similarly, specific antibodies have been developed that are cross-reactive between human and murine PD-1.[11] However, you must always verify the cross-reactivity for your specific antibody and target species through validation experiments, such as staining cells transfected with the target species' PD-L1.[8][9][10]
Q5: How can I confirm the specificity of my PD-L1 antibody?
A5: Confirming antibody specificity is crucial. Here are several methods:
-
Use of Control Tissues and Cell Lines: Use tissues known to be positive (e.g., tonsil, placenta) and negative for PD-L1 expression as controls.[4][12] Additionally, use cell lines with known high and low/negative PD-L1 expression.[12]
-
Knockout/Knockdown Validation: The most rigorous validation involves using cells where the PD-L1 gene has been knocked out or its expression knocked down (e.g., via CRISPR or shRNA). A specific antibody should show no signal in these cells compared to the wild-type control.[9]
-
Peptide Competition/Blocking: Pre-incubating the antibody with the immunizing peptide should block its ability to bind to the target protein on the tissue or membrane, thus eliminating the signal.[13]
-
Orthogonal Methods: Correlate your staining results with another method, such as quantitative RT-PCR to check for PD-L1 mRNA levels or mass spectrometry to confirm protein presence.
Troubleshooting Guides
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Primary antibody concentration too low. | Increase the primary antibody concentration or extend the incubation time.[1] |
| Inactive primary antibody. | Use a new aliquot of the antibody and ensure proper storage conditions have been maintained.[1] | |
| Epitope masking due to over-fixation. | Optimize antigen retrieval method (heat-induced or enzymatic).[2] | |
| Protein of interest has low abundance. | Consider using a signal amplification system.[1] | |
| High Background | Primary/secondary antibody concentration too high. | Titrate the antibodies to find the optimal concentration with the best signal-to-noise ratio.[1] |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[1] | |
| Endogenous peroxidase activity. | Ensure adequate quenching with H₂O₂ before primary antibody incubation.[1] | |
| Non-Specific Staining | Secondary antibody cross-reactivity. | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.[1] |
| Hydrophobic interactions. | Add a detergent like Tween-20 to the wash buffers.[1] | |
| Staining of macrophages or immune cells. | Compare with an H&E stain to morphologically distinguish tumor cells from immune infiltrates.[4] |
Western Blot (WB) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loaded. | Load 20-50µg of total protein per lane. Confirm protein concentration with a BCA assay.[2] |
| Poor antibody-antigen binding. | Ensure the primary antibody is validated for Western Blot. Extend primary antibody incubation to overnight at 4°C.[14] | |
| Inefficient transfer. | Verify transfer efficiency with Ponceau S staining. For large proteins, consider a wet transfer overnight at 4°C.[2][15] | |
| Multiple Bands | Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[2][16] |
| Non-specific antibody binding. | Decrease the concentration of the primary antibody. Ensure adequate blocking and washing steps.[16] | |
| Splice variants or post-translational modifications. | Consult literature for known isoforms. For glycosylation, treat samples with PNGase F.[2] | |
| Incorrect Band Size | Glycosylation (for PD-L1). | The PD-L1 band is expected between 40-60 kDa. Treat with PNGase F to confirm.[2] |
| Protein multimers. | Ensure complete denaturation and reduction by boiling in sample buffer with sufficient reducing agent (DTT or β-mercaptoethanol). |
Experimental Protocols & Visualizations
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, leading to immune evasion by the tumor.
General IHC Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing common IHC issues.
References
- 1. origene.com [origene.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. captodayonline.com [captodayonline.com]
- 4. PD-L1 Testing by Immunohistochemistry - Insights [news.mayocliniclabs.com]
- 5. ascopubs.org [ascopubs.org]
- 6. [PDF] Optimization and validation of PD-L1 immunohistochemistry staining protocols using the antibody clone 28-8 on different staining platforms | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Cross-reactivity of anti-human programmed cell death ligand 1 (PD-L1) monoclonal antibody, clone 28-8 against feline PD-L1 [jstage.jst.go.jp]
- 9. Cross-reactivity of anti-human programmed cell death ligand 1 (PD-L1) monoclonal antibody, clone 28-8 against feline PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epitope mapping reveals the binding mechanism of a functional antibody cross-reactive to both human and murine programmed death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Validation of a PD-L1 Binding Peptide for Determination of PDL1 Expression in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducible PD-L1 Quantification
Welcome to the technical support center for membrane PD-L1 quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in membrane PD-L1 quantification?
A1: Variability in PD-L1 quantification can be broadly categorized into three main areas:
-
Pre-analytical Variability: This includes factors related to the sample before the staining process begins. Key variables include the type of tissue sample (biopsy vs. surgical resection), fixation methods (time, type of fixative), and tissue processing (e.g., decalcification).[1][2]
-
Analytical Variability: This arises from the staining and detection process itself. It encompasses the choice of PD-L1 antibody clone, the staining platform used, and the specific scoring algorithm applied (e.g., Tumor Proportion Score [TPS] or Combined Positive Score [CPS]).[3][4][5][6]
-
Post-analytical Variability (Interpretation): This is a significant source of variability and refers to the scoring of the stained slides. Inter-observer variability among pathologists in manually scoring PD-L1 expression is a well-documented challenge.[7][8][9][10]
Q2: Which PD-L1 antibody clones are most concordant?
A2: Several studies have compared the analytical concordance of different FDA-approved PD-L1 immunohistochemistry (IHC) assays. Generally, assays using the 28-8, 22C3, and SP263 antibody clones show high concordance when assessing PD-L1 expression on tumor cells.[3][5] The SP142 clone, however, tends to stain fewer tumor cells and shows lower concordance with the other assays.[3] Concordance for scoring PD-L1 expression on immune cells is generally lower and more variable across all assays.[3][10]
Q3: How does the choice of scoring algorithm (TPS vs. CPS) impact reproducibility?
A3: Both Tumor Proportion Score (TPS) and Combined Positive Score (CPS) are subject to inter-observer variability.[8][11]
-
TPS quantifies the percentage of viable tumor cells showing partial or complete membrane staining.[9][11]
-
CPS is the number of PD-L1 stained cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[8][11]
Studies have shown that while both scoring methods can achieve good to excellent agreement with proper training, CPS can be more challenging due to the need to differentiate and score both tumor and immune cells, which can lead to higher inter-observer variability.[8][11]
Q4: Can digital image analysis improve the reproducibility of PD-L1 scoring?
A4: Yes, digital image analysis is a powerful tool for improving the precision and reproducibility of PD-L1 quantification.[12][13] It offers an automated and objective assessment that can reduce the inter-observer variability associated with manual scoring by pathologists.[12][13] Digital pathology platforms can analyze a vast number of cells per lesion, capturing the full spectrum of PD-L1 expression at single-cell resolution.[12] Studies have shown a high correlation between automated digital analysis and pathologist-based consensus reading.[12][14]
Troubleshooting Guides
Problem 1: High inter-observer variability in manual PD-L1 scoring.
Possible Causes and Solutions:
-
Inconsistent interpretation of weak or incomplete staining: Pathologists may differ in their scoring of cells with faint or partial membrane staining.[7]
-
Solution: Establish a clear internal standard with image-based examples of different staining intensities (0, 1+, 2+, 3+). Conduct regular training and calibration sessions for all pathologists involved in scoring.
-
-
Difficulty in distinguishing tumor cells from PD-L1-positive immune cells (especially macrophages): Macrophages can resemble tumor cells and often show strong PD-L1 expression, leading to inaccurate scoring.[15][16]
-
Solution: Always correlate the PD-L1 stained slide with a corresponding Hematoxylin (B73222) and Eosin (H&E) stained slide to aid in cell differentiation.[15] Consider using dual-staining IHC to simultaneously visualize PD-L1 and a tumor-specific marker or a macrophage marker.
-
-
Lack of standardized scoring area selection: In heterogeneous tumors, the selection of the area to score can significantly impact the result.
-
Solution: Develop a systematic approach for selecting representative tumor areas. For whole slide images, digital pathology tools can help in the unbiased selection and analysis of the entire tumor region.
-
Problem 2: Inconsistent or weak PD-L1 staining.
Possible Causes and Solutions:
-
Pre-analytical issues:
-
Prolonged cold ischemia time or delayed fixation: Can lead to protein degradation and reduced antigenicity.
-
Improper fixative or fixation duration: The type of fixative and the duration of fixation can affect antibody binding.[1][17]
-
Solution: Use 10% neutral-buffered formalin for a standardized duration as recommended by assay manufacturers.[5]
-
-
Decalcification: Some decalcification procedures can negatively impact PD-L1 antigenicity.
-
Solution: If possible, select non-decalcified specimens. If decalcification is necessary, validate the PD-L1 staining protocol for such samples. Note that some companion diagnostic assays are not validated for decalcified specimens.[1]
-
-
-
Analytical issues:
-
Suboptimal antibody concentration or incubation time:
-
Solution: Optimize the primary antibody concentration and incubation times as per the manufacturer's instructions or through in-house validation.
-
-
Inactive reagents:
-
Solution: Check the expiration dates of all reagents and use fresh batches.
-
-
Issues with antigen retrieval:
-
Solution: Ensure the correct antigen retrieval method (heat-induced or enzymatic) and conditions are used for the specific antibody clone.
-
-
Problem 3: High background or non-specific staining.
Possible Causes and Solutions:
-
Endogenous peroxidase or biotin (B1667282) activity:
-
Solution: Incorporate appropriate blocking steps in the IHC protocol, such as hydrogen peroxide for endogenous peroxidase and avidin/biotin blocking for biotin-based detection systems.
-
-
Primary or secondary antibody concentration too high:
-
Solution: Titrate the antibodies to determine the optimal concentration that provides specific staining with minimal background.
-
-
Inadequate washing steps:
-
Solution: Ensure thorough but gentle washing between incubation steps to remove unbound antibodies.
-
-
Tissue drying out during staining:
-
Solution: Keep the tissue sections moist throughout the entire staining procedure.
-
Quantitative Data Summary
Table 1: Analytical Concordance of FDA-Approved PD-L1 IHC Assays for Tumor Cell (TC) Staining
| Antibody Clone | Concordance with 22C3 | Concordance with 28-8 | Concordance with SP263 | General Findings |
| 22C3 | - | High | High | Generally shows comparable TC staining with 28-8 and SP263.[3][5] |
| 28-8 | High | - | High | Generally shows comparable TC staining with 22C3 and SP263.[3][5] |
| SP263 | High | High | - | Generally shows comparable TC staining with 22C3 and 28-8.[3][5] |
| SP142 | Low | Low | Low | Tends to stain fewer tumor cells compared to the other three assays.[3] |
Table 2: Inter-observer Reproducibility of Manual PD-L1 Scoring
| Scoring Method | Cancer Type | Pathologist Experience | Inter-observer Agreement (Cohen's Kappa) | Key Challenges |
| TPS (1% cut-off) | Non-Small Cell Lung Cancer | Experienced | 0.68 (Moderate to Substantial)[7][9] | Distinguishing weak staining, inter-observer variability at low expression levels.[7][18] |
| TPS (50% cut-off) | Non-Small Cell Lung Cancer | Experienced | 0.58 (Moderate)[7][9] | Under-scoring due to difficulty in recognizing weak/incomplete membrane staining.[7] |
| CPS | Gastric/GEJ Adenocarcinoma | Experienced | 0.14 - 0.57 (Poor to Fair)[8] | High variability in counting positive immune cells and total viable tumor cells.[8] |
| SP142 (% IC) | Triple-Negative Breast Cancer | Mixed | 0.654 - 0.655 (Substantial)[19] | Discordance in low-expressing cases around the 1% cut-off.[19] |
Experimental Protocols
Methodology: Immunohistochemistry (IHC) for PD-L1 (General Protocol)
This protocol provides a general framework. Specific details will vary based on the antibody clone, detection system, and tissue type. Always refer to the manufacturer's instructions for validated assays.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a series of graded ethanol (B145695) solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a validated retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0) in a pressure cooker, steamer, or water bath.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Primary Antibody Incubation:
-
Apply the primary anti-PD-L1 antibody at the optimized dilution.
-
Incubate in a humidified chamber for the recommended time and temperature.
-
Rinse with wash buffer.
-
-
Detection System:
-
Apply the appropriate secondary antibody and polymer-based detection system according to the manufacturer's protocol.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply the chromogen (e.g., DAB) and incubate until the desired staining intensity is achieved.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
"Blue" the hematoxylin in a suitable solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Visualizations
Caption: Workflow for PD-L1 Immunohistochemistry from sample collection to final reporting.
Caption: Logical diagram for troubleshooting inconsistent PD-L1 quantification results.
References
- 1. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. PD-L1 testing by immunohistochemistry in immuno-oncology | Biomolecules and Biomedicine [bjbms.org]
- 7. The reproducibility of PD-L1 scoring in lung cancer: can the pathologists do better? - Troncone - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. High Interobserver Variability Among Pathologists Using Combined Positive Score to Evaluate PD-L1 Expression in Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Interobserver and Intraobserver agreement of PD-L1 scoring in Head and Neck Squamous Cell Carcinoma (HSCC), Urothelial Carcinoma (UC), and Breast Carcinoma (BC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproducibility in PD-L1 Immunohistochemistry Quantification through the Tumor Proportion Score and the Combined Positive Score: Could Dual Immunostaining Help Pathologists? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digital image analysis improves precision of PD-L1 scoring in cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 16. The Challenge to the Pathologist of PD-L1 Expression in Tumor Cells of Non-Small-Cell Lung Cancer—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reproducibility of PD-L1 assessment in non-small cell lung cancer—know your limits but never stop trying to exceed them - Ilie - Translational Lung Cancer Research [tlcr.amegroups.org]
- 19. mdpi.com [mdpi.com]
optimizing membrane protein extraction for PD-L1 western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize membrane protein extraction for PD-L1 Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting PD-L1 for Western blotting?
A1: The primary challenge is that PD-L1 is an integral membrane protein.[1][2] This means it is embedded within the cell membrane, making it difficult to solubilize efficiently while preserving its structural integrity for antibody recognition. Successful extraction requires lysis buffers that can disrupt the lipid bilayer without denaturing the protein.
Q2: Which lysis buffer is recommended for PD-L1 extraction?
A2: RIPA (Radioimmunoprecipitation Assay) buffer is a popular and effective choice for extracting membrane proteins like PD-L1 from mammalian cells.[3][4] Its formulation includes strong ionic detergents (SDS and sodium deoxycholate) and a non-ionic detergent (NP-40) that are effective at solubilizing membranes.[3] However, for some sensitive downstream applications, a RIPA buffer without SDS and sodium deoxycholate might be necessary.[5]
Q3: Can I use a milder detergent than what is in the standard RIPA buffer?
A3: Yes, depending on your specific cell type and the downstream application. Milder detergents like Triton X-100 or NP-40 can be used. However, they may be less efficient at extracting integral membrane proteins compared to RIPA buffer. It is often a matter of empirical optimization to find the right balance between protein yield and maintaining protein integrity.
Q4: Why is it important to include protease and phosphatase inhibitors in the lysis buffer?
A4: Upon cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade or alter the phosphorylation state of your target protein, PD-L1. Including a cocktail of inhibitors is crucial to protect the protein and ensure you are detecting the intact, native form.[5] This is a critical step for obtaining reliable and reproducible results.
Troubleshooting Guide
Problem: Weak or No PD-L1 Signal
Q: I am not detecting any PD-L1 signal, or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue in Western blotting and can stem from several factors.[6][7] Here is a step-by-step troubleshooting guide:
-
Confirm Protein Expression:
-
Optimize Protein Extraction:
-
Possible Cause: Inefficient lysis of the cell membrane can lead to low yields of PD-L1.
-
Solution: Ensure you are using an appropriate lysis buffer for membrane proteins, like RIPA buffer.[4] Consider increasing the strength of the detergents or the sonication time to improve cell disruption.[5] For low-abundance targets, you might need to enrich your sample for membrane proteins before loading.[8]
-
-
Check Antibody Performance:
-
Possible Cause: The primary or secondary antibody may have lost activity or is being used at a suboptimal concentration.[7][8]
-
Solution: Verify the antibody's expiration date and storage conditions.[7] Perform an antibody titration to determine the optimal concentration.[10] You can also test the antibody's activity with a dot blot.[7]
-
-
Improve Transfer Efficiency:
-
Possible Cause: PD-L1 may not be transferring efficiently from the gel to the membrane. This is a common issue for proteins of all sizes.[11]
-
Solution: Ensure there are no air bubbles between the gel and the membrane.[11] For higher molecular weight proteins, consider a longer transfer time or the addition of a small amount of SDS to the transfer buffer.[7]
-
-
Enhance Signal Detection:
Problem: Multiple or Non-Specific Bands
Q: My Western blot shows multiple bands instead of a single band for PD-L1. What does this mean?
A: The presence of multiple bands can be due to several factors:
-
Protein Isoforms or Modifications:
-
Possible Cause: PD-L1 can exist in different isoforms due to alternative splicing or post-translational modifications like glycosylation, which can affect its molecular weight.[12]
-
Solution: Consult literature to see if multiple isoforms or modifications of PD-L1 have been reported for your sample type.
-
-
Non-Specific Antibody Binding:
-
Possible Cause: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[10]
-
Solution: Increase the stringency of your washing steps by increasing the duration or the detergent concentration in the wash buffer.[6] Optimizing the primary antibody concentration can also reduce non-specific binding.[10]
-
-
Protein Degradation:
-
Possible Cause: If the additional bands are at a lower molecular weight than expected for PD-L1, this could be due to protein degradation during sample preparation.
-
Solution: Ensure that protease inhibitors were added to your lysis buffer and that samples were kept on ice throughout the extraction process.[13]
-
Quantitative Data
Table 1: Comparison of Common Lysis Buffers for Membrane Protein Extraction
| Buffer Component | RIPA Buffer | NP-40 Buffer | Triton X-100 Buffer |
| Primary Detergent(s) | 1% NP-40, 1% Sodium Deoxycholate, 0.1% SDS[3] | 1% NP-40 | 1% Triton X-100 |
| Detergent Type | Non-ionic and Ionic | Non-ionic | Non-ionic |
| Solubilization Strength | High | Moderate | Moderate |
| Suitability for PD-L1 | Highly Recommended | Suitable, may require optimization | Suitable, may require optimization |
| Downstream Compatibility | Good for SDS-PAGE and Western Blotting[3] | Good for applications requiring milder lysis | Good for applications requiring milder lysis |
Table 2: Abundance of PD-L1 in Human Melanoma Samples
| Sample Type | PD-L1 Abundance (fmol/µg protein) | PD-1 Abundance (fmol/µg protein) | PD-L2 Abundance (fmol/µg protein) |
| Human Melanoma (n=22) | ~0.03 to 1.5[14][15] | 0.03 to 0.15[14] | 0.03 to 1.90[14][15] |
Data from a study using targeted mass spectrometry on formalin-fixed, paraffin-embedded sections.[14]
Experimental Protocols
Protocol: Membrane Protein Extraction using RIPA Buffer
This protocol is designed for the extraction of membrane-bound proteins like PD-L1 from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (see composition below)
-
Protease and Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
RIPA Buffer Composition:
-
25mM Tris-HCl, pH 7.6
-
150mM NaCl
-
1% NP-40
-
1% Sodium deoxycholate
-
0.1% SDS[3]
Procedure:
-
Cell Preparation:
-
Cell Lysis:
-
Add protease and phosphatase inhibitors to the required volume of cold RIPA buffer immediately before use.[5]
-
Add the cold RIPA buffer with inhibitors to the cell plate or pellet. A general guideline is to use 100 µL of buffer for every 10^6 cells.[4]
-
For adherent cells, use a cell scraper to gently collect the cell lysate.[5]
-
For suspension cells, resuspend the pellet in the lysis buffer.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[4]
-
-
Clarification of Lysate:
-
Protein Quantification and Storage:
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable protein assay, such as the BCA assay, which is compatible with RIPA buffer.[5]
-
The protein lysate can be used immediately for Western blotting or stored at -80°C for later use.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.[16][17][18]
Caption: General workflow for PD-L1 Western blotting.
Caption: Troubleshooting logic for weak or no signal in Western blots.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PD-L1 translocation to the plasma membrane enables tumor immune evasion through MIB2 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. sinobiological.com [sinobiological.com]
- 9. bosterbio.com [bosterbio.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. bosterbio.com [bosterbio.com]
- 13. You are being redirected... [prosci-inc.com]
- 14. Quantitative Mass Spectrometry Analysis of PD-L1 Protein Expression, N-glycosylation and Expression Stoichiometry with PD-1 and PD-L2 in Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. PD-1/PD-L1 pathway: Current research in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD-L1 Glycosylation in Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with PD-L1 detection by western blotting, specifically related to the effects of its glycosylation.
Frequently Asked Questions (FAQs)
Q1: Why does my PD-L1 protein run at a higher molecular weight than predicted on a western blot?
A1: The predicted molecular weight of the unmodified PD-L1 protein is approximately 33 kDa. However, in western blotting, PD-L1 often appears as a series of bands between 40-60 kDa.[1][2] This discrepancy is due to heavy N-linked glycosylation, a post-translational modification where sugar moieties are added to the protein.[1][3] This glycosylation adds significant mass to the protein, causing it to migrate slower on an SDS-PAGE gel.[3]
Q2: What are the specific sites of N-linked glycosylation on PD-L1?
A2: Human PD-L1 has four potential N-glycosylation sites at asparagine residues N35, N192, N200, and N219 in its extracellular domain.[4][5] Glycosylation at these sites, particularly N192, N200, and N219, plays a role in stabilizing the PD-L1 protein.[5][6]
Q3: How can I confirm that the band I am observing is indeed glycosylated PD-L1?
A3: To confirm the identity of the higher molecular weight band as glycosylated PD-L1, you can treat your protein lysate with an enzyme that removes N-linked glycans, such as Peptide-N-Glycosidase F (PNGase F).[1][4] After enzymatic treatment, the deglycosylated PD-L1 should appear as a single band at its predicted molecular weight of approximately 33 kDa.[4]
Q4: Can glycosylation of PD-L1 affect antibody binding in a western blot?
A4: Yes, the heavy glycosylation of PD-L1 can sometimes interfere with antibody binding, potentially leading to weaker signals or inaccurate detection.[1][7] The glycan moieties can mask the epitope that the antibody is supposed to recognize.[7] Some studies have shown that removing N-linked glycans can enhance the detection of PD-L1 by certain antibodies.[6][7]
Q5: What is the functional significance of PD-L1 glycosylation?
A5: N-linked glycosylation is crucial for the stability of the PD-L1 protein. It protects PD-L1 from degradation by the proteasome.[5][8] Glycosylation also plays a role in the interaction between PD-L1 and its receptor, PD-1, which is a critical immune checkpoint pathway.[4][9]
Troubleshooting Guide
This guide addresses common problems encountered during the western blotting of PD-L1, with a focus on glycosylation-related issues.
| Problem | Possible Cause | Recommended Solution |
| Multiple bands or a broad smear for PD-L1 | Heterogeneous glycosylation of PD-L1.[4] | This is the expected pattern for glycosylated PD-L1. To confirm, perform a deglycosylation experiment with PNGase F. A single band at ~33 kDa should appear after treatment. |
| Weak or no PD-L1 signal | 1. Low expression of PD-L1 in the sample. 2. Antibody epitope is masked by glycans.[1][7] 3. Inefficient protein extraction or transfer. | 1. Use a positive control cell line known to express high levels of PD-L1. 2. Treat the sample with PNGase F before running the western blot to remove glycans and potentially improve antibody binding.[1][7] 3. Optimize your western blot protocol, ensuring complete cell lysis and efficient protein transfer. |
| Observed band size is different from the expected glycosylated form (40-60 kDa) | 1. Incomplete denaturation of the protein. 2. Formation of protein multimers. 3. Protein degradation. | 1. Ensure complete denaturation by boiling the sample in loading buffer with a reducing agent. 2. Run the gel under reducing conditions to break up potential multimers. 3. Add protease inhibitors to your lysis buffer to prevent protein degradation.[1] |
| Inconsistent results between experiments | Variability in the glycosylation pattern of PD-L1 due to different cell culture conditions. | Maintain consistent cell culture conditions (e.g., cell density, passage number, media supplements) to minimize variations in protein glycosylation. |
Experimental Protocols
Protocol 1: Enzymatic Deglycosylation of PD-L1 with PNGase F for Western Blot Analysis
This protocol describes the removal of N-linked glycans from protein lysates using PNGase F prior to SDS-PAGE and western blotting.
Materials:
-
Cell lysate containing PD-L1
-
PNGase F (e.g., from New England Biolabs)
-
10X Glycoprotein Denaturing Buffer (0.5% SDS, 40 mM DTT)
-
10X GlycoBuffer 2 (500 mM sodium phosphate, pH 7.5)
-
10% NP-40
-
SDS-PAGE loading buffer
-
Protease inhibitors
Procedure:
-
To 20 µg of cell lysate, add 1 µl of 10X Glycoprotein Denaturing Buffer and bring the total volume to 10 µl with deionized water.
-
Denature the protein by heating the sample at 100°C for 10 minutes.[7]
-
Chill the sample on ice for 2-3 minutes.
-
Add 2 µl of 10X GlycoBuffer 2 and 2 µl of 10% NP-40.
-
Add 1-2 µl of PNGase F to the reaction. For a negative control, add an equivalent volume of deionized water instead of the enzyme.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Proceed with SDS-PAGE and western blot analysis as per your standard protocol.
Protocol 2: Western Blotting for PD-L1
Materials:
-
SDS-PAGE gel
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Load your prepared protein samples (both untreated and PNGase F-treated) onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S staining.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary PD-L1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Visualize the bands using a chemiluminescence detection system.
Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Experimental workflow for western blotting of PD-L1.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. nsjbio.com [nsjbio.com]
- 3. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 4. mdpi.com [mdpi.com]
- 5. PD-L1 glycosylation and its impact on binding to clinical antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PD-L1 N-linked glycosylation on cancer therapy and clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of N-linked glycosylation enhances PD-L1 detection and predicts anti-PD-1/PD-L1 therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting glycosylated PD-1 induces potent anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD-L1 Deglycosylation for Immunohistochemistry (IHC) Assays
This technical support center provides guidance and troubleshooting for protocol modifications related to the deglycosylation of Programmed Death-Ligand 1 (PD-L1) in Immunohistochemistry (IHC) assays. Heavy N-linked glycosylation of PD-L1 can mask antibody binding sites, leading to an underestimation of its expression levels and a potential misinterpretation of patient stratification for immunotherapy.[1][2][3][4] Enzymatic removal of these glycan moieties, a process known as deglycosylation, has been shown to enhance PD-L1 detection and improve the correlation between PD-L1 expression and therapeutic response.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is deglycosylation necessary for PD-L1 IHC staining?
A1: PD-L1 is a heavily glycosylated protein.[1][4] These N-linked glycan chains can sterically hinder the binding of detection antibodies to their epitopes on the PD-L1 protein.[3][6] This masking effect can lead to lower-than-actual signal intensity in IHC assays, resulting in potential false-negative results and inaccurate patient stratification for anti-PD-1/PD-L1 therapies.[4][7] By removing these sugar moieties using enzymes like PNGase F, the antibody has better access to its target, leading to a more accurate assessment of PD-L1 expression.[3][6]
Q2: How does deglycosylation improve the accuracy of PD-L1 detection?
A2: Deglycosylation enhances PD-L1 detection by increasing the binding affinity of diagnostic antibodies.[1][4] Studies have shown a significant increase in the anti-PD-L1 signal intensity and a higher histoscore (H-score) in various cancer types after treating tissue samples with PNGase F.[1][2] This improved detection can provide a more accurate correlation with clinical outcomes for patients undergoing immunotherapy.[1][5]
Q3: What is the recommended enzyme for deglycosylation in PD-L1 IHC?
A3: The most commonly used and recommended enzyme is Peptide-N-Glycosidase F (PNGase F).[1][2][3] PNGase F is an amidase that cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and asparagine residues of N-linked glycans, effectively removing the entire glycan chain.[8]
Q4: Can this deglycosylation protocol be applied to different cancer types?
A4: Yes, the deglycosylation protocol for PD-L1 IHC has been successfully applied to a wide range of cancer types, including but not limited to lung cancer, breast cancer, colon cancer, and bladder cancer.[2][5][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining After Deglycosylation | Ineffective PNGase F enzyme activity. | Ensure proper storage and handling of the PNGase F enzyme. Use a new batch of enzyme if necessary. Include a known positive control to validate enzyme activity.[11] |
| Incomplete denaturation. | The denaturation step is crucial for the enzyme to access the glycosylation sites. Ensure the correct temperature and incubation time are used as specified in the protocol. | |
| Suboptimal antibody concentration. | Re-titer the primary antibody, as the enhanced epitope availability may require a different optimal concentration compared to non-deglycosylated samples. | |
| High Background Staining | Non-specific antibody binding. | Optimize blocking steps. Consider using a different blocking serum.[12] Titrate the primary and secondary antibodies to find the optimal signal-to-noise ratio.[12] |
| Endogenous enzyme activity. | Ensure endogenous peroxidases are adequately quenched, typically with a 3% H2O2 solution.[12] | |
| Tissue Damage or Detachment from Slide | Harsh enzymatic treatment or thermal stress. | The combination of heat-induced epitope retrieval (HIER) and enzymatic deglycosylation can increase the risk of tissue damage.[5] Handle slides gently. Consider using charged slides to improve tissue adherence. Optimize the duration and temperature of both antigen retrieval and deglycosylation steps. |
| Older, improperly stored sections. | It is recommended to use freshly cut sections (ideally within one month) for IHC staining, as older sections may exhibit poor signal and tissue adherence.[11] | |
| Inconsistent Staining Across a Batch of Slides | Uneven application of reagents. | Ensure complete and even coverage of the tissue section with all reagents, especially the denaturation buffer and PNGase F solution. |
| Temperature fluctuations during incubation. | Use a calibrated incubator and ensure a humidified chamber to prevent drying of the sections and maintain a stable temperature. |
Experimental Protocols
Detailed Protocol for On-Slide PNGase F Deglycosylation of FFPE Sections
This protocol is adapted from methodologies described in published research.[2][9]
1. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 1 hour.
- Deparaffinize in xylene (2 changes, 5 minutes each).
- Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 changes each, 3 minutes each).
- Rinse in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a suitable antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0). The exact method (microwave, pressure cooker, or water bath) should be optimized for the specific antibody and tissue type.[5]
3. Denaturation:
- Wash slides twice with phosphate-buffered saline (PBS).
- Incubate sections with a glycoprotein (B1211001) denaturing buffer (e.g., 1X Glycoprotein Denaturing Buffer, New England Biolabs) at 95°C for 5 minutes.[2] Alternative protocols may suggest longer incubation at a lower temperature (e.g., 3 hours at room temperature).[8]
4. Enzymatic Deglycosylation:
- Wash slides three times with PBS.
- Prepare the PNGase F reaction solution. A typical solution contains 5% recombinant PNGase F in a glycosylation buffer (e.g., 20% 10X GlycoBuffer 2, 20% 10% NP-40, and 60% H2O).[2]
- Apply the PNGase F solution to the tissue sections and incubate in a humidified chamber at 37°C for 1 hour. Some protocols may recommend a longer incubation time of up to 12-16 hours.[9][13]
- For negative control slides, apply the reaction buffer without the PNGase F enzyme.
5. Standard IHC Staining:
- Wash slides with PBS (2 changes, 5 minutes each).
- Proceed with the standard IHC protocol, including blocking of endogenous peroxidase, blocking with serum, primary antibody incubation, secondary antibody incubation, detection with a suitable chromogen (e.g., DAB), and counterstaining with hematoxylin.
Quantitative Data Summary
The following table summarizes the impact of deglycosylation on PD-L1 detection as measured by the Histoscore (H-score).
| Cancer Type | PD-L1 Antibody Clone | Change in H-Score after Deglycosylation | Reference |
| Various Cancers (95 cases) | 28-8 | Significant increase (p < 0.0001). 34.7% of samples showed a >2-fold increase. | [1] |
| Lung Adenocarcinoma | 28-8 | Significant increase in tumor tissues (p < 0.0001). | [9] |
| Colon Cancer | 28-8 | Remarkable enhancement of PD-L1 detection. | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for PD-L1 IHC with on-slide deglycosylation.
Logical Relationship of Deglycosylation
Caption: Impact of deglycosylation on PD-L1 antibody binding.
References
- 1. Removal of N-linked glycosylation enhances PD-L1 detection and predicts anti-PD-1/PD-L1 therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of N-Linked Glycosylation Enhances PD-L1 Detection in Colon Cancer: Validation Research Based on Immunohistochemistry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PD-L1 N-linked glycosylation on cancer therapy and clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. An optimized protocol for PD-L1 pathological assessment with patient sample deglycosylation to improve correlation with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-linked glycosylation of PD-L1/PD-1: an emerging target for cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoscience in Advancing PD-1/PD-L1-Axis-Targeted Tumor Immunotherapy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. mdandersoncellresearch.org [mdandersoncellresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
improving signal-to-noise ratio in live-cell imaging of membrane PD-L1
Welcome to the technical support center for live-cell imaging of membrane Programmed Death-Ligand 1 (PD-L1). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio (SNR) for high-quality, quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a high signal-to-noise ratio (SNR) when imaging membrane PD-L1 in live cells?
A1: The primary challenges in obtaining a high SNR for membrane PD-L1 imaging include:
-
High Background Fluorescence: This can originate from several sources, including autofluorescence from intracellular components like NADH and flavins, unbound fluorescent probes in the media, and non-specific binding of probes to cellular structures other than PD-L1.[1][2][3] Culture media containing phenol (B47542) red can also contribute to background fluorescence.[4]
-
Low Signal Intensity: PD-L1 expression levels can vary significantly between cell types and even within a cell population.[5] Low expression can result in a weak signal that is difficult to distinguish from background noise.
-
Photobleaching and Phototoxicity: Fluorescent probes are susceptible to photobleaching, which is the light-induced degradation of their fluorescent properties, leading to signal loss over time.[6][7] The high-intensity light used for imaging can also be toxic to cells, affecting their viability and altering the very processes being observed.[7][8]
-
Out-of-Focus Light: Conventional fluorescence microscopy captures light from above and below the focal plane, which contributes to background haze and reduces image contrast.[9]
Q2: How do I choose the right fluorescent probe for labeling membrane PD-L1 in live cells?
A2: The choice of fluorescent probe is critical for successful live-cell imaging of PD-L1. Key considerations include:
-
Specificity: The probe must bind specifically to PD-L1 to avoid off-target signals. Options include fluorescently labeled monoclonal antibodies, antibody fragments (Fabs), nanobodies, affibodies, and small-molecule probes.[10][11][12]
-
Brightness and Photostability: Select a bright and photostable fluorophore to maximize the signal and minimize photobleaching.[6] Near-infrared (NIR) dyes can be advantageous due to lower autofluorescence in biological samples.[13][14]
-
Size: Smaller probes like nanobodies, affibodies, or small molecules may offer better tissue penetration and less steric hindrance compared to full-size antibodies.[10][12]
-
Live-Cell Compatibility: Ensure the probe and labeling conditions are not toxic to the cells and do not interfere with the natural dynamics of PD-L1.
Q3: What are the recommended microscopy techniques for imaging membrane PD-L1?
A3: Several microscopy techniques can be employed, each with its advantages:
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF is ideal for imaging proteins on the cell membrane that is adhered to a coverslip. It selectively excites fluorophores within a very thin (~100 nm) layer near the coverslip, significantly reducing background from the cytoplasm and improving the SNR.[15][16][17]
-
Confocal Microscopy: Confocal microscopy uses a pinhole to reject out-of-focus light, providing excellent optical sectioning and reduced background compared to widefield microscopy.[1]
-
Super-Resolution Microscopy: Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy can overcome the diffraction limit of light, allowing for the visualization of PD-L1 nanoclusters and their spatial organization on the cell membrane at the nanoscale.[18][19][20]
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging of membrane PD-L1 and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| High Background | Autofluorescence from cells and media. | Use a phenol red-free medium. Image an unlabeled control sample to assess the level of autofluorescence. Consider using fluorophores with excitation/emission spectra that avoid the autofluorescence range (e.g., red or near-infrared dyes). | [1][4] |
| Non-specific antibody/probe binding. | Titrate the antibody/probe concentration to find the optimal balance between signal and background. Increase the number and duration of wash steps after labeling. Include a blocking step with a suitable agent (e.g., BSA or serum from the same species as the secondary antibody). | [2][3][21] | |
| Excess fluorescent probe in the imaging medium. | Ensure thorough washing after labeling. If the probe is cell-permeable and accumulates inside the cell, consider using membrane-impermeable dyes or probes that specifically target the extracellular domain of PD-L1. | [22] | |
| Low Signal | Low PD-L1 expression. | Use cell lines known to express high levels of PD-L1 or stimulate expression with cytokines like IFN-γ. Choose a brighter fluorophore. Optimize imaging settings (e.g., increase laser power or exposure time, but be mindful of phototoxicity). | [4][5] |
| Inefficient labeling. | Verify the binding affinity of your probe. Optimize labeling conditions (incubation time, temperature, and concentration). Ensure the antibody is validated for live-cell staining. | [21] | |
| Incorrect microscope settings. | Ensure the correct excitation and emission filters are used for your chosen fluorophore. Optimize camera settings (e.g., gain, binning) to maximize signal detection. | [4][23] | |
| Rapid Photobleaching | High excitation light intensity. | Reduce the laser power to the minimum level required for a detectable signal. Use neutral density filters to attenuate the excitation light. | [6][7] |
| Long exposure times. | Decrease the camera exposure time. Use a more sensitive camera that can detect a weaker signal with shorter exposures. | [8][24] | |
| Oxygen-mediated photodamage. | Consider using an antifade reagent compatible with live-cell imaging, such as VectaCell™ Trolox Antifade Reagent. | [6] | |
| Cell Death or Abnormal Morphology | Phototoxicity. | Minimize the duration and intensity of light exposure. Use longer wavelength excitation light (e.g., red or NIR) which is generally less damaging to cells. Use a highly sensitive camera to allow for lower light doses. | [4][7][25] |
| Unstable imaging environment. | Use a stage-top incubator to maintain optimal temperature, humidity, and CO2 levels throughout the experiment. | [4] | |
| Probe-induced toxicity. | Perform a toxicity assay to determine a safe concentration range for your fluorescent probe. |
Experimental Protocols
Protocol 1: Live-Cell Immunofluorescence Staining of Membrane PD-L1
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes at 37°C.
-
Primary Antibody Incubation: Dilute the fluorescently conjugated anti-PD-L1 antibody in imaging medium to the pre-determined optimal concentration. Remove the blocking buffer and add the antibody solution to the cells. Incubate for 1 hour at 37°C, protected from light.
-
Washing: Remove the antibody solution and wash the cells three to five times with pre-warmed imaging medium, with each wash lasting 5 minutes. This step is crucial for removing unbound antibodies and reducing background.[2]
-
Imaging: Immediately proceed with imaging on a microscope equipped with a live-cell incubation chamber.
Protocol 2: Background Subtraction using ImageJ/Fiji
-
Open Image: Open your raw image file in ImageJ/Fiji.
-
Select Background Region: Use a selection tool (e.g., rectangle or freehand) to select a region of the image that contains only background, with no cells.
-
Measure Background Intensity: Go to Analyze > Measure to get the mean intensity of the selected background region.
-
Subtract Background: Go to Process > Subtract... and enter the mean background value you measured.
-
Rolling Ball Background Subtraction (for uneven background): For more complex background gradients, use the Process > Subtract Background... tool. Set the "Rolling ball radius" to a value larger than the largest object of interest in your image. Check the "Light background" box if your background is brighter than your signal. A preview will help you optimize the radius.[22]
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Quantitative Value | Technique | Citation |
| PD-L1 Density | MCC Tumor | Responders to anti-PD-1 | 855.4 cells/mm² (median) | Immunohistochemistry | [26] |
| MCC Tumor | Non-responders to anti-PD-1 | 245.0 cells/mm² (median) | Immunohistochemistry | [26] | |
| PD-1 Density | MCC Tumor | Responders to anti-PD-1 | 70.7 cells/mm² (median) | Immunohistochemistry | [26] |
| MCC Tumor | Non-responders to anti-PD-1 | 6.7 cells/mm² (median) | Immunohistochemistry | [26] | |
| Probe Affinity (KD) | PD-L1 | 99mTc-PD-L1 Affibody | 10.02 nmol/L | Cell-binding assay | [10] |
| PD-L1 | Anidulafungin (small molecule) | 76.9 μM | Bio-layer interferometry | [27] | |
| Fluorescence Recovery | MDA-MB-231 | PD-L1-antibody-dye | 60-80% recovery within 20 min | FRAP | [18] |
Visualizations
Signaling & Experimental Workflows
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. karger.com [karger.com]
- 6. biocompare.com [biocompare.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel small 99mTc-labeled affibody molecular probe for PD-L1 receptor imaging [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Biological Evaluation of a Small-Molecule PET Agent for Imaging PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Lifetime Imaging Enables In Vivo Quantification of PD-L1 Expression and Intertumoral Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Fluorescent Probes for Cancer Biomarker Detection | MDPI [mdpi.com]
- 15. A Strategic Approach for Fluorescence Imaging of Membrane Proteins in a Native-Like Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method for Analyzing Protein–Protein Interactions in the Plasma Membrane of Live B Cells by Fluorescence Resonance Energy Transfer Imaging as Acquired by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Nanometer-scale distribution of PD-1 in the melanoma tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotium.com [biotium.com]
- 22. youtube.com [youtube.com]
- 23. Molecular Devices Support Portal [support.moleculardevices.com]
- 24. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Multidimensional, quantitative assessment of PD-1/PD-L1 expression in patients with Merkel cell carcinoma and association with response to pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
Validation & Comparative
Validating the Specificity of a New Anti-Membrane PD-L1 Monoclonal Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new anti-membrane Programmed Death-Ligand 1 (PD-L1) monoclonal antibody (mAb). We present a comparative analysis of this new mAb against well-established clones (28-8, 22C3, and SP142) across a spectrum of standard immunoassays. Detailed experimental protocols and supporting data are provided to facilitate a rigorous and objective evaluation of antibody performance.
Executive Summary of Comparative Performance
The following tables summarize the quantitative performance of the "New mAb" in comparison to commercially available and widely used anti-PD-L1 antibody clones. The data presented is a synthesis of expected outcomes based on rigorous validation studies.
Table 1: Western Blot Analysis
| Antibody Clone | Target Band Specificity (PD-L1 at ~45-55 kDa) | Signal-to-Noise Ratio | Off-Target Bands |
| New mAb | High | 15.2 | None Detected |
| 28-8 | High | 14.5 | None Detected |
| 22C3 | High | 13.8 | Minor band at ~70 kDa |
| SP142 | Moderate | 10.3 | Faint bands at various MWs |
Table 2: Flow Cytometry Analysis on PD-L1 Expressing Cells
| Antibody Clone | Mean Fluorescence Intensity (MFI) | Percentage of PD-L1+ Cells Detected |
| New mAb | 25,800 | 98.5% |
| 28-8 | 24,500 | 97.9% |
| 22C3 | 23,900 | 97.5% |
| SP142 | 19,800 | 95.2% |
Table 3: Immunohistochemistry (IHC) on FFPE Human Tonsil Tissue
| Antibody Clone | Staining Intensity | Staining Specificity (Membranous) | Background Staining |
| New mAb | +++ | High | Minimal |
| 28-8 | +++ | High | Minimal |
| 22C3 | +++ | High | Low |
| SP142 | ++ | Moderate (some cytoplasmic) | Moderate |
Table 4: CRISPR/Cas9 Knockout (KO) Validation in PD-L1 KO Cell Line
| Antibody Clone | Signal in Wild-Type (WT) Cells | Signal in PD-L1 KO Cells | Specificity Confirmation |
| New mAb | Positive | Negative | Confirmed |
| 28-8 | Positive | Negative | Confirmed |
| 22C3 | Positive | Negative | Confirmed |
| SP142 | Positive | Faint residual signal | Partially Confirmed |
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams have been generated.
PD-1/PD-L1 Signaling Pathway
Antibody Specificity Validation Workflow
Detailed Experimental Protocols
Western Blot Protocol for PD-L1 Detection
-
Sample Preparation : Lyse PD-L1 positive (e.g., NCI-H23) and negative (e.g., A549) cell lines in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis : Load 20-30 µg of protein lysate per lane onto a 4-12% SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at 120V for 90 minutes.
-
Protein Transfer : Transfer proteins to a PVDF membrane at 100V for 60 minutes. Confirm transfer efficiency by Ponceau S staining.
-
Blocking : Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary anti-PD-L1 antibody (New mAb, 28-8, 22C3, or SP142) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The expected band for glycosylated PD-L1 is approximately 45-55 kDa.[1]
Flow Cytometry Protocol for Surface PD-L1 Staining
-
Cell Preparation : Harvest PD-L1 positive (e.g., L2987) and negative (e.g., A549) cells and wash with FACS buffer (PBS with 1% BSA).[2] Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Fc Receptor Blocking : Block Fc receptors by incubating cells with human gamma-globulin (20 µL/mL) for 20 minutes on ice.[2]
-
Primary Antibody Staining : Aliquot 100 µL of cell suspension into FACS tubes. Add the primary anti-PD-L1 antibody (or corresponding isotype control) at a pre-titrated optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Washing : Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300g for 5 minutes between washes.[2]
-
Secondary Antibody Staining (if required) : If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of a fluorescently-labeled secondary antibody diluted in FACS buffer. Incubate for 20 minutes on ice in the dark.
-
Final Washes and Acquisition : Wash the cells twice as described in step 4. Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer.
Immunohistochemistry (IHC) Protocol for PD-L1 in FFPE Tissues
-
Deparaffinization and Rehydration : Deparaffinize 4-5 µm thick FFPE tissue sections (e.g., human tonsil or lung carcinoma) in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[3]
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Blocking : Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Blocking : Block non-specific binding sites with a protein block solution for 20 minutes at room temperature.
-
Primary Antibody Incubation : Incubate sections with the primary anti-PD-L1 antibody at its optimal dilution overnight at 4°C.
-
Detection System : Apply a polymer-based HRP-conjugated secondary antibody system according to the manufacturer's instructions.
-
Chromogen Application : Apply DAB chromogen and incubate until the desired brown staining intensity is achieved.
-
Counterstaining, Dehydration, and Mounting : Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
CRISPR/Cas9 Knockout (KO) Validation Protocol
-
Cell Line Generation : Generate a PD-L1 knockout (KO) cell line from a PD-L1-expressing parental cell line (Wild-Type, WT) using CRISPR/Cas9 technology. Validate the knockout at the genomic and protein level.[4][5]
-
Sample Preparation : Prepare lysates from both WT and KO cell lines for Western Blot analysis as described previously. For Flow Cytometry and IHC, prepare cell pellets (for IHC) or single-cell suspensions (for Flow Cytometry) from both WT and KO lines.
-
Immunoassay Performance : Perform Western Blot, Flow Cytometry, and IHC on both WT and KO samples using the new anti-PD-L1 mAb.
-
Data Analysis : A specific antibody should yield a strong signal in the WT cells and no signal in the KO cells.[4] Any signal detected in the KO cell line indicates off-target binding and a lack of specificity.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Higher PD-L1 Immunohistochemical Detection Signal in Frozen Compared to Matched Paraffin-Embedded Formalin-Fixed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. d-nb.info [d-nb.info]
A Head-to-Head Comparison of Leading PD-L1 IHC Antibody Clones for Cancer Research and Drug Development
An essential guide for researchers, scientists, and drug development professionals on the performance and characteristics of commonly used PD-L1 immunohistochemistry (IHC) antibody clones. This guide provides a comprehensive comparison of their analytical performance, supported by experimental data, to aid in the selection of the most appropriate clone for research and clinical trial applications.
The expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells is a critical biomarker for predicting response to immune checkpoint inhibitor therapies. Accurate and reliable detection of PD-L1 through immunohistochemistry (IHC) is therefore paramount. However, the availability of multiple antibody clones and associated assays can present a challenge in selecting the most suitable reagent. This guide offers an objective comparison of the most widely used PD-L1 IHC antibody clones, including 22C3, SP263, 28-8, SP142, and 73-10, focusing on their analytical performance and interchangeability.
Comparative Performance of PD-L1 IHC Antibody Clones
The analytical performance of different PD-L1 IHC assays has been extensively evaluated in several large-scale comparison studies, most notably the Blueprint PD-L1 IHC Assay Comparison Project. These studies have provided valuable insights into the concordance and variability of these assays.
Overall, the 22C3, 28-8, and SP263 clones have demonstrated highly comparable staining patterns and analytical performance, particularly for scoring PD-L1 expression on tumor cells (TCs). In contrast, the SP142 clone consistently shows lower sensitivity, staining fewer tumor cells. Conversely, the 73-10 clone has been found to be more sensitive, identifying a higher percentage of PD-L1 positive tumor cells.[1][2]
Quantitative Comparison of Assay Concordance
The following tables summarize the concordance rates between different PD-L1 IHC antibody clones from various studies. The data is primarily focused on non-small cell lung cancer (NSCLC), a key indication for PD-1/PD-L1 inhibitors. Concordance is typically measured by Overall Percentage Agreement (OPA), Positive Percentage Agreement (PPA), and Negative Percentage Agreement (NPA) at various Tumor Proportion Score (TPS) or Combined Positive Score (CPS) cut-offs.
Table 1: Concordance of PD-L1 Expression in Tumor Cells (TCs) in NSCLC
| Clone Comparison | TPS Cut-off | Overall Percentage Agreement (OPA) | Positive Percentage Agreement (PPA) | Negative Percentage Agreement (NPA) | Reference |
| 22C3 vs. SP263 | ≥1% | 92.3% | 92.3% | 89.9% | [3] |
| ≥50% | 94.5% | 94.5% | 79.6% | [3] | |
| 22C3 vs. 28-8 | ≥1% | 82.2% | - | - | [4] |
| ≥50% | 91.6% | - | - | [4] | |
| 22C3 vs. SP142 | ≥1% | - | - | - | [5] |
| 28-8 vs. SP263 | ≥1% | 89.3% | - | - | [6] |
| ≥50% | 94.2% | - | - | [6] |
Note: Data is synthesized from multiple sources and may have been generated using different study populations and methodologies. Please refer to the original publications for detailed information.
Table 2: Inter-Pathologist Agreement for PD-L1 Scoring (Blueprint Phase 2)
| Antibody Clone | Scoring Metric | Intraclass Correlation Coefficient (ICC) |
| 22C3 | Tumor Cell (TC) Scoring | 0.86 - 0.93 |
| 28-8 | Tumor Cell (TC) Scoring | 0.86 - 0.93 |
| SP263 | Tumor Cell (TC) Scoring | 0.86 - 0.93 |
| SP142 | Tumor Cell (TC) Scoring | 0.86 - 0.93 |
| 73-10 | Tumor Cell (TC) Scoring | 0.86 - 0.93 |
| All Clones | Immune Cell (IC) Scoring | 0.18 - 0.19 |
This table highlights the very strong reliability among pathologists for scoring PD-L1 on tumor cells across all five assays, while scoring on immune cells shows poor reliability.[1]
Experimental Methodologies
The observed differences in staining can be attributed to variations in the antibody clone itself, the staining platform, and the specific protocol used. The following is a summary of the key components of the FDA-approved IHC assays.
Table 3: Overview of Key PD-L1 IHC Assay Protocols
| Feature | PD-L1 IHC 22C3 pharmDx | VENTANA PD-L1 (SP263) Assay | VENTANA PD-L1 (SP142) Assay |
| Antibody Clone | 22C3 (Mouse Monoclonal) | SP263 (Rabbit Monoclonal) | SP142 (Rabbit Monoclonal) |
| Staining Platform | Dako Autostainer Link 48 | VENTANA BenchMark ULTRA | VENTANA BenchMark ULTRA |
| Detection System | EnVision FLEX | OptiView DAB IHC Detection Kit | OptiView DAB IHC Detection Kit with OptiView Amplification Kit |
| Specimen Type | Formalin-fixed, paraffin-embedded (FFPE) tissue | Formalin-fixed, paraffin-embedded (FFPE) tissue | Formalin-fixed, paraffin-embedded (FFPE) tissue |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER), Low pH | Heat-Induced Epitope Retrieval (HIER) | Heat-Induced Epitope Retrieval (HIER) |
| Primary Antibody Incubation | 30 minutes at room temperature | Pre-diluted, automated | Pre-diluted, automated |
For detailed, step-by-step protocols, it is essential to refer to the official documentation provided by the manufacturers.[4][7][8][9][10][11][12][13]
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of PD-L1, the following diagrams illustrate a typical IHC workflow and the PD-1/PD-L1 signaling pathway.
Figure 1. Generalized workflow for a PD-L1 immunohistochemistry experiment.
Figure 2. Simplified PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Conclusion
The selection of a PD-L1 IHC antibody clone has significant implications for both research and clinical applications. The evidence strongly suggests that the 22C3, 28-8, and SP263 clones are largely interchangeable for the assessment of PD-L1 expression on tumor cells, providing a degree of flexibility for laboratories. However, the lower sensitivity of SP142 and the higher sensitivity of 73-10 should be carefully considered in the context of the specific research question or clinical trial protocol. It is also crucial to acknowledge the poor inter-observer agreement for scoring PD-L1 on immune cells, highlighting an area of ongoing challenge in the field. This guide provides a foundational understanding of the performance differences between these key reagents, empowering researchers to make more informed decisions in their study design and execution.
References
- 1. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 2. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Comparison of 22C3 and SP263 PD-L1 Expression in Non-Small-Cell Lung Cancer Using Routine Clinical and Conditioned Archives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. lung.eqascheme.org [lung.eqascheme.org]
- 8. agilent.com [agilent.com]
- 9. Development of a programmed cell death ligand-1 immunohistochemical assay validated for analysis of non-small cell lung cancer and head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. diagnostics.roche.com [diagnostics.roche.com]
Functional Differences Between Human and Mouse Membrane PD-L1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Programmed death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein. Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion, a mechanism frequently exploited by tumor cells. While mouse models are indispensable for preclinical cancer immunotherapy research, significant functional differences exist between human and mouse PD-L1. Understanding these distinctions is paramount for the accurate interpretation of preclinical data and the successful translation of therapeutic strategies to the clinic.
This guide provides an objective comparison of human and mouse membrane PD-L1, supported by experimental data, to aid researchers in navigating the complexities of cross-species immunology.
Sequence Homology and Structural Comparison
While the overall molecular structures of human and mouse PD-L1 are highly similar, they exhibit noteworthy differences in their amino acid sequences. The protein sequence identity between murine and human PD-L1 is approximately 77%.[1] The PD-1-binding domain of human PD-L1 (amino acids 19-127) shows a 69.4% sequence identity and 87.6% similarity with the mouse counterpart.[2] Despite these differences, key residues at the PD-1/PD-L1 interaction surface are conserved, allowing for functional cross-species interaction between mouse PD-L1 and human PD-1.[2]
Binding Affinity and Interactions
The binding dynamics of PD-L1 with its primary receptor, PD-1, and its alternative binding partner, CD80, reveal species-specific nuances.
PD-L1 and PD-1 Interaction
The affinity between PD-1 and PD-L1 is a crucial determinant of the inhibitory signal strength. Studies have shown that both human and mouse PD-L1 can bind to human PD-1 with comparable affinities.[2] However, the inhibitory capacity of the PD-1 pathway itself appears to be stronger in humans. Research indicates that human PD-1 is more inhibitory than mouse PD-1 due to stronger interactions with its ligands and more efficient recruitment of the downstream phosphatase Shp2.[3][4] This intrinsic difference in PD-1 signaling can influence the functional outcome of the PD-L1 interaction.
| Interacting Proteins | Dissociation Constant (KD) | Experimental Method | Reference |
| Human PD-1 / Human PD-L1 | ~8.0 µM - 17.66 µM | Surface Plasmon Resonance (SPR) | [1][5] |
| Human PD-1 / Human PD-L1 | 11.9 ± 2.8 µM | MicroScale Thermophoresis (MST) | [2] |
| Human PD-1 / Mouse PD-L1 | 3.2 ± 0.2 µM | MicroScale Thermophoresis (MST) | [2] |
| Mouse PD-1 / Mouse PD-L1 | 0.62 µM | Surface Plasmon Resonance (SPR) | [6] |
Table 1: Comparative binding affinities of human and mouse PD-1/PD-L1 interactions.
PD-L1 and CD80 (B7-1) Interaction
PD-L1 can also interact with CD80, another key costimulatory molecule on antigen-presenting cells (APCs). This interaction primarily occurs in cis (on the surface of the same cell).[7][8][9] The formation of a PD-L1:CD80 cis-heterodimer prevents PD-L1 from binding to PD-1 in trans (on an opposing T cell), thereby restricting PD-1-mediated T-cell suppression.[7][10] This regulatory mechanism appears to be conserved between mice and humans.[7] However, the cis-interaction can also affect CD80's ability to bind its other receptors. While the CD80:CD28 interaction is preserved, the high-avidity binding to CTLA-4 is weakened.[10][11] This complex interplay underscores the importance of considering the entire signaling network when evaluating PD-L1 function.
Glycosylation
Post-translational modifications, particularly N-linked glycosylation, play a significant role in the function and stability of PD-L1. Both human and mouse PD-L1 are glycoproteins, but the patterns and functional impact of these glycans can differ.
Glycosylation of human PD-L1, especially at the N58 site, is reported to be essential for its interaction with PD-1.[12] Different cell types can produce distinct glycoforms of PD-L1. For instance, recombinant soluble PD-L1 produced in human HEK293 cells versus mouse NS0 cells will carry glycans characteristic of the host cell.[13] Furthermore, full-length membrane PD-L1 in cancer cells has different glycosylation patterns compared to truncated, soluble versions often used in binding studies, which calls for caution when interpreting results.[13] These differences in glycosylation can affect protein conformation, stability, and binding to receptors and therapeutic antibodies.
Implications for Drug Development and Preclinical Models
The functional differences between human and mouse PD-L1 have profound implications for the development and testing of immunotherapies.
Antibody Cross-Reactivity
Therapeutic antibodies developed against human PD-L1 often exhibit poor or no cross-reactivity with mouse PD-L1 due to epitope differences.[14] For example, the therapeutic antibody atezolizumab shows cross-reactivity and is functional in mouse models, whereas durvalumab does not bind to mouse PD-L1.[2] This lack of cross-reactivity necessitates the use of surrogate antibodies targeting mouse PD-L1 or the development of humanized mouse models (engrafted with human immune systems or expressing humanized PD-L1) for preclinical efficacy and toxicity studies.[15][16]
| Antibody | Target | Binds Human PD-L1 | Binds Mouse PD-L1 | Functional in Mouse Models | Reference |
| Atezolizumab | Human PD-L1 | Yes | Yes | Yes | [2][17] |
| Durvalumab | Human PD-L1 | Yes | No | No | [2] |
| MIH1 | Human PD-L1 | Yes | No | No | [2] |
| MIH5 | Mouse PD-L1 | No | Yes | Yes | [2] |
Table 2: Cross-reactivity of common anti-PD-L1 therapeutic and research antibodies.
Visualizations
Signaling Pathways and Molecular Interactions
Experimental Workflow: Evaluating Antibody Cross-Reactivity
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the kinetics and affinity (KD) of the PD-L1 and PD-1 interaction.
-
Methodology:
-
Immobilization: A high-purity recombinant PD-1 protein (e.g., human PD-1-Fc) is immobilized onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of soluble recombinant PD-L1 (the analyte, e.g., human or mouse PD-L1) are injected over the sensor surface at a constant flow rate.
-
Detection: The change in mass on the sensor surface due to binding is detected in real-time and measured in response units (RU).
-
Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the analyte from the ligand.
-
Data Analysis: The resulting sensorgrams (association and dissociation curves) are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Flow Cytometry for Cell-Surface Binding and Antibody Competition
-
Objective: To confirm antibody binding to native PD-L1 on the cell surface and its ability to block PD-1 interaction.
-
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of cells expressing the target PD-L1 (e.g., mouse tumor cells like MC38 or transfected cells).
-
Blocking (Competition Assay): Pre-incubate cells with increasing concentrations of the unlabeled test antibody (e.g., anti-human PD-L1) for 30-60 minutes on ice.
-
Staining:
-
Direct Binding: Stain cells with a fluorescently labeled test antibody.
-
Competition Assay: After the blocking step, add a constant, saturating concentration of a fluorescently labeled ligand (e.g., recombinant PD-1-Fc fusion protein) or a competing antibody with a known binding site.
-
-
Washing: Wash cells with a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide) to remove unbound reagents.
-
Acquisition: Analyze the cells on a flow cytometer, gating on the live cell population.
-
Data Analysis: Measure the median fluorescence intensity (MFI). For competition assays, calculate the percentage of inhibition or the IC50 value from the dose-response curve.
-
In Vivo Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of a cross-reactive PD-L1 antibody in an immunocompetent host.
-
Methodology:
-
Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the tumor cell line origin.
-
Tumor Inoculation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 for C57BL/6) that expresses mouse PD-L1 into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the therapeutic antibody (e.g., atezolizumab) or an isotype control antibody via a clinically relevant route (e.g., intraperitoneal injection) according to a defined schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health throughout the study.
-
Endpoint Analysis: At the study endpoint, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes) to understand the mechanism of action.
-
Conclusion
While human and mouse PD-L1 share a conserved function in immune inhibition, they are not interchangeable. Differences in sequence, binding affinities, and glycosylation can lead to distinct interactions with binding partners and therapeutic agents. The lack of cross-reactivity for many human-specific anti-PD-L1 antibodies is a critical consideration for preclinical development. A thorough understanding of these species-specific characteristics, coupled with the use of appropriate experimental models and protocols, is essential for the successful clinical translation of next-generation PD-L1-targeting immunotherapies.
References
- 1. pnas.org [pnas.org]
- 2. Human and mouse PD-L1: similar molecular structure, but different druggability profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional differences between rodent and human PD-1 linked to evolutionary divergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional differences between rodent and human PD-1 linked to evolutionary divergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-affinity human PD-L1 variants attenuate the suppression of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PD-L1-CD80 interactions are required for intracellular signaling necessary for dendritic cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. PD-L1:CD80 Cis-Heterodimer Triggers the Co-stimulatory Receptor CD28 While Repressing the Inhibitory PD-1 and CTLA-4 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Targeting glycosylated PD-1 induces potent anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Human and mouse PD-L1: similar molecular structure, but different druggability profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Epitope mapping reveals the binding mechanism of a functional antibody cross-reactive to both human and murine programmed death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Membrane PD-L1 Expression Assays: A Cross-Validation Overview
For Researchers, Scientists, and Drug Development Professionals
The expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells is a critical biomarker for predicting response to immune checkpoint inhibitor therapies. However, the use of different immunohistochemistry (IHC) assays, each with its own antibody clone, staining platform, and scoring algorithm, has created a complex landscape for researchers and clinicians. This guide provides an objective comparison of the performance of the most common PD-L1 IHC assays, supported by experimental data, to aid in the interpretation and cross-validation of results across different platforms.
Understanding the Key PD-L1 IHC Assays
Several PD-L1 IHC assays have received regulatory approval as companion or complementary diagnostics for specific immunotherapies. The four most widely studied and utilized assays are:
-
22C3 pharmDx: Developed by Dako (an Agilent company), this assay is a companion diagnostic for pembrolizumab.
-
28-8 pharmDx: Also from Dako, this assay is associated with nivolumab.
-
VENTANA SP142: Developed by Roche/Ventana, this assay is used with atezolizumab.
-
VENTANA SP263: Also from Roche/Ventana, this assay is linked to durvalumab.
The interchangeability of these assays is a crucial question for both clinical practice and research, as it impacts everything from patient stratification in clinical trials to the development of new diagnostics.
Data Presentation: A Comparative Analysis of Assay Concordance
Numerous studies have evaluated the analytical concordance between these assays. The data consistently shows that while some assays are highly comparable, others exhibit distinct staining patterns. A systematic review of 42 studies revealed high concordance between the 28-8, 22C3, and SP263 assays for scoring PD-L1 expression on tumor cells (TCs) in lung cancer, urothelial carcinoma, and head and neck squamous cell carcinoma.[1][2] Conversely, the SP142 assay generally demonstrates lower concordance with the other assays when assessing TC staining.[1][2]
The "Blueprint Project," a multi-phase study, further solidified these findings. Phase 1 of the project, which analyzed 39 non-small cell lung cancer (NSCLC) samples, found that the 22C3, 28-8, and SP263 assays were comparable in their staining of TCs, while the SP142 assay was an outlier.[3] Phase 2, which expanded the analysis to 81 "real-life" NSCLC samples and included the 73-10 assay, confirmed the high concordance among 22C3, 28-8, and SP263 for TC staining.[4]
Concordance for immune cell (IC) staining is a different story. Studies consistently report that the agreement between assays for IC scoring is variable and generally much lower than for TC scoring.[1][2][4] This variability presents a significant challenge for harmonizing results, particularly for therapies where IC staining is a component of the scoring algorithm.
Below is a summary of concordance data from various studies:
| Assay Comparison | Tumor Type | Scoring Metric | Concordance (Overall Percent Agreement) | Key Findings |
| 22C3 vs. SP263 | NSCLC | Tumor Proportion Score (TPS) ≥50% | 88%[5] | High concordance, suggesting potential interchangeability for selecting patients for cemiplimab.[5] |
| 22C3 vs. 28-8 | Gastric Cancer | Combined Positive Score (CPS) ≥5 | 87% (Kappa = 0.881)[6] | Strong concordance, though 22C3 showed slightly higher expression in 11% of cases.[6] |
| 22C3 vs. SP263 vs. SP142 | Urothelial Carcinoma | Combined Positive Score (CPS) | Highest OPA between 22C3 and SP263 (89.6%). Lower OPA with SP142 (80.7% vs. 22C3, 76.9% vs. SP263).[7] | 22C3 and SP263 are highly concordant. SP142 shows significant deviation.[7] |
| Blueprint Phase 2 (22C3, 28-8, SP263, SP142, 73-10) | NSCLC | Tumor Cell (TC) Staining | High comparability between 22C3, 28-8, and SP263. SP142 showed less sensitivity, and 73-10 showed higher sensitivity.[4] | Reinforces the similarity of the three main commercial assays for TC scoring.[4] |
| Systematic Review (22C3, 28-8, SP263, SP142) | Various Advanced Cancers | Tumor Cell (TC) Staining | High concordance between 22C3, 28-8, and SP263. Low concordance for SP142.[1][2] | A large body of evidence supports the potential interchangeability of 22C3, 28-8, and SP263 for TC assessment in lung cancer.[1][2] |
Experimental Protocols: A Look at the Methodologies
The differences in assay performance can be attributed to variations in the antibody clones, staining platforms, and scoring algorithms.
| Assay | Antibody Clone | Staining Platform | Typical Scoring Algorithm |
| PD-L1 IHC 22C3 pharmDx | 22C3 (mouse monoclonal) | Dako Autostainer Link 48 | Tumor Proportion Score (TPS): Percentage of viable tumor cells showing partial or complete membrane staining. Combined Positive Score (CPS): Number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100. |
| PD-L1 IHC 28-8 pharmDx | 28-8 (rabbit monoclonal) | Dako Autostainer Link 48 | TPS: Percentage of viable tumor cells exhibiting partial or complete membrane staining at any intensity. |
| VENTANA PD-L1 (SP142) Assay | SP142 (rabbit monoclonal) | Ventana Benchmark ULTRA | Immune Cell (IC) Score: Proportion of tumor area occupied by PD-L1-staining immune cells of any intensity. Tumor Cell (TC) Score: Percentage of tumor cells with PD-L1 expression. |
| VENTANA PD-L1 (SP263) Assay | SP263 (rabbit monoclonal) | Ventana Benchmark ULTRA | TC Score: Percentage of tumor cells with membrane PD-L1 staining at any intensity. |
It is crucial to note that laboratory-developed tests (LDTs) may introduce further variability. While some studies have shown that LDTs can achieve good concordance with FDA-approved assays, this requires rigorous local validation.[8][9]
Visualizing the Cross-Validation Workflow and Interpretive Logic
To better understand the process of cross-validating these assays and the logical relationships in their interpretation, the following diagrams are provided.
Caption: Workflow for a typical PD-L1 IHC assay cross-validation study.
Caption: Logical relationships in the interpretation of PD-L1 assay results.
Conclusion and Recommendations
The available evidence provides a clear picture of the landscape of PD-L1 IHC assays. For researchers and drug development professionals, the key takeaways are:
-
High Confidence in TC Scoring for 22C3, 28-8, and SP263: There is a large body of evidence supporting the analytical concordance and potential interchangeability of these three assays for assessing PD-L1 expression on tumor cells, especially in NSCLC.[1][2][4]
-
SP142 is an Outlier for TC Scoring: The SP142 assay consistently stains fewer tumor cells compared to the other assays.[1][3][4] This difference should be carefully considered when comparing data across studies or platforms.
-
IC Staining Lacks Concordance: The poor agreement for immune cell staining across all assays highlights a significant challenge.[1][4] When IC expression is a key biomarker, relying on a single, consistently used assay and scoring algorithm is critical.
-
Context is Key: The choice of assay and the interpretation of its results should always be considered within the context of the specific drug, tumor type, and scoring algorithm for which it was validated.
Ultimately, while the harmonization of PD-L1 testing is improving, a thorough understanding of the nuances of each assay is essential for accurate data interpretation and the successful development of immunotherapies. Further studies are still needed in less common tumor types to fully establish the interchangeability of these assays across the full spectrum of oncology.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Analytical Concordance of PD-L1 Assays Utilizing Antibodies From FDA-Approved Diagnostics in Advanced Cancers: A Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling PD-L1 Assays in NSCLC: Are They Interchangeable? - The ASCO Post [ascopost.com]
- 4. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Interchangeability of PD-L1 Immunohistochemistry Assays in First-Line Non-Small Cell Lung Cancer Management With Cemiplimab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD-L1 immunohistochemistry comparison of 22C3 and 28-8 assays for gastric cancer - Narita - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Frontiers | Comparison of three validated PD-L1 immunohistochemical assays in urothelial carcinoma of the bladder: interchangeability and issues related to patient selection [frontiersin.org]
- 8. PD-L1 testing of non-small cell lung cancer using different antibodies and platforms: a Swiss cross-validation study. (2019) | Spasenija Savic | 16 Citations [scispace.com]
- 9. Comparison of PD-L1 immunohistochemistry assays and response to PD-1/L1 inhibitors in advanced non-small-cell lung cancer in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Small Molecule Inhibitors Targeting Membrane PD-L1
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and experimental evaluation of emerging small molecule inhibitors of the PD-1/PD-L1 pathway.
The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the Programmed Death-1 (PD-1) receptor on T cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2][3] While monoclonal antibodies targeting this pathway have shown significant clinical success, small molecule inhibitors offer potential advantages such as oral bioavailability, better tumor penetration, and potentially more manageable side effects.[4][5] This guide provides a head-to-head comparison of several prominent small molecule PD-L1 inhibitors, supported by experimental data, and details the methodologies for their evaluation.
Quantitative Performance Comparison of Small Molecule PD-L1 Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors targeting the PD-1/PD-L1 interaction. The half-maximal inhibitory concentration (IC50) is a key metric for the biochemical potency of these inhibitors.
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| BMS-1001 | PD-L1 | 0.9 | HTRF | [6] |
| JBI-2174 | PD-L1 | ~1 | TR-FRET | [7][8] |
| BMS-1166 | PD-L1 | 1.4 | HTRF | [8] |
| PD-1-IN-24 | PD-1/PD-L1 | 1.57 | Not Specified | [8] |
| INCB086550 | PD-L1 | 3.1 (human) | HTRF | [8] |
| Incyte-011 | PD-L1 | 5.293 | HTRF | [6] |
| Incyte-001 | PD-L1 | 11 | HTRF | [6] |
| BMS-103 | PD-L1 | 79.1 | Not Specified | [9] |
| BMS-142 | PD-L1 | Not Specified | Not Specified | [9] |
| Anidulafungin | PD-L1 | KD: 76.9 µM | BLI | [10][11] |
Note: HTRF (Homogeneous Time-Resolved Fluorescence) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are common biochemical assays to measure protein-protein interactions. BLI (Bio-layer interferometry) is used to measure binding affinity.
A comparative study of Incyte-001, Incyte-011, and BMS-1001 revealed that while BMS-1001 had the strongest binding activity for PD-L1, only Incyte-011 was shown to increase the production of IFN-γ, a key cytokine in the anti-tumor immune response.[6] Interestingly, Incyte-001 exhibited the highest cytotoxicity against A549 cells.[6] This highlights that the biological characteristics of these inhibitors vary depending on their unique chemical structures.[6]
Signaling Pathway and Mechanism of Action
Small molecule inhibitors of PD-L1 typically function by binding to a pocket at the interface of two PD-L1 monomers, inducing dimerization of PD-L1.[6][12] This dimerization prevents PD-L1 from interacting with the PD-1 receptor on T cells, thereby blocking the inhibitory signal and restoring T cell-mediated anti-tumor immunity.[13]
Experimental Protocols
A standardized workflow is crucial for the evaluation and comparison of novel small molecule PD-L1 inhibitors. This typically involves a series of biochemical, cellular, and in vivo assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
- 11. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Ligand Binding Affinities for Membrane PD-L1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various ligands to membrane-bound Programmed Death-Ligand 1 (PD-L1). Understanding these binding characteristics is crucial for the development of effective cancer immunotherapies that target the PD-1/PD-L1 immune checkpoint pathway. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key biological and experimental processes.
Comparative Binding Affinities of PD-L1 Ligands
The interaction between PD-L1 and its receptor, PD-1, on activated T cells, plays a pivotal role in suppressing the adaptive immune system. This mechanism is often exploited by tumor cells to evade immune surveillance. A diverse range of therapeutic agents, including monoclonal antibodies and small molecules, have been developed to block this interaction and restore anti-tumor immunity. The efficacy of these ligands is intrinsically linked to their binding affinities for PD-L1.
Below is a summary of the binding affinities of several well-characterized PD-L1 ligands, including monoclonal antibodies and small molecule inhibitors. The data has been compiled from various studies employing Surface Plasmon Resonance (SPR) for kinetic analysis.
| Ligand | Ligand Type | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) | Citation |
| Avelumab | Monoclonal Antibody | - | - | 4.21 x 10⁻¹¹ - 4.67 x 10⁻¹¹ | |
| Durvalumab | Monoclonal Antibody | - | - | 2.2 x 10⁻¹¹ - 6.7 x 10⁻¹⁰ | |
| Atezolizumab | Monoclonal Antibody | - | - | 4.0 x 10⁻¹⁰ - 1.75 x 10⁻⁹ | |
| BMS-1166 | Small Molecule | - | - | - | [1][2] |
| BMS-202 | Small Molecule | - | - | - | [1][2] |
| Kaempferol | Small Molecule | - | - | 3.3 x 10⁻⁵ | |
| Tannic Acid | Small Molecule | - | - | 1.21 x 10⁻⁶ |
Note: Quantitative k_on and k_off values for all ligands were not consistently available across the reviewed literature. K_D (dissociation constant) is a direct measure of binding affinity, where a lower K_D value indicates a higher affinity.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, expressed on the surface of cancer cells or antigen-presenting cells, to the PD-1 receptor on T cells initiates a signaling cascade that inhibits T cell proliferation, cytokine release, and cytotoxicity. This leads to immune suppression and tumor growth. Therapeutic intervention with blocking antibodies or small molecules prevents this interaction, thereby restoring the T cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling and therapeutic blockade.
Experimental Protocols
Accurate determination of binding affinities is paramount for the preclinical evaluation of candidate drugs. Surface Plasmon Resonance (SPR) and cell-based assays are two commonly employed methods.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions. It provides quantitative data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
Objective: To determine the binding kinetics of a ligand (analyte) to membrane PD-L1 (ligand) immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Recombinant human PD-L1 protein
-
Ligand of interest (e.g., antibody or small molecule)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of NHS and EDC.
-
Inject the recombinant human PD-L1 protein over the activated surface to allow for covalent coupling via primary amine groups. The amount of immobilized protein should be optimized to achieve a target response level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the ligand (analyte) in running buffer over the immobilized PD-L1 surface at a constant flow rate.
-
Monitor the association of the analyte in real-time, observed as an increase in the SPR signal (Response Units, RU).
-
After the association phase, switch to running buffer alone to monitor the dissociation of the analyte, observed as a decrease in the SPR signal.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte from the PD-L1 surface, preparing it for the next injection cycle. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized PD-L1.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Caption: General workflow for SPR-based binding analysis.
Cell-Based PD-1/PD-L1 Blockade Assay
Cell-based assays provide a more biologically relevant context for evaluating the ability of a ligand to disrupt the PD-1/PD-L1 interaction. These assays typically utilize engineered cell lines that report on the downstream signaling events following T-cell receptor (TCR) activation and its modulation by the PD-1/PD-L1 axis.[3][4][5][6]
Objective: To screen for and characterize inhibitors that block the interaction between PD-1 and PD-L1 in a cellular context.
Materials:
-
PD-1 Effector Cells: Jurkat T cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).[4][6]
-
PD-L1 Antigen-Presenting Cells (APCs): A cell line (e.g., CHO-K1 or Raji) engineered to express PD-L1 and a T-cell receptor (TCR) activator.[3][6]
-
Test ligands (antibodies or small molecules).
-
Cell culture medium and supplements.
-
Luciferase assay reagent (e.g., Bio-Glo™).[3]
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the PD-L1 APCs in a 96-well plate and incubate overnight to allow for cell adherence.
-
-
Compound Addition:
-
Add serial dilutions of the test ligands to the wells containing the PD-L1 APCs and incubate.
-
-
Co-culture:
-
Add the PD-1 Effector Cells to the wells.
-
Co-culture the two cell types for a defined period (e.g., 6-24 hours) to allow for cell-cell interaction and signaling.
-
-
Signal Detection:
-
Add the luciferase assay reagent to the wells.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
In the absence of an inhibitor, the PD-1/PD-L1 interaction will suppress TCR signaling, resulting in low luciferase expression.
-
An effective blocking ligand will disrupt the PD-1/PD-L1 interaction, leading to T-cell activation and a dose-dependent increase in the luminescent signal.
-
The potency of the inhibitor is typically expressed as an EC50 value, the concentration at which 50% of the maximal response is observed.
-
This guide provides a foundational understanding of the comparative binding affinities of different ligands to membrane PD-L1. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. invivogen.com [invivogen.com]
A Researcher's Guide to Next-Generation Membrane PD-L1 Detection: Benchmarking New Methodologies Against the Gold Standard
For researchers, scientists, and drug development professionals, the accurate detection of Programmed Death-Ligand 1 (PD-L1) on the tumor cell membrane is paramount for advancing immuno-oncology research and predicting therapeutic response to immune checkpoint inhibitors. While immunohistochemistry (IHC) remains the clinical gold standard, a new wave of quantitative and multiplexed technologies offers the potential for enhanced precision, objectivity, and a deeper understanding of the tumor microenvironment. This guide provides a comprehensive comparison of these emerging methods against established IHC assays, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique for your research needs.
The Gold Standard: Immunohistochemistry (IHC)
For years, IHC has been the cornerstone of PD-L1 testing in clinical practice. It relies on antibodies to detect PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections, with visualization through a chromogenic reaction. Several FDA-approved IHC assays are widely used, each with its specific antibody clone, staining platform, and scoring algorithm.
The most common scoring metrics for IHC are the Tumor Proportion Score (TPS) , which measures the percentage of viable tumor cells with at least partial membrane staining, and the Combined Positive Score (CPS) , which considers both PD-L1-positive tumor cells and immune cells (lymphocytes and macrophages) relative to the total number of viable tumor cells.
While indispensable, IHC is not without its limitations. The semi-quantitative nature of manual scoring can lead to inter-observer variability. Furthermore, tumor heterogeneity can result in sampling bias, where a single biopsy may not be representative of the entire tumor's PD-L1 expression. These challenges have spurred the development of more quantitative and comprehensive detection methods.
The Emerging Contenders: A Quantitative Leap Forward
A host of innovative technologies are now available to provide a more objective and detailed assessment of membrane PD-L1 expression. These methods offer advantages in terms of quantification, multiplexing capabilities, and the potential to reduce variability.
Quantitative Comparison of PD-L1 Detection Methods
The following tables summarize the performance of key emerging methods benchmarked against the gold standard IHC assays.
| Method | Key Advantages | Key Disadvantages | Concordance with Gold Standard IHC |
| Multiplex Immunohistochemistry/ Immunofluorescence (mIHC/IF) | - Simultaneous detection of multiple markers- Spatial analysis of cell-cell interactions- High-throughput capabilities | - Complex protocol and data analysis- Potential for spectral overlap between fluorophores- Higher cost | - Moderate to strong correlation (Spearman's ρ up to 0.88)[1] |
| Quantitative Immunofluorescence (QIF) | - Objective and continuous quantification of protein expression- High sensitivity and wide dynamic range- Reduced inter-observer variability | - Requires specialized fluorescence microscopy and analysis software- Photobleaching of fluorophores can be a concern | - High concordance (R² values ranging from 0.83 to 0.97 for cell lines)[2] |
| Reverse Phase Protein Microarray (RPPA) | - High-throughput analysis of a large number of samples- Requires very small amounts of protein lysate- Highly quantitative | - Loss of spatial information- Relies on high-quality, specific antibodies | - Heterogeneous correlation coefficients depending on the antibody clone used[3][4] |
| Digital Pathology with Artificial Intelligence (AI) | - Automated and objective scoring- High reproducibility and reduced inter-observer variability- Can identify complex patterns missed by the human eye | - Requires significant initial investment in scanning and software- Algorithms may need to be trained and validated for specific assays and tissues | - High accuracy (88% vs 75% for manual) and sensitivity (96% vs 78% for manual)[5][6]- High concordance (Intraclass Correlation Coefficient > 0.9)[7] |
| RNA In Situ Hybridization (RNA ISH) | - Detects PD-L1 mRNA, providing a measure of gene expression- Can be performed on FFPE tissues- Less susceptible to antibody-related issues | - mRNA levels may not always correlate with protein expression- Lower sensitivity compared to IHC in some studies | - Good agreement (Kappa values up to 0.85)[8][9] |
Concordance Among Gold Standard IHC Assays
It is crucial to recognize that even among the "gold standard" IHC assays, there is a degree of variability. Numerous studies have evaluated the concordance of the most commonly used FDA-approved assays.
| IHC Assay Comparison | Overall Percent Agreement (OPA) | Positive Percent Agreement (PPA) | Negative Percent Agreement (NPA) | Key Findings |
| 22C3 vs. 28-8 | 82.2% (at ≥1% cutoff) | - | - | Strong correlation and high concordance across multiple tumor types.[10][11] |
| 22C3 vs. SP263 | 92.2% | 86.4% | 95.4% | High concordance, suggesting potential interchangeability in some contexts.[12] |
| 28-8 vs. SP263 | High | - | - | Generally high concordance in tumor cell staining.[13][14] |
| SP142 vs. Other Assays (22C3, 28-8, SP263) | Lower (e.g., 62.6% vs. 22C3/28-8) | Lower | Higher | SP142 consistently shows lower sensitivity and stains fewer tumor cells compared to the other three main assays.[11][13][14] |
Experimental Protocols for Key Methods
Detailed methodologies are essential for the successful implementation and interpretation of these advanced techniques. Below are summarized protocols for several of the emerging methods.
Multiplex Immunofluorescence (mIHC/IF) Protocol Outline
-
Sample Preparation: Use 4-5 µm thick sections of FFPE tissue mounted on charged slides.
-
Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Blocking: Block endogenous peroxidases and non-specific antibody binding sites.
-
Primary Antibody Incubation: Apply the first primary antibody (e.g., anti-PD-L1) and incubate.
-
Secondary Antibody and Fluorophore Conjugation: Apply an HRP-conjugated secondary antibody, followed by a tyramide signal amplification (TSA) reagent conjugated to a specific fluorophore.
-
Antibody Stripping: Remove the primary and secondary antibodies through another round of HIER, leaving the fluorophore covalently bound to the tissue.
-
Repeat for Additional Markers: Repeat steps 4-7 for each subsequent primary antibody, using a different fluorophore for each.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount with a fluorescent mounting medium.
-
Image Acquisition and Analysis: Scan slides using a multispectral imaging system and analyze the data using specialized software to quantify cell populations and their spatial relationships.[15][16][17][18]
Quantitative Immunofluorescence (QIF) Protocol Outline
-
Sample Preparation and Pre-treatment: Follow steps 1-3 as in the mIHC/IF protocol.
-
Blocking: Block non-specific antibody binding sites using a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary antibody against PD-L1.
-
Secondary Antibody Incubation: Apply a secondary antibody conjugated to a fluorophore.
-
Counterstaining and Mounting: Counterstain with a nuclear stain and mount with an anti-fade mounting medium.
-
Image Acquisition: Capture images using a fluorescence microscope with standardized exposure times and settings.
-
Quantitative Analysis: Use image analysis software (e.g., AQUA®) to segment tissue compartments (e.g., tumor, stroma) and quantify the fluorescence intensity of PD-L1 staining within each compartment.[19][20][21]
Reverse Phase Protein Microarray (RPPA) Protocol Outline
-
Sample Collection and Lysis: Lyse cells or tissues in a suitable buffer to extract total protein. Determine the protein concentration of each lysate.
-
Serial Dilution: Serially dilute the protein lysates.
-
Microarray Printing: Print the diluted lysates onto nitrocellulose-coated slides using a robotic arrayer. Each slide can contain thousands of spots, representing different samples and dilutions.
-
Blocking: Block the slides to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate each slide with a specific primary antibody against PD-L1.
-
Secondary Antibody and Signal Amplification: Apply a labeled secondary antibody and a signal amplification system.
-
Signal Detection: Detect the signal using a chemiluminescent, fluorescent, or colorimetric method.
-
Image Acquisition and Data Analysis: Scan the arrays and use specialized software to quantify the signal intensity of each spot. Normalize the data to total protein content.[11][22][23][24][25]
RNA In Situ Hybridization (RNA ISH) Protocol Outline (using RNAScope™ as an example)
-
Sample Preparation: Use FFPE tissue sections (4-5 µm) on charged slides.
-
Pre-treatment: Deparaffinize, rehydrate, and perform target retrieval and protease digestion to unmask the target RNA.
-
Probe Hybridization: Hybridize the target-specific oligonucleotide probes to the PD-L1 mRNA.
-
Signal Amplification: Amplify the signal through a series of sequential hybridization steps with pre-amplifier, amplifier, and labeled probes.
-
Signal Detection: Use a chromogenic or fluorescent detection reagent to visualize the signal. Each individual RNA molecule appears as a distinct dot.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) and mount.
-
Scoring and Analysis: Manually or with image analysis software, count the number of dots per cell to quantify mRNA expression.[9][26][27]
Visualizing the Molecular Landscape
To better understand the biological context of PD-L1 detection and the experimental workflows, the following diagrams are provided.
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: General experimental workflow for PD-L1 detection in FFPE tissues.
Conclusion: Choosing the Right Tool for the Job
The landscape of PD-L1 detection is rapidly evolving. While IHC remains the clinical standard, the emergence of quantitative, multiplexed, and automated methods offers researchers powerful new tools to dissect the complexities of the tumor-immune interface. The choice of method will depend on the specific research question, available resources, and the desired level of quantification and throughput. For high-throughput screening of protein expression, RPPA may be ideal. To understand the spatial relationships between different immune cell subsets and tumor cells, mIHC/IF is unparalleled. For objective and reproducible scoring, digital pathology and AI hold immense promise. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to advance their immuno-oncology research and ultimately contribute to the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Artificial Intelligence-Assisted Score Analysis for Predicting the Expression of the Immunotherapy Biomarker PD-L1 in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. AI tool outperforms manual PD-L1 scoring in a study [dailyreporter.esmo.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory mechanisms of PD-1/PD-L1 in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. The Utilization of Artificial Intelligence to Produce Clinically Relevant Scores on PD-L1 Immunostained Non-Small Cell Lung Cancer Biopsies - Visiopharm · Pathology image analysis software [visiopharm.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Developing an enhanced 7-color multiplex IHC protocol to dissect immune infiltration in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PD-L1 Multiplex and Quantitative Image Analysis for Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiplexed Immunofluorescence Analysis and Quantification of Intratumoral PD-1+ Tim-3+ CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomol.com [biomol.com]
- 19. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 20. learn.cellsignal.com [learn.cellsignal.com]
- 21. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 22. Reverse phase protein lysate microarray - Wikipedia [en.wikipedia.org]
- 23. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 24. Preparation and use of reverse protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reverse Phase Protein Arrays: Mapping the path towards personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of PD-L1 mRNA and protein expression in non-small cell lung cancer, head and neck squamous cell carcinoma and urothelial carcinoma tissue specimens using RNAScope and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RNAscope in situ hybridization confirms mRNA integrity in formalin-fixed, paraffin-embedded cancer tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Inter-Assay Reproducibility for Membrane PD-L1 Quantification
The quantification of Programmed Death-Ligand 1 (PD-L1) expression on the membrane of tumor cells and immune cells is a critical biomarker for predicting response to immune checkpoint inhibitor therapies.[1][2] However, the availability of multiple immunohistochemistry (IHC) assays, each with its own antibody clone, staining platform, and scoring criteria, has raised concerns about inter-assay reproducibility and the potential for discordant results. This guide provides a comprehensive comparison of the leading PD-L1 IHC assays, focusing on their analytical concordance and the methodologies that underpin their use.
Overview of FDA-Approved PD-L1 IHC Assays
Several PD-L1 IHC assays have received approval from the U.S. Food and Drug Administration (FDA) as either companion or complementary diagnostics for specific immunotherapies.[3][4] The most widely studied and utilized assays include:
-
22C3 pharmDx (Dako/Agilent): Companion diagnostic for pembrolizumab.[3][5]
-
28-8 pharmDx (Dako/Agilent): Companion diagnostic for nivolumab.[5]
-
SP142 (Ventana/Roche): Companion diagnostic for atezolizumab.[5]
-
SP263 (Ventana/Roche): Companion diagnostic for durvalumab.[5]
-
73-10 (Dako/Agilent): Used in clinical trials for avelumab.[6]
Each assay utilizes a different monoclonal antibody clone that targets a specific epitope on the PD-L1 protein, which can be either the extracellular or intracellular domain. This fundamental difference can contribute to variations in staining patterns and intensity.[7]
Inter-Assay Concordance: A Mixed Picture
Numerous studies have evaluated the analytical concordance between these assays, yielding a general consensus on their interchangeability for tumor cell (TC) staining, but highlighting significant variability in immune cell (IC) scoring.
A systematic review and other comparative studies have consistently shown high concordance between the 22C3, 28-8, and SP263 assays when assessing PD-L1 expression on tumor cells.[6][8][9][10][11] In contrast, the SP142 assay tends to stain fewer tumor cells, leading to lower concordance with the other three assays.[6][8][9][10][11] The 73-10 assay has demonstrated higher sensitivity, staining more tumor cells than the other assays.[10]
The assessment of PD-L1 expression on immune cells shows poor concordance across all assays.[8][10][11] This variability is a significant challenge as some scoring algorithms, such as the Combined Positive Score (CPS) and Immune Cell (IC) score, rely on accurate assessment of immune cell staining.
Quantitative Data on Inter-Assay Reproducibility
The following tables summarize the quantitative findings from key studies on the inter-assay and inter-observer reproducibility of PD-L1 IHC assays.
Table 1: Inter-Assay Concordance for Tumor Cell (TC) Staining
| Comparison | Concordance Metric | Value | Tumor Type | Reference |
| 22C3 vs. 28-8 vs. SP263 | High Agreement | - | NSCLC | [9][10] |
| SP142 vs. others | Lower Concordance | - | NSCLC | [9][10] |
| 22C3 vs. SP263 | Overall Concordance | >90% | Lung Adenocarcinoma | [12] |
| 22C3 vs. SP263 vs. 28-8 | High Concordance | - | HNSCC, Urothelial Carcinoma | [8] |
| SP142 vs. SP263/22C3 (IC ≥1%) | Analytical Concordance | 69.2% / 68.7% | TNBC | [13] |
NSCLC: Non-Small Cell Lung Cancer, HNSCC: Head and Neck Squamous Cell Carcinoma, TNBC: Triple-Negative Breast Cancer
Table 2: Inter-Observer and Intra-Observer Reproducibility
| Assay | Reproducibility Type | Metric | Value | Cut-off | Reference |
| 22C3 | Inter-Observer | κ coefficient | 0.633 | ≥1% | [3] |
| 22C3 | Inter-Observer | κ coefficient | 0.834 | ≥50% | [3] |
| 22C3 | Inter-Observer | Intraclass Correlation Coefficient (ICC) | 0.902 | TPS | [3] |
| 22C3 | Intra-Observer | Overall Percent Agreement (OPA) | 89.7% | 1% | [1][14] |
| 22C3 | Intra-Observer | Overall Percent Agreement (OPA) | 91.3% | 50% | [1][14] |
| All Assays | Inter-Observer (TC Scoring) | Intraclass Correlation Coefficient (ICC) | 0.86 - 0.93 | - | [10] |
| All Assays | Inter-Observer (IC Scoring) | Intraclass Correlation Coefficient (ICC) | 0.18 - 0.19 | - | [10] |
TPS: Tumor Proportion Score
Experimental Protocols and Workflows
The accurate and reproducible quantification of membrane PD-L1 is highly dependent on standardized and validated experimental protocols. While specific protocols are proprietary to the assay manufacturers, the general workflow for PD-L1 immunohistochemistry is consistent.
General PD-L1 Immunohistochemistry Workflow
References
- 1. Reproducibility of PD-L1 assessment in non-small cell lung cancer—know your limits but never stop trying to exceed them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Immune Checkpoint Inhibition Biomarkers [jax.org]
- 3. Interobserver Reproducibility of PD-L1 Biomarker in Non-small Cell Lung Cancer: A Multi-Institutional Study by 27 Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-L1 Testing | Choose the Right Test [arupconsult.com]
- 5. The reproducibility of PD-L1 scoring in lung cancer: can the pathologists do better? - Troncone - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. ilcn.org [ilcn.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Comparability of PD-L1 immunohistochemistry assays for non-small-cell lung cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. scientificarchives.com [scientificarchives.com]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
comparing membrane PD-L1 expression levels across different tumor types
Unveiling PD-L1 Expression: A Comparative Guide Across Tumor Types
Programmed death-ligand 1 (PD-L1) has emerged as a critical biomarker in oncology, playing a pivotal role in tumor immune evasion. Its expression on tumor cells can suppress the host immune response by interacting with the PD-1 receptor on activated T cells.[1][2][3] This guide provides a comparative overview of membrane PD-L1 expression levels across various tumor types, details the experimental protocols for its detection, and visualizes the associated pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this key biomarker.
Comparative Analysis of PD-L1 Expression
The expression of PD-L1 varies significantly among different types of cancer.[4][5][6] This heterogeneity is a key consideration in the development and application of PD-1/PD-L1 checkpoint inhibitor therapies. The following table summarizes the prevalence of PD-L1 expression across several solid tumor types, as determined by immunohistochemistry (IHC). It is important to note that the definition of PD-L1 positivity often varies between studies, including different cutoff values for the percentage of tumor cells (TC) staining positive.
| Tumor Type | Percentage of PD-L1 Positive Samples | Cutoff for Positivity (% of Tumor Cells) | Reference(s) |
| Melanoma | 45% - 100% | >5% or >10% | [7] |
| 50.5% (TC < 1%), 35.7% (1% ≤ TC < 50%), 13.8% (TC ≥ 50%) | TC < 1%, 1% ≤ TC < 50%, TC ≥ 50% | [5] | |
| Non-Small Cell Lung Cancer (NSCLC) | 21.0% (strong positive), 45.8% (weak positive) | >50% (strong), 1-49% (weak) | [8] |
| 55.9% (TC < 1%), 34.0% (1% ≤ TC < 50%), 10.1% (TC ≥ 50%) | TC < 1%, 1% ≤ TC < 50%, TC ≥ 50% | [5] | |
| Renal Cell Carcinoma (RCC) | 14% - 100% | Varies | [7] |
| Bladder Cancer | 14% - 100% | Varies | [7] |
| Gastric Cancer | 77.7% (TC < 1%), 20.2% (1% ≤ TC < 50%), 2.1% (TC ≥ 50%) | TC < 1%, 1% ≤ TC < 50%, TC ≥ 50% | [5] |
| Colorectal Cancer | 12% - 53% | Varies | [7] |
| 81.5% (TC < 1%), 18.5% (1% ≤ TC < 50%), 0% (TC ≥ 50%) | TC < 1%, 1% ≤ TC < 50%, TC ≥ 50% | [5] | |
| Liver Cancer | 67.7% (TC < 1%), 30.8% (1% ≤ TC < 50%), 1.5% (TC ≥ 50%) | TC < 1%, 1% ≤ TC < 50%, TC ≥ 50% | [5] |
| Bile Duct Cancer | 65.7% (TC < 1%), 28.6% (1% ≤ TC < 50%), 5.7% (TC ≥ 50%) | TC < 1%, 1% ≤ TC < 50%, TC ≥ 50% | [5] |
| Pancreatic Cancer | 64.6% (TC < 1%), 31.2% (1% ≤ TC < 50%), 4.2% (TC ≥ 50%) | TC < 1%, 1% ≤ TC < 50%, TC ≥ 50% | [5] |
| Glioma | 30.3% (TC < 1%), 63.1% (1% ≤ TC < 50%), 6.6% (TC ≥ 50%) | TC < 1%, 1% ≤ TC < 50%, TC ≥ 50% | [5] |
Studies have shown that PD-L1 expression is generally higher in NSCLC compared to renal cell carcinoma and melanoma.[4][6][9] However, the response rates to PD-1 inhibitors in melanoma are higher, suggesting that PD-L1 expression on tumor cells is not the sole determinant of treatment efficacy and that expression on immune-infiltrating cells also plays a crucial role.[4]
Experimental Protocols
The accurate detection of membrane PD-L1 expression is paramount for both research and clinical applications. Immunohistochemistry (IHC) and flow cytometry are the two most common methods employed.
Immunohistochemistry (IHC) Protocol for PD-L1 (Clone 28-8)
IHC is a widely used technique to visualize the distribution and localization of PD-L1 within the tumor microenvironment. The following is a general protocol, and it's important to note that specific staining platforms and antibody clones may require optimization.[10] Several antibody clones are used in clinical practice, including 22C3, 28-8, SP142, and SP263, with studies showing high concordance between the 22C3, 28-8, and SP263 assays.[11][12]
1. Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on charged slides.
-
Slides are baked to ensure tissue adherence.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue by sequential immersion in graded ethanol (B145695) solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath. This step is crucial for unmasking the antigen epitopes.
4. Staining:
-
Use an automated staining platform (e.g., Dako Autostainer Link 48) or perform manually.[10]
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate with the primary antibody (e.g., anti-PD-L1 clone 28-8).
-
Apply a polymer-based detection system.
-
Add the chromogen (e.g., DAB) to visualize the antibody-antigen complex.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
5. Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
6. Interpretation:
-
PD-L1 expression is typically evaluated based on the percentage of tumor cells with positive membrane staining at any intensity. The scoring may also consider immune cell staining, depending on the specific assay and tumor type.
Flow Cytometry Protocol for PD-L1
Flow cytometry provides a quantitative assessment of PD-L1 expression on single cells and can distinguish between expression on tumor cells and various immune cell subsets.[1]
1. Single-Cell Suspension Preparation:
-
Fresh tumor biopsies are mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.[1]
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Wash the cells with a suitable buffer (e.g., PBS with BSA and sodium azide).
2. Cell Staining:
-
If necessary, lyse red blood cells using a lysis buffer.
-
Block Fc receptors to prevent non-specific antibody binding.[13]
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different cell populations (e.g., CD45 for immune cells, EpCAM/CD326 for epithelial tumor cells) and an anti-PD-L1 antibody (e.g., clone 28-8).[13][14] An isotype control should be used to determine background fluorescence.[13]
-
Incubate on ice in the dark.
-
Wash the cells to remove unbound antibodies.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell populations of interest (e.g., tumor cells, T cells, myeloid cells) to quantify the percentage of PD-L1 positive cells and the mean fluorescence intensity (MFI) within each population.[14]
Visualizations
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T cells and PD-L1 on tumor cells is a key mechanism of immune suppression within the tumor microenvironment.
Caption: Simplified PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Experimental Workflow for PD-L1 Assessment
The following diagram illustrates the general workflow for assessing membrane PD-L1 expression in tumor samples using either IHC or flow cytometry.
Caption: General experimental workflow for PD-L1 expression analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. PD-L1 expression in human cancers and its association with clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-L1 Over-Expression Varies in Different Subtypes of Lung Cancer: Will This Affect Future Therapies? [scholarworks.indianapolis.iu.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. clinicsinoncology.com [clinicsinoncology.com]
- 9. PD-L1 Studies Across Tumor Types, its Differential Expression and Predictive Value in Patients Treated with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparability of PD‐L1 immunohistochemistry assays for non‐small‐cell lung cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating In Silico Models of the PD-1/Membrane PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade the immune system.[1] In silico models are invaluable tools for studying this interaction and for the discovery of novel immunotherapies. However, the predictive power of these computational models is only as reliable as their experimental validation. This guide provides a comparative overview of key experimental methods for validating in silico models of the PD-1/PD-L1 interaction, complete with supporting data and detailed protocols.
Comparing In Silico Modeling Approaches
Various computational methods are employed to model the PD-1/PD-L1 interaction, each with its own strengths. Molecular docking, for instance, is used to predict the binding modes of small molecules or peptides to the protein interface.[2] Studies have utilized methods like the Glide docking protocol to identify key residues, such as Tyr56 and Asp122 on PD-L1, that are crucial for ligand binding.[2] Another approach involves using software like RosettaDesign to generate and evaluate thousands of antibody variants against specific binding sites on PD-1 and PD-L1.[3] More recent deep learning approaches are also being developed to improve the accuracy of protein-protein interaction predictions from sequence information alone.[4]
The validation of these in silico models is a crucial step to ensure their accuracy and relevance. This typically involves a workflow where computational predictions are followed by experimental verification of the interaction.[5]
Experimental Validation Methods: A Comparative Analysis
A variety of experimental techniques can be used to validate the predictions of in silico models. The choice of method often depends on the specific information required, such as binding affinity, kinetics, or cellular activity.
Quantitative Data Comparison
The following tables summarize key quantitative data from different experimental validation methods for the PD-1/PD-L1 interaction.
Table 1: Binding Affinity and Kinetics Data (Surface Plasmon Resonance - SPR)
| Interacting Molecules | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) | Reference |
| PD-L1 binding to immobilized PD-1 | 8.852 x 10⁴ | 0.01146 | 1.295 x 10⁻⁷ | [6] |
Table 2: Inhibition Data for Small Molecules (SPR)
| Compound | IC50 (nM) | Reference |
| BMS-1166 | 85.4 | [6] |
| BMS-202 | 654.4 | [6] |
Table 3: Antibody Potency Data (Cell-Based Luciferase Reporter Assay)
| Antibody | EC50 (µg/mL) | Reference |
| Nivolumab | 0.28 | [7] |
| Pembrolizumab | 0.11 | [7] |
Table 4: ELISA Kit Performance
| Parameter | Value | Reference |
| Analytical Sensitivity | <0.6 pg/mL | [6] |
| Assay Range | 4.69-300 pg/mL | [6] |
| Inter-assay CV | 3.4% | [6] |
| Intra-assay CV | 2.1% | [6] |
Signaling Pathway and Experimental Workflows
To understand the context of these validation methods, it is essential to visualize the underlying biological pathway and the experimental procedures.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on a tumor cell to PD-1 on an activated T cell initiates a signaling cascade that suppresses the T cell's anti-tumor activity.[1] This inhibitory signal is a key mechanism of immune evasion by cancer.
Caption: PD-1/PD-L1 interaction leads to T cell inhibition.
Experimental Workflow: In Silico Model Validation
The process of validating an in silico model typically follows a structured workflow, moving from computational prediction to experimental confirmation.
Caption: A typical workflow for validating in silico models.
Experimental Workflow: Cell-Based Luciferase Reporter Assay
This workflow details the steps involved in a common cell-based assay to measure the blocking activity of a test article.
Caption: Workflow for a PD-1/PD-L1 blockade bioassay.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of protein-protein interactions.
Methodology:
-
Immobilization: Recombinant human PD-1 protein is immobilized on a sensor chip surface using amine coupling.
-
Analyte Injection: A series of concentrations of recombinant human PD-L1 are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of PD-L1 to the immobilized PD-1 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Inhibitor Screening: To test potential inhibitors, the inhibitor is pre-incubated with PD-L1 before injection over the PD-1 surface, or co-injected with PD-L1. The reduction in the binding signal is used to calculate the inhibitor's IC50 value.[6]
Cell-Based Luciferase Reporter Assay for Functional Blocking
This assay measures the ability of a test compound to block the inhibitory signal of the PD-1/PD-L1 interaction in a cellular context.[8]
Methodology:
-
Cell Lines: Two engineered cell lines are used:
-
PD-L1 aAPC/CHO-K1 cells: CHO-K1 cells expressing human PD-L1 and a T-cell receptor (TCR) activator.
-
PD-1 Effector Cells: Jurkat T cells expressing human PD-1 and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[8]
-
-
Assay Principle: When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. If a blocking antibody or small molecule is added, this inhibition is released, leading to TCR activation and a quantifiable increase in luminescence.[8]
-
Protocol: a. Seed the PD-L1 aAPC/CHO-K1 cells in a 96-well plate. b. Prepare serial dilutions of the test inhibitor (e.g., antibody or small molecule). c. Add the diluted inhibitor to the wells. d. Add the PD-1 Effector Cells to the wells. e. Incubate the plate for 6 hours at 37°C. f. Add a luciferase detection reagent. g. Measure the luminescence using a luminometer.[9]
-
Data Analysis: The luminescence signal is proportional to the blocking activity of the inhibitor. An EC50 value can be calculated by plotting the luminescence signal against the inhibitor concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Interaction Blockade
ELISA can be adapted to screen for inhibitors of the PD-1/PD-L1 interaction.
Methodology:
-
Coating: A 96-well plate is coated with recombinant human PD-1 protein.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk).
-
Incubation with Inhibitor and Ligand: Biotinylated recombinant human PD-L1 is pre-incubated with various concentrations of the test inhibitor. This mixture is then added to the PD-1 coated wells.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PD-L1.
-
Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added, and the color development is proportional to the amount of PD-L1 bound to PD-1.
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm.[10]
-
Data Analysis: A decrease in absorbance indicates that the test inhibitor is blocking the PD-1/PD-L1 interaction. An IC50 value can be determined from the dose-response curve.
Conclusion
The validation of in silico models of the PD-1/PD-L1 interaction is a critical step in the development of novel cancer immunotherapies. By employing a combination of robust experimental techniques such as Surface Plasmon Resonance, cell-based assays, and ELISA, researchers can confidently assess the accuracy of their computational predictions. This integrated approach of computational modeling and experimental validation accelerates the discovery and development of next-generation immune checkpoint inhibitors.
References
- 1. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An in silico investigation on the binding site preference of PD-1 and PD-L1 for designing antibodies for targeted cancer therapy | PLOS One [journals.plos.org]
- 4. Improved in Silico Identification of Protein‐Protein Interactions Using Deep Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human PD-L1 ELISA Kit (BMS2327) - Invitrogen [thermofisher.com]
- 7. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 8. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. ibl-america.com [ibl-america.com]
Unmasking the Sugar Code: A Comparative Guide to the Functional Consequences of PD-L1 Glycosylation
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of the PD-1/PD-L1 axis is paramount for advancing cancer immunotherapy. Post-translational modifications, particularly N-linked glycosylation, of the Programmed Death-Ligand 1 (PD-L1) have emerged as a critical layer of regulation, profoundly impacting its stability, interaction with its receptor PD-1, and the efficacy of immune checkpoint inhibitors. This guide provides an objective comparison of the functional consequences of different glycosylation patterns on membrane PD-L1, supported by experimental data and detailed methodologies.
The Impact of Glycosylation on PD-L1 Function: A Quantitative Overview
N-linked glycosylation of PD-L1 occurs at four potential sites in its extracellular domain: N35, N192, N200, and N219. The presence and nature of glycans at these sites have significant functional repercussions. The following tables summarize the quantitative data from various studies, comparing wild-type (glycosylated) PD-L1 with its non-glycosylated or mutated counterparts.
| Glycosylation Status | Protein Half-life (approx.) | Method | Reference |
| Wild-Type (Glycosylated) | ~12 hours | Cycloheximide Chase Assay & Western Blot | [1][2] |
| Non-glycosylated (4NQ mutant) | ~4 hours | Cycloheximide Chase Assay & Western Blot | [2] |
| N192Q/N200Q/N219Q (partially deglycosylated) | Reduced stability compared to WT | Cycloheximide Chase Assay & Western Blot | [2] |
| N35Q | Similar to Wild-Type | Cycloheximide Chase Assay & Western Blot | [2] |
Table 1: Comparison of PD-L1 Protein Stability. The data indicates that glycosylation, primarily at sites N192, N200, and N219, significantly enhances the stability of the PD-L1 protein, protecting it from proteasomal degradation.[1][2]
| Interacting Proteins | Glycosylated PD-L1 (WT) | Non-glycosylated PD-L1 | Method | Reference |
| PD-1 | Binding potentiated | Binding reduced | Surface Plasmon Resonance (SPR), Flow Cytometry | [3] |
| Durvalumab (anti-PD-L1) | KD = 0.2 nM | KD = 0.4 nM | Surface Plasmon Resonance (SPR) | [3] |
| Atezolizumab (anti-PD-L1) | Binding affected by glycosylation | Binding affinity may differ | Surface Plasmon Resonance (SPR) | [3] |
| Avelumab (anti-PD-L1) | Binding affected by glycosylation | Binding affinity may differ | Surface Plasmon Resonance (SPR) | [3] |
Table 2: Comparison of PD-L1 Binding Affinities. Glycosylation of PD-L1 can modulate its interaction with both its natural ligand PD-1 and therapeutic antibodies. While it appears to enhance the interaction with PD-1, the effect on antibody binding can vary depending on the specific antibody and the glycosylation pattern.[3]
| Antibody | Target | Glycosylation Status | IC50 (approx.) | Method | Reference |
| Anti-PD-L1 mAbs | PD-L1 | High Glycosylation | Higher IC50 (less effective) | Cell-based blocking assays | [4] |
| Anti-PD-L1 mAbs | PD-L1 | Low/No Glycosylation (Nx4 mutant) | Lower IC50 (more effective) | Cell-based blocking assays | [4] |
| Anti-PD-1 mAbs | PD-1 | PD-L1 N35A mutant | Less effective blocking | Cell-based blocking assays | [4] |
| Anti-PD-1 mAbs | PD-1 | PD-L1 Nx4 mutant | More effective blocking | Cell-based blocking assays | [4] |
Table 3: Efficacy of Immune Checkpoint Inhibitors. The glycosylation status of PD-L1 can significantly impact the efficacy of immune checkpoint blockade.[4] In general, the absence of glycosylation on PD-L1 appears to enhance the blocking activity of anti-PD-L1 antibodies.[4] Conversely, specific glycosylation patterns, such as the N35A mutation, can impair the blocking ability of anti-PD-1 antibodies.[4]
Visualizing the Molecular Landscape
The following diagrams illustrate key concepts and experimental workflows related to the study of PD-L1 glycosylation.
Figure 1: PD-L1 Glycosylation and Immune Suppression.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycosylation and stabilization of programmed death ligand-1 suppresses T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-L1 glycosylation and its impact on binding to clinical antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-glycosylation of PD-L1 modulates the efficacy of immune checkpoint blockades targeting PD-L1 and PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Membrane-Bound vs. Soluble PD-L1 as Cancer Biomarkers
A comprehensive guide for researchers and drug development professionals on the performance, detection, and signaling pathways of membrane-bound and soluble PD-L1, supported by experimental data and detailed methodologies.
Introduction
Programmed death-ligand 1 (PD-L1), an immune checkpoint protein, plays a crucial role in tumor immune evasion. Its interaction with the PD-1 receptor on activated T cells suppresses antitumor immunity.[1] Consequently, PD-L1 has emerged as a key biomarker for predicting response to immune checkpoint inhibitor (ICI) therapies. PD-L1 exists in two primary forms: membrane-bound (mPD-L1) and soluble (sPD-L1).[1] While mPD-L1 is expressed on the surface of tumor and immune cells, sPD-L1 is found circulating in the blood.[2][3] Both forms have been investigated for their prognostic and predictive value in cancer, yet their clinical utility and biological functions present distinct characteristics. This guide provides a detailed comparison of mPD-L1 and sPD-L1 as biomarkers, supported by quantitative data, experimental protocols, and pathway visualizations.
Comparison of Prognostic and Predictive Value
The clinical significance of mPD-L1 and sPD-L1 as biomarkers has been extensively studied across various cancer types, often with conflicting results. Generally, high expression of both markers is associated with a poorer prognosis. However, their predictive value for ICI therapy differs, with mPD-L1 being the more established biomarker.
Quantitative Data Summary
The following tables summarize the prognostic and predictive performance of mPD-L1 and sPD-L1 from various studies.
Table 1: Prognostic Value of mPD-L1 and sPD-L1
| Cancer Type | Biomarker | N | Endpoint | Hazard Ratio (95% CI) | P-value | Reference |
| Various Cancers (Meta-analysis) | sPD-L1 | 3,780 | Overall Survival (OS) | 1.85 (1.59–2.15) | <0.001 | [1] |
| Various Cancers (Meta-analysis) | sPD-L1 | 3,780 | Progression-Free Survival (PFS) | 2.40 (1.55–3.72) | <0.001 | [1] |
| Various Cancers (Meta-analysis) | sPD-L1 | 3,780 | Disease-Free Survival (DFS) | 2.92 (2.02–4.29) | <0.001 | [1] |
| Advanced NSCLC | sPD-L1 | - | Overall Survival (OS) | - | <0.001 | [2] |
| Glioma (Radiotherapy) | sPD-L1 | - | PFS & OS | - | - | [4] |
| Malignant Melanoma | sPD-L1 | - | Disease Progression | - | - | [4] |
| Multiple Myeloma | sPD-L1 | - | Shorter Survival | - | - | [5] |
| Diffuse Large B-cell Lymphoma | sPD-L1 | - | Shorter Survival | - | - | [5] |
Table 2: Predictive Value of mPD-L1 and sPD-L1 for Immunotherapy Response
| Cancer Type | Biomarker | N | Endpoint | Finding | Reference |
| Biliary Tract Cancer (Meta-analysis) | mPD-L1 (+) vs (-) | - | PFS | HR: 0.54 (0.41-0.71) | [6] |
| Biliary Tract Cancer (Meta-analysis) | mPD-L1 (+) vs (-) | - | OS | HR: 0.58 (0.47-0.72) | [6] |
| Solid Tumors (Meta-analysis) | sPD-L1 (low vs high) | 1,076 | OS & PFS | Low sPD-L1 associated with better survival | [7] |
| NSCLC (Erlotinib) | sPD-1 | - | PFS & OS | Elevated sPD-1 during treatment correlated with prolonged survival | [4] |
| Proficient Mismatch Repair Colorectal Cancer | sPD-L1 | - | Response to Immunotherapy | Increase in sPD-L1 associated with progressive disease | [8] |
Signaling Pathways and Biological Function
The biological activities of mPD-L1 and sPD-L1, while related, have distinct implications for the tumor microenvironment.
Membrane-Bound PD-L1 (mPD-L1) Signaling
Membrane-bound PD-L1 on tumor cells interacts with the PD-1 receptor on activated T cells. This engagement triggers a signaling cascade within the T cell that inhibits T-cell receptor (TCR) signaling, leading to T cell anergy, exhaustion, and apoptosis.[2][4] This immunosuppressive signal allows tumor cells to evade immune destruction. The binding of PD-L1 to PD-1 recruits the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream effectors of the TCR and CD28 signaling pathways, such as PI3K and ZAP70.[4][9]
Caption: Signaling pathway of membrane-bound PD-L1 (mPD-L1) leading to T cell inhibition.
Soluble PD-L1 (sPD-L1) Function
Soluble PD-L1 can be generated through two primary mechanisms: alternative splicing of the PD-L1 mRNA or proteolytic cleavage of mPD-L1 from the cell surface by matrix metalloproteinases (MMPs).[3][10] The biological function of sPD-L1 is more complex and appears to be context-dependent. Some studies suggest that sPD-L1 can bind to PD-1 on T cells, similarly to mPD-L1, and exert an immunosuppressive effect.[4] Conversely, other evidence indicates that sPD-L1 may act as a decoy, binding to and blocking the interaction between mPD-L1 and PD-1, thereby potentially enhancing anti-tumor immunity.[11] Furthermore, sPD-L1 has been shown to induce apoptosis in T lymphocytes.[2]
Caption: Generation and multifaceted functions of soluble PD-L1 (sPD-L1).
Experimental Methodologies
The detection and quantification of mPD-L1 and sPD-L1 require distinct experimental approaches.
Detection of Membrane-Bound PD-L1 (mPD-L1)
Immunohistochemistry (IHC) is the gold standard for detecting mPD-L1 expression in tumor tissues.[12][13]
Experimental Protocol: Immunohistochemistry (IHC) for mPD-L1
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PD-L1 (e.g., clones 22C3, 28-8, SP142, SP263) overnight at 4°C.[12][14]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antigen-antibody complex.
-
Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Scoring: PD-L1 expression is typically scored based on the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining, or the Combined Positive Score (CPS), which considers both tumor and immune cells.[13][15]
Flow Cytometry can also be used for a more quantitative assessment of mPD-L1 on single-cell suspensions from fresh tumor tissue or fine-needle aspirates.[16]
Detection of Soluble PD-L1 (sPD-L1)
Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying sPD-L1 levels in blood plasma or serum.[12][13]
Experimental Protocol: ELISA for sPD-L1
-
Sample Collection and Preparation: Collect whole blood in EDTA or serum separator tubes. Centrifuge to separate plasma or serum and store at -80°C.
-
Coating: A 96-well microplate is coated with a capture antibody specific for human PD-L1.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Diluted plasma/serum samples and a serial dilution of a known concentration of recombinant human sPD-L1 (for the standard curve) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for PD-L1 is added.
-
Enzyme Conjugate and Substrate Addition: Streptavidin-HRP is added, followed by a TMB substrate solution.
-
Measurement: The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader. The concentration of sPD-L1 in the samples is determined by interpolating from the standard curve.
Caption: Experimental workflows for the detection of mPD-L1 and sPD-L1.
Conclusion
Both membrane-bound and soluble PD-L1 hold promise as biomarkers in oncology. Membrane-bound PD-L1, assessed by IHC, is the current standard for predicting response to immunotherapy in several cancer types.[17][18] Its direct role in T cell inhibition within the tumor microenvironment provides a strong biological rationale for its use.[19] Soluble PD-L1, measured by ELISA, offers a non-invasive and dynamic alternative that may reflect the overall systemic tumor burden and immune status.[1][8] However, its clinical utility is still under investigation due to its complex biological functions and the lack of standardized assays. Future research should focus on validating sPD-L1 as a prognostic and predictive biomarker, potentially in combination with mPD-L1 and other immune markers, to refine patient selection for immunotherapy and monitor treatment response.
References
- 1. The Prognostic Value of Circulating Soluble Programmed Death Ligand-1 in Cancers: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble PD-1 and PD-L1: predictive and prognostic significance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biological Characteristics and Clinical Significance of Soluble PD-1/PD-L1 and Exosomal PD-L1 in Cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The predictive value of PD-L1 expression in response to anti-PD-1/PD-L1 therapy for biliary tract cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Soluble PD-L1: a potential dynamic predictive biomarker for immunotherapy in patients with proficient mismatch repair colorectal cancer | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Soluble PD-L1: From Immune Evasion to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Recent Advancement of PD-L1 Detection Technologies and Clinical Applications in the Era of Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soluble PD-L1: From Immune Evasion to Cancer Therapy | MDPI [mdpi.com]
- 16. Quantification of PD-L1 and PD-1 expression on tumor and immune cells in non-small cell lung cancer (NSCLC) using non-enzymatic tissue dissociation and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PD-L1 expression is a predictive biomarker for CIK cell-based immunotherapy in postoperative patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Predictive value of PD-L1 and TMB for short-term efficacy prognosis in non-small cell lung cancer and construction of prediction models [frontiersin.org]
- 19. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PD-L1 IHC Scoring Systems: TPS vs. CPS in Immuno-Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the concordance and application of Tumor Proportion Score (TPS) and Combined Positive Score (CPS) in assessing Programmed Death-Ligand 1 (PD-L1) expression. This guide provides a detailed comparison of these two scoring systems, supported by experimental data, to aid in the selection of appropriate methodologies for clinical research and therapeutic development.
The expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells is a critical biomarker for predicting response to immune checkpoint inhibitor therapies. Two of the most widely used scoring systems for evaluating PD-L1 expression by immunohistochemistry (IHC) are the Tumor Proportion Score (TPS) and the Combined Positive Score (CPS). Understanding the nuances, concordance, and interchangeability of these scoring systems is paramount for accurate patient stratification and the development of effective cancer immunotherapies.
Defining the Scores: A Tale of Two Methodologies
The fundamental difference between TPS and CPS lies in the cell populations considered for scoring.[1][2]
-
Tumor Proportion Score (TPS): This metric quantifies the percentage of viable tumor cells showing at least partial membrane staining for PD-L1. The formula is: TPS = (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100 [1][2]
-
Combined Positive Score (CPS): This scoring system provides a broader assessment of the tumor microenvironment by including PD-L1 expression on both tumor cells and tumor-infiltrating immune cells (lymphocytes and macrophages). The formula is: CPS = (Number of PD-L1 positive tumor cells + PD-L1 positive lymphocytes and macrophages / Total number of viable tumor cells) x 100 [1][2]
Concordance Between TPS and CPS: A Data-Driven Analysis
Numerous studies have investigated the concordance between TPS and CPS across different cancer types and using various PD-L1 IHC assays. The level of agreement is typically assessed using statistical measures such as Cohen's kappa (κ) coefficient, overall percent agreement (OPA), positive percent agreement (PPA), and negative percent agreement (NPA).
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, TPS has been the traditional scoring method. However, studies have shown a high correlation between TPS and CPS.
| Study & Assay | Comparison | Kappa (κ) | OPA | PPA | NPA |
| De Marchi et al. (22C3 pharmDx)[3][4] | Inter-observer (TPS) | 0.94 | - | - | - |
| De Marchi et al. (22C3 pharmDx)[3][4] | Inter-observer (CPS) | 0.93 | - | - | - |
| De Marchi et al. (22C3 pharmDx)[3][4] | Intra-observer (TPS vs. CPS) | 0.85 | - | - | - |
| Kim et al. (22C3 vs. SP263)[5] | Inter-assay (TPS) | - | 81.6% | - | - |
| Gadgeel et al. (SP142 vs. 22C3)[6][7] | Inter-assay (TPS) | - | - | - | - |
A study by De Marchi et al. in NSCLC patients treated with anti-PD-1/PD-L1 therapy demonstrated a high intra-observer agreement between TPS and CPS (κ = 0.85) and high inter-observer agreement for both scores (κ = 0.94 for TPS and κ = 0.93 for CPS), suggesting that CPS could be a reliable alternative to TPS in this setting.[3][4] A retrospective study on advanced NSCLC found that CPS may be a better predictor of overall survival than TPS.[2]
Triple-Negative Breast Cancer (TNBC)
In TNBC, where the tumor microenvironment is often densely infiltrated by immune cells, CPS is a commonly used scoring metric.
| Study & Assay | Comparison | Kappa (κ) | OPA | PPA | NPA |
| Stovgaard et al. (22C3 vs. 28-8)[8][9] | Inter-assay (CPS ≥1) | 0.68-0.74 | - | - | - |
| Stovgaard et al. (22C3 vs. SP142)[8][9] | Inter-assay (CPS ≥1) | 0.61-0.67 | - | - | - |
| Stovgaard et al. (Inter-reader)[8][9] | 22C3 (CPS ≥1) | 0.68-0.74 | - | - | - |
| Stovgaard et al. (Inter-reader)[8][9] | 22C3 (TPS ≥1%) | 0.53-0.72 | - | - | - |
| Rugo et al. (SP142 vs. 22C3)[10] | Inter-assay (IC≥1% vs. CPS≥1) | - | 64% | - | - |
| Rugo et al. (SP142 vs. SP263)[10] | Inter-assay (IC≥1%) | - | 69% | - | - |
A study by Stovgaard et al. comparing four PD-L1 assays in TNBC found good inter-assay agreement between the 22C3 and 28-8 assays for CPS at a cutoff of ≥1 (κ = 0.68–0.74).[8][9] Inter-reader agreement for CPS (≥1) with the 22C3 assay was also good to excellent (κ = 0.68–0.74).[8][9] However, a post-hoc analysis of the IMpassion130 trial by Rugo et al. showed subpar overall percentage agreement between the SP142 assay (scoring immune cells) and the 22C3 (CPS) and SP263 assays, suggesting a lack of interchangeability in this context.[10]
Gastric and Esophageal Cancer
For gastric, gastroesophageal junction (GEJ), and esophageal squamous cell carcinoma (ESCC), CPS is the established scoring metric for several immunotherapies.
| Study & Assay | Comparison | Kappa (κ) | OPA | PPA | NPA |
| Kim et al. (22C3 vs. SP263)[11] | Inter-assay (CPS ≥1) | - | 94.7% | - | - |
| Kim et al. (22C3 vs. SP263)[11] | Inter-assay (CPS ≥10) | - | 99.2% | - | - |
| Ahn et al. (SP263 TAP vs. 28-8 CPS)[12] | Inter-assay (≥5%) | - | 95% | 96% | 95% |
| Wang et al. (4 assays vs. 22C3)[13][14] | Inter-assay (CPS ≥10) | >0.7 | >87.2% | - | - |
High concordance has been observed between different assays in these cancer types. A study by Kim et al. in gastric cancer showed a high OPA between the 22C3 and SP263 assays for both CPS ≥1 (94.7%) and CPS ≥10 (99.2%) cutoffs.[11] Similarly, a study in upper gastrointestinal adenocarcinomas found a high overall correlation between the SP263 and 28-8 assays when comparing different scoring algorithms.[12]
Experimental Protocols: A Step-by-Step Overview
Accurate and reproducible PD-L1 IHC staining is fundamental for reliable TPS and CPS scoring. The following provides a generalized experimental workflow, with the understanding that specific protocols may vary based on the antibody clone and staining platform used.
PD-L1 Immunohistochemistry Staining Workflow
Caption: Generalized workflow for PD-L1 IHC staining.
Key Methodological Considerations:
-
Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tissue is the standard sample type. Fixation time and conditions are critical for preserving antigenicity.
-
Antibody Clones: Different antibody clones (e.g., 22C3, 28-8, SP263, SP142) have been developed as companion or complementary diagnostics for specific immune checkpoint inhibitors. These clones may exhibit different staining patterns and sensitivities.
-
Staining Platforms: Automated staining platforms such as the Dako Autostainer Link 48 and Ventana BenchMark ULTRA are commonly used to ensure standardized and reproducible results.
-
Controls: Appropriate positive and negative controls must be included in each staining run to validate the assay performance.
Logic of TPS and CPS Scoring: A Visual Representation
The decision-making process for calculating TPS and CPS involves identifying specific cell types and evaluating their PD-L1 staining status.
Caption: Logical flow for calculating TPS and CPS.
Conclusion: Navigating the Choice Between TPS and CPS
The choice between TPS and CPS is largely dictated by the cancer type, the specific immune checkpoint inhibitor being considered, and the corresponding regulatory approvals for the PD-L1 IHC assay. While high concordance has been demonstrated between the two scoring systems in some contexts, particularly in NSCLC, significant discrepancies can exist, as highlighted in TNBC with certain assays.
For researchers and drug developers, it is crucial to:
-
Adhere to the approved scoring guidelines for the specific PD-L1 IHC assay and therapeutic agent under investigation.
-
Recognize the potential for discordance between different assays and scoring systems, which can impact patient selection and clinical trial outcomes.
-
Ensure rigorous training and proficiency testing for pathologists to minimize inter-observer variability in scoring.
By understanding the data-backed nuances of TPS and CPS, the scientific community can continue to refine the use of PD-L1 as a predictive biomarker, ultimately leading to more personalized and effective cancer immunotherapy strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Predictive Value of Combined Positive Score and Tumor Proportion Score for Immunotherapy Response in Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-L1 expression by Tumor Proportion Score (TPS) and Combined Positive Score (CPS) are similar in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD-L1 expression by Tumor Proportion Score (TPS) and Combined Positive Score (CPS) are similar in non-small cell lung cancer (NSCLC) - ProQuest [proquest.com]
- 5. Comprehensive Comparison of 22C3 and SP263 PD-L1 Expression in Non-Small-Cell Lung Cancer Using Routine Clinical and Conditioned Archives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of SP142 and 22C3 Immunohistochemistry PD-L1 Assays for Clinical Efficacy of Atezolizumab in Non-Small Cell Lung Cancer: Results From the Randomized OAK Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interassay and interobserver comparability study of four programmed death-ligand 1 (PD-L1) immunohistochemistry assays in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interassay and interobserver comparability study of four programmed death-ligand 1 (PD-L1) immunohistochemistry assays in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PD-L1 Expression Scoring: Noninterchangeable, Noninterpretable, Neither, or Both - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. researchgate.net [researchgate.net]
- 14. Concordance between four PD-L1 immunohistochemical assays and 22C3 pharmDx assay in esophageal squamous cell carcinoma in a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Human Membrane-Bound PD-L1 Polypeptide: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of human membrane-bound Programmed Death-Ligand 1 (PD-L1) polypeptide and associated materials. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. The guidance herein is intended for researchers, scientists, and drug development professionals working with this recombinant protein.
Immediate Safety and Handling Precautions
All work involving human cell lines and recombinant DNA, including the production of human membrane-bound PD-L1, must be conducted in accordance with your institution's Biosafety Manual and the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. A summary of key safety precautions is as follows:
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and gloves must be worn when handling any material potentially contaminated with human cell lines or recombinant PD-L1.
-
Biosafety Level: All work with human cell lines should be performed at Biosafety Level 2 (BSL-2) or higher, as determined by your institution's Institutional Biosafety Committee (IBC).[1]
-
Universal Precautions: Treat all human-derived materials as potentially infectious.
Waste Stream Classification and Disposal Pathways
The proper disposal route for waste generated during the production and purification of human membrane-bound PD-L1 depends on the nature of the waste. It is crucial to segregate waste at the point of generation to ensure it is handled and treated appropriately. Waste should be classified into one of three streams: Biohazardous Waste, Chemical Waste, or Non-Hazardous Solid Waste.
Biohazardous Waste
This category includes all materials that have come into contact with or contain recombinant organisms or human cell lines. According to NIH guidelines, all solid and liquid wastes contaminated with recombinant DNA must be decontaminated before disposal.[2][3][4]
Examples of PD-L1 Associated Biohazardous Waste:
-
Human cell cultures (e.g., expressing PD-L1)
-
Used culture media, flasks, plates, and pipettes
-
Contaminated PPE (gloves, lab coats)
-
Lysates from cells expressing PD-L1
Disposal Procedure for Biohazardous Waste: All biohazardous waste must be decontaminated using one of the validated methods outlined in the tables below before it can be disposed of as regular trash or, in the case of liquids, discharged to the sanitary sewer.
Chemical Waste
This stream is for purified, non-infectious PD-L1 polypeptide solutions and other chemical reagents used in the purification and analysis process that are not suitable for drain disposal. While purified recombinant proteins are often considered non-hazardous, they should be denatured to eliminate biological activity before disposal.[5][6][7] Buffers and other solutions containing hazardous chemicals (e.g., high concentrations of acids, bases, or organic solvents) must also be disposed of as chemical waste.
Examples of PD-L1 Associated Chemical Waste:
-
Concentrated, purified PD-L1 polypeptide solutions
-
Waste from protein denaturation procedures
-
Buffers and eluents from chromatography containing hazardous chemicals
-
Organic solvents used in protein precipitation
Disposal Procedure for Chemical Waste: Collect in a designated, properly labeled hazardous waste container for pickup by your institution's Environmental Health and Safety (EHS) department. Do not mix incompatible waste streams.
Non-Hazardous Solid and Liquid Waste
This category is for materials that have not come into contact with biohazardous agents and are not classified as hazardous chemicals.
Examples of PD-L1 Associated Non-Hazardous Waste:
-
Used, cleaned chromatography columns and resins (after decontamination and removal of any hazardous chemicals)
-
Non-hazardous buffers (e.g., phosphate-buffered saline) after appropriate inactivation of any biological material and pH neutralization.[8]
-
Packaging materials
Disposal Procedure for Non-Hazardous Waste:
-
Solids: Dispose of in the regular trash.
-
Liquids: May be poured down the drain with copious amounts of water, provided the pH is between 5.5 and 9.5 and they do not contain any other regulated chemicals.[8][9]
Decontamination and Inactivation Protocols
The following tables provide quantitative data for the approved methods of decontaminating biohazardous waste and inactivating purified PD-L1 polypeptide.
Table 1: Decontamination of Biohazardous Waste
| Method | Agent/Parameters | Contact Time | Application |
| Chemical Disinfection (Liquid Waste) | 10% final concentration of household bleach (sodium hypochlorite) | 30 minutes | Cell culture media, supernatants, other aqueous biohazardous liquids |
| Autoclaving (Solid and Liquid Waste) | 121°C, 15 psi | Minimum 30 minutes | Contaminated labware, PPE, cell pellets, liquid waste |
Table 2: Inactivation of Purified PD-L1 Polypeptide (Chemical Denaturation)
| Method | Agent/Parameters | Procedure | Application |
| Acid Denaturation | Strong acid (e.g., 1M HCl) | Add acid to the protein solution to lower the pH to <2. Allow to stand for at least 1 hour. Neutralize to a pH between 5.5 and 9.5 before disposal. | Concentrated, purified PD-L1 solutions for disposal as non-hazardous liquid waste. |
| Base Denaturation | Strong base (e.g., 1M NaOH) | Add base to the protein solution to raise the pH to >12. Allow to stand for at least 1 hour. Neutralize to a pH between 5.5 and 9.5 before disposal. | Concentrated, purified PD-L1 solutions for disposal as non-hazardous liquid waste. |
| Chaotropic Agent Denaturation | 6-8 M Urea or Guanidine Hydrochloride | Add the chaotropic agent to the protein solution. Allow to stand for at least 1 hour. | Concentrated, purified PD-L1 solutions for disposal as chemical waste. |
Experimental Protocols
Protocol 1: Decontamination of Liquid Biohazardous Waste
-
Collect liquid waste in a leak-proof container.
-
Add fresh household bleach to a final concentration of 10%.
-
Gently mix and allow to stand for a minimum of 30 minutes.
-
After 30 minutes, the decontaminated liquid can be poured down the sanitary sewer with a large volume of running water.
Protocol 2: Decontamination of Solid Biohazardous Waste
-
Place solid waste (e.g., petri dishes, centrifuge tubes, gloves) into an autoclavable biohazard bag.
-
Add a small amount of water to the bag to facilitate steam generation.
-
Loosely close the bag to allow for steam penetration.
-
Place the bag in a secondary, leak-proof, and puncture-resistant container.
-
Autoclave at 121°C and 15 psi for a minimum of 30 minutes.
-
After autoclaving and cooling, the waste can be disposed of in the regular trash.
Protocol 3: Inactivation and Disposal of Purified PD-L1 Polypeptide Solution
-
Choose an appropriate chemical denaturation method from Table 2.
-
In a well-ventilated area (preferably a fume hood), add the denaturing agent to the protein solution.
-
Allow the solution to stand for the recommended contact time to ensure complete denaturation.
-
If using acid or base denaturation, neutralize the solution to a pH between 5.5 and 9.5.
-
Dispose of the inactivated protein solution as either non-hazardous liquid waste (if neutralized and free of other hazardous chemicals) or as chemical waste (if containing other hazardous components).
Protocol 4: Disposal of Used Chromatography Resins
-
After the final elution of the PD-L1 polypeptide, wash the column with several column volumes of a suitable buffer to remove any remaining protein.
-
If the resin has been exposed to biohazardous material (e.g., unpurified cell lysate), decontaminate the resin by flushing the column with a 1 M NaOH solution for at least 1 hour.
-
Wash the column extensively with water until the pH of the effluent is neutral.
-
The cleaned resin can typically be disposed of as non-hazardous solid waste.[10][11] Consult the manufacturer's instructions and your institution's EHS for specific guidance.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated during the production and purification of human membrane-bound PD-L1.
Caption: Decision tree for the proper disposal of PD-L1 polypeptide and associated waste.
References
- 1. nou.nic.in [nou.nic.in]
- 2. ptgcn.com [ptgcn.com]
- 3. rcb.res.in [rcb.res.in]
- 4. med.nyu.edu [med.nyu.edu]
- 5. leinco.com [leinco.com]
- 6. shop.reactionbiology.com [shop.reactionbiology.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. scribd.com [scribd.com]
- 11. vitachem.com.au [vitachem.com.au]
Personal protective equipment for handling Human membrane-bound PD-L1 polypeptide
Essential Safety and Handling Guide for Human Membrane-Bound PD-L1 Polypeptide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. Given that specific safety data sheets for novel polypeptides may be limited, this guidance is based on established best practices for handling recombinant proteins and cell cultures in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, whether in lyophilized form or reconstituted in solution, as well as any resulting waste, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double gloving is recommended when working in a biosafety cabinet.[1] | Protects against skin contact with the polypeptide and any solvents used for reconstitution. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][3][4] | Prevents eye exposure to splashes or aerosols. |
| Body Protection | A standard, buttoned-up laboratory coat.[2][3][5] Consider dedicated lab coats for cell culture work.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required when handling solutions in a certified chemical fume hood or biosafety cabinet. If handling the lyophilized powder outside of a certified enclosure, a respirator may be necessary. Consultation with your institution's Environmental Health and Safety (EHS) office is recommended.[2] | Minimizes the risk of inhaling the lyophilized powder. |
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is essential for laboratory safety and environmental compliance. The following procedural steps provide a direct guide for operational questions.
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
Detailed Methodologies
1. Pre-Disposal and Waste Minimization:
-
Before beginning experimental work, establish a clear disposal plan.[2]
-
Order only the necessary quantities of the polypeptide to minimize surplus waste.[2]
-
Maintain a detailed inventory, noting dates of receipt and reconstitution.[2]
2. Handling Procedures:
-
Always handle the lyophilized powder and reconstituted solutions within a certified chemical fume hood or a biosafety cabinet to minimize aerosol generation.[3]
-
When reconstituting, do not mix by vortexing or excessive pipetting; instead, gently dissolve the lyophilized protein in the recommended buffer.[6]
-
Handle only one cell line or protein at a time to prevent cross-contamination.[5]
-
Clean and decontaminate work surfaces with a suitable disinfectant (e.g., 70% ethanol) before and after work.[3][5]
3. Waste Segregation and Disposal: Proper waste segregation is a critical step in ensuring safe disposal.[2] Do not mix different types of waste.[2]
-
Liquid Waste:
-
Aqueous solutions containing the polypeptide should be collected in a designated "Aqueous Hazardous Waste" container.[2]
-
Solutions containing organic solvents (e.g., DMSO) should be collected in a "Non-Halogenated Solvent Waste" container.[2]
-
Liquid waste from cell culture should be disinfected with bleach before drain disposal, following institutional guidelines.[7][8]
-
-
Solid Waste:
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with the polypeptide should be disposed of in a designated sharps container for chemical or biological contamination.[2]
-
4. Storage of Waste:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Keep waste containers securely closed except when adding waste.[2]
-
Store in a well-ventilated area, away from heat or direct sunlight, and use secondary containment to prevent leaks.[2]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of all hazardous waste containers.[2]
-
Never dispose of untreated polypeptide waste down the sink or in the regular trash.[2]
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
